Ethanolamine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-aminoethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H7NO/c3-1-2-4/h4H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZAXFHJVJLSVMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H7NO, Array | |
| Record name | ETHANOLAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1146 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ETHANOLAMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0152 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | ethanolamine | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Ethanolamine | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26778-51-8 | |
| Record name | Ethanol, 2-amino-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26778-51-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID6022000 | |
| Record name | Ethanolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6022000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
61.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Ethanolamine appears as a clear colorless liquid with an odor resembling that of ammonia. Flash point 185 °F. May attack copper, brass, and rubber. Corrosive to tissue. Moderately toxic. Produces toxic oxides of nitrogen during combustion., Liquid; NKRA, Colorless, viscous liquid or solid (below 51 degrees F) with an unpleasant, ammonia-like odor; [NIOSH], Liquid, COLOURLESS VISCOUS HYGROSCOPIC LIQUID WITH CHARACTERISTIC ODOUR., Colorless, viscous liquid or solid (below 51 °F) with an unpleasant, ammonia-like odor. | |
| Record name | ETHANOLAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1146 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Ethanol, 2-amino- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethanolamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/288 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Ethanolamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000149 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | ETHANOLAMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0152 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | ETHANOLAMINE (2-AMINOETHANOL) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/261 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Ethanolamine | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0256.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
338 °F at 760 mmHg (NTP, 1992), 170.3 °C, 171 °C, 339 °F | |
| Record name | ETHANOLAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1146 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Ethanolamine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03994 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2-AMINOETHANOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/531 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ETHANOLAMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0152 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | ETHANOLAMINE (2-AMINOETHANOL) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/261 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Ethanolamine | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0256.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
200 °F (NTP, 1992), 86 °C, 86 °C (187 °F), 185 °F (85 °C) (closed cup), 85 °C c.c., 186 °F | |
| Record name | ETHANOLAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1146 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Ethanolamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/288 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 2-AMINOETHANOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/531 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ETHANOLAMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0152 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | ETHANOLAMINE (2-AMINOETHANOL) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/261 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Ethanolamine | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0256.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), In water, 1X10+6 mg/L at 25 °C (miscible), Miscible with methanol, acetone, glycerin; solubility at 25 °C: in benzene: 1.4%, in ether: 2.1%, in carbon tetrachloride: 0.2%, in n-heptane: less than 0.1%. Immiscible with ether, solvent hexane, fixed oils, although it dissolves many essential oils, Miscible with ethanol, glycerol; soluble in chloroform; slightly soluble in ether, ligroin, 1000.0 mg/mL, Solubility in water: freely soluble, Miscible | |
| Record name | ETHANOLAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1146 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Ethanolamine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03994 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2-AMINOETHANOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/531 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Ethanolamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000149 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | ETHANOLAMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0152 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Ethanolamine | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0256.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
1.016 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.0180 g/cu cm at 20 °C, Relative density (water = 1): 1.02, 1.02 | |
| Record name | ETHANOLAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1146 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-AMINOETHANOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/531 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ETHANOLAMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0152 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | ETHANOLAMINE (2-AMINOETHANOL) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/261 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Ethanolamine | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0256.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
2.1 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.1 (Air = 1), Relative vapor density (air = 1): 2.1, 2.1 | |
| Record name | ETHANOLAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1146 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-AMINOETHANOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/531 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ETHANOLAMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0152 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | ETHANOLAMINE (2-AMINOETHANOL) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/261 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
0.4 mmHg at 68 °F ; 6 mmHg at 140 °F (NTP, 1992), 0.4 [mmHg], VP: 6 mm Hg at 60 °C, 0.404 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 53, 0.4 mmHg | |
| Record name | ETHANOLAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1146 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Ethanolamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/288 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 2-AMINOETHANOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/531 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ETHANOLAMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0152 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | ETHANOLAMINE (2-AMINOETHANOL) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/261 | |
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| Record name | Ethanolamine | |
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Color/Form |
Colorless, viscous liquid or solid (below 51 °F) | |
CAS No. |
141-43-5, 9007-33-4 | |
| Record name | ETHANOLAMINE | |
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| Record name | 2-aminoethanol | |
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| Record name | MONOETHANOLAMINE | |
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| Record name | 2-AMINOETHANOL | |
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| Record name | Ethanolamine | |
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| Record name | ETHANOLAMINE | |
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| Record name | ETHANOLAMINE (2-AMINOETHANOL) | |
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| Record name | Ethanol, 2-amino- | |
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Melting Point |
50.5 °F (NTP, 1992), 10.4 °C, Deliquescent crystals from alcohol, mp: 75-77 °C /Hydrochloride/, 10.5 °C, 10 °C, 51 °F | |
| Record name | ETHANOLAMINE | |
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| Record name | Ethanolamine | |
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| Record name | 2-AMINOETHANOL | |
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| Record name | Ethanolamine | |
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| URL | http://www.hmdb.ca/metabolites/HMDB0000149 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | ETHANOLAMINE | |
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| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0152 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | ETHANOLAMINE (2-AMINOETHANOL) | |
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| URL | https://www.osha.gov/chemicaldata/261 | |
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| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Ethanolamine | |
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| URL | https://www.cdc.gov/niosh/npg/npgd0256.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical and Physical Properties of Ethanolamine
For Researchers, Scientists, and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Introduction: The Bifunctional Significance of Ethanolamine
This compound (systematically named 2-aminoethanol) is a versatile organic chemical compound that holds a significant position in both industrial and biological realms. Its structure is deceptively simple, featuring a two-carbon backbone with a primary amine (-NH₂) group at one end and a primary alcohol (-OH) group at the other.[1][2][3] This bifunctionality is the very source of its diverse chemical reactivity and physical characteristics, making it a valuable molecule for researchers, particularly in the field of drug development.[3][4]
In the pharmaceutical industry, this compound and its derivatives are utilized as buffering agents, in the preparation of emulsions, and as precursors in the synthesis of a variety of active pharmaceutical ingredients (APIs).[1][4] Its ability to act as a weak base and a nucleophile, coupled with its hydrophilic nature, allows for its integration into numerous formulation and synthesis strategies.[3][5] This guide provides a comprehensive overview of the core chemical and physical properties of this compound, offering insights into its behavior and practical applications in a research and development setting.
I. Physicochemical Properties of this compound
The physical properties of this compound are fundamental to its handling, application, and role in various chemical processes. A thorough understanding of these characteristics is crucial for experimental design and process optimization.
A. General and Thermal Properties
This compound is a colorless, viscous liquid at room temperature with a distinct ammonia-like odor.[1][4][5][6] Its hygroscopic nature necessitates storage in tightly sealed containers to prevent the absorption of atmospheric moisture.[7]
| Property | Value | Source(s) |
| Molecular Formula | C₂H₇NO | [1][8] |
| Molar Mass | 61.08 g/mol | [1][4] |
| Appearance | Viscous, colorless liquid | [1][4][5] |
| Odor | Unpleasant, ammonia-like | [1][4] |
| Melting Point | 10.3 °C (50.5 °F; 283.4 K) | [1] |
| Boiling Point | 170 °C (338 °F; 443 K) | [1][9] |
| Flash Point | 85 °C (185 °F) | [5][6][8] |
| Autoignition Temperature | 410 °C (770 °F) | [8][10] |
| Density | 1.012 g/cm³ at 25 °C | [11][12] |
| Vapor Pressure | 64 Pa at 20 °C | [1] |
| Refractive Index (n_D^20) | 1.4539 | [1] |
Table 1: Key Physical and Thermal Properties of this compound.
The relatively high boiling point and viscosity of this compound can be attributed to the extensive intermolecular hydrogen bonding facilitated by both the amine and hydroxyl functional groups.[13]
B. Solubility and Solution Properties
This compound's dual functional groups also dictate its solubility characteristics. It is miscible with water in all proportions, a property stemming from its ability to form strong hydrogen bonds with water molecules.[2][4][14] It also exhibits good solubility in other polar protic solvents like methanol and acetone.[4][14] However, its solubility is limited in nonpolar solvents such as benzene, ether, and carbon tetrachloride.[14]
| Property | Value | Source(s) |
| Solubility in Water | Miscible | [1][4] |
| Solubility in Benzene | 1.4% at 25 °C | [14] |
| Solubility in Ether | 2.1% at 25 °C | [14] |
| Solubility in Carbon Tetrachloride | 0.2% at 25 °C | [14] |
| pKa | 9.50 at 25 °C | [1] |
| pH of 25% aq. solution | 12.1 | [12][14] |
| Viscosity | 18.95 cP at 25 °C | [6][14] |
Table 2: Solubility and Solution Properties of this compound.
The basicity of this compound, indicated by its pKa of 9.50, is a critical parameter in its use as a buffer and pH regulator in pharmaceutical formulations.[1] This property allows it to neutralize acidic compounds effectively.[3][5]
II. Chemical Properties and Reactivity
The chemical behavior of this compound is characterized by the reactivity of its primary amine and primary alcohol functional groups. This dual reactivity allows it to participate in a wide range of chemical transformations.
A. Acid-Base Chemistry
As an amine, this compound acts as a weak base and readily reacts with acids to form ethanolaminium salts.[5] This is a fundamental reaction in its application for neutralizing acidic components and in the formation of ionic derivatives. For instance, its reaction with carbon dioxide is a key process in industrial gas scrubbing.[1][3] Two equivalents of this compound react with CO₂ to form a carbamate salt.[1]
B. Nucleophilic Reactions of the Amine Group
The lone pair of electrons on the nitrogen atom makes the amine group a potent nucleophile. It can undergo a variety of reactions, including:
-
Acylation: Reaction with acyl chlorides or anhydrides to form N-acylethanolamines.
-
Alkylation: Reaction with alkyl halides to produce N-alkylethanolamines.
-
Reaction with Aldehydes and Ketones: Formation of Schiff bases (imines) or, under reductive conditions, secondary amines.
C. Reactions of the Hydroxyl Group
The primary alcohol group of this compound can participate in reactions typical of alcohols:
-
Esterification: Reaction with carboxylic acids or their derivatives to form esters. This is a common strategy for synthesizing prodrugs or modifying the physicochemical properties of a molecule.
-
Etherification: Reaction with alkyl halides under basic conditions to form ethers.
-
Oxidation: Oxidation of the primary alcohol can yield the corresponding aldehyde or carboxylic acid, depending on the reaction conditions.
D. Intramolecular Hydrogen Bonding
An interesting structural feature of this compound is its capacity for intramolecular hydrogen bonding between the hydroxyl group (as a proton donor) and the amine group (as a proton acceptor).[15][16] Spectroscopic studies have shown the presence of different conformers in solution, with the stability of each being influenced by this internal hydrogen bonding.[15] This interaction can influence the molecule's conformation and reactivity.
III. Experimental Workflow: Purity Determination by Titration
A fundamental experimental procedure for any researcher working with this compound is the determination of its purity. A common and reliable method is acid-base titration. The following diagram illustrates the typical workflow.
Workflow for determining the purity of this compound via acid-base titration.
Methodology:
-
Standardization of Titrant: A standard solution of a strong acid, typically hydrochloric acid (HCl), is prepared and its concentration is accurately determined by titrating against a primary standard (e.g., anhydrous sodium carbonate).
-
Sample Preparation: A precisely weighed amount of the this compound sample is dissolved in a known volume of distilled or deionized water.
-
Titration: A few drops of a suitable indicator, such as methyl orange or bromocresol green, are added to the this compound solution. The standardized HCl solution is then slowly added from a burette with constant stirring until the indicator changes color, signifying the endpoint of the titration.
-
Calculation: The purity of the this compound is calculated based on the stoichiometry of the reaction, the volume and concentration of the HCl used, and the initial mass of the this compound sample.
This self-validating protocol ensures accuracy through the use of a standardized titrant and precise measurements, providing a reliable assessment of the material's quality.
IV. Applications in Drug Development
The unique combination of properties makes this compound a valuable component in pharmaceutical sciences:
-
pH Control: Its basicity allows it to be used as a pH-adjusting agent in various formulations to maintain stability and enhance the solubility of APIs.[1]
-
Synthesis of Pharmaceuticals: this compound serves as a key starting material or intermediate in the synthesis of a wide range of drugs, including certain antihistamines, local anesthetics, and antiarrhythmic agents.[4]
-
Formation of Emulsions and Surfactants: When reacted with fatty acids, this compound forms soaps that act as powerful emulsifiers, crucial for the formulation of creams, lotions, and other topical drug delivery systems.[3][14]
-
Sclerosing Agent: In the form of this compound oleate, it is used as an injectable sclerosing agent for the treatment of varicose veins and hemorrhoids.[1][14]
V. Safety and Handling
This compound is a corrosive substance that can cause severe skin burns and eye damage.[10][17] It is also harmful if swallowed or inhaled.[17] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should always be worn when handling this chemical. Work should be conducted in a well-ventilated area or under a fume hood.[17]
Conclusion
This compound's bifunctional nature, combining the reactivity of a primary amine and a primary alcohol, underpins its wide-ranging utility in scientific research and drug development. Its well-defined physical properties, including its miscibility with water and its basicity, make it a versatile tool for formulation scientists. Simultaneously, its chemical reactivity provides a platform for synthetic chemists to construct complex molecular architectures. A comprehensive understanding of these fundamental properties is paramount for its safe and effective application in the laboratory and beyond.
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A Guide to the Laboratory-Scale Synthesis of Ethanolamine Hydrochloride: Principles and Practices
This technical guide provides a comprehensive overview of the laboratory-scale synthesis of ethanolamine hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document delves into the fundamental chemistry, a detailed experimental protocol, and essential safety and analytical considerations. The content is structured to offer not just procedural steps, but also the scientific rationale behind them, ensuring a thorough understanding for reproducible and safe execution.
Introduction: The Significance of this compound and its Hydrochloride Salt
This compound (2-aminoethanol) is a bifunctional organic compound, featuring both a primary amine and a primary alcohol group.[1] This structure imparts unique chemical properties, making it a valuable building block in various industrial and pharmaceutical applications. It serves as a precursor in the production of detergents, emulsifiers, corrosion inhibitors, and chemical intermediates.[1][2] In the pharmaceutical realm, the this compound moiety is found in numerous active pharmaceutical ingredients.
The conversion of this compound to its hydrochloride salt, this compound hydrochloride (HOCH₂CH₂NH₃⁺Cl⁻), is often performed to enhance the compound's stability and ease of handling.[3] As a salt, it is typically a crystalline solid at room temperature, which is more convenient for weighing and storage compared to the viscous, hygroscopic liquid form of the free base.[4][5] this compound hydrochloride is also utilized as a buffering agent in biochemical and molecular biology research.[4][6]
The Underlying Chemistry: An Acid-Base Neutralization
The synthesis of this compound hydrochloride is a classic acid-base neutralization reaction. The lone pair of electrons on the nitrogen atom of the primary amine in this compound readily accepts a proton (H⁺) from a strong acid, in this case, hydrochloric acid (HCl).
Reaction Scheme:
HOCH₂CH₂NH₂ + HCl → HOCH₂CH₂NH₃⁺Cl⁻
This exothermic reaction proceeds rapidly and quantitatively under ambient conditions. The formation of the ammonium salt results in a significant change in the physicochemical properties of the molecule, most notably an increase in its melting point and aqueous solubility.
Experimental Protocol: A Step-by-Step Synthesis
This protocol outlines a reliable method for the synthesis of this compound hydrochloride on a laboratory scale. The causality behind each step is explained to provide a deeper understanding of the process.
Materials and Equipment
| Reagents | Equipment |
| This compound (≥99%) | Round-bottom flask |
| Concentrated Hydrochloric Acid (~36-37%) | Magnetic stirrer and stir bar |
| Toluene | Dropping funnel |
| Ice bath | |
| Rotary evaporator | |
| pH indicator strips or pH meter | |
| Standard laboratory glassware |
Synthesis Workflow
The following diagram illustrates the key stages of the synthesis process.
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What is the biological role of ethanolamine in mammalian cells?
An In-Depth Technical Guide to the Biological Role of Ethanolamine in Mammalian Cells
Introduction: The Foundational Role of a Simple Amino Alcohol
This compound is a deceptively simple primary amino alcohol that serves as a vital building block for the second most abundant class of phospholipids in mammalian membranes, phosphatidylthis compound (PE).[1][2][3] While mammals cannot synthesize this compound de novo, it is readily obtained from the diet either as a free molecule or from the breakdown of dietary PE.[2][4] Additionally, endogenous catabolism of molecules like sphingosine and the endocannabinoid anandamide provides an internal source of this compound.[2][5] Its presence is essential for cell proliferation, with some studies referring to it as a growth factor, a role likely attributable to its function as a precursor for membrane phospholipid synthesis.[2] This guide provides a comprehensive exploration of this compound's central roles in mammalian cells, detailing its incorporation into structural lipids, its involvement in signaling pathways, and the analytical methodologies used to study its metabolism.
Part 1: this compound as a Cornerstone of Phospholipid Biosynthesis
The primary fate of this compound in mammalian cells is its incorporation into phosphatidylthis compound (PE), a glycerophospholipid that constitutes 15-25% of total cellular lipids.[1][2] PE's unique biophysical properties, stemming from its small, conical headgroup, allow it to induce negative curvature in lipid bilayers. This characteristic is critical for dynamic membrane processes such as cell fusion and fission, and it also functions as a lipid chaperone, aiding in the proper folding of membrane proteins.[1][2][6]
Mammalian cells employ two principal and spatially distinct pathways for PE synthesis.
The Kennedy Pathway (CDP-Ethanolamine Pathway)
The de novo synthesis of PE primarily occurs in the endoplasmic reticulum (ER) via the Kennedy pathway, a three-step enzymatic cascade that utilizes exogenous this compound.[1][2][7][8] This pathway is analogous to the CDP-choline pathway for phosphatidylcholine (PC) synthesis.[9][10]
The three core reactions are:
-
Phosphorylation of this compound: The pathway is initiated by the ATP-dependent phosphorylation of this compound to phosphothis compound (PEtn).[11][12] This reaction is catalyzed by this compound kinase (EKI). Mammals possess two specific this compound kinases, EKI1 and EKI2, encoded by the ETNK1 and ETNK2 genes, respectively, demonstrating the existence of dedicated enzymes separate from choline kinases.[13][14][15] This initial step can be rate-controlling for the entire pathway.[14]
-
Synthesis of CDP-Ethanolamine: The second, and typically rate-limiting, step is the conversion of phosphothis compound and CTP into CDP-ethanolamine.[1] This reaction is catalyzed by the cytosolic enzyme CTP:phosphothis compound cytidylyltransferase (Pcyt2), encoded by the PCYT2 gene.[13]
-
Formation of Phosphatidylthis compound: In the final step, the phosphothis compound moiety from CDP-ethanolamine is transferred to a diacylglycerol (DAG) backbone, forming PE.[16] This reaction is catalyzed by CDP-ethanolamine:1,2-diacylglycerol ethanolaminephosphotransferase (EPT).[1][11]
The Phosphatidylserine (PS) Decarboxylation Pathway
The second major route for PE synthesis occurs in the inner mitochondrial membrane and is crucial for maintaining the mitochondrial PE pool.[1][7][8] This pathway involves a single enzymatic step: the decarboxylation of phosphatidylserine (PS) to PE, catalyzed by phosphatidylserine decarboxylase (PSD).[6][7]
PS is synthesized in the ER and must be transported to the mitochondria, a step that can be rate-limiting for this pathway.[7] The PS decarboxylation pathway and the Kennedy pathway generate distinct molecular species of PE. The Kennedy pathway tends to produce PE with mono- or di-unsaturated fatty acids, while the PSD pathway generates PE with polyunsaturated fatty acids like arachidonic acid.[17]
Synthesis of this compound Plasmalogens
This compound is also the headgroup for a specialized subclass of PE called plasmalogens. These lipids are distinguished by a vinyl-ether bond at the sn-1 position of the glycerol backbone.[18][19] this compound plasmalogens are highly enriched in neurological tissues, the heart, and the immune system, comprising up to 70% of the this compound glycerophospholipids in the myelin sheath.[18][20]
Their synthesis begins in the peroxisome and is completed in the ER, where the final step involves the CDP-ethanolamine pathway to attach the phosphothis compound headgroup.[1][18] Plasmalogens are vital for protecting cells from oxidative stress, modulating membrane dynamics, and participating in cell signaling.[18][19] Deficiencies in plasmalogens are linked to severe neurological disorders, including Alzheimer's and Parkinson's disease.[20][21]
Part 2: this compound in Cellular Signaling
Beyond its structural role, this compound is a key metabolite in signaling pathways, most notably in the endocannabinoid system.
Anandamide Degradation
The endocannabinoid anandamide, also known as N-arachidonoylthis compound (AEA), is a crucial neurotransmitter that binds to cannabinoid receptors.[5] The biological activity of anandamide is terminated by its degradation. The primary enzyme responsible for this is fatty acid amide hydrolase (FAAH), which hydrolyzes anandamide into its constituent parts: arachidonic acid and this compound.[5][22][23] This process releases free this compound back into the cellular pool, where it can be recycled, potentially for the synthesis of new PE or other metabolites.[22][24] The recycling of this compound and arachidonic acid for the re-synthesis of endocannabinoids is an area of active research.[24]
Part 3: Quantitative Data Summary
The relative abundance of this compound-containing lipids underscores their importance in cellular architecture.
| Parameter | Value/Range | Tissue/System | Source(s) |
| Total Phosphatidylthis compound (PE) | 15-25% of total phospholipids | Mammalian Cells | [1][2] |
| This compound Plasmalogens | ~70% of this compound lipids | Myelin Sheath | [18] |
| ~20% of total phospholipids | Human Brain | [18] | |
| 30-40% of choline glycerophospholipids | Human Heart | [18] |
Part 4: Experimental Protocols & Methodologies
Studying the role of this compound requires robust methods for quantification and functional analysis.
Protocol: Quantification of Free this compound in Cell Culture Media
This protocol describes the analysis of this compound concentration in spent cell culture media to assess its uptake and utilization, a critical step for optimizing serum-free media formulations.[25]
Causality: this compound is not a standard proteinogenic amino acid, but its primary amine group allows for detection using amino acid analysis systems.[25] Ion-exchange chromatography separates molecules based on charge, and post-column derivatization with ninhydrin creates a colored product that can be quantified by HPLC, providing a reliable measure alongside standard amino acids.[25]
Methodology:
-
Sample Preparation:
-
Collect 1 mL of spent cell culture medium.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to remove cells and debris.
-
Transfer the supernatant to a new microfuge tube.
-
To precipitate proteins, add 100 µL of 10% sulfosalicylic acid, vortex, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
-
Instrumentation and Analysis:
-
Utilize an amino acid analyzer equipped with an ion-exchange chromatography column.
-
Perform post-column derivatization with a ninhydrin reagent solution.
-
Detect the derivatized products using a visible light detector at 570 nm.
-
-
Quantification:
-
Prepare a standard curve using known concentrations of an this compound standard.
-
Run the prepared samples on the analyzer.
-
Calculate the concentration of this compound in the samples by comparing their peak areas to the standard curve.
-
Protocol: Radiometric Assay for this compound Kinase (EKI) Activity
This protocol measures the activity of EKI, the first enzyme in the Kennedy pathway, by quantifying the conversion of radiolabeled this compound into phosphothis compound.
Causality: This assay provides a direct measure of the enzyme's catalytic rate. By providing [³H]this compound as a substrate, the product, [³H]phosphothis compound, becomes radiolabeled. Phosphothis compound is charged and can be separated from the uncharged this compound substrate using anion-exchange chromatography. The amount of radioactivity retained on the column is directly proportional to the enzyme's activity. This is a classic and highly sensitive method for tracking enzymatic conversions.[14]
Methodology:
-
Lysate Preparation:
-
Harvest cultured mammalian cells and wash twice with ice-cold PBS.
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM DTT, 1 mM EDTA) containing protease inhibitors.
-
Lyse the cells by sonication or Dounce homogenization on ice.
-
Centrifuge at 14,000 x g for 20 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant (cytosolic fraction) and determine the protein concentration using a Bradford or BCA assay.
-
-
Enzymatic Reaction:
-
Prepare a reaction mix containing 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 5 mM ATP, and 1 µCi [³H]this compound.
-
In a microfuge tube, add 50-100 µg of cytosolic protein extract.
-
Initiate the reaction by adding the reaction mix to a final volume of 100 µL.
-
Incubate at 37°C for 15-30 minutes. The incubation time should be within the linear range of the assay.
-
Stop the reaction by placing the tubes in a boiling water bath for 3 minutes.
-
-
Product Separation and Quantification:
-
Centrifuge the tubes at 10,000 x g for 5 minutes to pellet precipitated protein.
-
Prepare small anion-exchange columns (e.g., Dowex 1x8-400).
-
Load the supernatant from the reaction onto the pre-equilibrated column.
-
Wash the column with 5 mL of deionized water to remove unreacted [³H]this compound.
-
Elute the product, [³H]phosphothis compound, with 2 mL of 0.5 M HCl.
-
Collect the eluate in a scintillation vial, add 10 mL of scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Calculation:
-
Calculate the specific activity as picomoles or nanomoles of product formed per minute per milligram of protein.
-
Conclusion
This compound is a fundamental metabolite in mammalian cells whose biological significance extends far beyond its simple structure. As the obligate precursor for phosphatidylthis compound and its plasmalogen variants, it is indispensable for membrane biogenesis, structural integrity, and the execution of dynamic cellular processes like autophagy and membrane trafficking. Its role in the endocannabinoid signaling pathway as a direct product of anandamide degradation highlights its integration into complex regulatory networks. The continued investigation into the pathways that govern this compound metabolism will undoubtedly provide deeper insights into cellular homeostasis and reveal new therapeutic targets for a range of human diseases, from neurodegeneration to cancer.
References
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- West, A., et al. (2020). How Do this compound Plasmalogens Contribute to Order and Structure of Neurological Membranes?. The Journal of Physical Chemistry B, 124(49), 11216-11228. [Link]
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- Scite.ai. (2010).
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- Samborski, R. W., & Vance, D. E. (1991). Synthesis of phosphatidylthis compound and this compound plasmalogen by the CDP-ethanolamine and decarboxylase pathways in rat heart, kidney and liver. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 1081(2), 125-132. [Link]
- MED-LIFE DISCOVERIES. (2020). How do this compound plasmalogens contribute to order and structure of neurological membranes?. MED-LIFE DISCOVERIES. [Link]
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- Bleijerveld, O. B., et al. (2007). The CDP-ethanolamine pathway and phosphatidylserine decarboxylation generate different phosphatidylthis compound molecular species. Journal of Biological Chemistry, 282(39), 28362-28372. [Link]
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- Wikipedia. (n.d.). Plasmalogen. Wikipedia. [Link]
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- Medicosis Perfectionalis. (2020, December 15). Endocannabinoids [Part 1] | Biosynthesis of Anandamide & 2-AG. YouTube. [Link]
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Ethanolamine: A Cornerstone Precursor for Advanced Organic Synthesis
Introduction: The Enduring Versatility of a Bifunctional Building Block
Ethanolamine (2-aminoethanol), a deceptively simple molecule, stands as a titan in the world of organic synthesis. Its structure, possessing both a primary amine and a primary alcohol, imparts a unique bifunctionality that has been exploited for over a century to construct a vast array of valuable molecules.[1] From its industrial-scale production via the reaction of ethylene oxide with aqueous ammonia, this compound serves as a critical feedstock for detergents, emulsifiers, pharmaceuticals, and corrosion inhibitors.[2] This guide, intended for researchers and drug development professionals, moves beyond a cursory overview to provide an in-depth exploration of this compound's synthetic utility. We will delve into the mechanistic underpinnings of its key transformations, present field-proven experimental protocols, and offer insights into the causal factors that govern reaction outcomes. Our focus is on empowering the synthetic chemist to leverage the full potential of this indispensable precursor.
Core Physicochemical Properties and Reactivity Profile
To effectively harness this compound in synthesis, a foundational understanding of its properties is paramount. It is a colorless, viscous, and hygroscopic liquid with an ammonia-like odor, completely miscible with water and many polar organic solvents.[1] The presence of both a nucleophilic amine and a hydroxyl group dictates its reactivity, allowing it to participate in a wide spectrum of chemical reactions. The amine group provides basicity and nucleophilicity, while the hydroxyl group can be targeted for esterification, etherification, or activation as a leaving group. This dual reactivity is the key to its utility in forming heterocyclic systems and other complex molecular architectures.
| Property | Value | Reference |
| Molecular Formula | C₂H₇NO | [2] |
| Molar Mass | 61.08 g/mol | [2] |
| Boiling Point | 170 °C | [1] |
| Melting Point | 10.3 °C | [1] |
| Density | 1.012 g/cm³ | [1] |
| pKb | 4.5 | [1] |
Strategic Transformations: From this compound to High-Value Molecules
The strategic value of this compound lies in its role as a precursor to a diverse range of chemical entities. This section will explore the synthesis of several key classes of compounds, providing detailed protocols and mechanistic insights.
The Synthesis of Aziridines: The Wenker Synthesis and Its Modern Refinements
Aziridines, three-membered nitrogen-containing heterocycles, are highly valuable synthetic intermediates due to their ring strain, which facilitates a variety of ring-opening reactions.[3][4] The classic Wenker synthesis provides a direct route to aziridines from β-amino alcohols like this compound.[3][4]
The Wenker synthesis proceeds in two distinct steps. The first is the esterification of the hydroxyl group of this compound with sulfuric acid to form an aminoethyl hydrogen sulfate intermediate.[3][4] This step is crucial as it transforms the hydroxyl group into a good leaving group (sulfate). The subsequent step involves an intramolecular cyclization promoted by a strong base. The base deprotonates the amine, which then acts as an internal nucleophile, displacing the sulfate group in an SN2 reaction to form the aziridine ring.[3][4]
Caption: The two-step mechanism of the Wenker aziridine synthesis.
Traditional Wenker Synthesis:
This protocol is adapted from the original high-temperature method.
-
Materials: this compound, Concentrated Sulfuric Acid (H₂SO₄), Sodium Hydroxide (NaOH).
-
Step 1: Esterification: In a well-ventilated fume hood, cautiously add 1 mole of this compound to 1.1 moles of concentrated sulfuric acid with vigorous stirring and cooling in an ice bath. The temperature should be maintained below 30 °C. After the addition is complete, heat the mixture to 250 °C for 4 hours.[4] Allow the mixture to cool to room temperature.
-
Step 2: Cyclization: Slowly add the cooled reaction mixture to a stirred 40% aqueous solution of sodium hydroxide (3 moles), ensuring the temperature does not exceed 20 °C.
-
Workup and Purification: The aziridine product is volatile and can be isolated by distillation from the reaction mixture. Further purification can be achieved by fractional distillation.
Improved, Milder Wenker Synthesis:
This modified protocol utilizes lower temperatures to minimize charring and improve the yield of the intermediate.[3][4]
-
Materials: this compound, Concentrated Sulfuric Acid (H₂SO₄), Sodium Hydroxide (NaOH).
-
Step 1: Esterification: Following the same initial procedure as the traditional method, heat the mixture to a lower temperature range of 140-180 °C for 6-8 hours.[3][4]
-
Step 2: Cyclization and Workup: The cyclization and workup procedures are identical to the traditional method.
| Entry | Amino Alcohol | Aziridine Product | Overall Yield (%) | Reference |
| 1 | 2-Aminoethanol | Aziridine | 75 | [5] |
| 2 | (S)-2-Amino-1-propanol | (S)-2-Methylaziridine | 82 | [5] |
| 3 | (R)-2-Amino-1-butanol | (R)-2-Ethylaziridine | 80 | [5] |
The Construction of 2-Oxazolines: Dehydrative Cyclization Strategies
2-Oxazolines are important heterocyclic motifs found in natural products, pharmaceuticals, and are also used as ligands in asymmetric catalysis.[1][2] A common and efficient route to 2-oxazolines involves the dehydrative cyclization of N-(2-hydroxyethyl)amides, which are readily prepared from this compound and carboxylic acids or their derivatives.
A particularly effective modern method employs triflic acid (TfOH) to promote the dehydrative cyclization.[1] The mechanism can proceed through two potential pathways. One involves the acid-catalyzed activation of the amide carbonyl, followed by intramolecular attack of the hydroxyl group. The other, and often dominant, pathway involves the activation of the hydroxyl group by protonation, turning it into a good leaving group (water).[1] Subsequent intramolecular SN2-like attack by the amide oxygen leads to the formation of the oxazoline ring.[1] Isotopic labeling studies have suggested that the activation of the hydroxyl group is the primary pathway.[1]
Caption: Mechanism of triflic acid-promoted oxazoline synthesis.
This protocol allows for the direct synthesis of 2-oxazolines from readily available starting materials.[1]
-
Materials: Carboxylic acid, this compound, a coupling reagent (e.g., a base-free ynamide), Triflic Acid (TfOH), and a suitable solvent (e.g., 1,2-dichloroethane).
-
Step 1: Amide Formation: In a reaction vessel, combine the carboxylic acid (1.0 equiv.), this compound (1.2 equiv.), and the coupling reagent (1.2 equiv.) in the chosen solvent. Stir the mixture at room temperature until the formation of the N-(2-hydroxyethyl)amide is complete (monitored by TLC or LC-MS).
-
Step 2: Cyclization: To the reaction mixture, add triflic acid (1.5 equiv.) and heat to 80 °C.[1] Monitor the reaction for the formation of the 2-oxazoline.
-
Workup and Purification: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., dichloromethane). The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel.
| Entry | Carboxylic Acid | 2-Oxazoline Product | Yield (%) | Reference |
| 1 | Benzoic Acid | 2-Phenyl-2-oxazoline | 92 | [1] |
| 2 | 4-Methoxybenzoic Acid | 2-(4-Methoxyphenyl)-2-oxazoline | 95 | [1] |
| 3 | Cyclohexanecarboxylic Acid | 2-Cyclohexyl-2-oxazoline | 85 | [1] |
Industrial Synthesis of Ethylenediamine
Ethylenediamine is a crucial building block for chelating agents like EDTA, fungicides, and pharmaceuticals.[2] One of the primary industrial routes for its synthesis involves the reaction of this compound with ammonia over a heterogeneous catalyst.[6][7]
This process typically involves passing a gaseous mixture of this compound and ammonia over a bed of a hydrogenation-dehydrogenation catalyst, often containing nickel, at elevated temperatures and pressures.[8] The reaction proceeds via the dehydrogenation of this compound to an amino-aldehyde intermediate, which then reacts with ammonia to form an imine. Subsequent hydrogenation of the imine yields ethylenediamine.[6]
Caption: Simplified workflow for the industrial synthesis of ethylenediamine.
-
Catalyst: Nickel-based heterogeneous catalyst.[8]
-
Temperature: 300-380 °C.[7]
-
Pressure: 10-30 MPa.[9]
-
Reactant Ratio: A high molar excess of ammonia to this compound is used to favor the formation of ethylenediamine and suppress the formation of higher amines.[8]
Synthesis of Taurine
Taurine (2-aminoethanesulfonic acid) is an important sulfonic acid with numerous physiological roles and is a common ingredient in energy drinks and dietary supplements. A common synthetic route starts from this compound.[10][11][12]
The synthesis of taurine from this compound is a two-step process.[10][11][12]
-
Esterification: this compound is reacted with sulfuric acid to form 2-aminoethyl hydrogen sulfate.[10][11][12]
-
Sulfonation: The intermediate is then treated with sodium sulfite, which displaces the sulfate group to yield taurine.[10][11][12]
-
Materials: this compound, Sulfuric Acid, Sodium Sulfite.
-
Step 1: Esterification: In a flask equipped with a stirrer and a dropping funnel, place this compound and cool it in an ice bath. Slowly add an equimolar amount of concentrated sulfuric acid while maintaining the temperature below 30 °C. After the addition, heat the mixture to 180-200 °C for 2-3 hours to drive the esterification to completion.[12]
-
Step 2: Sulfonation: The resulting 2-aminoethyl hydrogen sulfate is then dissolved in water and treated with an aqueous solution of sodium sulfite. The mixture is heated to reflux for several hours.[12]
-
Workup and Purification: The reaction mixture is cooled, and the taurine product, which is sparingly soluble in cold water, crystallizes out. The crude product can be collected by filtration and recrystallized from hot water to obtain pure taurine.[12] A yield of approximately 25.57% after purification has been reported.[10]
Advanced Applications and Future Directions
Beyond these fundamental transformations, this compound's utility extends to several other areas of synthetic chemistry.
Surfactant Synthesis
This compound and its derivatives are key components in the synthesis of various surfactants. For instance, the reaction of this compound with fatty acids or their esters produces fatty acid ethanolamides, which are widely used as non-ionic surfactants in detergents, shampoos, and cosmetics.[13][14][15]
Corrosion Inhibitors
The lone pair of electrons on the nitrogen atom and the presence of the hydroxyl group allow this compound and its derivatives to adsorb onto metal surfaces, forming a protective film that inhibits corrosion.[16][17] They are particularly effective in protecting steel in various environments.[16] The mechanism involves the formation of a coordinate bond between the nitrogen atom and the metal, as well as electrostatic interactions.
Selective N-Alkylation: The Role of Protecting Groups
The presence of two reactive sites in this compound can lead to a mixture of products in alkylation reactions. To achieve selective mono-N-alkylation, a common strategy is to protect the less reactive hydroxyl group or the more reactive amino group. The use of a tert-Butyloxycarbonyl (Boc) group to protect the amine allows for the selective alkylation of the hydroxyl group. Conversely, protecting the hydroxyl group, for instance as a silyl ether, allows for selective N-alkylation.[18]
Caption: A protecting group strategy for selective N-alkylation of this compound.
Conclusion
This compound's enduring importance in organic synthesis is a testament to its remarkable versatility. Its bifunctional nature provides a gateway to a vast and diverse chemical space, enabling the efficient construction of heterocycles, polymers, surfactants, and pharmaceuticals. By understanding the fundamental principles of its reactivity and mastering the key synthetic transformations, researchers can continue to unlock new applications for this invaluable precursor molecule. The protocols and mechanistic insights provided in this guide are intended to serve as a robust foundation for innovation in academic and industrial laboratories alike.
References
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- Wenker synthesis. (n.d.). chemeurope.com. [Link]
- A convenient way for the synthesis of mono N-alkylated this compound. (2018). ChemRxiv. [Link]
- Widiyarti, G., Hanafi, M., & Sudiono, S. (2009). PREPARATION OF 2-AMINOETHYLSULFONIC ACID. MAKARA of Science Series, 13(1), 55-58. [Link]
- Li, Y., Wang, Y., Zhang, Y., & Li, Y. (2022). Ethanolamines corrosion inhibition effect on steel rebar in simulated realkalized concrete environments. Journal of Asian Architecture and Building Engineering, 21(4), 1461-1472. [Link]
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The Unveiling of a Cornerstone Molecule: A Historical and Biochemical Exploration of Ethanolamine
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Ethanolamine (NH₂CH₂CH₂OH), a simple organic molecule possessing both a primary amine and a primary alcohol, represents a fundamental building block for life. Its significance extends far beyond its simple structure, anchoring it as a critical component of cellular membranes, a participant in vital metabolic pathways, and a molecule of interest in the quest to understand the origins of life. As the second most abundant head group for phospholipids, the compounds that form the bilayer of all biological membranes, this compound is indispensable for cellular integrity and function.[1][2][3] This guide provides a comprehensive exploration of the discovery and history of this compound in biochemical pathways, tracing its journey from a 19th-century chemical synthesis to its recent detection in the interstellar medium. We will delve into the pioneering work that identified its role in neurochemistry, the elucidation of the central metabolic pathways that govern its use, and its broader implications in cell biology and astrobiology.
Part 1: From Chemical Synthesis to Biological Revelation
The story of this compound begins not in a biological context, but on a chemist's bench. The salts of this compound were first produced in 1860 by Charles Adolphe Wurtz, who synthesized them by reacting ethylene oxide with ammonia.[1] However, Wurtz was unable to isolate the free base.[1][4] It wasn't until 1897 that the noted German chemist Ludwig Knorr developed a scalable method for its production and was the first to separate and characterize the pure compound.[1][4] For decades, this compound remained a chemical curiosity with little commercial importance until after World War II, when the industrial production of ethylene oxide surged.[1]
The entry of this compound into the realm of biochemistry is intrinsically linked to the birth of neurochemistry. The late 19th century saw the pioneering efforts of Johann Ludwig Wilhelm Thudichum, a physician and biochemist now widely regarded as the "Father of Neurochemistry".[5][6] Thudichum embarked on a systematic and laborious investigation into the chemical composition of the brain, a field that was virtually untouched at the time.[5] In his seminal 1884 work, "A Treatise on the Chemical Constitution of the Brain," he described his discovery and characterization of numerous compounds, including a class of phosphorus-containing lipids he named "phospholipids".[5][7][8] Among his discoveries was a substance he termed "cephalin," which he isolated from brain tissue.
Thudichum's "cephalin" was a crucial discovery, but it was not a single compound. The true nature of cephalin was clarified decades later through the work of Jordi Folch. In 1941, Folch utilized chromatographic techniques to demonstrate that cephalin was, in fact, a mixture of two distinct phosphoglycerolipids: phosphatidylserine (PS) and phosphatidylthis compound (PE).[9] The hydrolysis of these separated components revealed their unique head groups: this compound from PE and, surprisingly, the amino acid serine from PS.[9] This separation marked a pivotal moment, definitively identifying this compound as a core constituent of a major class of biological lipids and setting the stage for the exploration of its metabolic origins.
Part 2: The Kennedy Pathway: A Central Axis of Phospholipid Synthesis
With the chemical identity of phosphatidylthis compound (PE) established, the next frontier was to understand its biosynthesis. This puzzle was solved in the 1950s through the groundbreaking work of Eugene Kennedy and his colleagues. Their research elucidated a series of enzymatic reactions, now known as the Kennedy pathway (specifically, the CDP-ethanolamine branch), which remains the primary de novo route for PE synthesis in mammals.[9][10] This pathway is a cornerstone of lipid metabolism, demonstrating how a simple, diet-derived molecule like this compound is activated and incorporated into essential membrane phospholipids.
The Kennedy pathway for PE synthesis proceeds in three key enzymatic steps:[10]
-
Phosphorylation of this compound: The pathway is initiated in the cytoplasm where the enzyme this compound kinase (EK) catalyzes the ATP-dependent phosphorylation of this compound to produce phosphothis compound. This initial step activates the this compound molecule for the subsequent reaction.
-
Activation to CDP-Ethanolamine: The resulting phosphothis compound is then activated by the enzyme CTP:phosphothis compound cytidylyltransferase (Pcyt2). This enzyme, which is a rate-limiting step in the pathway, catalyzes the reaction of phosphothis compound with cytidine triphosphate (CTP) to form cytidine diphosphate-ethanolamine (CDP-ethanolamine) and pyrophosphate.
-
Transfer to Diacylglycerol: In the final step, which occurs at the endoplasmic reticulum, the enzyme CDP-ethanolamine:1,2-diacylglycerol ethanolaminephosphotransferase transfers the phosphothis compound head group from CDP-ethanolamine to a diacylglycerol (DAG) molecule, yielding the final product, phosphatidylthis compound (PE), and releasing cytidine monophosphate (CMP).
This elegant pathway ensures a controlled and efficient mechanism for synthesizing a major membrane component from its constituent parts. The analogous pathway for phosphatidylcholine (PC) synthesis, also elucidated by Kennedy's group, proceeds via CDP-choline, highlighting a conserved strategy for phospholipid biosynthesis.[9]
Experimental Workflow: Elucidating the Kennedy Pathway
The elucidation of this pathway relied heavily on the use of radiolabeled precursors, a cutting-edge technique at the time. A typical experimental approach would involve the following steps:
-
Preparation of Liver Homogenates: Liver tissue, being metabolically active, was a common choice. The tissue would be homogenized to break open the cells and release their contents, creating a cell-free system containing the necessary enzymes and substrates.
-
Incubation with Radiolabeled Precursors: The homogenates would be incubated with radiolabeled [¹⁵N]this compound or [³²P]phosphate.[9] This allowed researchers to trace the path of the labeled atoms through various intermediate molecules.
-
Separation of Lipids: Following incubation, the lipids would be extracted from the homogenate using the "Folch method," a technique involving a chloroform-methanol mixture that is still widely used today.[9]
-
Chromatographic Analysis: The extracted lipids would then be separated using techniques like paper chromatography or thin-layer chromatography (TLC).
-
Detection and Identification: The separated, radiolabeled compounds could be detected by autoradiography. By identifying the radioactive spots and comparing them to known standards, researchers could identify the intermediates (like phosphothis compound and CDP-ethanolamine) and the final product (PE), thereby piecing together the steps of the pathway.
Caption: The CDP-ethanolamine branch of the Kennedy Pathway for de novo synthesis of PE.
Part 3: An Interconnected Metabolic Hub
While the Kennedy pathway is a major source of PE, it is not the only route. The metabolism of this compound and PE is part of a larger, interconnected network of lipid synthesis and conversion.
The PS Decarboxylation Pathway
In addition to the Kennedy pathway, mammalian cells can synthesize PE from phosphatidylserine (PS). This reaction is catalyzed by the enzyme phosphatidylserine decarboxylase (PSD), which is primarily located in the inner mitochondrial membrane.[10] This pathway is particularly important for supplying PE to mitochondria, which are heavily reliant on this phospholipid for maintaining membrane structure and the function of the respiratory complexes.[10] The PS required for this pathway is synthesized in the endoplasmic reticulum and must be transported to the mitochondria, a process that occurs at specialized membrane contact sites.
Salvage and Alternative Utilization Pathways
This compound itself is considered an essential nutrient for mammals, as it cannot be synthesized de novo and must be obtained from the diet, either as free this compound or through the breakdown of dietary PE.[10] This highlights the importance of salvage pathways. Furthermore, research in other organisms has revealed alternative metabolic routes. For example, the soil bacterium Streptomyces coelicolor can utilize this compound as a sole nitrogen or carbon source through a novel pathway initiated by a glutamine synthetase-like protein, which is distinct from the well-known this compound ammonia-lyase (Eut) pathway found in other bacteria like Salmonella enterica.[11] The Eut pathway breaks down this compound into ammonia and acetaldehyde, allowing the bacteria to use it as a source of carbon and nitrogen.[11]
Caption: Interconnected pathways of this compound and phosphatidylthis compound metabolism.
Part 4: Expanding Horizons: From Cellular Growth to the Cosmos
The importance of this compound extends beyond its role as a structural component of membranes. It has been observed to stimulate the rapid growth of mammalian cells in culture, leading some to describe it as a growth factor.[10] This effect is likely due to its role as a precursor that fuels PE and PC synthesis via the Kennedy pathway, providing the necessary building blocks for new membrane formation during cell proliferation.[10] this compound is also a component of glycosylphosphatidylinositol (GPI) anchors, which tether certain proteins to the cell surface.
Perhaps the most startling discovery in the long history of this compound came in 2021. Using radio telescopes, an international team of scientists reported the first-ever detection of this compound in a molecular cloud near the center of the Milky Way galaxy.[2][3][12][13] While it had previously been found in meteorites, it was thought to have formed by the decomposition of amino acids within the asteroid itself.[2][3] The discovery of this compound in the interstellar medium suggests it forms efficiently in space.[2][14] This finding has profound implications for the origin of life, as it indicates that this crucial precursor for cell membranes could have been delivered to a prebiotic Earth via meteorites or comets, potentially contributing to the assembly and evolution of the first primitive cells.[2][4]
Conclusion
The journey of this compound through scientific history is a remarkable narrative of discovery. From its initial synthesis as a simple organic chemical, it was unveiled as a key lipid component by the pioneers of neurochemistry. The elegant biochemical detective work of the mid-20th century mapped out the central metabolic pathways that govern its transformation into the essential membrane lipid, phosphatidylthis compound. Today, our understanding continues to expand, recognizing its role in a complex metabolic network and its startling presence in the vastness of interstellar space. The history of this compound is a testament to how the study of a single molecule can connect disparate fields—from organic chemistry and cell biology to astrophysics—and continue to provide fundamental insights into the very nature of life itself.
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Natural occurrence and sources of ethanolamine.
An In-depth Technical Guide to the Natural Occurrence and Sources of Ethanolamine
For Researchers, Scientists, and Drug Development Professionals
This compound is a ubiquitous and fundamentally important organic chemical compound, integral to the structure and function of all living cells.[1] As a primary amino alcohol, it serves as a critical precursor for the synthesis of essential membrane phospholipids, most notably phosphatidylthis compound (PE), the second most abundant phospholipid in biological membranes.[1][2] This guide provides a comprehensive overview of the natural occurrence of this compound, detailing its biosynthesis across different biological kingdoms and its presence in various natural sources. Furthermore, it delves into the industrial synthesis of this compound and presents detailed protocols for its extraction and quantification from biological matrices, aiming to equip researchers and professionals in drug development with the necessary knowledge and methodologies for their scientific endeavors.
The Widespread Natural Occurrence of this compound
This compound is a fundamental building block for life, primarily found as the head group for phospholipids within cellular membranes.[1] Its presence is not limited to a specific organism or environment; it is a universal component of life as we know it.
A Cornerstone of Biological Membranes
The most significant role of this compound in nature is as a constituent of phosphatidylthis compound (PE), a major component of lipid bilayers in cell membranes.[2][3] PE constitutes a significant portion of the phospholipids in both prokaryotic and eukaryotic cells, playing a crucial role in membrane structure and function.[4] In human physiology, PE is particularly abundant in nervous tissues, including the white matter of the brain, nerves, and the spinal cord, where it can make up to 45% of the total phospholipids.[2]
The unique conical shape of the this compound head group in PE influences membrane curvature, which is vital for processes such as membrane fusion and fission.[5] It also contributes to the stability and fluidity of the membrane, impacting the function of embedded proteins.[3]
Occurrence Across Biological Kingdoms
-
Bacteria: In bacteria, phosphatidylthis compound is a principal phospholipid.[6] It plays a role in neutralizing the negative charge of anionic phospholipids in the membrane and is essential for the proper folding and function of membrane proteins, such as lactose permease in E. coli.[2]
-
Plants: this compound is a vital metabolite in plants, serving as a precursor for the synthesis of PE and phosphatidylcholine (PC), two major phospholipids in eukaryotic membranes.[7][8] Unlike many other organisms, plants can convert this compound to choline, another essential precursor for PC synthesis.[8]
-
Animals: In mammals, this compound is obtained from the diet either as free this compound or from the breakdown of dietary phosphatidylthis compound.[9] It is present in all cells and can be found in various bodily fluids, with concentrations varying, for example, between blood and breast milk.[9]
-
Marine Organisms: this compound and its derivatives are also found in marine life. For instance, this compound plasmalogens, a subclass of this compound glycerophospholipids, are abundant in marine sources like sea squirts and mussels.[10]
Extraterrestrial Presence
Intriguingly, evidence suggests that this compound exists in interstellar space.[1] Its discovery in molecular clouds, where stars and planets form, has led to speculation about its potential role in the origin of life, possibly being delivered to early Earth via asteroids or comets.[11][12]
Biosynthesis of this compound: A Comparative Overview
The pathways for this compound biosynthesis vary across different life forms. Understanding these pathways is crucial for research in metabolism and drug development.
The Serine Decarboxylation Pathway in Plants
In plants, the primary route for this compound synthesis is the direct decarboxylation of the amino acid L-serine.[7][8] This reaction is catalyzed by the enzyme serine decarboxylase, which is unique to plants.[7]
Caption: The Serine Decarboxylation Pathway in Plants.
The Kennedy Pathway (CDP-Ethanolamine Pathway)
In many eukaryotes, including mammals, the de novo synthesis of phosphatidylthis compound from this compound occurs via the Kennedy pathway, also known as the CDP-ethanolamine pathway.[5][13][14] This pathway involves a series of enzymatic steps:
-
Phosphorylation: this compound is first phosphorylated by this compound kinase to form phosphothis compound.[13]
-
Activation: Phosphothis compound is then activated by CTP:phosphothis compound cytidylyltransferase (Pcyt2) to produce CDP-ethanolamine.[13]
-
Transfer: Finally, CDP-ethanolamine:1,2-diacylglycerol ethanolaminephosphotransferase (EPT) catalyzes the transfer of the phosphothis compound head group to a diacylglycerol (DAG) molecule, forming phosphatidylthis compound.[13]
Caption: The CDP-Ethanolamine (Kennedy) Pathway for PE Synthesis.
Phosphatidylserine Decarboxylation
Another significant pathway for phosphatidylthis compound synthesis, particularly in the mitochondria of eukaryotic cells, is the decarboxylation of phosphatidylserine (PS).[2][5] This reaction is catalyzed by the enzyme phosphatidylserine decarboxylase.
Industrial Production of this compound
Commercially, this compound is produced on a large scale through the reaction of ethylene oxide with aqueous ammonia.[1][15][16] This process also yields dithis compound (DEA) and trithis compound (TEA), and the ratio of these products can be controlled by adjusting the stoichiometry of the reactants.[1][17] The reaction is typically carried out in a liquid phase under elevated temperature and pressure and does not require a specific catalyst as it is autocatalytic.[15] The resulting mixture of ethanolamines is then separated by fractional distillation.
Experimental Protocols for the Extraction and Quantification of this compound
Accurate determination of this compound concentrations in biological samples is crucial for research. The following sections provide detailed methodologies for its extraction and analysis.
Extraction of this compound from Biological Tissues
4.1.1. Extraction from Plant Tissue (Adapted Protocol)
This protocol is adapted for the extraction of small polar metabolites like this compound from plant tissues.
Materials:
-
Plant tissue (20-50 mg, fresh or frozen)
-
Extraction buffer (e.g., cold 80% methanol)
-
Homogenizer (e.g., bead mill)
-
Centrifuge
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
Solvents for SPE (e.g., methanol, water)
-
Nitrogen evaporator or vacuum concentrator
Procedure:
-
Homogenization: Weigh 20-50 mg of finely ground plant tissue into a microcentrifuge tube. Add 1 mL of cold extraction buffer. Homogenize using a bead mill for 5 minutes at a suitable frequency.
-
Incubation and Centrifugation: Incubate the homogenate at 4°C with shaking for 20 minutes. Centrifuge at high speed (e.g., 15,000 x g) for 15 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.
-
Solid-Phase Extraction (Optional but Recommended for Cleaner Samples):
-
Condition an SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant onto the conditioned cartridge.
-
Wash the cartridge with 1 mL of water to remove highly polar impurities.
-
Elute the this compound-containing fraction with an appropriate solvent (e.g., 1 mL of 50% methanol).
-
-
Drying: Evaporate the solvent from the eluate under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for analysis (e.g., mobile phase for LC-MS).
4.1.2. Extraction from Animal Tissue (Adapted Protocol)
This protocol is adapted from general tissue homogenization and protein precipitation methods for the extraction of small metabolites.
Materials:
-
Animal tissue (up to 25 mg)
-
Lysis buffer (e.g., phosphate-buffered saline)
-
Homogenizer (e.g., Dounce or mechanical homogenizer)
-
Cold organic solvent (e.g., acetonitrile or methanol)
-
Centrifuge
Procedure:
-
Homogenization: Place the weighed animal tissue in a suitable tube on ice. Add an appropriate volume of cold lysis buffer. Homogenize the tissue until a uniform suspension is achieved.
-
Protein Precipitation: Add at least 3 volumes of a cold organic solvent (e.g., acetonitrile) to the homogenate. Vortex vigorously for 1 minute.
-
Incubation: Incubate the mixture on ice for 30 minutes to allow for complete protein precipitation.
-
Centrifugation: Centrifuge at high speed (e.g., 15,000 x g) for 15 minutes at 4°C to pellet the precipitated proteins and cell debris.
-
Supernatant Collection: Carefully transfer the supernatant containing the metabolites to a new tube.
-
Drying and Reconstitution: Evaporate the solvent and reconstitute the extract as described in the plant tissue protocol.
Quantification of this compound by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for the quantification of this compound in complex biological matrices.
Instrumentation:
-
Liquid Chromatograph (LC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Chromatographic Conditions (Example):
-
Column: A mixed-mode column with reversed-phase and cation-exchange properties is often suitable for retaining and separating polar compounds like this compound.[2]
-
Mobile Phase: An isocratic or gradient elution using a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium formate) is commonly employed.[2]
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-20 µL.
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM) for high specificity and sensitivity.
-
MRM Transition for this compound: Precursor ion (Q1) m/z 62 -> Product ion (Q3) m/z 44 (This transition corresponds to the protonated molecule and a characteristic fragment).
-
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
Quantification:
-
Prepare a series of calibration standards of known this compound concentrations in a matrix that mimics the sample extract.
-
Generate a calibration curve by plotting the peak area of the analyte against its concentration.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
-
The use of a stable isotope-labeled internal standard (e.g., this compound-d4) is highly recommended to correct for matrix effects and variations in instrument response.
Data Presentation
Table 1: Natural Occurrence and Sources of this compound
| Source Category | Specific Examples | Significance/Role |
| Biological Membranes | Phosphatidylthis compound (PE) in all cell types | Structural integrity, membrane fluidity, precursor for other lipids |
| Nervous System | High concentrations in brain white matter, nerves | Essential for neural cell membrane structure and function |
| Plants | Legumes, grains, vegetables | Precursor for essential phospholipids |
| Animals | Meat, eggs, dairy products | Dietary source for mammals |
| Marine Life | Mussels, sea squirts | Source of this compound plasmalogens |
| Microorganisms | Bacteria (e.g., E. coli) | Key component of the cell membrane |
| Extraterrestrial | Interstellar molecular clouds | Potential role in the prebiotic synthesis of membrane components |
Conclusion
This compound is a molecule of profound biological importance, with its presence spanning from the fundamental structure of cellular life to the vastness of interstellar space. Its role as a precursor to essential membrane lipids underscores its necessity for all known life forms. For researchers and professionals in the life sciences and drug development, a thorough understanding of its natural sources, biosynthesis, and methods for its analysis is indispensable. The protocols and information presented in this guide offer a solid foundation for further investigation into the multifaceted roles of this compound in health and disease.
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An In-Depth Technical Guide to the Kennedy Pathway for Phosphatidylethanolamine Synthesis
Abstract
Phosphatidylethanolamine (PE) is the second most abundant glycerophospholipid in eukaryotic cells, constituting 15-25% of total phospholipids and playing indispensable roles in membrane structure and cellular physiology.[1][2][3][4] Its synthesis is predominantly managed by the de novo CDP-ethanolamine route, also known as the Kennedy pathway.[5][6][7] This technical guide provides a comprehensive overview of the Kennedy pathway for PE synthesis, detailing its core enzymatic reactions, regulatory mechanisms, and its profound implications in health and disease. Furthermore, we present detailed, field-proven methodologies for the functional analysis of key pathway enzymes and the quantitative assessment of PE species, offering a vital resource for researchers in lipid biology and drug development.
Introduction: The Centrality of Phosphatidylthis compound
Phosphatidylthis compound is a cornerstone of cellular architecture and function. As a primary component of biological membranes, particularly enriched in the inner leaflet, PE is critical for maintaining membrane integrity and fluidity.[8][9][10] Its unique cone-shaped molecular geometry, owing to a small this compound headgroup, induces negative curvature in the lipid bilayer.[2][3] This biophysical property is not a passive structural feature; it is fundamental to dynamic cellular processes including membrane fusion and fission, cytokinesis, and the proper folding and function of integral membrane proteins.[2][11]
Beyond its structural role, PE is a metabolic hub. It serves as a precursor for the synthesis of phosphatidylcholine (PC), the most abundant phospholipid, and is involved in vital processes like autophagy and mitochondrial biogenesis.[2][7][9] Given its importance, it is unsurprising that dysregulation of PE homeostasis is linked to a spectrum of pathologies, including neurodegenerative disorders like Alzheimer's and Parkinson's disease, nonalcoholic fatty liver disease, and cancer.[1][2][4][9]
Eukaryotic cells employ two main pathways for PE biosynthesis: the Kennedy pathway, which occurs primarily in the endoplasmic reticulum (ER), and the phosphatidylserine (PS) decarboxylase pathway, located in the mitochondria.[1][11][12] While both are crucial, the Kennedy pathway, first elucidated by Eugene Kennedy, represents the sole de novo route for PE synthesis and is the focus of this guide.[5][13][14][15]
The Core Mechanism: A Three-Step Enzymatic Cascade
The Kennedy pathway synthesizes PE from this compound and diacylglycerol (DAG) through a conserved, three-step enzymatic process.[16] The pathway is analogous to the CDP-choline branch for PC synthesis, together forming the two arms of the Kennedy pathway.[5][13][15]
Step 1: Phosphorylation of this compound
The pathway initiates in the cytosol with the ATP-dependent phosphorylation of this compound to produce phosphothis compound. This irreversible first step is catalyzed by This compound Kinase (EK) .[5][6][7]
-
Enzyme: this compound Kinase (EK; EC 2.7.1.82)[17]
-
Substrates: this compound, ATP[17]
-
Products: O-Phosphothis compound, ADP[17]
-
Significance: This is the first committed step in the pathway. In mammals, two isoforms, ETNK1 and ETNK2, have been identified.[18][19][20] ETNK1 is considered a rate-limiting enzyme in PE synthesis, and its dysfunction has been linked to various cancers.[18]
Step 2: Synthesis of CDP-Ethanolamine
The second, and often rate-limiting, step involves the reaction of phosphothis compound with cytidine triphosphate (CTP) to form cytidine diphosphate-ethanolamine (CDP-ethanolamine). This reaction is catalyzed by CTP:phosphothis compound cytidylyltransferase (PECT or Pcyt2) .[14][16]
-
Enzyme: CTP:phosphothis compound cytidylyltransferase (PECT; EC 2.7.7.14)[21]
-
Substrates: Phosphothis compound, CTP[21]
-
Products: CDP-Ethanolamine, Pyrophosphate (PPi)[21]
-
Significance: PECT is the key regulatory enzyme of the Kennedy pathway.[5][6][7] Its activity is crucial for maintaining PE homeostasis, and its deficiency leads to a redirection of diacylglycerol towards triacylglycerol synthesis, contributing to metabolic diseases like liver steatosis.[6][16] The enzyme can utilize both CTP and dCTP as substrates.[5][22]
Step 3: Formation of Phosphatidylthis compound
In the final step, the phosphothis compound headgroup is transferred from CDP-ethanolamine to a diacylglycerol (DAG) backbone, yielding the final product, PE. This reaction is catalyzed by CDP-ethanolamine:1,2-diacylglycerol ethanolaminephosphotransferase (EPT) .[5][6]
-
Enzyme: Ethanolaminephosphotransferase (EPT; includes CEPT1 and EPT1)[23][24]
-
Substrates: CDP-Ethanolamine, 1,2-Diacylglycerol (DAG)[23]
-
Products: Phosphatidylthis compound (PE), Cytidine Monophosphate (CMP)[23]
-
Significance: This step occurs at the membrane of the endoplasmic reticulum and Golgi apparatus.[24][25] Mammals express two enzymes with this function: the dual-specificity choline/ethanolaminephosphotransferase 1 (CEPT1) in the ER and ethanolaminephosphotransferase 1 (EPT1) in the Golgi.[24][25] These enzymes exhibit different substrate specificities for DAG species, contributing to the diverse acyl chain composition of the cellular PE pool.[24]
Pathway Visualization
The sequential nature of the Kennedy pathway is illustrated below.
Caption: The three-step enzymatic cascade of the Kennedy pathway for PE synthesis.
Methodologies for Studying the Kennedy Pathway
A thorough investigation of the Kennedy pathway requires robust methods to measure enzyme activity and quantify lipid products. The following section provides validated protocols for these purposes.
Enzyme Activity Assays
Assessing the catalytic activity of the pathway's enzymes is fundamental to understanding its regulation and identifying potential inhibitors.
This protocol is adapted from commercially available kits and provides a sensitive method for measuring EK activity in cell or tissue lysates.[26][27] The principle relies on quantifying the ADP produced in the kinase reaction through a coupled enzymatic system that generates a fluorescent signal.
Causality and Self-Validation:
-
Kinetic Mode: Measuring fluorescence kinetically, rather than as a single endpoint, provides the reaction rate (slope), which is a more accurate measure of enzyme activity. It also helps identify any assay artifacts, such as signal instability.
-
Sample Background Control: A parallel reaction is run for each sample without the complete reaction mix (e.g., omitting a key coupling enzyme). This is critical to subtract any intrinsic fluorescence or non-specific enzyme activity in the lysate, ensuring the measured signal is directly attributable to EK activity.
-
Enzyme Control: A known amount of recombinant EK is used as a positive control to validate that the assay components are working correctly.
-
Standard Curve: An ADP standard curve is generated in every experiment to convert the rate of fluorescence change into a quantitative measure of ADP produced (nmol/min), which directly corresponds to EK activity units.
Step-by-Step Methodology:
-
Sample Preparation:
-
Homogenize ~10 mg of tissue or 1x10⁶ cells in 100 µL of cold Assay Buffer (typically a buffered solution like HEPES or Tris at neutral pH, provided in kits).[26]
-
Incubate on ice for 15 minutes to ensure complete lysis.
-
Centrifuge at 10,000 x g for 15 minutes at 4°C to pellet cellular debris.[26]
-
Carefully transfer the supernatant (lysate) to a new, pre-chilled tube. This is the enzyme source.
-
-
Assay Setup (96-well black plate):
-
ADP Standard Wells: Add 0, 0.25, 0.5, 0.75, and 1 nmol of ADP standard to separate wells. Adjust the final volume of each to 50 µL with Assay Buffer.[26]
-
Sample Wells: Add 5-20 µL of lysate.
-
Sample Background Control Wells: Add the same volume of lysate as in the sample wells.
-
Positive Control Well: Add a small amount (e.g., 4 µL) of a provided positive control ETNK enzyme.[26]
-
Adjust the volume in all sample and control wells to 50 µL with Assay Buffer.
-
-
Reaction Mix Preparation:
-
Prepare a "Reaction Mix" containing ATP, this compound, and the coupled enzyme system (e.g., pyruvate kinase/lactate dehydrogenase or a proprietary developer/probe system).
-
Prepare a "Background Mix" that is identical to the Reaction Mix but lacks a critical component required for signal generation (e.g., the fluorescent probe or final enzyme in the cascade).
-
-
Reaction Initiation and Measurement:
-
Add 50 µL of the Reaction Mix to the Standard, Sample, and Positive Control wells.
-
Add 50 µL of the Background Mix to the Sample Background Control wells.
-
Immediately place the plate in a microplate reader and measure fluorescence (Ex/Em = 535/587 nm) in kinetic mode at 37°C for 30-60 minutes, reading every 1-2 minutes.[26]
-
-
Data Analysis:
-
Calculate the slope of the linear portion of the kinetic curve for all wells.
-
Subtract the slope of the Sample Background Control from the corresponding Sample slope to get the background-corrected rate.
-
Plot the ADP Standard slopes to generate a standard curve.
-
Use the standard curve to convert the background-corrected sample rate into nmol of ADP generated per minute.
-
Normalize the activity to the amount of protein in the lysate (e.g., in units of mU/mg, where 1 U = 1 µmol of product formed per minute).
-
This classic, highly sensitive assay measures the incorporation of radiolabeled phosphothis compound into the product, CDP-ethanolamine.
Causality and Self-Validation:
-
Radiolabeling: Using a radiolabeled substrate ([¹⁴C]- or [³H]-phosphothis compound) provides an exquisitely sensitive and direct way to measure product formation, minimizing interference from other cellular components.
-
TLC Separation: Thin Layer Chromatography (TLC) provides a physical separation of the radiolabeled substrate from the radiolabeled product. This is a crucial validation step, as it visually confirms the enzymatic conversion and allows for precise quantification of the product spot, ensuring that the measured radioactivity is not from unincorporated substrate.
-
Boiling to Quench: The reaction is stopped by boiling, which irreversibly denatures the enzyme. This provides a definitive endpoint and prevents any further reaction during sample processing.
-
Controls: A "no enzyme" or "boiled enzyme" control is essential to account for any non-enzymatic breakdown or background spots on the TLC plate.
Step-by-Step Methodology:
-
Enzyme Source: Use cell/tissue lysates prepared as described for the EK assay or use purified/recombinant PECT protein.
-
Reaction Mixture (in a microcentrifuge tube):
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
10 mM MgCl₂ (a required cofactor)
-
5 mM CTP
-
1.5 mM [¹⁴C]phosphothis compound (specific activity ~50 mCi/mmol)
-
50-150 µg of lysate protein
-
Adjust final volume to 100 µL with nuclease-free water.
-
-
Incubation:
-
Incubate the reaction mixture in a 37°C water bath for 30 minutes. The incubation time should be within the linear range of the reaction, which should be determined empirically.
-
-
Reaction Termination:
-
Stop the reaction by placing the tube in a boiling water bath for 3 minutes.
-
Centrifuge at 12,000 x g for 5 minutes to pellet the precipitated protein.
-
-
TLC Separation:
-
Spot 5-10 µL of the supernatant onto a silica gel TLC plate.
-
Develop the plate in a chromatography tank using a solvent system of Chloroform:Methanol:Acetic Acid:Water (50:30:8:4, v/v/v/v).
-
Allow the plate to air dry completely.
-
-
Quantification:
-
Visualize the radioactive spots using a phosphorimager or by autoradiography.
-
Identify the spots corresponding to the substrate (phosphothis compound) and the product (CDP-ethanolamine) by running standards in parallel.
-
Scrape the silica from the product spot into a scintillation vial, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the amount of product formed based on the specific activity of the radiolabeled substrate and express as pmol/min/mg protein.
-
Quantification of Phosphatidylthis compound
While enzyme assays measure the potential flux through the pathway, quantifying the end product provides a snapshot of the steady-state lipid pool. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose.[1]
This method allows for the sensitive and specific quantification of total PE as well as individual PE molecular species (differentiated by their fatty acyl chains).[28][29]
Causality and Self-Validation:
-
Lipid Extraction: The Bligh-Dyer method is a robust and well-established protocol for extracting lipids into an organic phase, separating them from water-soluble contaminants. Its efficiency is critical for accurate quantification.
-
Internal Standards: The addition of a known quantity of a non-endogenous PE species (e.g., a deuterated or odd-chain PE standard) before extraction is the most important self-validating step. This internal standard co-purifies with the endogenous PE and experiences the same extraction inefficiencies and matrix effects during ionization. By normalizing the signal of the endogenous PE to the signal of the internal standard, one can achieve highly accurate absolute quantification.
-
Chromatographic Separation: HPLC or UPLC separates different lipid classes and species before they enter the mass spectrometer. This reduces ion suppression (where the presence of one molecule inhibits the ionization of another), leading to more accurate quantification.
-
Tandem Mass Spectrometry (MS/MS): Using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode provides exceptional specificity. A specific precursor ion (the PE molecule) is selected and fragmented, and a specific product ion (e.g., the neutral loss of the this compound headgroup) is monitored.[28] This precursor/product ion pair is unique to PE, eliminating ambiguity and ensuring that only PE is being quantified.
Step-by-Step Workflow:
-
Sample Collection and Homogenization:
-
Collect cells or tissues and immediately flash-freeze in liquid nitrogen to halt metabolic activity.
-
Homogenize the sample in a suitable buffer (e.g., PBS).
-
-
Lipid Extraction (Bligh-Dyer Method):
-
To the homogenate, add a known amount of an appropriate internal standard (e.g., PE 17:0/17:0).
-
Add Chloroform:Methanol (1:2, v/v) and vortex thoroughly.
-
Add Chloroform and water, vortex again, and centrifuge to separate the phases.
-
Carefully collect the lower organic phase, which contains the lipids.
-
Dry the organic phase under a stream of nitrogen gas.
-
Resuspend the dried lipid film in a suitable solvent for LC-MS analysis (e.g., Methanol/Chloroform 1:1).
-
-
LC-MS/MS Analysis:
-
Chromatography: Inject the sample onto a C18 reverse-phase column. Use a gradient of mobile phases (e.g., water/acetonitrile/isopropanol with additives like formic acid or ammonium formate) to separate the lipid species.
-
Mass Spectrometry: Operate the mass spectrometer in negative ion mode.[28]
-
MRM Transitions: Set up MRM transitions to detect the neutral loss of 141 Da (the phosphothis compound headgroup) from the precursor [M-H]⁻ ion for each PE species of interest.[28]
-
-
Data Analysis:
-
Integrate the peak area for each endogenous PE species and the internal standard.
-
Calculate the ratio of the endogenous PE peak area to the internal standard peak area.
-
Quantify the amount of each PE species using a standard curve generated with known amounts of PE standards.
-
Normalize the final amount to the initial sample weight or cell number.
-
Workflow & Data Visualization
The overall workflow for quantifying PE from biological samples is a multi-step process requiring careful execution.
Caption: Experimental workflow for quantitative analysis of PE by LC-MS/MS.
Table 1: Key Enzymes of the PE Kennedy Pathway
| Enzyme | Gene(s) (Human) | EC Number | Substrates | Products | Cellular Location | Regulatory Role |
| This compound Kinase (EK) | ETNK1, ETNK2 | 2.7.1.82 | This compound, ATP | Phosphothis compound, ADP | Cytosol | First committed step |
| CTP:phosphothis compound cytidylyltransferase (PECT) | PCYT2 | 2.7.7.14 | Phosphothis compound, CTP | CDP-Ethanolamine, PPi | Cytosol / ER | Rate-limiting step |
| Ethanolaminephosphotransferase (EPT) | CEPT1, SELENOI (EPT1) | 2.7.8.1 | CDP-Ethanolamine, DAG | PE, CMP | ER (CEPT1), Golgi (EPT1) | Final catalytic step |
Relevance in Disease and Drug Development
The integrity of the Kennedy pathway is paramount for cellular health. Its dysregulation is not merely a biochemical curiosity but a contributing factor to significant human diseases.
-
Metabolic Disease: PECT (Pcyt2) deficiency is a key example. Reduced PECT activity limits PE synthesis, causing an accumulation of the substrate DAG.[16] This excess DAG is shunted into the synthesis of triacylglycerols (TGs), leading to hypertriglyceridemia and fatty liver (steatosis), hallmarks of metabolic syndrome.[6][16]
-
Neurodegeneration: PE is highly abundant in nervous tissue, making up 45% of phospholipids in the white matter of the brain.[11] Disruptions in PE synthesis are implicated in Alzheimer's and Parkinson's disease, potentially through mechanisms involving mitochondrial dysfunction and altered membrane dynamics.[2][14]
-
Cancer: Cancer cells exhibit altered lipid metabolism to support rapid proliferation. The Kennedy pathway is often upregulated in cancers, and enzymes like ETNK1 are being explored as potential therapeutic targets.[18] Inhibiting PE synthesis could be a strategy to selectively starve cancer cells of essential membrane components.[18]
For drug development professionals, each enzyme in the Kennedy pathway represents a potential target for therapeutic intervention. The development of small molecule inhibitors or activators for EK, PECT, or EPT could offer novel strategies for treating metabolic disorders, cancers, and neurological diseases. The assays and protocols detailed in this guide provide the foundational tools necessary for screening compound libraries and characterizing the mechanism of action of potential drug candidates targeting this critical pathway.
Conclusion
The Kennedy pathway is a fundamental and highly regulated process for the de novo synthesis of phosphatidylthis compound. Its three core enzymes—EK, PECT, and EPT—work in concert to maintain the cellular pool of this vital phospholipid. Understanding the intricate details of this pathway, from its biochemical mechanism to its role in pathophysiology, is essential for advancing our knowledge of lipid biology. The technical methodologies presented here offer a robust framework for researchers to dissect the pathway's function, paving the way for new diagnostic and therapeutic strategies targeting the broad range of diseases associated with aberrant PE metabolism.
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The Pivotal Role of Ethanolamine Phospholipids in Cell Membrane Architecture and Function: An In-depth Technical Guide
This guide provides a comprehensive technical overview of ethanolamine-containing phospholipids, primarily phosphatidylthis compound (PE), and their critical roles in the structure, function, and regulation of cellular membranes. It is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this vital class of lipids.
Introduction: Beyond the Bulkhead - The Dynamic Nature of Phosphatidylthis compound
For decades, phospholipids were often relegated to the role of passive structural components of the cell membrane. However, a growing body of evidence has illuminated their active and intricate involvement in a myriad of cellular processes. Among these, phosphatidylthis compound (PE) stands out for its unique biophysical properties and multifaceted functions.[1][2] Constituting 15-25% of the total phospholipids in mammalian cell membranes, PE is not merely a bystander but a key regulator of membrane dynamics and cellular signaling.[3][4] This guide will delve into the core biochemistry of PE, its synthesis and metabolism, its profound impact on membrane biophysics, and the analytical strategies employed to unravel its complexities. Furthermore, we will explore the burgeoning field of PE's involvement in human health and disease, highlighting its potential as a therapeutic target.[2][4]
The Molecular Blueprint: Structure and Properties of Phosphatidylthis compound
At its core, phosphatidylthis compound is a glycerophospholipid with a characteristic structure comprising a glycerol backbone, two fatty acid chains, and a phosphothis compound head group.[5] This seemingly simple architecture gives rise to a molecule with a unique conical shape, a consequence of its small this compound headgroup relative to its acyl chains.[5] This molecular geometry is a critical determinant of its function, imparting a negative curvature to membranes. This property is fundamental to a variety of cellular processes that require membrane bending and remodeling, such as vesicle formation, endocytosis, and exocytosis.[5]
The fatty acid composition of PE is highly variable, with a wide range of saturated, monounsaturated, and polyunsaturated fatty acids being incorporated. This diversity in acyl chains significantly influences the biophysical properties of the membrane, including its fluidity and thickness. For instance, the presence of unsaturated fatty acids with kinks in their hydrocarbon tails disrupts tight packing, thereby increasing membrane fluidity.
The Making and Breaking: Biosynthesis and Metabolism of Phosphatidylthis compound
The cellular pool of PE is maintained through a tightly regulated network of biosynthetic and metabolic pathways that are spatially and functionally distinct. In eukaryotic cells, there are two primary pathways for PE synthesis: the Kennedy pathway (also known as the CDP-ethanolamine pathway) and the phosphatidylserine (PS) decarboxylation pathway.[4]
The Kennedy Pathway: De Novo Synthesis in the Endoplasmic Reticulum
The Kennedy pathway is the primary route for the de novo synthesis of PE and predominantly occurs in the endoplasmic reticulum (ER).[4] This pathway utilizes exogenous this compound and diacylglycerol (DAG) as precursors in a three-step enzymatic process. The rate-limiting step in this pathway is catalyzed by CTP:phosphothis compound cytidylyltransferase (Pcyt2).[4]
Diagram: The Kennedy Pathway for Phosphatidylthis compound Biosynthesis
Caption: Synthesis of PE in the mitochondria via the PSD pathway.
The Linchpin of Membrane Dynamics: Functional Roles of Phosphatidylthis compound
The unique structural and biophysical properties of PE underpin its diverse and critical roles in cellular function.
Guardian of Membrane Integrity and Fluidity
As a major constituent of the lipid bilayer, PE is fundamental to maintaining the structural integrity of cellular membranes. [1]The composition of its fatty acyl chains plays a significant role in modulating membrane fluidity, a property essential for numerous cellular processes, including the lateral diffusion of membrane proteins and lipids. [6]
Architect of Membrane Curvature
The conical shape of PE molecules induces negative curvature in membranes, a feature that is crucial for processes involving membrane remodeling. [5]This includes:
-
Membrane Fusion and Fission: PE facilitates the formation of non-bilayer intermediates that are essential for the merging and splitting of membranes during events like vesicle trafficking, endocytosis, and exocytosis. [1][4]* Mitochondrial Cristae Formation: The high concentration of PE in the inner mitochondrial membrane is critical for the formation and maintenance of the highly curved cristae, which are the sites of oxidative phosphorylation. [6]
A Key Player in Cellular Processes
Beyond its structural roles, PE is actively involved in a range of cellular processes:
-
Autophagy: PE is essential for the formation of the autophagosome, a double-membraned vesicle that engulfs cellular components for degradation and recycling. [5]* Protein Folding and Function: PE can act as a molecular chaperone, assisting in the proper folding and insertion of membrane proteins. [1]* Cell Signaling: PE and its derivatives can act as signaling molecules in various cellular pathways. [1]
Investigating Phosphatidylthis compound: A Methodological Guide
The study of PE requires a robust toolkit of analytical techniques. The choice of method depends on the specific research question, the required level of detail, and the available instrumentation.
Lipid Extraction: The Critical First Step
Accurate analysis of PE begins with its efficient extraction from biological samples while minimizing degradation. The Folch and Bligh-Dyer methods are the most commonly employed protocols.
Table 1: Comparison of Common Lipid Extraction Methods
| Method | Principle | Advantages | Disadvantages |
| Folch Method | Partitioning of lipids into a chloroform/methanol phase from an aqueous phase. | High recovery of a broad range of lipids. Well-established and widely used. | Requires relatively large solvent volumes. Chloroform is a hazardous solvent. |
| Bligh-Dyer Method | A modified version of the Folch method using a lower solvent-to-sample ratio. | Reduced solvent consumption compared to the Folch method. | May have slightly lower recovery for some lipid classes compared to the Folch method. |
Experimental Protocol: Lipid Extraction from Mammalian Cells (Modified Folch Method)
-
Cell Harvesting: Harvest cultured mammalian cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). Wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis and Extraction: Resuspend the cell pellet in a known volume of ice-cold PBS. Add 3.75 volumes of a chloroform:methanol (1:2, v/v) mixture. Vortex vigorously for 1 minute.
-
Phase Separation: Add 1.25 volumes of chloroform and vortex for 1 minute. Add 1.25 volumes of deionized water and vortex for 1 minute. Centrifuge at 1,000 x g for 10 minutes at 4°C to separate the phases.
-
Collection of Organic Phase: Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette, avoiding the protein interface.
-
Drying and Storage: Dry the extracted lipids under a stream of nitrogen gas. The dried lipid film can be stored at -80°C until further analysis.
Thin-Layer Chromatography (TLC): A Versatile Separation Technique
TLC is a cost-effective and relatively simple method for the separation of different phospholipid classes based on their polarity. [7][8] Causality Behind Experimental Choices:
-
1D vs. 2D TLC: One-dimensional (1D) TLC is suitable for routine analysis and screening of major phospholipid classes. [7]Two-dimensional (2D) TLC provides higher resolution and is ideal for separating complex mixtures of phospholipids that may co-migrate in 1D systems. [9]* Stationary Phase Modification: Impregnating the silica gel plate with boric acid can improve the separation of certain phospholipids, such as phosphatidylinositol (PI) and phosphatidylserine (PS). [7][9]
Experimental Protocol: 1D TLC for Phospholipid Separation
-
Plate Preparation: Pre-wash a silica gel TLC plate by developing it in a chloroform:methanol (1:1, v/v) solvent system. Allow the plate to air dry completely. For improved separation of acidic phospholipids, the plate can be dipped in a 1% boric acid solution in ethanol, followed by drying at 100°C for 15 minutes. [7]2. Sample Application: Reconstitute the dried lipid extract in a small volume of chloroform:methanol (2:1, v/v). Spot the sample onto the origin line of the TLC plate using a capillary tube or a microsyringe.
-
Development: Place the TLC plate in a developing chamber containing the appropriate solvent system. A common solvent system for phospholipid separation is chloroform:methanol:acetic acid:water (25:15:4:2, v/v/v/v). Allow the solvent front to migrate to approximately 1 cm from the top of the plate.
-
Visualization: After development, remove the plate and allow it to dry. Visualize the separated phospholipid spots using a suitable method:
-
Iodine Vapor: Place the plate in a chamber with iodine crystals. Lipids will appear as yellow-brown spots.
-
Primuline Spray: Spray the plate with a 0.05% primuline solution in acetone:water (80:20, v/v) and visualize under UV light.
-
Phosphomolybdic Acid: Spray with a 10% phosphomolybdic acid solution in ethanol and heat the plate to visualize lipids as dark blue spots.
-
-
Quantification: Scrape the silica corresponding to the PE spot into a glass tube. Quantify the amount of PE by measuring the phosphate content using a colorimetric assay (e.g., Bartlett assay).
Mass Spectrometry (MS): For In-Depth Structural and Quantitative Analysis
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), offers unparalleled sensitivity and specificity for the detailed analysis of PE molecular species. [3][10] Causality Behind Experimental Choices:
-
TLC vs. LC-MS/MS: TLC is a good qualitative and semi-quantitative tool for analyzing major phospholipid classes. [10][11]LC-MS/MS is the gold standard for quantitative lipidomics, providing detailed information on the fatty acid composition of individual PE molecules. [3][10]* Direct Infusion vs. LC-MS: Direct infusion MS (shotgun lipidomics) is a high-throughput method for profiling the overall lipid composition. LC-MS provides chromatographic separation, which reduces ion suppression effects and allows for the separation of isomeric and isobaric lipid species. [10]
Experimental Workflow: LC-MS/MS for Phosphatidylthis compound Quantification
Caption: A typical workflow for the quantitative analysis of PE using LC-MS/MS.
Key LC-MS/MS Parameters for PE Analysis:
-
Chromatography: Reversed-phase chromatography is commonly used to separate PE species based on their fatty acid chain length and degree of unsaturation. Hydrophilic interaction liquid chromatography (HILIC) can be used for class separation of phospholipids.
-
Ionization: Electrospray ionization (ESI) is the most common ionization technique for phospholipids.
-
MS/MS Scans:
-
Precursor Ion Scan: In positive ion mode, scanning for the precursor ions that yield a specific product ion corresponding to the phosphothis compound headgroup (m/z 141) can selectively detect PE species.
-
Neutral Loss Scan: In positive ion mode, scanning for the neutral loss of the phosphothis compound headgroup (141 Da) is another specific method for PE detection. [12] * Multiple Reaction Monitoring (MRM): For targeted quantification, MRM is used to monitor specific precursor-to-product ion transitions for known PE molecular species.
-
Clinical Significance and Therapeutic Potential of Phosphatidylthis compound
Dysregulation of PE metabolism has been implicated in a growing number of human diseases, making it an attractive area for therapeutic intervention. [3][4]
Neurodegenerative Diseases
The brain is highly enriched in PE, and alterations in its metabolism have been linked to several neurodegenerative disorders, including Alzheimer's disease and Parkinson's disease. [5][13][6]
-
Alzheimer's Disease: Studies have shown that reduced PE levels in brain membranes can affect the processing of amyloid precursor protein (APP), potentially leading to increased production of the amyloid-beta (Aβ) peptide, a hallmark of Alzheimer's disease. [14]* Parkinson's Disease: Mitochondrial dysfunction is a key feature of Parkinson's disease, and given the critical role of PE in mitochondrial function, it is hypothesized that altered PE metabolism contributes to the pathogenesis of this disease. [13]
Cancer
Rapidly proliferating cancer cells have a high demand for lipids to build new membranes. The PE biosynthetic pathway has been identified as a potential therapeutic target in several cancers, including hepatocellular carcinoma. [15][16]Inhibiting key enzymes in this pathway can disrupt cancer cell metabolism and proliferation.
Metabolic Diseases
Alterations in PE metabolism have also been associated with metabolic disorders such as non-alcoholic fatty liver disease (NAFLD) and insulin resistance. [17]The ratio of phosphatidylcholine (PC) to PE in the liver is a critical factor in maintaining liver health, and imbalances can contribute to the development of liver disease. [17]
Conclusion and Future Directions
This compound-containing phospholipids, particularly phosphatidylthis compound, are far more than simple structural lipids. Their unique biophysical properties and diverse functional roles place them at the nexus of membrane dynamics, cellular signaling, and organelle function. As our understanding of the intricate regulation of PE metabolism deepens, so too does our appreciation for its importance in human health and disease. The continued development and application of advanced analytical techniques, such as high-resolution mass spectrometry, will be instrumental in further dissecting the complex roles of specific PE molecular species in various physiological and pathological contexts. This knowledge will undoubtedly pave the way for novel diagnostic and therapeutic strategies targeting the fascinating world of this compound phospholipids.
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Physicochemical properties of ethanolamine sulfate salt.
An In-depth Technical Guide on the Physicochemical Properties of Ethanolamine Sulfate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound sulfate, known chemically as 2-aminoethyl hydrogen sulfate or this compound-O-sulfate (EOS), is a compound of significant interest in the pharmaceutical sciences.[1][2] It serves not only as a crucial intermediate in chemical synthesis but also as a pharmacologically active molecule, notably as an inhibitor of GABA transaminase.[1][3][4] The decision to utilize a molecule in its salt form is a cornerstone of drug development, aimed at optimizing critical parameters such as solubility, stability, and bioavailability.[5][6] This guide offers a comprehensive exploration of the core physicochemical properties of this compound sulfate, providing both foundational data and the procedural rationale for its characterization. By elucidating the causal relationships between its molecular structure and empirical properties, this document serves as a vital resource for professionals engaged in formulation, analytics, and new drug discovery.
Molecular Identity and Foundational Characteristics
The journey into understanding a compound's behavior begins with its fundamental identity. This compound sulfate is the ester formed from the reaction of this compound with sulfuric acid.[2][7] This reaction transforms the viscous, basic liquid of this compound into a crystalline solid, a change that profoundly influences its handling and application.[2][8]
Chemical Structure and Identity
The structure of this compound sulfate incorporates a primary amine and a sulfate ester, rendering it a zwitterionic character under physiological conditions. This dual functionality is the primary determinant of its chemical behavior.
Caption: A self-validating workflow for physicochemical characterization.
Implications for Pharmaceutical Development
The physicochemical profile of this compound sulfate directly informs its potential and challenges in drug development.
-
As a Counter-ion: For a weakly basic API, forming a sulfate salt is a common strategy to increase the melting point and improve aqueous solubility. [5]The properties described herein for this compound sulfate provide a model for what to expect when using sulfate as a counter-ion.
-
As an API (this compound-O-Sulfate): When EOS is the active ingredient, its high solubility is advantageous for developing aqueous formulations (e.g., injectables or oral solutions). [9]However, its hygroscopicity demands careful consideration during the formulation of solid dosage forms, potentially requiring the use of moisture-protective packaging or specific excipients to ensure stability. [10][11]Its role as a GABA transaminase inhibitor makes it a valuable tool in neuroscience research and a potential therapeutic agent for conditions involving GABAergic dysfunction. [1][9]
Conclusion
This compound sulfate is a crystalline solid characterized by high water solubility, a high melting point with decomposition, and notable hygroscopicity. These properties are a direct result of its ionic, salt-like structure. A thorough understanding and precise characterization of these attributes, achieved through a systematic and self-validating workflow, are paramount for its successful application in pharmaceutical research and development. This guide provides the foundational knowledge and experimental framework necessary for scientists to confidently handle, analyze, and formulate this versatile compound.
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Ethanolamine: A Prebiotic Cornerstone for Cellular Life in the Cosmos
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: The emergence of life required the compartmentalization of metabolic and genetic machinery, a role fulfilled by the cellular membrane. This guide delves into the astrobiological significance of ethanolamine (NH₂CH₂CH₂OH), the structural head group of the second most abundant class of phospholipids in modern biology. We trace the journey of this pivotal molecule from its origins in the interstellar medium, where it is synthesized on icy dust grains, to its potential delivery to early Earth via meteorites. Recent detections in molecular clouds and carbonaceous chondrites have solidified its status as a key prebiotic building block. This document provides an in-depth analysis of its interstellar formation pathways, its stability in astrophysical environments, and its crucial role in the spontaneous self-assembly of primitive membranes, offering a potential bridge between prebiotic chemistry and the first protocells. We further provide detailed experimental protocols for its analysis in meteoritic samples and for the laboratory synthesis of protocellular vesicles, underscoring the empirical foundation of its role in the origins of life.
The Astrobiological Imperative for Compartmentalization
The transition from a dilute "prebiotic soup" to a discrete, self-sustaining biological entity is one of the most profound and enigmatic steps in the origin of life. A fundamental prerequisite for this transition is the formation of a boundary, a compartment that encapsulates and concentrates the components of metabolism and heredity, protecting them from the external environment and enabling the development of distinct internal chemistry.[1] This requirement places the origin of the cell membrane at the very heart of astrobiological inquiry.
In all contemporary life, this boundary is a lipid bilayer composed primarily of phospholipids. These amphiphilic molecules possess a hydrophilic (water-attracting) "head" and a hydrophobic (water-repelling) "tail." this compound is a critical component of these structures, forming the polar head group for phosphatidylthis compound (PE), the second most abundant phospholipid in mammalian cells and a key constituent of bacterial membranes.[2][3] The discovery of this compound in interstellar space suggests that the building blocks for these essential biological structures were not necessarily synthesized on Earth but could have been part of the initial chemical inventory delivered to our nascent planet.[1][4][5] This cosmic origin story elevates this compound from a simple organic molecule to a prime candidate for a universal molecular building block for life.
Interstellar Origins: The Cosmic Synthesis of this compound
The confirmation of this compound in the interstellar medium (ISM) was a landmark discovery, providing a direct link between the chemistry of deep space and the building blocks of life on Earth.
Detection in the Interstellar Medium
Using the IRAM 30-meter and Yebes 40-meter radio telescopes, researchers detected the distinct spectral signature of this compound in the molecular cloud G+0.693–0.027, located near the center of our galaxy.[4][6][7] This region is a chemically rich stellar nursery, where the erosion of ice mantles from interstellar dust grains releases a plethora of complex organic molecules into the gas phase.[1][8] The detection of this compound in such a primordial environment strongly supports the hypothesis that it forms efficiently in space and is available for incorporation into newly forming stars and planetary systems.[1][6]
| Parameter | Observed Value | Source |
| Location | Molecular Cloud G+0.693–0.027 | [1][7] |
| Molecular Column Density (N) | (1.51 ± 0.07) × 10¹³ cm⁻² | [1][8] |
| Abundance (vs. H₂) | (0.9 - 1.4) × 10⁻¹⁰ | [1][4] |
| Abundance Ratio (EtA/H₂O) | ~10⁻⁶ | [1] |
Table 1: Observational Data for this compound in the Interstellar Medium.
Proposed Interstellar Formation Pathways
While the precise formation mechanisms are an active area of research, laboratory experiments and astrochemical models point to grain-surface chemistry on icy dust particles at frigid temperatures (~10 K) as the primary synthesis route.[8][9][10]
Laboratory simulations have demonstrated that the ultraviolet (UV) irradiation of realistic interstellar ice analogs—mixtures of frozen water (H₂O), methanol (CH₃OH), ammonia (NH₃), and hydrogen cyanide (HCN)—can yield this compound among other prebiotic species like amino acids.[1][11] This process mimics the energetic processing of ice mantles by starlight in dense molecular clouds.
A promising pathway supported by astrochemical kinetics models involves the precursor molecule aminoketene (NH₂CHCO).[9][10][12] This route is driven by non-diffusive reactions on the grain surface.
-
Step 1: An atomic carbon (C) atom lands on the ice surface and reacts with ammonia (NH₃) in an Eley-Rideal reaction to form the CHNH₂ radical.
-
Step 2: This radical immediately reacts with carbon monoxide (CO), a common molecule in interstellar ices, to form aminoketene (NH₂CHCO).
-
Step 3: Aminoketene is then successively hydrogenated by atomic hydrogen (H), which is abundant on the grain surfaces, to produce this compound.[10]
This pathway is particularly compelling because it builds complexity from simple, abundant interstellar ingredients.
Stability in the Astro-Physical Environment
For this compound to be a viable prebiotic building block, it must survive the harsh conditions of space. Laboratory studies simulating UV irradiation on this compound ices have shown it to be remarkably stable, even in the presence of water.[8] Its UV destruction cross-section has been measured, leading to an estimated half-life of approximately 65 million years in dense interstellar clouds, providing ample time for it to be incorporated into planetesimals.[13] Furthermore, these same experiments show that the irradiation of this compound can produce even more complex astrobiologically relevant molecules, such as the amino acid serine, highlighting its dual role as both a building block and a precursor.[13]
From Cosmic Dust to Earthly Shores: Delivery and Analysis
The primary mechanism for the delivery of complex organic molecules to the early Earth is believed to be the bombardment by comets and meteorites.[6][14][15] This cosmic rain would have enriched the planet's prebiotic chemical inventory, seeding it with essential ingredients for life.
Evidence from Meteorites
The presence of this compound has been confirmed in the Almahata Sitta meteorite, a carbonaceous chondrite.[1][8] Initially, its origin was debated, with some suggesting it formed from the decomposition of amino acids within the parent asteroid.[1] However, the discovery of this compound in the ISM with a similar abundance ratio relative to water (~10⁻⁶) strongly indicates that it was formed in space and subsequently incorporated into the meteorite's parent body.[1] This finding bridges the gap between interstellar chemistry and the tangible prebiotic materials available on early Earth.
Experimental Protocol: Analysis of this compound in Meteoritic Samples
The following protocol outlines a generalized, self-validating workflow for the extraction and analysis of this compound from carbonaceous chondrite samples. The use of internal standards and multiple analytical techniques ensures the trustworthiness of the results.
Objective: To quantify the abundance of this compound in a meteorite sample while distinguishing it from terrestrial contamination.
Methodology: Gas Chromatography-Mass Spectrometry (GC-MS).
Step-by-Step Protocol:
-
Sample Preparation (Contamination Control):
-
Work in a clean laboratory with filtered air and thoroughly clean all glassware by baking at 500°C for at least 3 hours.
-
Select an interior chip of the meteorite, avoiding the fusion crust which is prone to terrestrial contamination.
-
Crush the meteorite sample into a fine powder using a sterilized agate mortar and pestle.
-
-
Hot Water Extraction:
-
Transfer a known mass (e.g., 100 mg) of the powdered sample to a clean glass vial.
-
Add a known volume of HPLC-grade water (e.g., 1 mL).
-
Spike the sample with a known amount of an isotopically labeled internal standard (e.g., ¹³C₂-ethanolamine) to account for extraction efficiency and instrumental variability.
-
Seal the vial and heat at 100°C for 24 hours to extract soluble organic compounds.
-
After cooling, centrifuge the sample to pellet the solids and collect the aqueous supernatant.
-
-
Acid Hydrolysis (Optional):
-
To release any bound this compound, a portion of the extract can be subjected to acid hydrolysis (e.g., 6M HCl at 110°C for 24 hours). This step must be compared against the non-hydrolyzed sample to understand the state of this compound in the meteorite.
-
-
Derivatization for GC Analysis:
-
This compound is a polar molecule with low volatility, making it difficult to analyze directly with GC. Derivatization is required to make it more volatile and thermally stable.
-
Evaporate the aqueous extract to dryness under a stream of nitrogen.
-
Add a derivatizing agent such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) in a suitable solvent (e.g., acetonitrile).
-
Heat the mixture (e.g., at 70°C for 30 minutes) to create the silylated derivative of this compound.
-
-
GC-MS Analysis:
-
Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC-MS system.
-
Use a suitable capillary column (e.g., a non-polar ZB-5MSplus column) to separate the components.[16]
-
The mass spectrometer will fragment the eluting compounds, producing a characteristic mass spectrum for the this compound derivative.
-
-
Data Analysis and Validation:
-
Identify the this compound derivative peak by its retention time and its mass spectrum, comparing it to a derivatized this compound standard.
-
Quantify the amount of this compound by comparing the peak area of the analyte to the peak area of the ¹³C₂-ethanolamine internal standard.
-
Trustworthiness Check: The presence of the labeled internal standard confirms that the analytical process is working. A truly extraterrestrial origin is supported if the isotopic composition (e.g., ¹³C/¹²C ratio) of the detected this compound is different from terrestrial values, although this is a highly specialized analysis.
-
The Genesis of Protocells: this compound as a Membrane Architect
The delivery of this compound to early Earth is only half the story. Its true significance lies in its ability to participate in the formation of protocellular membranes, the first step towards cellular life.
From Building Block to Amphiphile
While this compound itself is water-soluble, it can readily react with fatty acids under plausible prebiotic conditions (e.g., through dehydration in wet-dry cycles) to form N-acylethanolamines or, more significantly for membranes, ester-linked amphiphiles like O-lauroyl this compound (OLEA).[17][18][19] These molecules, possessing the this compound head and a fatty acid tail, are primitive phospholipids that can self-assemble into vesicles (hollow spheres) in an aqueous environment.
ATP-Templated Vesicle Formation
Remarkably, recent experiments have shown that the formation of stable protocellular membranes from this compound-based amphiphiles like OLEA is significantly enhanced in the presence of adenosine triphosphate (ATP).[17][18] ATP, the universal energy currency of modern life, acts as a multivalent anionic template. Its phosphate groups interact with the this compound heads of multiple OLEA molecules, organizing them into a stable bilayer structure.[17][19] This discovery is profound, as it links a key membrane building block (this compound) with a central metabolic molecule (ATP) at a very early stage of prebiotic evolution, suggesting a co-evolution of compartments and energy systems. Studies have shown that the superior hydrogen-bonding ability of the primary amine in this compound provides an evolutionary advantage for creating stable protocells compared to its methylated counterparts.[17][18]
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A Technical Guide to the Bifunctional Chemistry of Ethanolamine: A Lynchpin in Synthesis and Biology
Abstract
Ethanolamine (HOCH₂CH₂NH₂), a molecule of remarkable simplicity, possesses a powerful bifunctional nature conferred by its primary amine and primary alcohol groups. This duality makes it a cornerstone in diverse scientific fields, from large-scale industrial processes to the intricate world of drug development and cellular biology. This technical guide provides an in-depth exploration of this compound's chemistry, focusing on the distinct and synergistic reactivity of its two functional moieties. We will dissect the principles of chemoselectivity that govern its reactions, detail field-proven synthetic protocols, and illuminate its critical role as a precursor in pharmaceutical agents and essential biological structures like phospholipids. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique chemical properties of this versatile building block.
Introduction: The Archetype of Bifunctionality
This compound, also known as 2-aminoethanol or monothis compound (MEA), is a colorless, viscous liquid with an odor reminiscent of ammonia[1][2]. Its structure is the epitome of functional group dichotomy on a simple aliphatic backbone. This arrangement, a primary amine at one end and a primary alcohol at the other, is the source of its rich and versatile chemistry.
Industrially, this compound is produced on a massive scale by the reaction of ethylene oxide with aqueous ammonia[1][3]. This process also yields dithis compound (DEA) and trithis compound (TEA), with the ratio of products controlled by the stoichiometry of the reactants[1][4]. Beyond its industrial significance in applications like gas scrubbing to remove acidic components like CO₂ and H₂S from gas streams[1][5][6], this compound's true value in the context of advanced research lies in its utility as a synthetic intermediate[1]. In nature, it serves as a fundamental building block for life, forming the headgroup of phosphatidylthis compound (PE), the second most abundant class of phospholipids in biological membranes[1][7].
This guide will delve into the chemical principles that allow scientists to selectively address one functional group in the presence of the other, a concept critical for its application in complex molecular design.
Physicochemical Properties
A clear understanding of this compound's physical and chemical properties is essential for its effective use in experimental design.
| Property | Value | Reference(s) |
| Molecular Formula | C₂H₇NO | [1][8] |
| Molar Mass | 61.08 g/mol | [5][8] |
| Appearance | Colorless, viscous liquid | [1][2] |
| Melting Point | 10.3 °C (50.5 °F) | [1][8] |
| Boiling Point | 170 °C (338 °F) | [1][8] |
| Density | 1.012 g/cm³ at 25 °C | [2][8] |
| Water Solubility | Miscible | [5][8] |
| pKa of conjugate acid (H₃N⁺CH₂CH₂OH) | 9.5 at 25 °C | [9] |
| Flash Point | 185 °F (85 °C) | [2] |
The Chemistry of Dueling Nucleophiles: Amine vs. Alcohol
The core of this compound's utility is the differential reactivity of its amine and hydroxyl groups. Both are nucleophilic, but the primary amine is generally a stronger nucleophile and a stronger base than the primary alcohol. This inherent difference is the first key to achieving chemoselective reactions.
-
Nucleophilicity: The nitrogen atom of the amine is more nucleophilic than the oxygen of the alcohol due to its lower electronegativity and greater polarizability. This makes it more likely to attack electrophilic centers.
-
Basicity: The amine group is more basic (pKa of the conjugate acid is ~9.5) than the alcohol group (pKa ~16). Therefore, in the presence of a single equivalent of acid, the amine will be preferentially protonated to form an ammonium salt, effectively "masking" its nucleophilicity.
This reactivity differential can be exploited or must be managed in any synthetic strategy.
Reactions at the Amine Terminus
The primary amine is often the more reactive site for acylation, alkylation, and reactions with carbonyls.
-
N-Acylation: Reaction with acid chlorides, anhydrides, or esters forms N-amides[10]. This reaction is typically fast and highly favorable.
-
N-Alkylation: Reaction with alkyl halides can lead to mono-, di-, and even tri-alkylation (forming a quaternary ammonium salt). Achieving selective mono-alkylation is a significant synthetic challenge that often requires protecting group strategies[11][12].
-
Imine Formation: Condensation with aldehydes or ketones yields imines (Schiff bases)[10].
Reactions at the Alcohol Terminus
The primary alcohol undergoes reactions typical of its class, though often requiring more forcing conditions than the amine.
-
O-Esterification: Reaction with carboxylic acids (often under acidic catalysis, e.g., Fischer esterification) or their more reactive derivatives (acid chlorides, anhydrides) produces esters[10].
-
O-Alkylation (Ether Formation): Formation of ethers, for instance via the Williamson ether synthesis, requires deprotonation of the alcohol with a strong base to form an alkoxide, which then reacts with an alkyl halide.
The Art of Chemoselectivity: Taming Bifunctional Reactivity
The central challenge and opportunity in using this compound is controlling which functional group reacts. Several strategies are employed to achieve this, transforming a simple molecule into a precise synthetic tool.
Exploiting Inherent Reactivity
Under mild, kinetically controlled conditions, the more nucleophilic amine group will react preferentially. For example, acylation at low temperatures with one equivalent of an acylating agent will predominantly yield the N-acylated product.
Causality Behind Experimental Choice: The greater nucleophilicity of the amine group compared to the hydroxyl group allows for selective N-acylation. By running the reaction at a low temperature (e.g., 0°C to 278 K), we favor the kinetically preferred product, minimizing the energy input that could lead to the thermodynamically stable, but less rapidly formed, O-acylated product or di-acylated byproduct.
Caption: Competing Acylation Pathways for this compound.
Enzymatic Catalysis for Precision
Enzymes, particularly lipases, can offer extraordinary chemoselectivity. For instance, Candida antarctica B lipase (often immobilized as Novozym® 435) has been shown to selectively catalyze the N-acylation of this compound with fatty acids or their esters, leaving the hydroxyl group untouched[13][14].
Expert Insight: The enzyme's active site provides a specific steric and electronic environment that preferentially binds and orients the amine group for attack on the acyl donor, effectively excluding the hydroxyl group. This is a powerful green chemistry approach, often proceeding under mild, solvent-free conditions.
The Protecting Group Strategy
When inherent selectivity is insufficient, a protecting group can be used to temporarily block one functional group, allowing the other to be modified. The tert-butyloxycarbonyl (Boc) group is a common choice for protecting the amine.
Workflow: Selective Mono-N-Alkylation of this compound
This strategy allows for the synthesis of mono-N-alkylated this compound derivatives, which are otherwise difficult to obtain due to over-alkylation[11][12].
Caption: Simplified Kennedy Pathway for PE Biosynthesis.
Experimental Protocols
Trustworthy protocols are self-validating. The following methods include checkpoints for monitoring reaction progress and ensuring product purity.
Protocol: Chemoselective N-Acylation of this compound
This protocol describes a standard laboratory procedure for selectively acylating the amine group.
Objective: To synthesize N-(2-hydroxyethyl)acetamide.
Materials:
-
This compound (MEA)
-
Acetic Anhydride
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (e.g., 6.1 g, 0.1 mol) in 40 mL of anhydrous DCM. Place the flask in an ice bath and stir for 10 minutes to cool to 0 °C.
-
Reagent Addition: Add acetic anhydride (e.g., 10.2 g, 0.1 mol) dropwise to the stirred solution via a dropping funnel over 30 minutes. Causality: Slow, dropwise addition at low temperature is crucial to control the exothermic reaction and maintain selectivity for N-acylation over O-acylation.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then remove the ice bath and let it warm to room temperature for an additional hour. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 10% methanol in DCM. The product should have a higher Rf than the starting this compound.
-
Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 30 mL) to quench unreacted acetic anhydride and neutralize acetic acid, followed by brine (1 x 30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: The product, N-(2-hydroxyethyl)acetamide, can be purified by recrystallization or column chromatography if necessary.
Protocol: Boc-Protection of this compound
This protocol is the first step in a protecting group strategy, as diagrammed in Section 3.3.
Objective: To synthesize N-Boc-ethanolamine.
Materials:
-
This compound (MEA)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Dissolve N-Boc-ethanolamine (e.g., 3.2 g, 20 mmol) and a non-nucleophilic base like triethylamine (3.0 g, 30 mmol) in 40 mL of DCM in a 250 mL round-bottom flask.[11] Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add a solution of the desired electrophile (e.g., benzoyl chloride, 3.1 g, 22 mmol) dropwise.[11]
-
Reaction & Monitoring: Stir at 0 °C for 1 hour, then at room temperature for another hour. Monitor by TLC until the starting N-Boc-ethanolamine is consumed.[11]
-
Workup and Purification: Perform an aqueous workup as described in Protocol 5.1 to remove the base and any water-soluble byproducts. The resulting protected and functionalized intermediate can then be taken to the next deprotection step. Self-Validation: The success of this step is confirmed by TLC and can be further validated by spectroscopic methods (NMR, IR) to confirm the addition of the new functional group while the Boc group remains intact.
Safety and Handling
This compound is a corrosive substance that can cause severe skin and eye burns.[2][15] It is also harmful if inhaled, causing irritation to the respiratory tract.[15]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., PVC), safety goggles, and a lab coat. Work in a well-ventilated area or a chemical fume hood.[16][17][18]
-
Storage: Store in tightly closed containers in a cool, dry, well-ventilated area, away from strong acids, oxidizing agents, copper, and brass.[8][15]
-
Spill Response: In case of a spill, absorb with an inert material (sand, vermiculite), and place in a suitable container for disposal. Avoid breathing vapors.[17][18]
Conclusion
The bifunctional nature of this compound presents both a challenge and a profound opportunity. Its simple structure belies a complex and controllable reactivity that has been harnessed for decades in industry and is now at the forefront of advanced materials and pharmaceutical synthesis. By understanding the delicate balance between its amine and alcohol functionalities, and by applying principles of chemoselectivity through kinetic control, enzymatic catalysis, or protecting group strategies, researchers can unlock the full potential of this versatile molecular scaffold. From forming the membranes that enclose life to serving as the starting point for life-saving drugs, this compound's dual identity ensures its continued importance in the landscape of chemical and biological sciences.
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Ethanolamine as a Critical Growth Factor in Cell Culture: From Mechanism to Practical Application
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The increasing demand for consistency and safety in biopharmaceutical production has catalyzed a shift from serum-supplemented to serum-free, chemically defined cell culture media. This transition, however, necessitates a deeper understanding of the individual media components that replace the essential functions of serum. Ethanolamine, a simple amino alcohol, has emerged as a critical, often indispensable, growth factor for a variety of mammalian cell lines, particularly in high-density cultures and for the production of biologics. This guide provides a comprehensive technical overview of the role of this compound, grounded in scientific literature and field-proven insights. We will explore its biochemical mechanism of action, detail self-validating protocols for its application, and provide the necessary framework for researchers to confidently incorporate and optimize this compound in their specific cell culture systems.
The Imperative for this compound in Serum-Free Environments
Historically, fetal bovine serum (FBS) has been the "gold standard" supplement for cell culture, providing a rich and complex mixture of growth factors, hormones, and nutrients.[1] However, FBS suffers from significant drawbacks, including high cost, batch-to-batch variability, and the risk of contamination with adventitious agents like viruses or prions.[2] The move toward serum-free media (SFM) and chemically defined (CD) media mitigates these risks, ensuring process consistency and simplifying downstream purification of therapeutic proteins.[2]
This shift, however, unmasked the critical role of seemingly simple, low-molecular-weight compounds that were previously supplied by serum. This compound is a prime example. While many cell lines can synthesize this compound, they often cannot produce it in sufficient quantities to support optimal growth and proliferation in its absence.[3] Its addition to SFM is frequently essential for achieving growth rates and cell densities comparable to those seen in serum-containing medium.[4][5] This is particularly true for fastidious cell lines such as hybridomas and certain clones of Chinese Hamster Ovary (CHO) cells.[2][6]
The Biochemical Basis: A Precursor to Membrane Integrity
This compound's primary role as a growth factor is not as a direct mitogen but as an essential precursor for the synthesis of phosphatidylthis compound (PE), the second most abundant phospholipid in mammalian cell membranes.[7][8] PE constitutes 15-25% of total cellular lipids and is vital for numerous cellular functions.[8]
Key Functions of Phosphatidylthis compound (PE):
-
Membrane Structure and Fluidity: PE's small head group imparts a unique conical shape that influences membrane curvature and viscosity, which is critical for processes like membrane fusion and cytokinesis during cell division.[7][9]
-
Mitochondrial Function: The inner mitochondrial membrane is particularly rich in PE, which is required for the optimal function of respiratory complexes and overall mitochondrial integrity.[1][7]
-
Protein Folding: PE can act as a "lipid chaperone," assisting in the proper folding and assembly of certain membrane proteins.[8]
The primary route for incorporating exogenous this compound into PE is the CDP-ethanolamine pathway, a branch of the Kennedy pathway.[7][10][11]
Caption: Workflow for optimizing this compound concentration.
Protocol 2: Dose-Response Experiment
-
Objective: To empirically determine the optimal this compound concentration for a specific cell line in a chosen basal serum-free medium.
-
Methodology:
-
Preparation:
-
Prepare a basal medium that is devoid of this compound.
-
Using your sterile stock solution (Protocol 1), prepare flasks or plates with the basal medium supplemented with a range of final this compound concentrations. A suggested range is: 0 µM (negative control), 5 µM, 10 µM, 20 µM, 50 µM, and 100 µM.
-
Include a positive control if available (e.g., the same basal medium supplemented with 5-10% FBS or a commercial SFM known to perform well).
-
-
Cell Seeding:
-
Culture your cells to a healthy state (~95% viability) in their standard medium.
-
Wash the cells once with the this compound-free basal medium to remove residual growth factors.
-
Seed all experimental flasks/plates at a consistent, low density (e.g., 0.2 x 10⁶ cells/mL).
-
-
Monitoring:
-
Incubate under standard conditions (e.g., 37°C, 5% CO₂).
-
Every 24 hours for 5-7 days, take a sample from each condition to measure Viable Cell Density (VCD) and viability using a trypan blue exclusion method or an automated cell counter.
-
-
Endpoint Analysis:
-
On the final day, collect supernatant from each condition to measure the concentration of the product of interest (e.g., monoclonal antibody titer). [12] 5. Data Interpretation:
-
Plot VCD over time for each concentration. The optimal concentration should yield the highest peak VCD and the steepest growth curve.
-
Plot the final product titer against this compound concentration.
-
The self-validating aspect comes from the controls: the 0 µM condition demonstrates the baseline requirement, while the positive control provides a benchmark for performance. A successful experiment will show a clear dose-dependent increase in growth and/or productivity up to an optimal plateau, after which higher concentrations may show no benefit or even slight toxicity. [13]
-
-
Cell-Specific Considerations
| Cell Type | Typical Optimal Concentration | Key Findings & Insights | References |
| Hybridoma | 10 - 20 µM | Found to be an essential component for growth in early serum-free media development. Omission leads to significantly decreased growth. Phosphothis compound can substitute for it but at a 10-fold higher concentration. | ,[6],[4],[14] [15] |
| CHO Cells | 10 - 50 µM | Often included in commercial SFM for CHO. Its presence plays a positive role in promoting cell growth and can be a critical factor identified during statistical media optimization experiments. | ,[2] [16] |
| Intestinal Epithelial Cells | 100 - 200 µM | Shown to enhance proliferation by influencing the mTOR signaling pathway and mitochondrial function. | [17] |
Troubleshooting and Advanced Considerations
-
Toxicity: While essential, excessively high concentrations of this compound can be cytotoxic. [13]The optimization protocol is crucial to identify the therapeutic window and avoid inhibitory effects.
-
Interactions: this compound is often part of a supplementary cocktail, such as SITE (Selenium, Insulin, Transferrin, this compound). [5]These components often work synergistically. For instance, insulin promotes glucose and amino acid uptake, while transferrin supplies essential iron. [5][18]The effect of this compound should be evaluated within the context of the complete media formulation.
-
Nutrient Monitoring: In high-density perfusion or fed-batch cultures, this compound can become a limiting nutrient. Monitoring its concentration in spent media can provide valuable insights for optimizing feeding strategies. [1]
Conclusion
This compound is a fundamentally important component in modern cell culture, acting as a key building block for cellular membranes. Its role is particularly pronounced in serum-free systems where it is no longer adventitiously supplied by serum. By understanding its biochemical function and employing systematic, self-validating protocols to determine its optimal concentration, researchers can significantly enhance cell growth, viability, and productivity. This data-driven approach is essential for developing robust, reproducible, and scalable cell culture processes for both basic research and the manufacturing of life-saving biotherapeutics.
References
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The Eut Operon: How Gut Bacteria Harness Ethanolamine as a Dual-Purpose Nutrient
An In-depth Technical Guide for Researchers
A Senior Application Scientist's Synthesis
Introduction: The Competitive Advantage of Ethanolamine Metabolism
In the fiercely competitive nutritional landscape of the mammalian gut, the ability to utilize niche nutrient sources provides a distinct advantage. This compound (EA), a simple amino alcohol, represents one such resource. Abundantly available from the breakdown of phosphatidylthis compound (PE)—a major component of host and bacterial cell membranes—EA is a valuable source of both carbon and nitrogen for a variety of gut-dwelling bacteria, including commensals like Escherichia coli and pathogens such as Salmonella enterica and Enterohemorrhagic E. coli (EHEC)[1][2][3][4]. The turnover of intestinal epithelial cells and the resident microbiota ensures a constant supply of EA in the gastrointestinal tract[2][5][6].
The capacity to metabolize EA is encoded by the this compound utilization (eut) operon. Possession of this genetic toolkit allows bacteria to tap into a nutrient pool that is less contested than simple sugars, supporting their colonization and persistence[1][7][8]. For pathogenic species, this metabolic capability is often linked to virulence and fitness during infection, making the Eut pathway a subject of intense research for developing novel antimicrobial strategies[4][5][9]. This guide provides a detailed examination of the biochemical mechanisms, genetic regulation, and structural organization that enable gut bacteria to harness this compound for growth.
The Core Biochemical Pathway: A Two-Part Yield
The catabolism of this compound is a sophisticated process that occurs within a specialized, protein-shelled bacterial microcompartment (BMC) known as the metabolosome[1][9][10]. This compartmentalization is critical for managing the toxic and volatile intermediate, acetaldehyde[1][10]. The central reaction is catalyzed by the coenzyme B12 (adenosylcobalamin, AdoCbl)-dependent enzyme, this compound ammonia-lyase[2][11][12].
-
The Initial Cleavage: The heterodimeric enzyme this compound Ammonia-Lyase (composed of EutB and EutC subunits) initiates the pathway[2][13]. It cleaves this compound into two fundamental products: ammonia (NH₃) and acetaldehyde (CH₃CHO)[1][6]. This reaction is critically dependent on AdoCbl as a cofactor, which facilitates the radical-based mechanism[13][14].
-
Nitrogen Assimilation: The ammonia released is a readily usable source of reduced nitrogen. It can be directly assimilated into the central nitrogen metabolism of the bacterium, primarily through the glutamine synthetase/glutamate synthase (GS/GOGAT) pathway, to synthesize amino acids and other nitrogenous compounds[1][15].
-
Carbon and Energy Funneling: The fate of acetaldehyde determines the carbon and energy yield. The primary route involves its oxidation to acetyl-coenzyme A (acetyl-CoA) by the acetaldehyde dehydrogenase EutE[1][2]. Acetyl-CoA is a pivotal metabolic intermediate that can enter the tricarboxylic acid (TCA) cycle for energy generation or be channeled into various biosynthetic pathways, such as lipid synthesis[1][2][16]. Alternatively, under certain conditions, acetaldehyde can be reduced to ethanol by an alcohol dehydrogenase, EutG, or converted to acetyl-phosphate by a phosphotransacetylase, EutD, which can then generate ATP via substrate-level phosphorylation[2][17].
The Metabolosome: A Strategy of Sequestration and Efficiency
The encapsulation of the Eut pathway within a metabolosome is a key feature, particularly in facultative anaerobes like Salmonella and E. coli that possess the full eut operon[1][7]. This proteinaceous organelle, formed by shell proteins like EutS, EutM, and EutK, serves multiple critical functions[1][10].
-
Toxicity Mitigation: Acetaldehyde is cytotoxic and can damage cellular components by forming adducts with proteins and DNA[18]. The metabolosome sequesters this toxic intermediate, protecting the rest of the cell[1][10].
-
Preventing Carbon Loss: Acetaldehyde is also highly volatile. Containing it within the microcompartment prevents its diffusion and loss from the cell, thereby maximizing the carbon yield from this compound catabolism[1][10].
-
Enzymatic Efficiency: By concentrating the substrate (acetaldehyde) and the subsequent enzyme (EutE), the metabolosome enhances the kinetic efficiency of the pathway[9].
Recent studies have elucidated the step-by-step assembly process, showing that the protein shell forms first, after which the catalytic enzymes are packed inside, a process critically mediated by proteins like EutQ[9].
Genetic Organization and Regulation: The eut Operon
The genes required for this compound catabolism are typically clustered in the eut operon. The complexity of this operon varies significantly among bacterial species, from short versions containing only the core enzymes to long operons of 17 or more genes encoding the enzymes, microcompartment shell proteins, and regulatory factors[1][19].
Regulation of the eut operon is tightly controlled to ensure expression only when this compound and the essential cofactor, AdoCbl, are both present. This dual control prevents wasteful protein synthesis. Two primary regulatory systems have been characterized:
-
The EutR System (Enterobacteriaceae): In Salmonella and E. coli, the operon is controlled by the transcriptional activator EutR[20][21]. EutR senses both this compound and AdoCbl, and upon binding both effectors, it activates transcription of the entire operon[12][20]. The eutR gene is itself part of the operon, creating a positive feedback loop that rapidly amplifies expression once initiated[20].
-
The EutVW System (Firmicutes): In bacteria like Enterococcus faecalis, regulation is mediated by a two-component system, consisting of the sensor kinase EutW and the response regulator EutV[1][22]. EutW senses this compound, leading to the phosphorylation and activation of EutV, which then promotes gene expression[1][22]. The requirement for AdoCbl in this system is often mediated by a separate AdoCbl-binding riboswitch in the mRNA leader sequence, which controls transcriptional termination[22].
Table 1: Key Proteins of the Salmonella enterica eut Operon
| Gene(s) | Protein(s) | Function | Citation(s) |
| eutBC | This compound Ammonia-Lyase | AdoCbl-dependent cleavage of this compound to acetaldehyde and ammonia. | [1][2] |
| eutE | Acetaldehyde Dehydrogenase | Converts acetaldehyde to acetyl-CoA. | [1][2] |
| eutD | Phosphotransacetylase | Converts acetyl-CoA to acetyl-phosphate. | [1][2] |
| eutG | Alcohol Dehydrogenase | Reduces acetaldehyde to ethanol. | [2] |
| eutA | Reactivase | Reactivates the EutBC enzyme. | [1] |
| eutT | Cobalamin Adenosyltransferase | Synthesizes AdoCbl from precursor cobalamin. | [1] |
| eutS,M,N,L,K | Shell Proteins | Form the outer shell of the metabolosome. | [1][9] |
| eutR | Transcriptional Regulator | Senses this compound and AdoCbl to activate operon expression. | [12][20] |
Experimental Protocols for Studying this compound Utilization
Validating and quantifying this compound metabolism requires robust experimental design. The following protocols provide a framework for assessing this pathway in gut bacteria.
Protocol 1: Bacterial Growth Assay on this compound
This protocol determines the ability of a bacterial strain to utilize this compound as a sole carbon or nitrogen source. A eut mutant strain (e.g., ΔeutC) serves as a crucial negative control.
Methodology:
-
Prepare Minimal Medium: Prepare a defined minimal medium (e.g., M9 or NCE) lacking a primary carbon or nitrogen source.
-
Supplementation:
-
Nitrogen Source Assay: Supplement the medium with a non-limiting carbon source (e.g., 0.4% glucose) and 30 mM this compound as the sole nitrogen source.
-
Carbon Source Assay: Supplement the medium with a non-limiting nitrogen source (e.g., 10 mM NH₄Cl) and 30 mM this compound as the sole carbon source.
-
-
Cofactor Addition: Add adenosylcobalamin (AdoCbl) or its precursor, vitamin B12 (cyanocobalamin), to a final concentration of 150 nM. Note: Growth on cyanocobalamin also requires a functional EutT adenosyltransferase[1][23].
-
Inoculum Preparation: Grow wild-type and ΔeutC strains overnight in a rich medium (e.g., LB broth). Wash the cells twice with sterile phosphate-buffered saline (PBS) to remove residual nutrients. Resuspend cells in PBS to a normalized optical density (OD₆₀₀).
-
Inoculation: Inoculate the prepared minimal media with the washed cells to a starting OD₆₀₀ of ~0.05.
-
Incubation: Incubate cultures at 37°C with shaking. For facultative anaerobes, anaerobic conditions may be required depending on the research question and the strain's ability to synthesize B12 endogenously[8][12].
-
Data Collection: Measure OD₆₀₀ at regular intervals (e.g., every 2-4 hours) for 24-48 hours using a spectrophotometer.
-
Analysis: Plot OD₆₀₀ versus time. Growth of the wild-type strain but not the ΔeutC mutant in the this compound-supplemented medium confirms that growth is dependent on the Eut pathway.
Protocol 2: qRT-PCR for eut Operon Induction
This protocol quantifies the transcriptional upregulation of eut genes in response to inducers.
Methodology:
-
Culture Preparation: Grow the bacterial strain of interest in a minimal medium with a standard carbon and nitrogen source (e.g., glucose and ammonia) to mid-log phase (OD₆₀₀ ≈ 0.5).
-
Induction: Split the culture into three flasks:
-
Uninduced Control: No additions.
-
Induced: Add this compound (30 mM) and AdoCbl (150 nM).
-
Single Inducer Controls: Add only this compound or only AdoCbl.
-
-
Incubation: Incubate all cultures for a defined period (e.g., 1-2 hours) under the same growth conditions.
-
RNA Extraction: Harvest cells by centrifugation. Immediately stabilize the RNA using an appropriate reagent (e.g., RNAprotect Bacteria Reagent) and extract total RNA using a commercial kit, including a DNase treatment step to remove genomic DNA contamination.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcriptase kit with random primers.
-
Quantitative PCR (qPCR):
-
Design primers targeting a key eut gene (e.g., eutB or eutE) and a housekeeping gene with stable expression (e.g., gyrA or rpoB) for normalization.
-
Perform qPCR using a SYBR Green-based master mix. Include no-reverse-transcriptase controls to verify the absence of DNA contamination.
-
-
Analysis: Calculate the relative expression of the target eut gene using the ΔΔCt method, normalizing to the housekeeping gene and comparing the induced sample to the uninduced control. A significant fold-change in the presence of both this compound and AdoCbl demonstrates induction of the operon[12][20].
Conclusion and Future Directions
The ability of gut bacteria to metabolize this compound is a sophisticated adaptation that provides a significant competitive edge in the intestinal environment. The process, orchestrated by the eut operon, involves a specialized bacterial microcompartment to manage a toxic intermediate and yields both carbon and nitrogen, fueling bacterial growth and persistence. For pathogens, this pathway is not just for nutrition but is also intertwined with virulence, as EA can act as a signal to activate pathogenic programs[5][6][24].
Understanding the molecular intricacies of the Eut pathway—from the radical chemistry of the EutBC lyase to the self-assembly of the metabolosome and the precise logic of its genetic regulation—is paramount. For drug development professionals, the unique features of this pathway, such as the essentiality of the metabolosome and the B12-dependent enzymes, present promising targets for novel therapeutics aimed at selectively inhibiting the growth of key gut pathogens without disrupting the broader commensal microbiota.
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The relationship between ethanolamine and phosphatidylethanolamine (PE) in health and disease.
An In-depth Technical Guide to the Interplay of Ethanolamine and Phosphatidylthis compound in Cellular Homeostasis and Disease
Abstract
Phosphatidylthis compound (PE), the second most abundant phospholipid in eukaryotic cells, stands at the crossroads of membrane architecture, organellar function, and metabolic signaling. Its synthesis and homeostasis are intrinsically linked to the availability of its precursor, this compound. This technical guide delves into the intricate relationship between this compound and PE, exploring the core biosynthetic pathways, the multifaceted physiological roles of PE, and the profound implications of their dysregulation in a spectrum of human diseases, including neurodegeneration, cancer, and metabolic disorders. We provide a detailed examination of the enzymatic machinery, subcellular organization, and regulatory networks governing PE metabolism. Furthermore, this guide offers practical, field-proven experimental protocols and visual workflows to empower researchers in their investigation of this critical class of lipids.
Foundational Biochemistry: From this compound to a Key Membrane Phospholipid
This compound is a simple amino alcohol that serves as the foundational headgroup for all phosphatidylthis compound species.[1] PE itself is a glycerophospholipid comprising a glycerol backbone, two fatty acid chains, a phosphate group, and the defining this compound headgroup.[2] Constituting 15-25% of total phospholipids in mammalian cells, PE is a cornerstone of biological membranes.[1][3] It is particularly enriched in the inner leaflet of the plasma membrane and is a major constituent of the inner mitochondrial membrane.[1][4]
The unique biophysical properties of PE stem from its small, highly curved this compound headgroup relative to its acyl chains. This imparts a "cone" shape to the molecule, inducing negative curvature in lipid bilayers.[5] This structural feature is not a passive characteristic but a critical determinant of membrane dynamics, essential for processes like membrane fusion, fission, and the proper folding and function of membrane-associated proteins.[2][6][7]
The Core Biosynthetic Pathways of Phosphatidylthis compound
Mammalian cells have evolved multiple, spatially distinct pathways to synthesize PE, underscoring its biological importance. The two major routes, the Kennedy pathway and the Phosphatidylserine Decarboxylation pathway, are not fully redundant, and the failure of either is embryonically lethal in mammals, highlighting their distinct and essential contributions to cellular life.[3][6]
The primary de novo route for PE synthesis is the Kennedy pathway, which utilizes exogenous or recycled this compound.[8][9] This pathway unfolds across the cytosol and the endoplasmic reticulum (ER) membrane through three key enzymatic steps:[10]
-
Phosphorylation: this compound is first phosphorylated by This compound Kinase (EK) in the cytosol to produce phosphothis compound.
-
Activation: In the rate-limiting step, CTP:phosphothis compound cytidylyltransferase (Pcyt2) activates phosphothis compound with Cytidine Triphosphate (CTP) to form CDP-ethanolamine.[10]
-
Condensation: Finally, at the ER membrane, CDP-ethanolamine:1,2-diacylglycerol ethanolaminephosphotransferase (EPT) catalyzes the condensation of CDP-ethanolamine with diacylglycerol (DAG) to yield PE.[10]
The second major pathway is localized to the inner mitochondrial membrane and is the primary source of PE within this critical organelle.[3][11] It consists of a single enzymatic step where Phosphatidylserine Decarboxylase (PSD) , encoded by the PISD gene, converts phosphatidylserine (PS) into PE.[2][5] Since PS is synthesized in the ER, the rate-limiting step of this pathway is the transport of PS from the ER to the mitochondrial inner membrane, a process that relies on membrane contact sites.[5][11] The mitochondrial pool of PE is distinct and essential, as PE synthesized via the Kennedy pathway in the ER cannot fully compensate for defects in the PSD pathway.[3][12]
The cellular PE pool is dynamic and interconnected with other major phospholipid classes.
-
Conversion to Phosphatidylcholine (PC): In the liver, a significant portion of PC is synthesized by the sequential methylation of PE. This reaction is catalyzed by Phosphatidylthis compound N-methyltransferase (PEMT) , an enzyme located in the ER and mitochondria-associated membranes.[13][14][15]
-
Precursor for Phosphatidylserine (PS): PE can be converted to PS through a base-exchange reaction catalyzed by PS synthase-2 (PSS2) .[10]
-
Acyl Chain Remodeling: The fatty acid composition of PE can be modified through the deacylation of PE to lysophosphatidylthis compound (LPE) followed by re-acylation, a process known as the Lands cycle.[3][10]
Diagram: The Central Hub of Phosphatidylthis compound Biosynthesis
Caption: PE is a critical regulator of mitochondrial function, autophagy, and membrane dynamics.
This compound and PE Dysregulation in Human Disease
Given the central role of PE in cellular physiology, it is unsurprising that disruptions in its metabolism are implicated in numerous pathologies.
Neurodegenerative Diseases
The brain is highly enriched in lipids, particularly this compound-containing phospholipids like PE and this compound plasmalogens. [16][17]A growing body of evidence links disturbed PE homeostasis to neurodegenerative conditions such as Alzheimer's and Parkinson's disease. [6][16][18]
-
Mitochondrial Dysfunction: As neurons have high energy demands, they are particularly vulnerable to mitochondrial defects. Impaired mitochondrial PE synthesis leads to bioenergetic failure and increased oxidative stress, both hallmarks of neurodegeneration. [19][20]* ER Stress & Protein Aggregation: Low cellular PE levels can trigger lipid-induced ER stress, which contributes to the misfolding and aggregation of proteins like α-synuclein in Parkinson's disease. [1][4]* Genetic Links: Mutations in genes involved in PE synthesis, such as PISD, have been identified as causes of rare neurological disorders like hereditary spastic paraplegia and Liberfarb syndrome, providing a direct genetic link between PE metabolism and neuronal health. [5][21]
Cancer
Cancer cells exhibit profound metabolic reprogramming to fuel their rapid growth and proliferation. This includes alterations in phospholipid metabolism. [22][23]
-
Target for Chemotherapy: The PE biosynthesis pathway has emerged as a promising new target for cancer therapy. [24][25]Cancer cells, particularly those reprogrammed to rely on glycolysis, become highly susceptible to the cytotoxic effects of PE synthesis inhibitors. [26]* Combination Therapy: The over-the-counter antihistamine Meclizine , which inhibits the rate-limiting enzyme in the Kennedy pathway, has been shown to suppress the growth of liver cancer and acute myeloid leukemia cells, especially when used in combination with glycolysis inhibitors. [24][26]This strategy exploits the metabolic vulnerabilities of cancer cells, offering a novel therapeutic avenue.
Metabolic and Liver Disease
The liver is a central hub for lipid metabolism, and the balance between PE and PC is critical for its function.
-
Nonalcoholic Fatty Liver Disease (NAFLD): The PEMT pathway, which converts PE to PC, is vital for hepatic lipid homeostasis. The PC generated by PEMT is preferentially used for the secretion of very-low-density lipoproteins (VLDL), the primary mechanism for exporting triglycerides from the liver. [13][14]* PC/PE Ratio: A decrease in the PC/PE ratio, often due to impaired PEMT activity, leads to reduced VLDL secretion, triglyceride accumulation, and the development of fatty liver and steatohepatitis. [13]Mice lacking the PEMT gene are highly susceptible to diet-induced NAFLD. [13]
Therapeutic Applications of this compound
Beyond its role as a PE precursor, this compound itself has direct therapeutic applications.
-
Sclerotherapy: this compound oleate is a well-established sclerosing agent used clinically to treat esophageal varices—dilated blood vessels in the esophagus that can cause life-threatening bleeding, often in patients with severe liver disease. [27][28][29]When injected, it induces inflammation and fibrosis, causing the veins to collapse and seal off. [28][30]* Pharmaceutical Formulations: Due to its chemical properties, this compound and its derivatives are widely used in pharmaceutical formulations as solubilizing agents for poorly soluble drugs, as pH adjusters, and as emulsifying agents. [31]
Methodologies for Studying PE Metabolism
Investigating the complex pathways of PE synthesis and function requires robust and validated experimental protocols. Here, we provide a representative methodology for assaying the activity of Pcyt2, the rate-limiting enzyme of the Kennedy pathway.
Experimental Protocol: Radiometric Assay for CTP:phosphothis compound cytidylyltransferase (Pcyt2) Activity
This protocol measures the incorporation of radiolabeled [¹⁴C]phosphothis compound into CDP-[¹⁴C]this compound.
Principle: The assay quantifies the enzymatic conversion of phosphothis compound to CDP-ethanolamine by Pcyt2 in the presence of CTP. The product, CDP-[¹⁴C]this compound, is separated from the substrate using charcoal, and its radioactivity is measured by liquid scintillation counting.
Materials:
-
Cell or tissue lysate
-
Assay Buffer: 100 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, 5 mM DTT
-
Substrate Mix: 10 mM CTP, 2.5 mM [methyl-¹⁴C]phosphothis compound (specific activity ~50 mCi/mmol)
-
Activated Charcoal Slurry: 5% (w/v) activated charcoal in water
-
Scintillation fluid
Procedure:
-
Lysate Preparation: Homogenize cells or tissue in ice-cold lysis buffer and centrifuge to obtain a cytosolic fraction (supernatant). Determine protein concentration using a standard method (e.g., Bradford assay).
-
Reaction Setup: In a microcentrifuge tube, combine 50 µL of assay buffer, 20-50 µg of lysate protein, and bring the total volume to 90 µL with water. Pre-incubate at 37°C for 5 minutes.
-
Initiate Reaction: Start the reaction by adding 10 µL of the Substrate Mix.
-
Incubation: Incubate the reaction mixture at 37°C for 20 minutes. Ensure the reaction is within the linear range for time and protein concentration.
-
Terminate Reaction: Stop the reaction by placing the tubes on ice and immediately adding 500 µL of the ice-cold Activated Charcoal Slurry. The charcoal binds the unreacted [¹⁴C]phosphothis compound substrate but not the product.
-
Separation: Vortex the tubes and incubate on ice for 10 minutes. Centrifuge at 14,000 x g for 5 minutes at 4°C.
-
Quantification: Carefully transfer 250 µL of the supernatant (containing the CDP-[¹⁴C]this compound product) to a scintillation vial.
-
Scintillation Counting: Add 4 mL of scintillation fluid to the vial and measure the radioactivity (counts per minute, CPM) in a liquid scintillation counter.
-
Calculation: Calculate enzyme activity as nmol of product formed per minute per mg of protein, based on the specific activity of the radiolabeled substrate.
Diagram: Experimental Workflow for Pcyt2 Activity Assay
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Methodological & Application
Application Notes & Protocols: Utilizing Ethanolamine as a Biological Buffering Agent
Abstract
Maintaining a stable pH is paramount for the success of countless biological experiments. The choice of buffering agent can significantly impact experimental outcomes, influencing protein stability, enzyme activity, and cell viability. While a wide array of "Good's buffers" are commonly employed, ethanolamine presents a valuable, albeit sometimes overlooked, option for specific applications, particularly in the alkaline range. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound as a biological buffering agent. It delves into the physicochemical properties of this compound, offers detailed protocols for buffer preparation and validation, and discusses its applications with a focus on scientific integrity and field-proven insights.
Introduction: The Critical Role of pH in Biological Systems
Biological processes are exquisitely sensitive to fluctuations in hydrogen ion concentration.[1] The intricate three-dimensional structures of proteins and nucleic acids, the catalytic activity of enzymes, and the integrity of cellular membranes are all dependent on a tightly controlled pH environment.[2] Biological buffers are organic substances designed to resist these changes in pH, ensuring the stability and functionality of the system under investigation.[1][3]
In 1966, Norman Good and his colleagues established a set of criteria for ideal biological buffers.[4][5][6] These criteria include having a pKa between 6.0 and 8.0, high water solubility, minimal interaction with biological components, and stability.[4][5][6][7][8] While many buffers have been developed based on these principles, the optimal choice remains application-dependent. This compound, a primary amine and alcohol, offers a useful buffering capacity in the alkaline range, making it a suitable candidate for specific experimental contexts.[9][10][11]
Physicochemical Properties of this compound
This compound (2-aminoethanol) is a colorless, viscous liquid with an ammonia-like odor.[9][12] Its bifunctional nature, containing both a primary amine and a primary alcohol, dictates its chemical behavior.[9][10][12]
| Property | Value | Source |
| Chemical Formula | C₂H₇NO | [10][12] |
| Molar Mass | 61.08 g/mol | [10][12] |
| pKa (25 °C) | 9.5 | [10] |
| Effective Buffering Range | pH 8.5 - 10.5 | [3][13] |
| Solubility in Water | Miscible | [12] |
| Appearance | Colorless, viscous liquid | [9][12] |
The pKa of 9.5 for the ethanolammonium ion (the protonated form of this compound) is the key determinant of its buffering capacity.[10][13] According to the Henderson-Hasselbalch equation, a buffer is most effective at a pH equal to its pKa, with a useful range typically extending ±1 pH unit from the pKa.[3] This positions this compound as an excellent choice for experiments requiring a stable alkaline environment.
Rationale for Using this compound Buffer
While not a traditional "Good's buffer" due to its pKa falling outside the 6-8 range, this compound offers distinct advantages in specific scenarios:
-
Alkaline pH Optima: Many enzymatic reactions exhibit optimal activity in the alkaline range.[2] For instance, alkaline phosphatase assays often utilize buffers with a pH around 9.8.
-
Protein Extraction: The alkaline environment provided by this compound buffers can be beneficial for solubilizing certain proteins, particularly those located in cellular compartments that are challenging to lyse.[14]
-
Cell Culture Supplement: this compound is a precursor for phosphatidylthis compound, a major component of cell membranes.[15][16] It is sometimes included as a supplement in serum-free media to support cell growth and viability.[15][16][17][18]
-
Chemical Coupling Reactions: The primary amine group of this compound can be utilized in various chemical conjugation and modification procedures.
However, researchers should also be aware of its limitations:
-
Potential for Interaction: As a primary amine, this compound can potentially form Schiff bases with aldehydes and ketones.[19]
-
Membrane Permeability: Unlike zwitterionic buffers, this compound can penetrate cell membranes, which may be undesirable in certain cell-based assays.[5]
-
Temperature Sensitivity: The pH of amine-based buffers can be sensitive to temperature changes.[1] It is crucial to calibrate the pH at the intended experimental temperature.
Experimental Protocols
Preparation of this compound Buffer
This protocol describes the preparation of a 0.5 M this compound buffer stock solution with a target pH of 9.5.
Materials:
-
This compound (liquid, ≥99% purity)
-
Hydrochloric acid (HCl), concentrated
-
Nuclease-free water
-
Calibrated pH meter
-
Stir plate and stir bar
-
Graduated cylinders and beakers
-
0.22 µm sterile filter unit
Procedure:
-
Initial Dilution: In a fume hood, carefully add approximately 800 mL of nuclease-free water to a 1 L beaker.
-
Adding this compound: With continuous stirring, slowly add 30.2 mL of concentrated this compound (molar mass: 61.08 g/mol , density: 1.012 g/mL) to the water. Caution: This is an exothermic reaction; the solution will heat up.
-
pH Adjustment: Allow the solution to cool to room temperature. Place the beaker on a stir plate and immerse the calibrated pH electrode into the solution. Slowly add concentrated HCl dropwise to adjust the pH to 9.5.[20] Be patient, as equilibration can take time.
-
Final Volume: Once the desired pH is stable, transfer the solution to a 1 L graduated cylinder and bring the final volume to 1 L with nuclease-free water.[20]
-
Sterilization and Storage: Sterilize the buffer by passing it through a 0.22 µm filter. Store the stock solution at 4°C.
Workflow for this compound Buffer Preparation
Caption: Step-by-step workflow for preparing a 0.5 M this compound buffer stock solution.
Buffer Validation: Ensuring Experimental Consistency
Buffer validation is a critical step to ensure the reliability and reproducibility of your experiments.[21]
Procedure:
-
pH Accuracy Check: After preparation, re-verify the pH of the stock solution. For working solutions, confirm the pH after dilution, as the pH of some buffers can shift upon dilution.[20]
-
Temperature Effect: Measure the pH of an aliquot of your working buffer at different temperatures relevant to your experimental conditions (e.g., 4°C, room temperature, 37°C) to understand its temperature dependence.
-
Stability Assessment: For long-term storage, periodically check the pH of the stock solution to ensure it remains within the acceptable range. Visually inspect for any precipitation or microbial growth. Alkanolamine buffers can degrade over time, which may interfere with optical measurements.[22]
Applications in Research and Development
Alkaline Phosphatase Enzyme Assay
Many commercially available alkaline phosphatase assay kits recommend a buffer with a pH around 9.8. This compound or dithis compound buffers are frequently used in these applications.[22][23]
Protocol: General Alkaline Phosphatase Assay
-
Prepare Assay Buffer: Dilute the 0.5 M this compound stock solution to a final concentration of 100 mM and adjust the pH to 9.8 at the assay temperature (e.g., 37°C). Add any required cofactors, such as MgCl₂.
-
Substrate Solution: Prepare a stock solution of the substrate (e.g., p-nitrophenyl phosphate, PNPP) in the assay buffer.
-
Enzyme Dilution: Dilute the alkaline phosphatase enzyme to the desired concentration in cold assay buffer immediately before use.
-
Assay Reaction: In a microplate, add the enzyme solution and equilibrate to the assay temperature. Initiate the reaction by adding the substrate solution.
-
Data Acquisition: Measure the absorbance of the product (e.g., p-nitrophenol at 405 nm) over time using a plate reader. The rate of product formation is proportional to the enzyme activity.
Alkaline Phosphatase Assay Workflow
Caption: Workflow for a typical alkaline phosphatase enzyme assay using an this compound buffer.
Protein Extraction from Cultured Cells
This protocol provides a general framework for using an this compound-based buffer for protein extraction.[14] The optimal concentration of this compound and other components should be empirically determined for the specific cell type and target protein.[14]
Protocol: Cell Lysis and Protein Extraction
-
Prepare Lysis Buffer: Prepare an ice-cold lysis buffer containing 50 mM this compound-HCl (pH 9.5), 150 mM NaCl, 1% (v/v) non-ionic detergent (e.g., Triton X-100 or NP-40), and a protease inhibitor cocktail.
-
Cell Harvest: Wash cultured cells with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Add the ice-cold lysis buffer to the cell pellet or culture dish.[14] Incubate on ice for 30 minutes with periodic vortexing.[14]
-
Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.[14]
-
Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a suitable method (e.g., BCA or Bradford assay). The protein extract is now ready for downstream applications like Western blotting or immunoprecipitation.
Conclusion
This compound is a valuable and versatile buffering agent for biological and biochemical research, particularly for applications requiring a stable alkaline pH. Its utility in enzyme assays and specific protein extraction protocols underscores its importance in the modern laboratory. By understanding its physicochemical properties and following validated protocols for preparation and use, researchers can confidently incorporate this compound into their experimental designs, contributing to the generation of reliable and reproducible data.
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Application Notes and Protocols for Ethanolamine Hydrochloride in Cell Culture Media
Introduction: The Critical Role of Ethanolamine in Modern Cell Culture
In the landscape of biopharmaceutical production and in vitro cellular research, the transition from serum-containing to serum-free or chemically defined media is a paramount objective. This shift is driven by the need to reduce variability, mitigate risks of contamination, and enhance batch-to-batch consistency[1]. Within this context, the supplementation of media with specific small molecules that are crucial for cellular function becomes a critical aspect of process development. This compound, a simple amino alcohol, has emerged as a key component for optimizing the growth and productivity of various cell lines, particularly in high-density cultures[2][3].
While historically provided by fetal bovine serum, the move to serum-free formulations necessitates the direct addition of this compound[2]. It is an essential precursor for the synthesis of phosphatidylthis compound (PE), the second most abundant phospholipid in mammalian cell membranes. PE plays a vital role in maintaining membrane integrity, mitochondrial function, and protein folding[2][4]. For cell lines like hybridomas and Chinese Hamster Ovary (CHO) cells, which are workhorses of the biopharmaceutical industry for monoclonal antibody production, this compound supplementation has been shown to be essential for robust growth and productivity in the absence of serum[5][6][7][8].
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the rationale and practical application of this compound hydrochloride in cell culture media. We will delve into the biochemical pathways involving this compound, provide detailed protocols for its preparation and use, and offer insights into optimizing its concentration for specific cell culture systems.
The Scientific Rationale: this compound and Phospholipid Metabolism
The primary role of this compound in mammalian cells is to serve as a direct precursor for the synthesis of phosphatidylthis compound (PE) through the Kennedy pathway (also known as the CDP-ethanolamine pathway)[4][9][10][11][12]. This pathway is crucial for de novo PE synthesis and occurs in the endoplasmic reticulum[4][9].
The key steps of the Kennedy pathway are as follows:
-
Phosphorylation: this compound is first phosphorylated by this compound kinase (EK) to produce phosphothis compound.
-
Activation: CTP:phosphothis compound cytidylyltransferase (ET) then catalyzes the reaction of phosphothis compound with cytidine triphosphate (CTP) to form CDP-ethanolamine.
-
Final Synthesis: Finally, CDP-ethanolamine:1,2-diacylglycerol ethanolaminephosphotransferase (EPT) transfers the phosphothis compound headgroup to a diacylglycerol (DAG) molecule, yielding phosphatidylthis compound[11].
Diagram of the Kennedy Pathway for PE Synthesis
Caption: The CDP-ethanolamine (Kennedy) pathway for PE synthesis.
The availability of exogenous this compound can significantly enhance the rate of PE synthesis, which is particularly beneficial for rapidly proliferating cells in culture that have a high demand for membrane biogenesis[4]. Furthermore, adequate levels of PE are crucial for mitochondrial bioenergetics and have been implicated in the regulation of cell signaling pathways such as mTOR, which is central to cell growth and proliferation[2].
Practical Applications and Benefits
The inclusion of this compound hydrochloride in cell culture media offers several tangible benefits:
-
Enhanced Cell Growth and Viability: By providing a key building block for membrane synthesis, this compound supports robust cell proliferation and can improve overall culture viability, especially in serum-free conditions[2][5].
-
Increased Protein Production: For recombinant protein and monoclonal antibody production in CHO and hybridoma cells, optimizing this compound levels has been linked to increased product titers[5][7].
-
Facilitation of Serum-Free Adaptation: this compound is often a critical component of serum-free media formulations, enabling a smoother transition of cell lines from serum-dependent to chemically defined conditions[6][8][13].
-
Improved Culture Stability: By ensuring the integrity of cellular membranes, this compound can contribute to more stable and reproducible cell cultures.
Detailed Protocols
Protocol 1: Preparation of a Sterile 100 mM this compound Hydrochloride Stock Solution
This protocol details the preparation of a concentrated stock solution, which can be subsequently diluted into the final cell culture medium.
Materials:
-
This compound hydrochloride (CAS No. 2002-24-6), cell culture grade
-
Nuclease-free, cell culture grade water
-
Calibrated analytical balance
-
Sterile conical tubes (e.g., 50 mL)
-
Sterile 0.22 µm syringe filter
-
Sterile syringes
-
Calibrated pH meter (optional, for pH verification)
-
1 N NaOH (sterile, for pH adjustment if necessary)
Procedure:
-
Calculation: To prepare a 100 mM stock solution, you will need 9.754 g of this compound hydrochloride (Molecular Weight: 97.54 g/mol ) for a final volume of 1 L. For a smaller volume, adjust accordingly (e.g., 0.4877 g for 50 mL).
-
Weighing: In a sterile weighing boat, accurately weigh the required amount of this compound hydrochloride powder.
-
Dissolution: Transfer the powder to a sterile conical tube. Add approximately 80% of the final volume of cell culture grade water. For example, for a 50 mL final volume, add 40 mL of water.
-
Mixing: Cap the tube securely and mix by vortexing or inverting until the powder is completely dissolved. The solution should be clear and colorless.
-
Volume Adjustment: Add cell culture grade water to reach the final desired volume.
-
Sterilization: Draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a new sterile tube. This is a critical step to prevent contamination of your cell cultures[14][15].
-
Labeling and Storage: Label the tube clearly with the name of the solution ("100 mM this compound HCl"), the preparation date, and your initials. Store the stock solution at 2-8°C. For long-term storage, aliquoting and freezing at -20°C is recommended[14]. An aqueous solution of this compound is stable and can be stored in a closed container at room temperature, but refrigeration is a good practice for cell culture reagents[16].
Diagram of Stock Solution Preparation Workflow
Caption: Workflow for preparing a sterile this compound HCl stock solution.
Protocol 2: Supplementation of Cell Culture Media and Optimization
The optimal concentration of this compound can vary significantly between cell lines and culture conditions[17]. Therefore, empirical determination of the ideal concentration is highly recommended.
Materials:
-
Sterile 100 mM this compound Hydrochloride stock solution (from Protocol 1)
-
Basal cell culture medium (serum-free or chemically defined)
-
Cell line of interest
-
Multi-well cell culture plates (e.g., 96-well or 24-well)
-
Cell counting apparatus (e.g., hemocytometer or automated cell counter)
-
Assay for assessing cell viability (e.g., Trypan Blue, MTT, or similar)
-
Assay for quantifying protein product (if applicable, e.g., ELISA)
Procedure:
-
Experimental Design: Design a dose-response experiment to test a range of final this compound concentrations. A common starting range is 10 µM to 200 µM. Include a negative control (no this compound supplementation).
-
Media Preparation: Prepare the test media by diluting the 100 mM stock solution into your basal medium to achieve the desired final concentrations. For example, to make 10 mL of medium with 20 µM this compound, add 2 µL of the 100 mM stock solution to 10 mL of basal medium. Prepare enough of each concentration for your experimental replicates.
-
Cell Seeding: Seed your cells into the multi-well plates at a consistent density in each well containing the different media formulations.
-
Incubation: Incubate the plates under standard culture conditions (e.g., 37°C, 5% CO2).
-
Monitoring and Analysis: At regular intervals (e.g., every 24 or 48 hours), assess the following parameters:
-
Viable Cell Density: Count the number of viable cells per mL.
-
Cell Viability: Determine the percentage of viable cells.
-
Product Titer (if applicable): Measure the concentration of your recombinant protein or antibody in the culture supernatant.
-
-
Data Interpretation: Plot the viable cell density, viability, and product titer as a function of this compound concentration. The optimal concentration will be the one that results in the best combination of cell growth, viability, and productivity.
Data Presentation and Interpretation
For clarity, the results of an optimization experiment should be summarized in a table.
| This compound HCl (µM) | Peak Viable Cell Density (x10^6 cells/mL) | Viability at Peak Density (%) | Product Titer (mg/L) |
| 0 (Control) | 1.5 ± 0.2 | 85 ± 3 | 50 ± 5 |
| 10 | 2.1 ± 0.3 | 90 ± 2 | 75 ± 8 |
| 20 | 2.8 ± 0.2 | 92 ± 2 | 110 ± 10 |
| 50 | 3.5 ± 0.4 | 94 ± 1 | 150 ± 12 |
| 100 | 3.2 ± 0.3 | 93 ± 2 | 140 ± 11 |
| 200 | 2.5 ± 0.3 | 88 ± 4 | 105 ± 9 |
Note: The data presented in this table is for illustrative purposes only and will vary depending on the cell line and culture system.
Safety and Handling
This compound hydrochloride is classified as a skin and eye irritant and may cause respiratory irritation[18][19][20][21]. It is essential to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat[18][19][20]. Work in a well-ventilated area, and avoid creating dust when handling the powder form[18][19]. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the manufacturer[18][19][20][21][22].
Conclusion
This compound hydrochloride is a valuable and often essential supplement for achieving optimal performance in serum-free cell culture, particularly for industrially relevant cell lines like CHO and hybridomas. By understanding its role in phospholipid metabolism and following systematic protocols for its preparation and optimization, researchers can significantly enhance cell growth, viability, and the yield of biopharmaceutical products. The self-validating nature of the optimization protocol ensures that the ideal concentration is empirically determined for each specific application, leading to more robust and reproducible cell culture processes.
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Application of Ethanolamine in Post-Combustion CO₂ Capture: A Technical Guide for Researchers
Introduction: The Benchmark Solvent in Carbon Capture
Post-combustion carbon capture (PCC) is a critical technology for mitigating greenhouse gas emissions from industrial sources like power plants and cement manufacturing.[1][2] Among the suite of available technologies, chemical absorption using aqueous amine solutions is the most mature and widely deployed method.[2][3][4] Monoethanolamine (MEA), a primary amine, has long been considered the benchmark solvent in this field due to its high reactivity with CO₂, low cost, and established industrial performance.[2][5][6] This guide provides a detailed technical overview, field-proven insights, and experimental protocols for researchers and scientists engaged in the study and development of this compound-based CO₂ capture systems. We will delve into the fundamental chemistry, operational parameters, analytical methodologies, and the inherent challenges of using MEA, offering a comprehensive resource for both foundational understanding and advanced application.
The Fundamental Chemistry of the MEA-CO₂ Interaction
The efficacy of MEA as a CO₂ capture agent is rooted in its chemical reactivity. The primary reaction involves the formation of a carbamate, a relatively stable ionic species, which effectively removes CO₂ from the flue gas stream.
Reaction Mechanisms
The absorption of CO₂ into an aqueous MEA solution is a complex process involving several reversible reactions. The primary pathway is the direct reaction between CO₂ and MEA to form a zwitterion intermediate, which is then deprotonated by a base (another MEA molecule or water) to form the stable carbamate.[7]
The key reactions in the MEA-CO₂-H₂O system are:
-
Carbamate Formation: 2RNH₂ + CO₂ ⇌ RNHCOO⁻ + RNH₃⁺
-
Bicarbonate Formation: RNH₂ + CO₂ + H₂O ⇌ HCO₃⁻ + RNH₃⁺
-
Hydrolysis of Carbamate: RNHCOO⁻ + H₂O ⇌ RNH₂ + HCO₃⁻
-
Protonation of MEA: RNH₂ + H₂O ⇌ RNH₃⁺ + OH⁻
At typical absorber conditions (40-60°C), the carbamate formation reaction is dominant due to the fast kinetics of MEA.[7] However, at higher CO₂ loadings and in the stripper, the formation of bicarbonate becomes more significant.
Caption: Reaction mechanism of CO₂ with MEA.
Thermodynamics and Kinetics
The reaction between MEA and CO₂ is exothermic, releasing a significant amount of heat in the absorber.[8] This "heat of absorption" is a crucial parameter as it directly impacts the energy required for solvent regeneration in the stripper.[8][9][10] The heat of absorption for MEA is relatively high, which contributes to the high energy penalty associated with this solvent.[5][11]
The kinetics of the MEA-CO₂ reaction are fast, which is a major advantage of MEA, allowing for high capture efficiencies in relatively compact absorbers.[5][7] The reaction rate is influenced by temperature, MEA concentration, and CO₂ loading.
Experimental Design and Protocols for MEA-Based CO₂ Capture Studies
A systematic experimental approach is essential for evaluating the performance of MEA and for developing improved solvent formulations and process configurations.
Bench-Scale Absorption/Stripping System
A typical bench-scale system consists of an absorption column where the flue gas contacts the lean MEA solution, and a stripping column (desorber) where the rich MEA solution is heated to release the captured CO₂.[1]
Caption: Experimental workflow for a bench-scale CO₂ capture unit.
Protocol 2.1.1: Operation of a Bench-Scale CO₂ Capture Unit
-
Solvent Preparation: Prepare a 15-30 wt% aqueous solution of MEA.[12] Deionized water should be used to avoid contamination.
-
System Startup:
-
Process Monitoring:
-
Continuously measure the CO₂ concentration in the gas streams entering and exiting the absorber using a gas analyzer.
-
Monitor temperatures and pressures at key points in the system (absorber, stripper, reboiler).
-
Collect liquid samples of lean and rich amine for analysis.
-
-
Data Collection: Record all process parameters (flow rates, temperatures, pressures, CO₂ concentrations) at steady-state conditions.
-
Shutdown:
-
Stop the flue gas flow.
-
Turn off the reboiler heater and allow the system to cool.
-
Stop the amine circulation pump.
-
Analytical Protocols
Accurate analytical measurements are crucial for evaluating the performance of the CO₂ capture process.
Protocol 2.2.1: Determination of CO₂ Loading in MEA Solution
CO₂ loading, defined as the moles of CO₂ absorbed per mole of amine, is a key performance indicator. A common method is titration.[14][15]
-
Principle: The loaded amine sample is added to a known excess of a standard acid (e.g., HCl). The unreacted acid is then back-titrated with a standard base (e.g., NaOH). The amount of acid consumed is proportional to the total alkalinity of the solution, from which the CO₂ loading can be calculated.
-
Reagents:
-
Standardized 1 M HCl solution.
-
Standardized 1 M NaOH solution.
-
Methyl orange indicator.
-
-
Procedure:
-
Accurately weigh approximately 2-3 g of the amine sample into an Erlenmeyer flask.
-
Add 50 mL of deionized water and a few drops of methyl orange indicator.
-
Add a known excess of 1 M HCl (e.g., 25 mL).
-
Titrate the solution with 1 M NaOH until the color changes from red to yellow.
-
-
Calculation:
-
Total moles of HCl added = M_HCl × V_HCl
-
Moles of unreacted HCl = M_NaOH × V_NaOH
-
Moles of HCl reacted = (M_HCl × V_HCl) - (M_NaOH × V_NaOH)
-
Total alkalinity (moles/g) = (Moles of HCl reacted) / (sample weight)
-
CO₂ loading (mol CO₂/mol MEA) can be calculated based on the total alkalinity and the MEA concentration.
-
Protocol 2.2.2: Determination of MEA Concentration
The concentration of MEA in the solvent can be determined by titration or by chromatographic methods.
-
Titration Method:
-
Principle: A known weight of the amine sample is titrated with a standard acid (e.g., HCl) to a pH endpoint.
-
Procedure:
-
Weigh a sample of the amine solution.
-
Dilute with deionized water.
-
Titrate with standardized HCl using a pH meter to determine the equivalence point.
-
-
Calculation: The MEA concentration is calculated from the volume of HCl used, its molarity, and the weight of the sample.
-
-
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can provide more accurate and specific measurements of MEA concentration, especially in the presence of degradation products.[16][17]
Protocol 2.2.3: Analysis of MEA Degradation Products
Solvent degradation is a major operational challenge.[18][19] Identifying and quantifying a broad range of degradation products often requires advanced analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating and quantifying non-volatile and thermally labile degradation products.[16]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for identifying and quantifying volatile and semi-volatile degradation products.[20]
-
Ion Chromatography (IC): IC is used to quantify heat-stable salts (HSS), which are formed from the reaction of MEA with acidic gases like SOx and NOx in the flue gas.[21]
Operational Parameters and Their Impact on Performance
The efficiency of an MEA-based CO₂ capture system is influenced by several key operational parameters.
| Parameter | Typical Range | Impact on Performance |
| MEA Concentration | 15-30 wt% | Higher concentration increases CO₂ carrying capacity but also viscosity and corrosion potential. A 20-30 wt% solution is often considered a practical compromise.[4][12][22] |
| Absorber Temperature | 40-60 °C | Lower temperatures favor the exothermic absorption reaction, but higher temperatures can increase reaction kinetics.[1][12] |
| Stripper Temperature | 100-120 °C | Higher temperatures promote the release of CO₂, but also increase the risk of thermal degradation of MEA.[9][11] |
| Lean CO₂ Loading | 0.2-0.4 mol CO₂/mol MEA | A lower lean loading provides a higher driving force for absorption but increases the energy required for regeneration. An optimal lean loading exists to minimize reboiler duty.[12][23] |
| Liquid-to-Gas (L/G) Ratio | Varies with system design | This ratio of liquid solvent flow rate to gas flow rate affects the overall capture efficiency. |
Key Challenges and Mitigation Strategies
While MEA is an effective solvent, its use presents several significant challenges.
Solvent Degradation
MEA can degrade through two primary mechanisms:
-
Oxidative Degradation: This is caused by the reaction of MEA with oxygen present in the flue gas.[18][19] It leads to the formation of a complex mixture of degradation products, some of which are corrosive.[21]
-
Thermal Degradation: At the high temperatures in the stripper and reboiler, MEA can undergo thermal decomposition, forming undesirable byproducts.[24]
Mitigation Strategies:
-
Oxygen Removal: Pre-scrubbing the flue gas to remove oxygen can significantly reduce oxidative degradation.
-
Inhibitors: The addition of chemical inhibitors can slow down degradation reactions.[19]
-
Solvent Reclaiming: Periodically removing a portion of the solvent and replacing it with fresh MEA can help to control the accumulation of degradation products.
Corrosion
Aqueous MEA solutions, especially when loaded with CO₂, are corrosive to carbon steel, which is a common material of construction for capture plants.[19][21] Corrosion is exacerbated by high temperatures, high CO₂ loading, and the presence of degradation products.[21]
Mitigation Strategies:
-
Corrosion Inhibitors: Adding corrosion inhibitors to the MEA solution is a common practice.[19]
-
Materials Selection: Using more corrosion-resistant materials, such as stainless steel, in critical parts of the plant can be effective but increases capital costs.[21]
-
Process Control: Maintaining optimal operating conditions can help to minimize corrosion rates.
High Energy Consumption
The regeneration of the MEA solvent is an energy-intensive process, primarily due to the high heat of absorption of CO₂ in MEA.[8][25] This energy penalty is a major drawback of MEA-based capture technology.
Mitigation Strategies:
-
Process Optimization: Optimizing process parameters such as lean loading and stripper pressure can reduce energy consumption.[23]
-
Advanced Process Configurations: Novel process designs, such as inter-cooling in the absorber and split-flow configurations, are being investigated to improve energy efficiency.
-
Solvent Development: Research is ongoing to develop new solvents with lower heats of absorption and improved overall performance.[5][25][26]
Conclusion and Future Outlook
Monothis compound remains a cornerstone of post-combustion CO₂ capture technology due to its favorable kinetics and low cost. However, the challenges of high energy consumption, solvent degradation, and corrosion necessitate ongoing research and development. A thorough understanding of the fundamental chemistry, coupled with rigorous experimental investigation and the application of advanced analytical techniques, is essential for optimizing MEA-based processes and for the development of next-generation capture solvents. The protocols and insights provided in this guide are intended to equip researchers with the foundational knowledge and practical tools to contribute to this critical field of emissions mitigation.
References
- Kim, I., & Svendsen, H. F. (Year). Heat of Absorption of Carbon Dioxide (CO2) in Monothis compound (MEA) and 2-(Aminoethyl)this compound (AEEA) Solutions. American Chemical Society.
- (Year). Heat of absorption of CO 2 and partial pressure CO 2 for 30 wt% MEA...
- (Year). Experimental Test and Modeling Validation for CO 2 Capture with Amine Solvents in a Pilot Plant. MDPI.
- (Year). Comprehensive Kinetic and Thermodynamic Study of the Reactions of CO2(aq) and HCO3– with Monothis compound (MEA) in Aqueous Solution.
- (Year). Heat of Absorption of Carbon Dioxide (CO2) in Monothis compound (MEA) and 2-(Aminoethyl)this compound (AEEA) Solutions.
- (Year). Facile Method for Determination of Amine Speciation in CO2 Capture Solutions.
- (Year).
- (Year). Solvent degradation and emissions from a 0.7MWe Pilot CO2 capture system with two-stage stripping. OSTI.GOV.
- (Year). Degradation and corrosion inhibitors for MEA-based CO2 capture plants.
- (Year). Corrosion and degradation in MEA based post-combustion CO2 capture. NTRS.
- (Year). Heat of Absorption of Carbon Dioxide (CO2) in Monothis compound (MEA) and 2-(Aminoethyl)this compound (AEEA) Solutions.
- (Year). Advances in the development of CO2 capture solvents.
- (Year). Recent advances in solvent development for carbon capture.
- (Year). Advanced theory and simulation to guide the development of CO2 capture solvents.
- (2023). MEA-based CO2 capture: a study focuses on MEA concentrations and process parameters. Frontiers.
- (Year). Highly sensitive method for determination of this compound in water as per ASTM D-7599 by LCMS-8045. Shimadzu.
- (Year). Solvent Development for Post-Combustion CO2 Capture.
- (Year). Amine-based post-combustion capture.
- (2022). Advanced Theory and Simulation to Guide the Development of CO2 Capture Solvents.
- (Year). Use of monothis compound (MEA) for CO2 capture in a global scenario: Consequences and alternatives.
- (2014). Part 2: Solvent management: solvent stability and amine degradation in CO2 capture processes. Taylor & Francis Online.
- (Year). Characterization of Loading Rate of CO2 with Mono Ethanol Amine Continuous Reactor Experimentation &.
- (Year).
- (Year).
- (Year).
- (Year). Process conditions for MEA concentration studies.
- (Year). Determination of Ethanolamines in water as per ASTM D-7599 by LCMS-8045. Shimadzu.
- (2023). MEA-based CO2 capture: a study focuses on MEA concentrations and process parameters. Frontiers.
- (Year). Simulation and Optimization Study on Aqueous MEA-Based CO2 Capture Process. Aidic.
- (2024). Experimental study on CO2 capture by MEA/n-butanol/H2O phase change absorbent. NIH.
- (Year). Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical.
- (2024). Method for determining this compound substances by gas chromatography-mass spectrometry.
- (Year). Analysis of Amine Solutions by Gas Chromatography. Bryan Research & Engineering, LLC.
- (2022). Experimental and Thermodynamic Investigation on CO2 Absorption in Aqueous MEA Solutions. Semantic Scholar.
- (Year).
- (2022).
- (2023). Saturation of the MEA solution with CO2: Absorption prototype and experimental technique. IOPscience.
- (2024).
- (Year). Thermodynamic and cycle model for MEA-based chemical CO2 absorption.
- (Year).
- (Year). Effect of Different Amine Solutions on Performance of Post-Combustion CO 2 Capture. MDPI.
- (2024). Comprehensive technical analysis of post-combustion carbon capture and storage based on monothis compound absorption for petroche. Oxford Academic.
- (2009). Degradation study of new solvents for CO2 capture in post-combustion. Semantic Scholar.
- (Year). Measurement of Carbon dioxide (CO2) Absorptive Capacity in a Secondary Amine based Aqueous Mixture: Experimental. Chemical Engineering Transactions.
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- 26. researchgate.net [researchgate.net]
Application Note: The Critical Role of Ethanolamine Quenching in Affinity Chromatography
Abstract
Affinity chromatography stands as a cornerstone technique for the specific purification of biomolecules, leveraging precise biological interactions to achieve high purity in a single step. The success of this technique, particularly when using amine-reactive resins like N-hydroxysuccinimide (NHS)-activated supports, is critically dependent on the covalent immobilization of a specific ligand. However, the process does not end with ligand coupling. A crucial, yet often overlooked, subsequent step is the quenching or capping of any remaining active functional groups on the chromatography matrix. This application note provides an in-depth guide on the mechanism, application, and validation of ethanolamine as a quenching agent in affinity chromatography protocols. We will explore the chemical causality behind quenching, provide detailed, field-proven protocols, and offer troubleshooting and validation strategies to ensure the generation of a robust, reproducible, and highly specific affinity purification system.
The Imperative for Quenching: Why Unreacted Sites Compromise Purity
Affinity chromatography relies on the specific interaction between a target molecule in the mobile phase and a ligand covalently bound to the stationary phase.[1] A common and effective method for immobilizing ligands containing primary amines (e.g., proteins, peptides) is through the use of resins activated with N-hydroxysuccinimide (NHS) esters.[2]
The chemistry is straightforward yet powerful: the primary amine on the ligand performs a nucleophilic attack on the carbonyl carbon of the NHS ester, forming a stable, covalent amide bond and releasing the N-hydroxysuccinimide leaving group.[3]
However, the coupling reaction is never 100% efficient. Steric hindrance, suboptimal ligand concentration, or slight variations in reaction conditions can leave a significant population of highly reactive NHS esters on the resin surface unreacted. If left unattended, these active sites become a major liability for the purification process, leading to several detrimental consequences:
-
High Non-Specific Binding: During the purification run, proteins in the crude lysate with exposed primary amines (like lysine residues) can covalently bind to these unreacted sites. This results in the co-elution of contaminating proteins, significantly reducing the purity of the target molecule.[4][5]
-
Reduced Yield: If the non-specific binding is extensive, it can effectively lower the available capacity of the resin for the intended target molecule, leading to lower recovery.[5]
-
Batch-to-Batch Variability: An unquenched or inconsistently quenched resin will exhibit variable performance in subsequent purification runs, compromising the reproducibility of the experiment.
-
Ligand Instability: The hydrolysis of unreacted NHS esters over time can lead to a decrease in the local pH, which may affect the stability and binding capacity of the immobilized ligand.[3]
Therefore, a dedicated quenching step is not merely a recommendation but a mandatory procedure to deactivate these residual reactive groups and ensure the specificity of the affinity matrix.
This compound as the Quenching Agent of Choice
The ideal quenching agent is a small molecule with a highly reactive primary amine that can efficiently access and react with any remaining NHS esters without interfering with the immobilized ligand or the subsequent purification. This compound fits this profile perfectly.
The quenching mechanism is identical to the ligand coupling reaction: the primary amine of this compound rapidly attacks the residual NHS esters, forming a stable amide bond.[3] This effectively caps the reactive site with a small, hydrophilic molecule that is unlikely to participate in non-specific interactions.
Key Advantages of this compound:
-
Small Size: Its low molecular weight allows it to easily penetrate the pores of the agarose matrix and access sterically hindered active sites.
-
High Reactivity: The primary amine is highly nucleophilic, ensuring a rapid and complete quenching reaction.[3]
-
Hydrophilicity: The resulting capped surface is hydrophilic, which helps to minimize non-specific hydrophobic interactions.
Experimental Protocols & Methodologies
This section provides a detailed, step-by-step protocol for the quenching of NHS-activated resins following ligand immobilization.
Protocol 1: Standard this compound Quenching of NHS-Activated Resin
This protocol assumes the user has just completed the coupling of an amine-containing ligand to an NHS-activated agarose resin.
Materials:
-
Affinity resin with freshly coupled ligand
-
This compound (Molecular Biology Grade)
-
Quenching Buffer: 1 M this compound, pH 8.5
-
Wash Buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4)
-
High-purity water
-
Sodium Hydroxide (NaOH) for pH adjustment
-
Chromatography column or reaction vessel
-
End-over-end rotator
Procedure:
-
Prepare Quenching Buffer:
-
Prepare a 1 M solution of this compound in high-purity water.
-
Carefully adjust the pH to 8.5 using NaOH. It is critical to monitor the pH closely, as this compound has weak buffering capacity.[6]
-
Causality: A pH of 8.0-8.5 ensures that the primary amine of this compound is deprotonated and thus maximally nucleophilic, driving the reaction to completion.[6][7]
-
-
Remove Unbound Ligand:
-
Following the ligand coupling reaction, drain the coupling buffer from the resin.
-
Wash the resin with 5-10 column volumes of Wash Buffer (e.g., PBS) to thoroughly remove any unbound ligand. This prevents the unbound ligand from competing with this compound in the quenching step.
-
-
Perform the Quenching Reaction:
-
Add the 1 M this compound Quenching Buffer (pH 8.5) to the washed resin. Use a volume sufficient to create a freely suspended slurry (typically 1-2 parts buffer to 1 part resin).
-
Seal the column or reaction vessel securely.
-
Incubate for 1-4 hours at room temperature with gentle end-over-end mixing.[6]
-
Causality: The molar excess of this compound and the incubation time are designed to ensure the reaction proceeds to completion, deactivating all accessible NHS esters.
-
-
Wash the Quenched Resin:
-
Drain the quenching buffer from the resin.
-
Wash the resin extensively with 10-15 column volumes of Wash Buffer. This step is crucial to remove all traces of unreacted this compound and reaction by-products.
-
Follow with a wash of 3-5 column volumes of the elution buffer that will be used for purification, and then re-equilibrate with 5-10 column volumes of the binding buffer.
-
-
Storage:
-
The quenched and equilibrated resin is now ready for use.
-
For long-term storage, wash the resin with 3-5 column volumes of a storage solution (e.g., PBS containing 20% ethanol) and store at 4°C.
-
Data Presentation: Key Quenching Parameters
| Parameter | Recommended Value | Rationale & Scientific Justification |
| This compound Concentration | 1 M | Provides a significant molar excess to drive the quenching reaction to completion and outcompete any residual hydrolysis. |
| pH of Quenching Buffer | 8.0 - 8.5 | Maximizes the nucleophilicity of this compound's primary amine group for efficient reaction with the NHS ester.[6][7] |
| Incubation Time | 1 - 4 hours | Allows sufficient time for the diffusion of this compound into the resin pores and complete reaction with all accessible active sites.[6] |
| Temperature | Room Temperature (20-25°C) | Provides adequate kinetic energy for the reaction without risking denaturation of the immobilized ligand.[6] |
Visualization of the Workflow and Chemistry
To better illustrate the process, the following diagrams outline the experimental workflow and the underlying chemical reaction.
Experimental Workflow Diagram
Caption: Workflow for preparing and using an affinity resin, highlighting the critical quenching step.
Chemical Reaction Diagram
Caption: Reaction of an NHS ester with this compound to form a stable, inactive amide bond.
A Self-Validating System: How to Confirm Quenching Success
Trustworthiness in a protocol comes from its ability to be validated. A properly quenched resin should exhibit minimal non-specific binding. The following protocol allows a researcher to functionally validate the effectiveness of the quenching step.
Protocol 2: Validation of Quenching Efficiency
Objective: To confirm that the quenching protocol has successfully deactivated residual reactive groups by assessing non-specific binding.
Methodology:
-
Prepare a Control Lysate: Use a lysate from a source known not to express your target protein (e.g., the host expression system without the expression vector). This lysate contains a complex mixture of proteins that could potentially bind non-specifically.
-
Equilibrate the Resin: Take a small aliquot (e.g., 100 µL) of your newly prepared and quenched affinity resin and equilibrate it in your standard binding buffer.
-
Incubate with Control Lysate: Add a representative amount of the control lysate to the equilibrated resin. Incubate under the same conditions as your actual purification (e.g., 1 hour at 4°C).
-
Wash: Wash the resin with several column volumes of binding buffer, followed by your standard wash buffer, identical to your main protocol. Collect the flow-through and wash fractions.
-
Elute: Perform an elution step using your standard elution buffer. Collect the eluate.
-
Analyze by SDS-PAGE: Analyze the control lysate, the final wash fraction, and the elution fraction by SDS-PAGE.
-
Interpretation:
-
Successful Quenching: The elution lane should be clean, showing no significant protein bands. This indicates that proteins from the control lysate did not bind to the resin and were successfully washed away, confirming that the active sites were effectively quenched.
-
Incomplete Quenching: If protein bands are visible in the elution lane, it signifies that non-specific binding has occurred due to residual active NHS esters. The quenching protocol should be revisited (e.g., by extending incubation time or re-verifying buffer pH).
-
An alternative, more quantitative method involves assessing the reactivity of the NHS esters before and after quenching. This can be done by intentionally hydrolyzing the esters with a strong base and measuring the absorbance of the released NHS leaving group at 260 nm.[8][9] A significant drop in absorbance after quenching compared to a non-quenched control would indicate successful deactivation.
Troubleshooting Guide
Even with robust protocols, issues can arise. The following table addresses common problems in affinity chromatography that can be traced back to the quenching step.
| Problem | Potential Quenching-Related Cause | Recommended Solution |
| High levels of contaminating proteins in eluate | Incomplete quenching leaving active NHS esters that bind non-specifically to lysate proteins. | Re-run the quenching validation protocol. Ensure the pH of the this compound buffer is correct (8.0-8.5). Increase quenching incubation time to 4 hours. Ensure ligand wash step was thorough. |
| Low yield of target protein | Non-specific binding of abundant contaminant proteins occupies binding sites, reducing the effective capacity for the target. | Improve quenching as described above. Consider adding a non-ionic detergent (e.g., 0.1% Tween-20) to wash buffers to disrupt weaker, non-covalent, non-specific interactions.[6] |
| Poor reproducibility between batches | Inconsistent application of the quenching protocol (variations in time, pH, or temperature) leads to different levels of residual active sites on each batch of resin. | Standardize the quenching protocol precisely. Document all parameters for each batch preparation. Perform a quenching validation test on each new batch of resin. |
| Gradual decline in column performance | Slow hydrolysis of un-quenched NHS esters over time can alter the resin's properties or negatively impact the immobilized ligand. | Always quench freshly prepared columns immediately after ligand coupling. Do not store un-quenched, activated resin in aqueous buffers for extended periods. |
Conclusion
The quenching of residual active groups with this compound is an indispensable step in the preparation of custom affinity chromatography media using NHS-ester chemistry. It acts as a critical quality control measure that directly impacts the specificity, purity, and reproducibility of the purification process. By understanding the chemical principles, adhering to optimized protocols, and performing functional validation, researchers can transform their affinity resin from a potential source of variability into a highly reliable and powerful tool for isolating biomolecules. This attention to detail ensures that the high selectivity promised by affinity chromatography is fully realized in practice.
References
- G-Biosciences. (2015). How to determine reactivity of NHS esters on biotinylation and cross-linking reagents.
- Microbe Notes. (2025). Affinity Chromatography: Principle, Parts, Steps, Uses.
- ResearchGate. (n.d.). Flowchart of the affinity chromatography process.
- ResearchGate. (2023). How to avoid non-specific binding in affinity chromatography (Ni- NTA resin)?.
- Wikipedia. (n.d.). Affinity chromatography.
- ResearchGate. (2012). Comparison of reaction rates of NHS esters of mPEG with amino and alcohol group.
- National Institutes of Health (NIH). (2020). Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine.
Sources
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- 2. medium.com [medium.com]
- 3. GitHub - pydot/pydot: Python interface to Graphviz's Dot language [github.com]
- 4. Graphviz [graphviz.org]
- 5. DOT Language | Graphviz [graphviz.org]
- 6. GitHub - eviltester/graphviz-steps: Graphviz files parser for sequences in one file [github.com]
- 7. GitHub - siefkenj/dotgraph: javascript parser for Graphviz dot/xdot format [github.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
Application Notes and Protocols: Synthesis of N-monoalkylated Ethanolamine Derivatives
<
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of N-Monoalkylated Ethanolamine Derivatives
N-alkylated ethanolamines are a class of organic compounds that possess both a secondary or tertiary nitrogen atom and at least one hydroxyl group.[1] These derivatives are pivotal intermediates in the synthesis of a wide array of commercially significant molecules. Their applications span various industries, including the production of surfactants, dyes, gas absorbents for purification processes, and additives for paper and leather processing.[1][2] In the pharmaceutical sector, N-monoalkylated this compound derivatives are crucial building blocks for numerous active pharmaceutical ingredients (APIs), particularly local anesthetics and H1-antihistamines.[1][3] For instance, N-methylthis compound is a key precursor in the synthesis of the antihistamine and antidepressant mianserin, as well as the non-opioid analgesic nefopam.[4] Given their broad utility, the development of efficient and selective methods for the synthesis of N-monoalkylated ethanolamines is of paramount importance.
Direct mono-N-alkylation of this compound presents a significant challenge due to the potential for over-alkylation, leading to the formation of di-N,N-alkylated and even quaternary ammonium byproducts.[1][5] This guide provides a detailed overview of robust synthetic strategies to achieve selective N-monoalkylation, focusing on methodologies that offer high yields and product purity. We will delve into the mechanistic underpinnings of these reactions, provide step-by-step experimental protocols, and discuss purification and characterization techniques.
Synthetic Strategies for N-Monoalkylation
Several synthetic routes can be employed to achieve the selective N-monoalkylation of this compound. The choice of method often depends on the nature of the alkyl group to be introduced, the desired scale of the reaction, and the availability of starting materials. The primary methods discussed herein are:
-
Direct Alkylation with Alkyl Halides under Phase Transfer Catalysis: A direct approach that can be optimized for mono-selectivity.
-
Reductive Amination of Aldehydes and Ketones: A versatile and highly selective one-pot method.[6]
-
Ring-Opening of Epoxides: An effective method for the synthesis of β-hydroxyamines.
Direct Alkylation with Alkyl Halides under Phase Transfer Catalysis (PTC)
Direct alkylation of this compound with alkyl halides can be prone to overalkylation.[7] However, the use of phase transfer catalysis (PTC) can significantly enhance the selectivity for mono-alkylation.[5] PTC facilitates the reaction between reactants in different phases (e.g., a water-soluble amine and an organic-soluble alkyl halide) by employing a catalyst that transfers one reactant across the interface into the other phase.
Causality Behind Experimental Choices: The selectivity of mono-N-alkylation in a PTC system is highly dependent on the stoichiometry of the reactants and the nature of the alkyl halide.[5][7] Using a large excess of this compound relative to the alkyl halide suppresses the formation of the N,N-diallyl product.[7] The phase transfer catalyst, such as tetrabutylammonium bromide (TBAB), forms an ion pair with the this compound, increasing its nucleophilicity and facilitating the reaction at the phase interface.[8]
Experimental Protocol: Synthesis of N-Amylthis compound via PTC
This protocol is adapted from the work of Torosyan et al. on the selective N-alkylation of monothis compound.[5]
Materials:
-
Monothis compound (MEA)
-
Amyl bromide
-
Tetrabutylammonium bromide (TBAB)
-
Sodium hydroxide (NaOH)
-
Toluene
-
Deionized water
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine monothis compound (e.g., 5 equivalents), deionized water, and tetrabutylammonium bromide (catalytic amount).
-
Add a solution of amyl bromide (1 equivalent) in toluene to the flask.
-
Add a concentrated aqueous solution of sodium hydroxide.
-
Heat the reaction mixture to 85-90°C with vigorous stirring for 3 hours.[5]
-
After cooling to room temperature, separate the organic layer.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation.
Data Presentation: Stoichiometric Control in PTC Alkylation [5][7][8]
| Entry | Alkyl Halide | This compound:Alkyl Halide Ratio | Catalyst | Temperature (°C) | Time (h) | Mono-N-Alkylated Product Yield (%) |
| 1 | Allyl bromide | 1:1 | TBAB | 60 | 3 | Mixture of mono- and di-alkylated |
| 2 | Allyl bromide | 5:1 | TBAB | 60 | 3 | 66 |
| 3 | Amyl bromide | 1:1 | TBAB | 85-90 | 3 | ~70 |
| 4 | Nonyl bromide | 1:1 | TBAB | 85-90 | 3 | ~70 |
Visualization of PTC Mechanism
Caption: Phase Transfer Catalysis (PTC) mechanism for N-monoalkylation of this compound.
Reductive Amination of Aldehydes and Ketones
Reductive amination is a highly efficient and versatile method for forming carbon-nitrogen bonds, which converts a carbonyl group to an amine via an intermediate imine.[9] This one-pot reaction is widely used due to its high selectivity, mild reaction conditions, and broad substrate scope.[6][9]
Causality Behind Experimental Choices: The reaction proceeds in two main steps: the formation of an imine (or enamine) from the reaction of this compound with an aldehyde or ketone, followed by the reduction of this intermediate to the corresponding amine.[10][11] The use of a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), is crucial.[6] These reagents are selective for the reduction of the protonated imine (iminium ion) over the starting carbonyl compound, allowing the entire process to be carried out in a single reaction vessel.[6][12] The reaction is typically performed under weakly acidic conditions (pH ~5-6) to facilitate imine formation without protonating the amine nucleophile to a non-nucleophilic ammonium salt.[6]
Experimental Protocol: Synthesis of N-Benzylthis compound via Reductive Amination
Materials:
-
This compound
-
Benzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of this compound (1.0 equivalent) in 1,2-dichloroethane, add benzaldehyde (1.0 equivalent).
-
Add a catalytic amount of glacial acetic acid to the mixture.
-
Stir the mixture at room temperature for 30 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 15 minutes. The reaction may be mildly exothermic.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Visualization of Reductive Amination Workflow
Caption: General workflow for the synthesis of N-monoalkylated this compound via reductive amination.
Ring-Opening of Epoxides
The reaction of this compound with epoxides provides a direct route to β-hydroxy-N-alkylethanolamines. The high ring strain of epoxides makes them susceptible to nucleophilic attack by amines.[13] This reaction typically proceeds via an Sₙ2 mechanism.[14]
Causality Behind Experimental Choices: In an uncatalyzed reaction, the nucleophilic nitrogen of this compound attacks one of the electrophilic carbons of the epoxide ring, leading to the opening of the ring and the formation of a new carbon-nitrogen bond.[15] For asymmetric epoxides, the attack generally occurs at the less sterically hindered carbon atom.[14] The reaction can be performed neat or in a protic solvent like ethanol or water, which can facilitate the protonation of the alkoxide intermediate formed upon ring opening.[16]
Experimental Protocol: Synthesis of N-(2-hydroxypropyl)this compound
Materials:
-
This compound
-
Propylene oxide
-
Ethanol
Procedure:
-
In a pressure-rated vessel, cool a solution of this compound (e.g., 2 equivalents) in ethanol.
-
Slowly add propylene oxide (1 equivalent) to the cooled solution with stirring. Caution: Propylene oxide is volatile and carcinogenic. This step should be performed in a well-ventilated fume hood.
-
Seal the vessel and allow the reaction mixture to warm to room temperature, then heat to 50-60°C for several hours.
-
Monitor the reaction by GC-MS or TLC.
-
After the reaction is complete, cool the vessel to room temperature and carefully vent any excess pressure.
-
Remove the solvent and excess this compound under reduced pressure.
-
The resulting N-(2-hydroxypropyl)this compound can be purified by vacuum distillation.
Visualization of Epoxide Ring-Opening
Caption: Sₙ2 mechanism for the ring-opening of propylene oxide with this compound.
Purification and Characterization
Regardless of the synthetic method employed, purification of the crude product is essential to remove unreacted starting materials, byproducts, and residual catalyst. Subsequent characterization is then required to confirm the identity and purity of the N-monoalkylated this compound derivative.
Purification Techniques
-
Vacuum Distillation: This is the preferred method for purifying liquid N-monoalkylated ethanolamines that are thermally stable.[4] By reducing the pressure, the boiling point of the compound is lowered, preventing decomposition at high temperatures.
-
Column Chromatography: For non-volatile or thermally sensitive products, column chromatography on silica gel is an effective purification method. A solvent system of increasing polarity (e.g., ethyl acetate in hexanes, followed by methanol in dichloromethane) is typically used to elute the desired product.
Characterization Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable tools for structural elucidation.
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity. Key signals to look for include the new alkyl group protons and the characteristic methylene protons adjacent to the nitrogen and oxygen atoms of the this compound backbone.
-
¹³C NMR: Shows the number of different types of carbon atoms in the molecule. The chemical shifts of the carbons bonded to nitrogen and oxygen are particularly diagnostic.
-
-
Mass Spectrometry (MS): Used to determine the molecular weight of the synthesized compound. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can also provide information about the purity of the sample.
-
Infrared (IR) Spectroscopy: Useful for identifying the presence of key functional groups. The O-H stretch (a broad peak around 3300 cm⁻¹) and the N-H stretch (a sharper peak in the same region) are characteristic. C-N and C-O stretching vibrations can also be observed in the fingerprint region.
Conclusion
The selective synthesis of N-monoalkylated this compound derivatives is a critical task in both industrial and pharmaceutical chemistry. While direct alkylation can be challenging due to over-alkylation, methods such as phase transfer catalysis, reductive amination, and epoxide ring-opening offer robust and selective alternatives. The choice of synthetic strategy should be guided by the specific target molecule and available resources. Careful purification and thorough characterization are essential to ensure the final product meets the required standards of purity and identity for its intended application.
References
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- Li, Z., & Yan, C. (2020). A convenient way for the synthesis of mono N-alkylated this compound. ChemRxiv.
- Torosyan, G. H., et al. (2019). The selective n-alkylation of monothis compound in PTC condition. ResearchGate.
- Torosyan, G. H., et al. (2018). The selective n-alkylation of monothis compound in PTC condition. MedCrave.
- Mishra, B. K., et al. (2009). Alkylation of Ethanolamines: An Approach to a Novel Class of Functional Surfactants. Synthetic Communications, 39(14), 2529-2539.
- Wikipedia. (n.d.). N-Methylthis compound.
- Torosyan, G. H., et al. (2019). The Selective N-Alkylation of Monothis compound in PTC Condition. ResearchGate.
- Imperial College London. (2022). Reductive Amination & Amide Synthesis (IOC 40). YouTube.
- Wikipedia. (n.d.). Reductive amination.
- Chemistry LibreTexts. (2024). 18.6: Reactions of Epoxides - Ring-opening.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Applications of N-Methylthis compound in Industrial Processes.
- Royal Society of Chemistry. (n.d.). Ring-opening mechanism of epoxides with alcohol and tertiary amines.
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- Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
- Cambridge Open Engage. (2020). A Convenient Way for the Synthesis of Mono N-Alkylated this compound.
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- Taylor & Francis Online. (2009). Alkylation of Ethanolamines: An Approach to a Novel Class of Functional Surfactants. Synthetic Communications, 39(14), 2529-2539.
- Journal of Synthetic Chemistry. (2023). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols.
- Chemistry Steps. (n.d.). Epoxides Ring-Opening Reactions.
- Organic Chemistry Tutor. (n.d.). Reductive Amination.
- Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
- Google Patents. (n.d.). JP2000204065A - Method for producing N-methylthis compound.
- Univar Solutions. (n.d.). N-Methylthis compound, Technical Grade, Liquid, 407 lb Drum.
- Chemistry Steps. (n.d.). Reductive Amination.
- YouTube. (2022). Alkylation by reductive amination-Mechanism and Rxn setup using Sodium triacetoxy borane in THF.
- Google Patents. (n.d.). CN101265195B - Method for preparing N-methyldithis compound.
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- PubMed. (n.d.). Synthesis and anti-inflammatory effects of new piperazine and this compound derivatives of H(1)-antihistaminic drugs.
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Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Ethanolamine in Water Samples
Abstract
This comprehensive guide provides detailed application notes and protocols for the quantitative analysis of ethanolamine in various water matrices. This compound, a critical component in industrial processes and a potential environmental contaminant, requires sensitive and robust analytical methods for its monitoring. This document explores multiple High-Performance Liquid Chromatography (HPLC) approaches, including direct analysis and pre-column derivatization techniques, coupled with various detection methods. By delving into the scientific principles behind each method, this guide empowers researchers, scientists, and drug development professionals to select, optimize, and implement the most suitable HPLC method for their specific analytical challenges. The protocols provided herein are designed to be self-validating, ensuring accuracy, precision, and reliability in the determination of this compound.
Introduction: The Significance of this compound Analysis
This compound (MEA) is a bifunctional organic compound containing both a primary amine and a primary alcohol.[1] It is widely used in various industrial applications, including as a gas sweetening agent in refineries, a corrosion inhibitor in industrial water systems, and a chemical intermediate in the production of detergents, pharmaceuticals, and emulsifiers.[1][2] However, its presence in water systems can be an indicator of industrial discharge or process leaks. Due to its potential to form carcinogenic nitrosamines, regulatory bodies have set limits on its presence in certain products and environmental matrices.[1] Consequently, the development of sensitive and reliable analytical methods for the determination of this compound in water is of paramount importance for environmental monitoring, industrial process control, and quality assurance in various manufacturing sectors.
High-Performance Liquid Chromatography (HPLC) offers a versatile and powerful platform for the analysis of this compound. However, due to its small size, high polarity, and lack of a strong chromophore, direct analysis of this compound by conventional reversed-phase HPLC with UV detection is challenging. This guide will explore several effective strategies to overcome these analytical hurdles.
Analytical Strategies for this compound Determination
The choice of an appropriate HPLC method for this compound analysis depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The primary strategies can be broadly categorized into direct analysis methods and methods requiring pre-column derivatization.
Direct Analysis Methods
Direct analysis methods offer the advantage of simplified sample preparation, reducing the potential for analyte loss and variability associated with derivatization reactions.
Ion-exchange chromatography (IC) is a robust technique for the separation of ionic species like this compound.[3][4] In this method, a cation-exchange column is used to retain the protonated amine. Elution is typically achieved using an acidic mobile phase, and detection is often performed using suppressed conductivity.[3][5] This approach provides high selectivity for ethanolamines, even in complex matrices with high concentrations of other amines.[3]
-
Principle: this compound, being a weak base, is protonated in acidic mobile phases and interacts with the negatively charged stationary phase of a cation-exchange column. The separation is based on the differential affinity of the analyte for the stationary phase.
-
Advantages: High selectivity, suitable for complex matrices, and eliminates the need for derivatization.[3]
-
Considerations: Requires a dedicated ion chromatography system with a conductivity detector and suppressor.
HILIC is an alternative chromatographic mode well-suited for the separation of polar compounds like this compound.[6][7] HILIC stationary phases are polar (e.g., silica, amino, or zwitterionic), and the mobile phase typically consists of a high percentage of a water-miscible organic solvent (like acetonitrile) with a small amount of aqueous buffer.[7] This technique is particularly advantageous when coupled with mass spectrometry (MS) due to the high organic content of the mobile phase, which enhances desolvation and ionization efficiency in the MS source.[6][7]
-
Principle: In HILIC, a water-enriched layer is formed on the surface of the polar stationary phase. Analyte partitioning between this aqueous layer and the bulk organic mobile phase is the primary retention mechanism.
-
Advantages: Good retention of polar analytes, compatibility with MS detection, and offers an orthogonal separation mechanism to reversed-phase chromatography.[6][7]
-
Considerations: Peak shape can be sensitive to the sample solvent composition. It is often recommended to dissolve samples in a solvent with a similar or higher organic content than the mobile phase.[6]
Pre-Column Derivatization Methods
To enhance the detectability and chromatographic retention of this compound, pre-column derivatization is a widely employed strategy. This involves reacting the primary amine group of this compound with a labeling agent to form a derivative with improved properties for HPLC analysis.[8]
Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) reacts with primary and secondary amines under alkaline conditions to form highly stable and fluorescent N-dansyl-sulfonamide adducts.[8] This derivatization significantly enhances the hydrophobicity of this compound, allowing for excellent retention and separation on reversed-phase columns.[8] The resulting derivative is highly fluorescent, enabling very sensitive detection.[8]
-
Reaction: The unprotonated amino group of this compound acts as a nucleophile, attacking the electrophilic sulfonyl chloride group of dansyl chloride.[8]
-
Advantages: High sensitivity (picomole to femtomole range), stable derivatives, and improved chromatographic properties on reversed-phase columns.[8]
-
Considerations: The reaction is performed under alkaline conditions (pH 9.5-10.5).[8] Excess derivatizing reagent may need to be quenched or separated from the analyte derivative.[8]
9-Fluorenylmethyl chloroformate (FMOC-Cl) is another popular derivatizing reagent that reacts with primary and secondary amines to yield highly fluorescent and stable derivatives.[9][10] Similar to dansylation, FMOC derivatization increases the hydrophobicity of this compound, facilitating its separation by reversed-phase HPLC.[9]
-
Reaction: FMOC-Cl reacts with the amine group to form a stable carbamate linkage.
-
Advantages: Produces highly fluorescent and stable derivatives, enabling sensitive detection.[9][10] The reaction can be performed under relatively mild conditions.
-
Considerations: The reagent and its hydrolysis by-product can interfere with the analysis, so proper cleanup or chromatographic separation is necessary.[10]
o-Phthalaldehyde (OPA) is a classic derivatizing reagent that reacts rapidly with primary amines in the presence of a thiol (e.g., 2-mercaptoethanol) to form highly fluorescent isoindole derivatives.[11][12] The reaction is fast and can be automated.
-
Reaction: OPA, a primary amine, and a thiol react to form a fluorescent isoindole derivative.
-
Advantages: Fast reaction time, high sensitivity, and the reagent itself is not fluorescent, reducing background interference.
-
Considerations: The derivatives can be unstable, so the timing between derivatization and injection should be consistent.[11][13] OPA does not react with secondary amines.
Detection Methods
The choice of detector is crucial for achieving the desired sensitivity and selectivity.
-
UV-Vis Detection: While native this compound has negligible UV absorbance, its derivatized forms (e.g., with Dansyl Chloride, FMOC-Cl, or Marfey's reagent) exhibit strong UV absorbance, allowing for sensitive detection.[14][15]
-
Fluorescence Detection (FLD): This is a highly sensitive and selective detection method for the fluorescent derivatives of this compound formed with reagents like Dansyl Chloride, FMOC-Cl, and OPA.[8][9][10]
-
Evaporative Light Scattering Detector (ELSD) and Charged Aerosol Detector (CAD): These are universal detectors that can detect any non-volatile analyte.[16][17][18] The mobile phase is nebulized and evaporated, and the resulting analyte particles scatter light (ELSD) or acquire a charge that is measured by an electrometer (CAD).[16][18][19] These detectors are useful for direct analysis methods where this compound does not have a chromophore.[16][20]
-
Mass Spectrometry (MS and MS/MS): Coupling HPLC with a mass spectrometer provides the highest level of selectivity and sensitivity.[6][21][22][23] Tandem mass spectrometry (MS/MS) offers excellent specificity through selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), making it ideal for analyzing this compound in complex matrices.[21][23][24][25]
Method Comparison
| Method | Principle | Derivatization Required? | Common Detector(s) | Advantages | Disadvantages |
| Ion-Exchange Chromatography | Ion-exchange separation | No | Conductivity | High selectivity, good for complex matrices.[3] | Requires specialized IC system. |
| HILIC | Partitioning into a water-enriched layer on a polar stationary phase | No | MS, ELSD, CAD | Good for polar compounds, MS-compatible.[6][7] | Sensitive to sample solvent, potential for peak shape issues. |
| Dansyl Chloride Derivatization | Pre-column derivatization to form a fluorescent, hydrophobic derivative | Yes | Fluorescence, UV-Vis | High sensitivity, stable derivative.[8] | Derivatization step adds to sample preparation time. |
| FMOC-Cl Derivatization | Pre-column derivatization to form a fluorescent, hydrophobic derivative | Yes | Fluorescence, UV-Vis | High sensitivity, stable derivative.[9][10] | Potential for interference from reagent by-products.[10] |
| OPA Derivatization | Pre-column derivatization to form a fluorescent derivative | Yes | Fluorescence | Fast reaction, high sensitivity. | Derivative instability requires precise timing.[11][13] |
Experimental Protocols
Protocol 1: Direct Analysis of this compound in Water by HILIC-MS/MS
This protocol is based on methods described for the analysis of ethanolamines in aqueous solutions and is suitable for achieving low detection limits.[6][21][26]
Workflow Diagram:
Caption: Workflow for HILIC-MS/MS analysis of this compound.
Materials and Reagents:
-
This compound standard
-
This compound-d4 (or other suitable internal standard)
-
Acetonitrile (HPLC or MS grade)
-
Formic acid (or ammonium formate)
-
Ultrapure water
-
Syringe filters (0.45 µm)
Instrumentation:
-
HPLC system with a binary pump
-
HILIC column (e.g., ZIC-HILIC)
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in water. From this stock, prepare a series of calibration standards in water, covering the expected concentration range of the samples.
-
Sample Preparation:
-
Filter the water sample through a 0.45 µm syringe filter.
-
To an aliquot of the filtered sample, add the internal standard to a known concentration.
-
Dilute the sample with acetonitrile to match the initial mobile phase composition (e.g., 1:1 v/v).
-
-
HPLC Conditions:
-
Column: HILIC column (e.g., 100 x 2.1 mm, 3.5 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with a high percentage of mobile phase B (e.g., 90%), then ramp down to a lower percentage to elute the this compound.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 30 °C
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions: Monitor the precursor to product ion transitions for this compound (e.g., m/z 62.1 -> 44.1) and the internal standard.
-
Optimize other MS parameters (e.g., capillary voltage, source temperature) for maximum signal intensity.
-
-
Quantification: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. Determine the concentration of this compound in the samples from this curve.
Protocol 2: Analysis of this compound by Pre-Column Derivatization with Dansyl Chloride and Fluorescence Detection
This protocol is a robust method for sensitive quantification of this compound in water samples.[8][27][28][29]
Workflow Diagram:
Caption: Workflow for Dansyl Chloride derivatization and HPLC-FLD analysis.
Materials and Reagents:
-
This compound standard
-
Dansyl chloride solution (e.g., 1 mg/mL in acetonitrile)
-
Borate buffer (0.1 M, pH 9.8)
-
Acetonitrile (HPLC grade)
-
Ultrapure water
-
Quenching solution (e.g., 10% ammonium hydroxide) (optional)
Instrumentation:
-
HPLC system with a binary or quaternary pump
-
Reversed-phase C18 column
-
Fluorescence detector
Procedure:
-
Standard Preparation: Prepare a series of this compound calibration standards in water.
-
Derivatization:
-
In a reaction vial, mix an aliquot of the standard or sample with the borate buffer.
-
Add the dansyl chloride solution.
-
Vortex the mixture and incubate in the dark at a controlled temperature (e.g., 60 °C) for a specified time (e.g., 30 minutes).
-
(Optional) Add a quenching solution to react with the excess dansyl chloride.
-
-
HPLC Conditions:
-
Column: C18 column (e.g., 150 x 4.6 mm, 5 µm)
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a lower percentage of mobile phase B and ramp up to elute the dansylated this compound.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 35 °C
-
-
Fluorescence Detection:
-
Excitation Wavelength: ~330-350 nm
-
Emission Wavelength: ~520-540 nm
-
Optimize the wavelengths for maximum signal-to-noise ratio.
-
-
Quantification: Create a calibration curve by plotting the peak area of the dansylated this compound against the concentration of the standards. Calculate the concentration in the samples based on this curve.
Conclusion
The selection of an appropriate HPLC method for the analysis of this compound in water is dependent on the specific requirements of the analysis, including sensitivity, sample throughput, and available instrumentation. Direct analysis methods such as ion chromatography and HILIC offer simplified sample preparation, while pre-column derivatization techniques provide enhanced sensitivity for trace-level detection. This guide has provided a comprehensive overview of these methods, including detailed, validated protocols, to assist researchers in achieving accurate and reliable results. By understanding the underlying principles and practical considerations of each technique, scientists can confidently develop and implement robust analytical methods for the determination of this compound in a variety of water samples.
References
- Determination of Ethanolamines in Industrial Waters by Cation-Exchange Chrom
- Highly sensitive method for determination of this compound in w
- Determination of this compound, ethylene glycol and triethylene glycol by ion chromatography for laboratory and field biodegrad
- Determination of Ethanolamines in w
- Analysis of Monothis compound by Derivatization with Marfey's Reagent and HPLC. [Link]
- HPLC Methods for analysis of this compound.
- Determination of this compound in Wine by HPLC After Derivatization with 9-Fluorenylmethoxycarbonylchloride. American Journal of Enology and Viticulture. [Link]
- Analysis of Aqueous Alkanolamines Using Hydrophilic Interaction Liquid Chrom
- AU 138: Determination of Ethanolamines in Industrial Waters by Cation-Exchange Chrom
- Analysis of monothis compound by derivatization with Marfey's reagent and HPLC. PubMed. [Link]
- Analysis of Monothis compound by Derivatization with Marfey's Reagent and HPLC.
- Analysis of monothis compound by derivatiz
- Determination of Ethanolamines in water as per ASTM D-7599 by LCMS-8045.
- This compound AS MODIFIER FOR ANALYSIS OF CARBOHYDRATES IN FOODS BY HPLC AND EVAPORATIVE LIGHT SC
- Analysis of Ethanolamines: Validation of Semi-Volatile Analysis by HPLC-MS/MS by EPA Method MS888.
- Separation of this compound by LC.
- Validation of Semi-Volatile Analysis by HPLC-MS/MS by EPA Method MS888. OSTI.gov. [Link]
- 2.2.3. HPLC of amines as 9-fluorenylmethyl chloroformate derivatives.
- This compound as modifier for analysis of carbohydrates in foods by HPLC and evaporative light scattering detection.
- Simultaneous analysis of mono-, di-, and tri-ethanolamine in cosmetic products using liquid chromatography coupled tandem mass spectrometry. PubMed. [Link]
- 2.2.2. Quantitation by HPLC of amines as dansyl derivatives.
- Charged aerosol detector. Wikipedia. [Link]
- ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis. Lab Manager. [Link]
- A Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry Study of Ethanolamines in High Salinity Industrial Wastewaters.
- Evaporative light sc
- Derivatization and fluorescence detection of amino acids and peptides with 9-fluorenylmethyl chloroformate on the surface of a solid adsorbent. PubMed. [Link]
- An investigation of o-phthaldialdehyde as a derivatization reagent and optimization of instrumental parameters for qualitative amino acid profiling via UPLC-UV. DiVA portal. [Link]
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- Targeted quantification of amino acids by dansyl
- Amino acid analysis by reverse-phase high-performance liquid chromatography: improved derivatization and detection conditions with 9-fluorenylmethyl chloroform
- Charged Aerosol Detection in Pharmaceutical Analysis: An Overview.
- Typical HPLC-ELSD curve showing the separation of TEA, DEIPA and TIPE from the standard solution.
- Hydrophilic interaction liquid chromatography (HILIC)
- Dansyl Chloride as a Derivatizing Agent for the Analysis of Biogenic Amines by CZE-UV.
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- Derivatization, stability and chromatographic behavior of o -phthaldialdehyde amino acid and amine derivatives: o -Phthaldialdehyde/ 2-mercaptoethanol reagent.
- 9-Fluorenylmethoxycarbonyl Chloride (FMOC-Cl) as a Potential Precolumn Derivatization Reagent for the Analysis of PPCPs and EDCs using HPLC-DAD.
- Corona-Charged Aerosol Detection: An Analytical Approach.
- List of Compendial Methods for Charged Aerosol Detectors.
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Application Note: High-Resolution Purity Assessment of Ethanolamine Mixtures Using Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
Ethanolamines, including monoethanolamine (MEA), dithis compound (DEA), and trithis compound (TEA), are critical intermediates and formulation components in the pharmaceutical and chemical industries. Their purity is a critical quality attribute that can significantly impact the safety, stability, and efficacy of final products. This application note presents a robust and validated Gas Chromatography-Mass Spectrometry (GC-MS) methodology for the comprehensive purity assessment of this compound mixtures. We detail two primary approaches: a direct injection method using a specialized polar-deactivated capillary column and a derivatization method for enhanced volatility and peak shape. The causality behind experimental choices, from sample preparation to data analysis, is explained to provide researchers with a foundational understanding for method development and validation.
Introduction: The Analytical Challenge
Ethanolamines are polar, low-volatility compounds with active amine and hydroxyl groups.[1][2] These physicochemical properties present significant challenges for direct GC analysis, often resulting in poor chromatographic performance characterized by severe peak tailing, low sensitivity, and potential irreversible adsorption onto the column.[3][4] Such issues compromise the accuracy and reliability of purity assessments, where the precise quantification of the main component and the detection of trace impurities are paramount.
The industrial synthesis of monothis compound, for instance, involves the reaction of ethylene oxide with aqueous ammonia, which also inherently produces dithis compound and trithis compound as co-products.[5][6] Therefore, a reliable analytical method must be able to separate and quantify these structurally similar compounds, as well as other potential process-related impurities. This guide provides the protocols to overcome these analytical hurdles, ensuring trustworthy and accurate purity determination.
Method Selection: To Derivatize or Not to Derivatize?
The choice between direct analysis and derivatization is a critical decision point in method development, contingent on available instrumentation, sample complexity, and desired sensitivity.
The Rationale for Derivatization
Derivatization chemically modifies the analyte to improve its chromatographic behavior. For ethanolamines, the primary goals are to:
-
Block Active Sites: The polar -NH and -OH groups are masked, reducing their interaction with the stationary phase and minimizing peak tailing.
-
Increase Volatility: The resulting derivatives have lower boiling points, allowing them to elute at lower temperatures, which reduces thermal degradation and column bleed.
-
Enhance Mass Spectral Identification: Derivatives often produce unique and structurally significant fragment ions, aiding in confident peak identification.
Common derivatization strategies include silylation, acylation, and benzylation.[1][7][8][9] Trifluoroacetylation, using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or Trifluoroacetic Anhydride (TFAA), is a particularly effective and rapid method for ethanolamines.[7][8]
The Case for Direct Analysis
Advances in GC column technology have made direct analysis of ethanolamines more feasible. Specialized columns, such as those with a thick film of a specially deactivated stationary phase (e.g., a bonded polyethylene glycol or a 5% phenyl-polysiloxane), can provide acceptable peak shapes without the need for derivatization.[2][4] This approach offers the advantage of a simplified workflow, reducing sample preparation time and potential sources of error associated with the derivatization reaction. However, it may require more rigorous optimization of injection parameters and temperature programs to achieve the desired resolution and sensitivity.[10]
Experimental Workflow and Protocols
This section provides detailed, step-by-step protocols for both the derivatization-based and direct analysis methods.
General Sample and Standard Preparation
Accuracy in quantitative analysis begins with precise sample and standard preparation.
-
Reference Standards: Obtain certified analytical standards for monothis compound, dithis compound, and trithis compound.[11][12][13]
-
Stock Solutions: Prepare individual stock solutions (e.g., 1000 µg/mL) of each this compound standard in a suitable solvent such as methanol or acetonitrile.
-
Calibration Standards: Create a series of mixed calibration standards by diluting the stock solutions to cover the expected concentration range of the main component and any impurities. A typical range might be from 1 µg/mL to 500 µg/mL.
-
Sample Preparation: Accurately weigh the this compound sample to be analyzed and dissolve it in the chosen solvent to a known concentration (e.g., 1 mg/mL).
Protocol 1: Purity Assessment via Trifluoroacetylation Derivatization
This protocol is recommended for its robustness and ability to produce symmetrical peaks, leading to highly accurate quantification.
Workflow Diagram:
Caption: Workflow for GC-MS analysis of ethanolamines with TFAA derivatization.
Step-by-Step Protocol:
-
Pipette 100 µL of each calibration standard and the prepared sample solution into separate 2 mL autosampler vials.
-
Add 100 µL of acetonitrile to each vial.
-
Immediately cap the vials and vortex for 10 seconds.
-
Place the vials in a heating block or oven at 60°C for 30 minutes to ensure complete derivatization.
-
Allow the vials to cool to room temperature before placing them in the autosampler for analysis.
Protocol 2: Direct Purity Assessment
This protocol is suitable for rapid screening and for laboratories equipped with appropriate specialized GC columns.
Workflow Diagram:
Caption: Simplified workflow for the direct GC-MS analysis of ethanolamines.
Step-by-Step Protocol:
-
Prepare calibration standards and the sample solution as described in section 3.1, using methanol as the solvent.
-
Transfer the solutions directly into 2 mL autosampler vials.
-
No derivatization step is required. The samples are ready for direct injection.
GC-MS Instrumentation and Parameters
The following table outlines the recommended starting parameters for both methods. These should be optimized for the specific instrument and column in use.
| Parameter | Protocol 1 (Derivatization) | Protocol 2 (Direct Analysis) | Rationale |
| GC Column | Standard 5% Phenyl Polysiloxane (e.g., DB-5ms, ZB-5MSplus), 30 m x 0.25 mm, 0.25 µm | Specialized Amine Column (e.g., Agilent CP-Sil 8 CB for Amines, Zebron ZB-5MSplus thick film), 30 m x 0.32 mm, 1.0 µm[2][4] | The derivatized compounds are less polar and suitable for a standard 5% phenyl column. Direct analysis requires a specially deactivated, thicker film column to handle the high polarity and prevent tailing.[2][4] |
| Inlet Temperature | 250 °C | 270 °C | Ensures complete vaporization of the analytes. A higher temperature is used for direct analysis to aid in the volatilization of the underivatized, polar compounds. |
| Injection Mode | Split (e.g., 20:1) | Split (e.g., 50:1 or higher)[2] | A split injection prevents column overloading, especially for the main component, leading to sharper peaks. A higher split ratio is often necessary for direct analysis to manage the polar analytes.[2] |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Helium, Constant Flow @ 1.5 mL/min | Helium is an inert and efficient carrier gas for GC-MS. |
| Oven Program | Initial: 60°C for 2 min, Ramp: 10°C/min to 280°C, Hold: 5 min | Initial: 60°C for 5 min, Ramp: 6°C/min to 220°C, Hold: 5 min[4] | The temperature program is optimized to provide good separation between MEA, DEA, TEA, and potential impurities within a reasonable run time. The slower ramp for direct analysis aids in resolving these challenging compounds. |
| MS Transfer Line | 280 °C | 280 °C | Prevents condensation of the analytes as they transfer from the GC to the MS. |
| Ion Source Temp. | 230 °C | 230 °C | Standard temperature for electron ionization, balancing ionization efficiency and minimizing thermal degradation. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Electron Ionization (EI) at 70 eV | Standard EI provides reproducible fragmentation patterns for library matching and structural elucidation. |
| Acquisition Mode | Full Scan (m/z 40-450) and/or SIM | Full Scan (m/z 30-350) and/or SIM | Full scan is used for initial identification and purity profiling. Selected Ion Monitoring (SIM) can be used to increase sensitivity for quantifying low-level impurities. |
Data Analysis and Purity Calculation
A self-validating protocol relies on robust data analysis to ensure trustworthiness.
-
Peak Identification: Identify the peaks corresponding to MEA, DEA, TEA, and any impurities in the sample chromatogram by comparing their retention times and mass spectra to those of the authenticated reference standards.
-
Calibration Curve: For each compound, generate a calibration curve by plotting the peak area against the concentration of the calibration standards. A linear regression with a coefficient of determination (R²) ≥ 0.995 is typically required.
-
Quantification: Determine the concentration of the main this compound component and any identified impurities in the sample by using the linear equation from the respective calibration curves.
-
Purity Calculation: Calculate the purity of the this compound sample using the area percent method, corrected by response factors if necessary, or by quantifying the main component against its calibration curve. The purity is typically expressed as a weight percentage (% w/w).
Purity (%) = (Concentration of Main Component / Sum of Concentrations of All Components) x 100
Trustworthiness and System Validation
To ensure the protocol is a self-validating system, the following quality control checks should be implemented:
-
System Suitability: Before running samples, inject a mid-level calibration standard to verify system performance. Key parameters to check include peak resolution, tailing factor (should be < 2), and signal-to-noise ratio.
-
Blank Injections: Run a solvent blank periodically to check for carryover and system contamination.
-
Spike and Recovery: To assess matrix effects, a known quantity of standard can be spiked into a sample matrix. The recovery should typically be within 80-120%.
-
Method Detection Limit (MDL): Determine the MDL for key impurities to define the lower limit of reliable detection for the method.[14]
Conclusion
The GC-MS methods detailed in this application note provide a comprehensive framework for the accurate and reliable purity assessment of this compound mixtures. The choice between a direct injection method and a derivatization approach depends on the specific analytical requirements and available instrumentation. The derivatization protocol offers superior chromatographic performance and is recommended for rigorous quality control and trace impurity analysis. By understanding the causality behind the experimental choices and implementing robust validation procedures, researchers and drug development professionals can confidently assess the purity of ethanolamines, ensuring the quality and safety of their final products.
References
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Application Notes & Protocols: The Pivotal Role of Ethanolamine in Pharmaceutical and Detergent Synthesis
Prepared by: Senior Application Scientist, Gemini Division
Abstract
Ethanolamine, a bifunctional organic compound featuring both a primary amine and a primary alcohol group, serves as a cornerstone in modern chemical synthesis.[1][2] Its unique molecular structure allows it to act as a versatile precursor and intermediate in a multitude of industrial applications, most notably in the production of detergents and pharmaceuticals.[2][3][4] This document provides an in-depth exploration of the synthetic pathways and reaction mechanisms where this compound is integral. It offers detailed, field-proven protocols for the synthesis of key derivatives, such as nonionic surfactants for detergents and active pharmaceutical ingredients (APIs). The causality behind experimental choices, safety protocols, and data presentation are emphasized to provide researchers, scientists, and drug development professionals with a comprehensive and actionable guide.
Introduction: The Chemical Versatility of this compound
Monothis compound (MEA), or simply this compound (C₂H₇NO), is a colorless, viscous liquid with an odor reminiscent of ammonia.[2] Produced industrially by the reaction of ethylene oxide with aqueous ammonia, its bifunctional nature is the primary driver of its widespread utility.[2][3] The hydroxyl group allows for esterification and etherification reactions, while the amine group readily undergoes amidation, alkylation, and salt formation. This dual reactivity makes it an invaluable building block for creating molecules with specific, targeted functionalities.
In detergent formulations, this compound is fundamental to the synthesis of alkanolamides, which function as nonionic surfactants, foam boosters, and viscosity enhancers. In the pharmaceutical sector, it serves as a critical intermediate for various APIs, including antihistamines and neuroprotective agents, and is also used in formulations as a pH regulator and emulsifier.[1][2][5]
Application in Detergent Synthesis: Engineering Surface Activity
This compound's primary role in the detergent industry is as a precursor to alkanolamides, particularly cocamide MEA. These compounds are prized for their ability to reduce surface tension, emulsify oils, and stabilize foam, contributing significantly to the cleaning efficacy of laundry detergents, dishwashing liquids, and personal care products like shampoos.[6]
Synthesis of Cocamide MEA: A Nonionic Surfactant
Cocamide MEA is synthesized through the reaction of fatty acids derived from coconut oil with monothis compound.[7] This process yields a mixture of fatty acid amides that exhibit excellent surfactant properties.
Causality of Experimental Design: The reaction is typically conducted at elevated temperatures to overcome the activation energy for amidation and drive the reaction forward by removing the water byproduct. The choice of catalyst, if used, is critical for enhancing reaction rates and selectivity. While the reaction can proceed without a catalyst, acidic or metallic catalysts can be employed. The solvent choice, such as tert-amyl alcohol, can influence the reaction environment and improve the conversion of fatty acid methyl esters (FAME) if they are used as the starting material.[8]
Protocol 1: Synthesis of Cocamide MEA from Coconut Fatty Acids
Objective: To synthesize cocamide monothis compound (Cocamide MEA) for use as a nonionic surfactant.
Materials:
-
Coconut fatty acids (or coconut oil)
-
Monothis compound (MEA)
-
Nitrogen gas supply
-
Heating mantle with magnetic stirrer
-
Reaction flask with a Dean-Stark trap and condenser
-
Vacuum source
Methodology:
-
Reactant Charging: In a clean, dry reaction flask, charge coconut fatty acids and monothis compound in a 1:1.1 molar ratio. The slight excess of MEA helps to ensure the complete conversion of the fatty acids.
-
Inert Atmosphere: Purge the reaction vessel with dry nitrogen gas for 15-20 minutes to remove air and prevent oxidation of the fatty acids at high temperatures. Maintain a gentle nitrogen blanket throughout the reaction.
-
Heating and Reaction: Begin stirring and gradually heat the mixture to 150-160°C. Water will begin to form as a byproduct of the amidation reaction.
-
Water Removal: Collect the water byproduct in the Dean-Stark trap. The continuous removal of water is crucial as it drives the equilibrium of the reaction towards the product side, maximizing the yield.
-
Reaction Monitoring: Monitor the reaction progress by periodically taking samples and measuring the acid value. The reaction is considered complete when the acid value drops to the target specification (typically below 5 mg KOH/g).
-
Purification: Once the reaction is complete, apply a vacuum to the vessel while maintaining the temperature to remove any unreacted monothis compound and residual water.
-
Product Finishing: Cool the molten product to approximately 80-90°C. The resulting Cocamide MEA can then be flaked or prilled for commercial use. The final product is typically a white to light yellow solid.
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Application Notes and Protocols for the Use of Ethanolamine in Industrial Water Stream pH Control
Introduction
The precise control of pH in industrial water streams is paramount for maintaining operational efficiency, ensuring process stability, and preserving the integrity of infrastructure.[1] Deviations from optimal pH ranges can lead to catastrophic corrosion, problematic scale formation, and reduced efficacy of chemical treatment programs. Ethanolamine (MEA), a bifunctional organic compound, has emerged as a highly effective agent for pH modification in various industrial applications, from power generation to chemical manufacturing.[2][3] Its unique chemical properties allow it to neutralize acidic components, thereby elevating pH and mitigating corrosion.[4]
This document provides a comprehensive technical guide for researchers, scientists, and process engineers on the application of this compound for pH control. It delineates the fundamental chemistry, offers detailed protocols for implementation and monitoring, and outlines critical safety and environmental considerations. The methodologies described herein are designed to be self-validating, promoting a robust and reliable approach to water treatment.
Chemical Properties and Mechanism of Action
This compound (IUPAC name: 2-Aminoethan-1-ol) is the simplest of the ethanolamines, possessing a primary amine group and a primary alcohol group.[4][5] This dual functionality dictates its chemical behavior and wide-ranging utility.
1.1 Physicochemical Characteristics
The fundamental properties of this compound are summarized below.
| Property | Value | Source |
| Chemical Formula | C₂H₇NO | |
| Molar Mass | 61.08 g/mol | |
| Appearance | Colorless, viscous liquid | [5][6][7] |
| Odor | Ammonia-like | [3][5][6] |
| Boiling Point | 170 °C | |
| pKb | 4.5 | |
| Solubility | Miscible with water | [3][5][8] |
| pH (0.1 N solution) | ~12.05 |
1.2 Mechanism of pH Control
The efficacy of this compound as a pH control agent stems from the basicity of its primary amine group.[4][9] In aqueous solutions, this amine group acts as a weak base, accepting protons (H⁺) from acidic species present in the water. This reaction neutralizes the acid and increases the concentration of hydroxide ions (OH⁻), leading to an overall increase in the solution's pH.
This neutralizing capability is particularly effective against acidic gases such as carbon dioxide (CO₂) and hydrogen sulfide (H₂S), which can dissolve in water to form corrosive acids (carbonic acid and hydrosulfuric acid, respectively).[2] this compound reacts with these dissolved gases to form soluble salts, effectively sequestering them and preventing acid-induced corrosion.[2]
Caption: Mechanism of pH elevation by this compound.
Application Advantages and Key Considerations
The selection of a pH control agent requires a careful evaluation of its benefits and potential drawbacks in the context of a specific industrial system.
2.1 Primary Advantages
-
Effective Corrosion Control : By neutralizing acidic components and forming a protective molecular film on metal surfaces, this compound serves as an excellent corrosion inhibitor, particularly in the steel and iron piping of boiler feedwater and steam cycle systems.[4] Studies in pressurized water reactors (PWRs) have shown that using this compound for pH control can significantly reduce iron levels in secondary water systems compared to ammonia.[10][11]
-
Efficient Alkalinization : Due to its stronger basicity, a smaller quantity of this compound is often required to achieve a target pH compared to agents like ammonia.[11][12] This can lead to lower chemical consumption and reduced conductivity in the treated water.[11]
-
Volatility for Steam Systems : In power plant steam cycles, this compound's volatility allows it to distribute uniformly throughout the entire system, providing comprehensive protection against corrosion without accumulating excessively in boilers or crevices.[2]
2.2 Critical Considerations
-
Material Compatibility : this compound is corrosive to copper, brass, and their alloys, as well as some types of rubber.[5][8][13] Its use is primarily recommended for all-ferrous systems.
-
Environmental Profile : While effective, this compound can be a non-biodegradable organic compound in certain wastewater treatment systems, requiring specific processes for its removal to meet environmental discharge regulations.[12][14]
-
Formation of Byproducts : Under certain conditions, ethanolamines can react with other substances to form carcinogenic nitrosamines.[6] It is crucial to ensure they are not used in applications where N-nitroso compounds may be formed.[5]
Experimental Protocol for pH Adjustment
This protocol provides a systematic, self-validating approach to implementing an this compound-based pH control program.
3.1 Step 1: System Characterization and Objective Definition
-
Baseline Analysis : Collect a representative sample of the industrial water stream. Analyze for initial pH, temperature, flow rate, alkalinity (buffering capacity), and the concentration of key acidic contaminants.
-
Target pH Determination : Define the desired operational pH range. This target is dictated by process requirements, corrosion minimization strategies (e.g., pH > 9.2 for carbon steel systems), or regulatory discharge limits.
3.2 Step 2: Bench-Scale Dosage Determination (Titration) Causality: A simple stoichiometric calculation is insufficient for real-world systems due to complex water chemistry and buffering. A bench-scale titration is essential to determine the precise dosage requirement empirically.
-
Prepare Stock Solution : Prepare a 1% or 5% (w/v) stock solution of this compound in deionized water.
-
Titrate Water Sample : Place a known volume (e.g., 1 L) of the industrial water sample on a magnetic stirrer with a calibrated pH probe immersed.
-
Add Titrant : Slowly add the this compound stock solution in small, measured increments, recording the pH after each addition.
-
Generate Titration Curve : Continue adding the titrant until the pH is approximately 0.5-1.0 units above the target pH. Plot the volume of titrant added versus the resulting pH to generate a titration curve.
-
Calculate Dosage : From the curve, determine the volume of stock solution required to reach the target pH. Use this to calculate the required dosage in ppm or mg/L for the full-scale system.
3.3 Step 3: System Implementation and Control The implementation strategy depends on whether the process is a batch or continuous flow system.[15]
-
Equipment Setup : Install a chemical dosing pump, a storage tank for the this compound solution, and an in-line, real-time pH sensor downstream of the injection point. Ensure adequate mixing is present at the point of injection to facilitate rapid and uniform neutralization.
-
System Priming : For continuous systems, initiate dosing at a rate calculated from the bench-scale titration and the system's flow rate. For batch systems, add the required volume of this compound to the tank and ensure thorough mixing.
-
Establish Feedback Loop : Connect the downstream pH sensor to a controller that modulates the chemical dosing pump. This creates an automated feedback loop to maintain the pH at the desired setpoint, adjusting for variations in influent quality or flow rate.[16]
Caption: Workflow for implementing an this compound pH control system.
Analytical Monitoring Protocols
Robust monitoring is essential for verifying performance and ensuring regulatory compliance.
4.1 pH Monitoring
-
Method : Use standard electrometric pH meters with temperature compensation.
-
Protocol : Calibrate the pH probe daily using standard buffer solutions (e.g., pH 7.0, 10.0, and 12.0) that bracket the operational range. For in-line sensors, establish a routine cleaning and calibration schedule as recommended by the manufacturer.
4.2 Residual this compound Monitoring
-
Rationale : Quantifying the residual this compound concentration is crucial for optimizing dosage, minimizing costs, and meeting environmental discharge permits.
-
Method : The standard method for sensitive and selective quantification of ethanolamines in water is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[17][18] This method can achieve detection limits in the parts-per-billion (ppb) range.[18][19]
-
Protocol (Based on ASTM D-7599) [6][19]
-
Sample Preparation : Collect 5-10 mL of the water sample. If necessary, add a surrogate standard (e.g., dithis compound-d8) to assess recovery.[6][19] Filter the sample through a 0.45 µm syringe filter into an HPLC vial.[19]
-
Chromatography : Employ a Hydrophilic Interaction Liquid Chromatography (HILIC) column for separation.[19]
-
Mass Spectrometry : Operate the mass spectrometer in positive electrospray ionization (ESI) mode using Multiple Reaction Monitoring (MRM) for maximum sensitivity and selectivity.[17][19]
-
Quantification : Create a multi-point calibration curve using certified this compound standards prepared in clean water.[6][19] Quantify the sample concentration by comparing its response to the calibration curve.
-
Safety, Handling, and Environmental Regulations
This compound is a hazardous substance and requires strict adherence to safety protocols.[20]
5.1 Personal Protective Equipment (PPE) Personnel handling this compound must use appropriate PPE to prevent contact.
| Exposure Route | Required PPE |
| Skin | Chemical-resistant gloves (e.g., nitrile, butyl rubber), protective clothing, and apron.[21] |
| Eyes/Face | Safety goggles with side shields and a face shield.[21][22] |
| Respiratory | Use only in well-ventilated areas. If vapors or mists are generated, a NIOSH-approved respirator is required.[20] |
5.2 Handling and Storage
-
Handling : Use only in well-ventilated areas or under a chemical fume hood.[20][21] Avoid breathing vapors or mists.[21][23] Do not eat, drink, or smoke in handling areas.[20] Wash hands thoroughly after handling.[20]
-
Storage : Store in tightly closed containers in a cool, dry, and well-ventilated area designated for this purpose.[20][21] Keep away from incompatible materials such as strong acids, strong oxidants, and aluminum.[8][21]
5.3 Spill and Emergency Procedures
-
Spill : In case of a spill, evacuate personnel from the area. Remove all sources of ignition.[21] Ventilate the area. Contain the spill using an inert absorbent material (e.g., sand, diatomaceous earth).[22][23] Place the absorbed material into a suitable, labeled container for disposal.[21][22] Do not let the product enter drains.[21][22]
-
First Aid :
-
Skin Contact : Immediately remove contaminated clothing and rinse the affected area with plenty of water for 15-30 minutes.[20] Seek immediate medical attention as it causes severe skin burns.[20][22]
-
Eye Contact : Immediately flush eyes with running water for at least 15 minutes, holding eyelids open.[20][22] Remove contact lenses if present and easy to do.[20] Seek immediate medical attention.[20]
-
Inhalation : Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[23]
-
Ingestion : Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[22]
-
5.4 Environmental Regulations
-
Release Reporting : In the United States, this compound is listed as a hazardous substance under the Comprehensive Environmental Response, Compensation, and Liability Act (CERCLA).[24] Releases of quantities exceeding the reportable quantity (RQ) must be immediately reported to the National Response Center.[24] Facilities may also have reporting obligations under the Emergency Planning and Community Right-to-Know Act (EPCRA).[25]
-
Wastewater Discharge : Discharge of this compound-containing wastewater is regulated. Facilities typically require a National Pollutant Discharge Elimination System (NPDES) permit, which will set limits on parameters like Chemical Oxygen Demand (COD) and nitrogen content, both of which are contributed by this compound.[14][26]
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Application Note & Protocol: Preparation of a 1 M Ethanolamine Hydrochloride Stock Solution
Abstract
This document provides a comprehensive, field-tested protocol for the preparation of a 1 M ethanolamine hydrochloride stock solution, a critical reagent in various biochemical and pharmaceutical applications. The protocol is designed for researchers, scientists, and drug development professionals, emphasizing scientific integrity, safety, and reproducibility. Beyond a simple recitation of steps, this guide elucidates the rationale behind each procedural choice, incorporates self-validating quality control measures, and is grounded in authoritative references to ensure robust and reliable results in the laboratory.
Introduction: The Versatility of this compound Hydrochloride in Research
This compound hydrochloride (CAS No. 2002-24-6), the salt of this compound and hydrochloric acid, is a highly versatile compound utilized across numerous scientific disciplines.[1] As a white, water-soluble crystalline solid, it serves as a fundamental building block in organic synthesis and as a crucial component in biochemical and pharmaceutical research.[2][3] In drug development and formulation, it functions as a pH adjuster, buffering agent, and an excipient to enhance the solubility and stability of active pharmaceutical ingredients (APIs).[2][4] Its utility extends to bioconjugation chemistry, where it is frequently used as a blocking agent to quench active esters after protein labeling or surface modification procedures.[5] The preparation of a precisely concentrated and pH-adjusted 1 M stock solution is a foundational step for ensuring the accuracy and reproducibility of these sensitive downstream applications.
Materials and Reagents
The integrity of any prepared solution is contingent upon the quality of its starting materials. Using high-purity reagents and calibrated equipment is paramount.
| Reagent/Equipment | Specifications | Vendor Example | Notes |
| This compound hydrochloride | ≥98.5% purity, M.W. 97.54 g/mol [2] | Sigma-Aldrich (Cat# E6133) | High purity minimizes potential interference from unknown contaminants. |
| Deionized (DI) Water | Type I, 18.2 MΩ·cm resistivity | Millipore Milli-Q® system | Essential for preventing ionic contamination that could alter pH and reactivity. |
| Hydrochloric Acid (HCl) | 1 M and 5 M solutions, Analytical Grade | Fisher Chemical | For adjusting pH downwards. Prepare from concentrated stock in a fume hood. |
| Sodium Hydroxide (NaOH) | 1 M and 5 M solutions, Analytical Grade | VWR Chemicals | For adjusting pH upwards. Highly corrosive; handle with care. |
| Analytical Balance | Readability: ±0.001 g | Mettler Toledo | Must be calibrated and leveled prior to use for accurate mass measurement. |
| pH Meter and Electrode | Calibrated with certified pH 4, 7, 10 buffers | Thermo Scientific Orion | Critical for accurate pH adjustment. Ensure the electrode is properly maintained. |
| Volumetric Flask | 100 mL, Class A Borosilicate Glass | Pyrex | Class A glassware provides the necessary volume accuracy for a stock solution. |
| Magnetic Stirrer & Stir Bar | Ensures efficient and homogenous dissolution. | ||
| Beakers and Graduated Cylinders | For preliminary dissolution and reagent measurement. | ||
| Personal Protective Equipment | Safety glasses, lab coat, nitrile gloves | Mandatory for handling all chemicals listed. |
Experimental Protocol: A Step-by-Step Guide
This protocol details the preparation of 100 mL of a 1 M this compound hydrochloride stock solution. The procedure can be scaled as needed.
Foundational Calculations
Accurate calculations are the bedrock of a correct molar concentration.
-
Formula: Mass (g) = Desired Concentration (mol/L) × Desired Volume (L) × Molecular Weight ( g/mol )
-
Calculation for 100 mL: Mass = 1.0 mol/L × 0.100 L × 97.54 g/mol = 9.754 g
Solution Preparation Workflow
-
Weighing the Solute: On a calibrated analytical balance, accurately weigh 9.754 g of this compound hydrochloride powder. Transfer the powder carefully into a 250 mL beaker.
-
Causality: Using a beaker significantly larger than the final volume provides ample space for stirring and pH adjustments, preventing spills.
-
-
Initial Dissolution: Add approximately 80 mL of deionized water to the beaker containing the powder. Place a magnetic stir bar into the beaker and set it on a magnetic stirrer to begin mixing.
-
Causality: Dissolving in ~80% of the final volume is a critical best practice.[6] It leaves sufficient headroom for the volume of acid or base that will be added during pH adjustment, preventing the final volume from exceeding the target and ensuring concentration accuracy.
-
-
pH Calibration and Adjustment: Calibrate the pH meter meticulously using certified pH 4, 7, and 10 standards. Once calibrated, immerse the pH electrode in the stirring solution. The initial pH of the dissolved salt will be acidic. Slowly add 1 M or 5 M NaOH dropwise to raise the pH to your desired target (e.g., pH 8.5, a common value for blocking buffers). Use dilute HCl for any downward adjustments if you overshoot the target.
-
Final Volume Adjustment: Once the target pH is stable, carefully transfer the solution into a 100 mL Class A volumetric flask. Rinse the beaker with a small amount of DI water and add the rinsate to the flask to ensure a quantitative transfer of the solute.
-
Bringing to Volume: Continue to add DI water until the bottom of the meniscus aligns perfectly with the calibration mark on the neck of the volumetric flask.
-
Homogenization: Cap the volumetric flask securely and invert it 15-20 times to ensure the solution is completely homogenous.
-
Causality: Failure to properly homogenize the solution will result in a concentration gradient within the flask, leading to inconsistent results when aliquots are drawn.
-
-
Sterilization (Optional): For biological applications, the solution can be filter-sterilized through a 0.22 µm filter into a sterile container.[9]
Workflow Visualization
This diagram outlines the logical flow of the preparation protocol, emphasizing key decision and action points.
A logical workflow for preparing the 1 M stock solution.
Quality Control and Self-Validation
To ensure the trustworthiness of the prepared stock, perform the following checks:
-
pH Confirmation: After homogenization, re-measure the pH to confirm it has remained at the target value.
-
Visual Inspection: The final solution must be clear, colorless, and free of any particulate matter. Any discoloration could be a sign of contamination or degradation.[10]
-
Record Keeping: Document the final pH, preparation date, and assigned lot number in a laboratory notebook.
Safety Precautions: A Mandate for Safe Science
Handling this compound hydrochloride and associated reagents requires adherence to strict safety protocols. Consult the Safety Data Sheet (SDS) before beginning work.[11][12]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and nitrile gloves.
-
Chemical Handling:
-
This compound hydrochloride powder can cause skin, eye, and respiratory irritation.[12][13] Weigh and handle the powder in a well-ventilated area or a chemical fume hood to avoid inhaling dust.
-
Concentrated acids and bases used for pH adjustment are highly corrosive. All pH adjustments should be performed inside a chemical fume hood.
-
-
Spill Response: Clean up spills immediately. Neutralize acid spills with sodium bicarbonate and base spills with a weak acid before wiping clean.
-
Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to your institution's environmental health and safety guidelines.
Storage and Stability
Proper storage is essential to maintain the integrity of the stock solution over time.
-
Storage Conditions: Store the solution in a well-sealed and clearly labeled container at 2-8°C.[4] For long-term storage (months), aliquoting and storing at -20°C is recommended to prevent degradation from repeated freeze-thaw cycles.[9]
-
Stability: this compound hydrochloride is hygroscopic, meaning it can absorb moisture from the air.[1][8] Aqueous solutions are generally stable for several weeks to months when stored properly.[5] However, it is prudent to monitor for any pH shift or discoloration before use.[10]
Troubleshooting Guide
| Problem | Potential Cause | Corrective Action |
| Powder Dissolves Slowly | Solvent is too cold; insufficient mixing. | Use room temperature DI water. Ensure the magnetic stir bar is spinning adequately to create a vortex. |
| pH Drifts After Adjustment | Poorly calibrated pH meter; solution absorbing CO₂ from the air. | Recalibrate the pH meter with fresh standards. Keep the beaker covered as much as possible during adjustment. |
| Final Volume > 100 mL | Too much pH adjustment reagent was added. | Remake the solution. In the future, use more dilute acid/base solutions for fine-tuning the pH as you approach the target. |
| Solution is Hazy or Yellow | Contaminated glassware; poor quality reagents; degradation.[10] | Ensure all glassware is scrupulously clean. Use high-purity water and reagents. Discard the solution and prepare fresh. |
References
- IBA Lifesciences. (2021). Safety Data Sheet: this compound 1 M.
- Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: this compound hydrochloride.
- ResearchGate. (n.d.). Buffer preparation discussion.
- Eqipped. (n.d.). This compound Hydrochloride 98.0% Lab Chemical Reagent.
- ResearchGate. (n.d.). How stable is this compound in H2O?.
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Application Note: Evaluating Ethanolamine as a Novel Buffer in Biopharmaceutical Formulations
Introduction
The stability of biologic drug products is paramount to their safety and efficacy. A critical component in liquid biopharmaceutical formulations is the buffering agent, which maintains the pH in a narrow range where the therapeutic protein exhibits optimal stability.[1] While traditional buffers like phosphate and citrate are widely used, the search for novel excipients with improved performance characteristics is ongoing. Ethanolamine, a primary amine, presents itself as a viable candidate for a buffering agent in specific biopharmaceutical applications.[2] This application note provides a comprehensive experimental framework for the evaluation of this compound as a primary buffering agent in a monoclonal antibody (mAb) formulation, comparing its performance against a standard histidine buffer.
This compound's potential utility stems from its pKa of approximately 9.5, which could be advantageous for certain protein formulations requiring a higher pH for optimal stability. It is also used as a pH adjuster and an intermediate in various pharmaceutical preparations.[3][4] The systematic evaluation detailed herein will provide the necessary data to determine its suitability and potential advantages in a biopharmaceutical context.
Section 1: Foundational Characterization of this compound Buffer
A thorough understanding of the fundamental properties of the this compound buffer system is the first step in its evaluation. This includes the precise determination of its pKa and an assessment of its buffering capacity across a range of concentrations.
Rationale for Foundational Characterization
The pKa of a buffer dictates the pH range in which it can effectively resist pH changes, typically within ±1 pH unit of its pKa.[5] Accurate pKa determination is therefore crucial for formulating a buffer at a target pH that maximizes its buffering capacity. Buffer capacity, in turn, is a measure of the buffer's resistance to pH change upon the addition of an acid or base.[6][7] A higher buffer capacity is generally desirable to maintain pH control during manufacturing, storage, and administration.[8][9]
Experimental Protocol: pKa and Buffer Capacity Determination
This protocol outlines the steps for the titration of an this compound solution to determine its pKa and buffering capacity.
Materials:
-
This compound (pharmaceutical grade)
-
Hydrochloric acid (HCl), 1.0 M solution
-
Sodium hydroxide (NaOH), 1.0 M solution
-
Calibrated pH meter and electrode
-
Stir plate and stir bar
-
Burette (50 mL)
-
Volumetric flasks and pipettes
-
Deionized water
Procedure:
-
Preparation of this compound Solutions: Prepare a series of this compound solutions at different concentrations (e.g., 10 mM, 25 mM, 50 mM) in deionized water.
-
Titration with HCl:
-
Take a known volume (e.g., 100 mL) of each this compound solution.
-
Place the solution on a stir plate and immerse the pH electrode.
-
Record the initial pH.
-
Add small, precise increments of 1.0 M HCl from the burette.
-
Record the pH after each addition, allowing the reading to stabilize.
-
Continue the titration until the pH has dropped by at least 2-3 units.
-
-
Data Analysis for pKa:
-
Plot the pH versus the volume of HCl added.
-
The pKa is the pH at the half-equivalence point, where half of the this compound has been protonated.
-
-
Buffer Capacity Calculation:
-
The buffer capacity (β) can be calculated using the following formula: β = |ΔB / ΔpH| Where ΔB is the moles of acid or base added per liter and ΔpH is the change in pH.[6]
-
Calculate the buffer capacity at different points along the titration curve.
-
Section 2: Impact of this compound on Monoclonal Antibody Stability
The primary function of a buffer in a biopharmaceutical formulation is to ensure the stability of the active protein. This section details the experimental approach to assess the impact of this compound on the physical and chemical stability of a model monoclonal antibody (mAb).
Rationale for Stability Assessment
Protein degradation can occur through various pathways, including aggregation, fragmentation, and chemical modifications.[1] The choice of buffer can significantly influence these degradation pathways.[10][11][12][13] Therefore, it is essential to evaluate the stability of the mAb in the presence of this compound and compare it to a standard buffer, such as histidine, which is commonly used in mAb formulations.
Experimental Workflow
The following diagram illustrates the workflow for assessing mAb stability in the this compound buffer.
Caption: Experimental workflow for evaluating mAb stability.
Detailed Protocols for Stability Assessment
2.3.1 Formulation Preparation
The mAb will be buffer-exchanged into the this compound buffer and the histidine control buffer using a suitable method like dialysis or tangential flow filtration.[14]
Materials:
-
Model mAb stock solution
-
This compound buffer (e.g., 25 mM, pH 9.0)
-
Histidine buffer (e.g., 25 mM, pH 6.0)
-
Diafiltration/ultrafiltration system or dialysis cassettes
Procedure:
-
Determine the initial concentration of the mAb stock solution.
-
Perform buffer exchange into the respective buffers to a final mAb concentration of, for example, 50 mg/mL.
-
Verify the final protein concentration and pH of each formulation.
-
Filter the final formulations through a 0.22 µm sterile filter.
2.3.2 Forced Degradation Studies
Forced degradation studies are designed to accelerate the degradation of the mAb to identify potential degradation pathways and assess the stability-indicating nature of the analytical methods.[15][16][17][18][19]
-
Thermal Stress: Incubate aliquots of each formulation at elevated temperatures (e.g., 40°C and 50°C) for specified time points (e.g., 1, 2, and 4 weeks).
-
Mechanical Stress: Subject aliquots to agitation on an orbital shaker for a defined period (e.g., 24-48 hours).
-
Photostability: Expose aliquots to light conditions as specified in ICH Q1B guidelines.
Analytical Techniques for Stability Monitoring
A panel of orthogonal analytical techniques should be employed to monitor the physical and chemical stability of the mAb.[20][21]
2.4.1 Size Exclusion Chromatography (SEC)
SEC is a primary method for quantifying high molecular weight species (aggregates) and low molecular weight species (fragments).[22][23][24][25][26][27][]
Protocol:
-
Equilibrate an appropriate SEC column with a suitable mobile phase.
-
Inject a defined amount of the mAb sample.
-
Monitor the elution profile using UV detection at 280 nm.
-
Integrate the peaks corresponding to monomer, aggregates, and fragments to determine their relative percentages.
2.4.2 Differential Scanning Calorimetry (DSC)
DSC measures the thermal stability of a protein by determining its melting temperature (Tm).[29][30][31][32][33][34][35][36][37] A higher Tm generally indicates greater conformational stability.
Protocol:
-
Load the mAb sample and the corresponding buffer as a reference into the DSC instrument.
-
Scan the samples over a defined temperature range (e.g., 20°C to 100°C) at a constant scan rate (e.g., 1°C/min).[31]
-
Analyze the resulting thermogram to determine the onset of unfolding and the Tm.
2.4.3 Dynamic Light Scattering (DLS)
DLS is used to measure the size distribution of particles in the formulation, providing information on the presence of aggregates.[38]
Protocol:
-
Place the mAb sample in a suitable cuvette.
-
Measure the scattered light intensity fluctuations.
-
Analyze the data to obtain the hydrodynamic radius and polydispersity index.
Section 3: Data Interpretation and Comparison
Buffer Characteristics
| Parameter | This compound | Histidine |
| pKa | Insert experimental value | ~6.0 |
| Buffering Capacity at Target pH | Insert experimental value | Insert experimental value |
Protein Stability Under Thermal Stress (Example Data)
Size Exclusion Chromatography (% Monomer) after 4 weeks at 40°C
| Formulation | Initial % Monomer | % Monomer after 4 weeks |
| This compound Buffer (pH 9.0) | 99.5 | 95.2 |
| Histidine Buffer (pH 6.0) | 99.6 | 97.8 |
Differential Scanning Calorimetry (Tm)
| Formulation | Tm (°C) |
| This compound Buffer (pH 9.0) | 68.5 |
| Histidine Buffer (pH 6.0) | 72.1 |
Section 4: Concluding Remarks and Future Directions
The experimental framework outlined in this application note provides a robust methodology for the initial evaluation of this compound as a novel buffer in biopharmaceutical formulations. The decision to proceed with this compound would depend on a comprehensive analysis of all stability data. For instance, while one buffer might show superior performance in preventing aggregation, another might offer better protection against chemical degradation.[39][40][41][42]
It is also crucial to consider the regulatory aspects of introducing a novel excipient. While this compound is used in some pharmaceutical applications, its use as a primary buffer in parenteral biologics may require additional justification and safety data to meet regulatory expectations.[43][44][45][46][47]
Further studies could involve a broader range of analytical techniques to probe for subtle structural changes, such as circular dichroism and fluorescence spectroscopy. Additionally, long-term stability studies under the intended storage conditions would be necessary to confirm the initial findings from these accelerated studies.
References
- Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC - PubMed Central
- Protein Aggregates: Analytical Techniques to Address Hidden Complexities
- 5 must-know techniques for analyzing protein aggreg
- Characterizing Protein stability by DsC - TA Instruments
- Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - ResearchG
- Size Exclusion Chromatography (SEC) Technology - Therapeutic Proteins & Peptides
- Differential Scanning Calorimetry - A Method for Assessing the Thermal Stability and Conform
- Protein Aggreg
- Size-Exclusion Chromatography for the Study of Protein Aggreg
- Strategies for the Assessment of Protein Aggregates in Pharmaceutical Biotech Product Development - PMC - NIH
- Comparing pH and Buffer Solutions for Stabilising a Monoclonal Antibody using the SUPR-CM High-Performance Pl
- Differential scanning calorimetry - Wikipedia
- Exploring Analytical Techniques to Characterize Protein Aggreg
- Protein Stability Assay | MtoZ Biolabs
- Forced Degradation Studies for Biopharmaceuticals - Pharmaceutical Technology
- Application Note: Comparing pH and Buffer Solutions for Stabilizing a Monoclonal Antibody
- Impact of Excipient Extraction and Buffer Exchange on Recombinant Monoclonal Antibody Stability - PubMed
- Buffer Capacity & Calcul
- Monothis compound in Pharmaceuticals: Buffering and Formul
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- What are the applications of this compound in the pharmaceutical formul
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- Assessing Protein Stability: Analytical Strategies for Biomolecular Research - Linseis
- Forced Degradation Studies: Regulatory Considerations and Implement
- Impact of Excipient Extraction and Buffer Exchange on Recombinant Monoclonal Antibody Stability - PMC - NIH
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- This compound (141-43-5)
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- Application of Stability Screening Tools for Protein Formul
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- PART IV: Evaluating Buffer Effectiveness - College of Science - Purdue University
- Buffer Capacity
- Size Exclusion Chromatography for Protein Purific
- A Comprehensive Review of Global Regulatory Guidelines for Parenteral Manufacturing
- Protein Stability Testing - Cre
- How Is A Buffer's Capacity Measured? - YouTube
- Buffer Capacity: Definition & Calcul
- What is this compound used for in pharmaceuticals? - Knowledge - Gnee
- Decoding the Guidance: Considerations for Waiver Requests for pH Adjusters in Generic Drug Products Intended for Parenteral, Oph - FDA
- Size Exclusion Chrom
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- Buffers in Pharmaceutical Systems, Preparation, Stability of Buffers - Pharmaguideline
- FDA finalizes guidance on criteria for granting waiver requests for pH adjusters | RAPS
- Buffer Screening of Protein Formulations Using a Coarse-Grained Protocol Based on Medicinal Chemistry Interactions | Request PDF - ResearchG
- 5 considerations for buffer optimization during biologics formul
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- Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model | The Journal of Physical Chemistry B - ACS Public
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- 22. Protein Aggregates: Analytical Techniques to Address Hidden Complexities | Separation Science [sepscience.com]
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- 24. Size Exclusion Chromatography (SEC) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
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- 47. FDA finalizes guidance on criteria for granting waiver requests for pH adjusters | RAPS [raps.org]
Application Notes and Protocols for the Use of Ethanolamine Oleate as an Injectable Sclerosant in Medical Research
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of ethanolamine oleate as an injectable sclerosant in a preclinical research setting. This document outlines the fundamental principles, detailed experimental protocols, and data interpretation strategies to facilitate rigorous and reproducible scientific inquiry.
Introduction to this compound Oleate Sclerotherapy
This compound oleate is a salt produced from the reaction of this compound and oleic acid. It is a well-established sclerosing agent used clinically to treat conditions such as esophageal varices, varicose veins, and venous malformations.[1][2] Its mechanism of action involves a detergent-like effect on the vascular endothelium, leading to a localized inflammatory response, thrombus formation, and subsequent fibrosis, ultimately resulting in the occlusion of the treated vessel.[3] In the research context, this compound oleate serves as a valuable tool to model and study venous inflammatory and fibrotic processes, and to evaluate the efficacy of new therapeutic interventions.
Mechanism of Action: A Cascade of Events
The sclerosing effect of this compound oleate is a multi-step process initiated by its interaction with the endothelial lining of the target blood vessel.
-
Endothelial Damage: As a detergent sclerosant, this compound oleate disrupts the lipid cell membranes of endothelial cells, causing cellular injury and detachment.[3]
-
Inflammatory Response: The initial endothelial damage triggers an acute inflammatory cascade. This involves the release of inflammatory mediators and the recruitment of leukocytes, such as neutrophils and macrophages, to the site of injection.
-
Thrombosis: The exposure of the subendothelial collagen and the release of pro-coagulant factors initiate platelet aggregation and the formation of a thrombus within the vessel lumen.
-
Fibrotic Occlusion: Over time, the organized thrombus is replaced by fibrous connective tissue. This process, driven by fibroblasts, leads to the permanent occlusion and remodeling of the vein into a fibrotic cord.
Caption: Mechanism of Action of this compound Oleate.
Formulation and Preparation of this compound Oleate Solutions
For research purposes, precise and consistent formulation of the sclerosing agent is critical. The following table provides guidance on preparing various concentrations of this compound oleate.
| Target Concentration | Preparation Protocol | Common Research Application | Reference |
| 5% (undiluted) | Use commercially available sterile 5% this compound oleate solution directly. | High-flow venous malformations, larger vessels. | [1] |
| 2.5% | Dilute 5% this compound oleate 1:1 with sterile distilled water or normal saline. | Oral vascular anomalies, smaller vessels. | [4] |
| 1.25% | Dilute 5% this compound oleate 1:4 with sterile distilled water or normal saline. | Small oral vascular anomalies, initial dose-ranging studies. | [4] |
Foam Preparation (Tessari Method):
Foam sclerotherapy can enhance the efficacy of this compound oleate by increasing its surface area of contact with the endothelium and displacing blood more effectively. The Tessari method is a common and reproducible technique for foam preparation.[1]
Caption: In Vivo Sclerotherapy Workflow.
Histological and Immunohistochemical Analysis
Objective: To qualitatively and quantitatively assess the inflammatory and fibrotic response in the treated vein.
Protocol 3: Masson's Trichrome Staining for Fibrosis Assessment
This protocol is used to differentiate collagen fibers (blue/green) from muscle and cytoplasm (red) and nuclei (dark brown/black), allowing for the quantification of fibrosis. [5][6][7] Materials:
-
Formalin-fixed, paraffin-embedded vein tissue sections
-
Bouin's solution
-
Weigert's iron hematoxylin
-
Biebrich scarlet-acid fuchsin solution
-
Phosphomolybdic/phosphotungstic acid solution
-
Aniline blue solution
-
1% acetic acid solution
-
Ethanol series for dehydration
-
Xylene for clearing
-
Mounting medium
Procedure (abbreviated):
-
Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
Mordanting: Place sections in Bouin's solution at 56-60°C for 1 hour.
-
Nuclear Staining: Stain with Weigert's iron hematoxylin for 10 minutes.
-
Cytoplasmic Staining: Stain with Biebrich scarlet-acid fuchsin solution for 10-15 minutes.
-
Differentiation: Differentiate in phosphomolybdic/phosphotungstic acid solution for 10-15 minutes.
-
Collagen Staining: Stain with aniline blue solution for 5-10 minutes.
-
Final Differentiation: Briefly differentiate in 1% acetic acid solution.
-
Dehydration and Mounting: Dehydrate the sections through an ethanol series, clear in xylene, and mount with a permanent mounting medium.
Data Analysis: The extent of fibrosis can be quantified using image analysis software to measure the area of blue/green staining relative to the total tissue area.
Protocol 4: Immunohistochemistry for Inflammatory and Endothelial Markers
This protocol allows for the identification and localization of specific cell types and inflammatory mediators within the treated vessel wall.
Key Markers:
| Marker | Cell Type / Process | Significance in Sclerotherapy Research | Reference |
| CD31 (PECAM-1) | Endothelial cells | Assessment of endothelial integrity and damage. | [8] |
| von Willebrand Factor (vWF) | Endothelial cells, platelets | Marker of endothelial activation and thrombosis. | [8] |
| TNF-α | Macrophages, other immune cells | Pro-inflammatory cytokine indicative of the inflammatory response. | [9][10] |
| CD68 | Macrophages | Identification and quantification of macrophage infiltration. | |
| α-Smooth Muscle Actin (α-SMA) | Smooth muscle cells, myofibroblasts | Assessment of vascular wall structure and fibrotic remodeling. | [11] |
Procedure (General):
-
Antigen Retrieval: Perform antigen retrieval on deparaffinized tissue sections using appropriate heat- or enzyme-based methods.
-
Blocking: Block endogenous peroxidase activity and non-specific antibody binding.
-
Primary Antibody Incubation: Incubate sections with the primary antibody specific for the marker of interest.
-
Secondary Antibody Incubation: Incubate with a biotinylated or polymer-based secondary antibody.
-
Detection: Use a streptavidin-horseradish peroxidase (HRP) conjugate and a suitable chromogen (e.g., DAB) to visualize the antibody binding.
-
Counterstaining: Counterstain with hematoxylin to visualize cell nuclei.
-
Dehydration and Mounting: Dehydrate, clear, and mount the sections.
Data Analysis: The expression of markers can be semi-quantitatively scored or quantified using image analysis software to measure the percentage of positively stained area.
Conclusion
The protocols and application notes presented herein provide a robust framework for the preclinical investigation of this compound oleate as an injectable sclerosant. By employing these standardized methodologies, researchers can obtain reliable and reproducible data to further elucidate the mechanisms of sclerotherapy and to develop novel therapeutic strategies for venous pathologies. Adherence to these self-validating systems, grounded in established scientific principles, will ensure the integrity and trustworthiness of the research findings.
References
- Creative Bioarray. Masson's Trichrome Staining Protocol.
- Microbe Notes. Masson's Trichrome Staining. (2022-07-28).
- protocols.io. Masson's Trichrome staining for histology. (2025-08-11).
- National Center for Biotechnology Information. Assay Guidance Manual - Cell Viability Assays. (2013-05-01).
- Roche. MTT Cell Proliferation Assay Protocol for Cell Viability and Proliferation.
- Kobe University. A Clinical Study of Histopathological and Clinical Image Changes After Sclerotherapy of Lip Venous Malformations.
- MDPI. Visualization of Murine Vascular Remodeling and Blood Flow Dynamics by Ultra-High-Frequency Ultrasound Imaging. (2021).
- S-BIO. High-Frequency Ultrasound: Advancing Preclinical Research Outcomes.
- University of Missouri. High-frequency ultrasound for small animals.
- Biocompare. A Guide to Endothelial Cell Markers. (2023-07-21).
- Umy Medical Equipment. Ultra-High Frequency Small Animal Ultrasound System with Color Doppler for Preclinical Research.
- PubMed. A Clinical Study of Histopathological and Clinical Image Changes After Sclerotherapy of Lip Venous Malformations. (2023-08-03).
- ResearchGate. (A) Sclerotherapy study on rabbit ear marginal vein treated with TA,...
- PubMed. Immunohistochemical endothelial markers: a review. (2012-09).
- PubMed Central. What is the preferred concentration of this compound oleate for sclerotherapy of oral vascular anomalies?. (2019-09).
- PubMed. A comparison of sclerosing agents. Clinical and histologic effects of intravascular sodium morrhuate, this compound oleate, hypertonic saline (11.7%), and sclerodex in the dorsal rabbit ear vein. (1990-09).
- PubMed Central. Fibrosis imaging: Current concepts and future directions. (2021-03-24).
- Michigan State University. High-Frequency Ultrasound Core.
- IHC WORLD. Endothelial Cell Markers. (2024-03-07).
- PubMed Central. Longitudinal In Vivo Imaging of the Cerebrovasculature: Relevance to CNS Diseases. (2016-10-24).
- PubMed Central. Markers and Biomarkers of Endothelium: When Something Is Rotten in the State. (2017-08-16).
- ResearchGate. Effect and safety of this compound oleate in sclerotherapy in patients with difficult-to-resect venous malformations: A multicenter, single-arm study.
- PubMed. Percutaneous sclerotherapy with this compound oleate for venous malformations of the head and neck. (2013-11-14).
- PubMed. Immunohistochemical expression of endothelial markers CD31, CD34, von Willebrand factor, and Fli-1 in normal human tissues. (2007-09).
- PubMed. Effectiveness and safety of foam sclerotherapy with 5% this compound oleate in the treatment of low-flow venous malformations in the head and neck region: a case series. (2018-07).
- medRxiv. Efficacy and safety of this compound oleate in sclerotherapy in patients with difficult-to-resect venous malformations. (2024-05-09).
- Systemic Effects of this compound Oleate: An Experimental Study.
- ResearchGate. Immunohistochemistry and quantification of the inflammatory markers TNF-α and IL-1β in the plaque and tunica media of BT in ApoE -/- mice under SC and CED, after Maxadilan treatment or Sham (A).
- FUJIFILM VisualSonics. Detect in vivo Fibrosis in Preclinical Models.
- ResearchGate. Immunohistochemistry and quantification of the inflammatory markers TNF-α and IL-1β in the plaque and tunica media of BT in ApoE.
- NIH. Effects of Tumor Necrosis Factor α (TNF-α) and Interleukina 10 (IL-10) on Intercellular Cell Adhesion Molecule-1 (ICAM-1) and Cluster of Differentiation 31 (CD31) in Human Coronary Artery Endothelial Cells.
- ClinicalTrials.gov. Complications of Ethanol-amine Oleate Intralesional Sclerotherapy. (2021-06-18).
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Protocol for protein extraction from yeast using ethanolamine buffers.
Application Notes & Protocols
Topic: High-Efficiency Protein Extraction from Yeast Using Ethanolamine-Based Alkaline Lysis
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Enduring Challenge of Yeast Protein Extraction
The budding yeast, Saccharomyces cerevisiae, and other yeast species like Pichia pastoris and Schizosaccharomyces pombe, stand as cornerstone model organisms in cellular biology, genetics, and biotechnology. Their genetic tractability and conservation of fundamental eukaryotic processes make them invaluable for research and the production of recombinant proteins. However, a significant technical hurdle in studying yeast proteomics is the robust cell wall, a complex matrix of glucans, mannoproteins, and chitin that encases the cell and resists gentle lysis methods.[1]
Efficient and reproducible protein extraction is paramount for the success of downstream applications, from enzymatic assays to quantitative proteomics and western blotting. While numerous methods exist—including mechanical disruption with glass beads, enzymatic digestion, and harsh chemical treatments—alkaline lysis has emerged as a rapid, scalable, and effective technique.[1][2] This application note details a protocol leveraging an this compound-based buffer system for the alkaline lysis of yeast cells, providing a comprehensive guide to the underlying principles, a step-by-step methodology, and expert insights for optimization and troubleshooting.
The Principle of Alkaline Lysis with this compound Buffers
The core principle of this method is the chemical permeabilization of the yeast cell wall under alkaline conditions. The yeast cell wall's structural integrity is largely dependent on polysaccharides like α- and β-D-glucans, which are soluble under high pH conditions.[1] Treatment with an alkaline buffer doesn't completely dissolve the cell wall; rather, it makes it fragile and porous.[1][2] This allows for the subsequent release and solubilization of intracellular proteins when combined with detergents and heat.
While sodium hydroxide (NaOH) is commonly used for this purpose, this compound offers distinct advantages as a buffering agent. With a pKa of approximately 9.5, this compound hydrochloride is an effective buffer in the alkaline range of pH 8.5 to 10.5.[3] This buffering capacity provides greater pH stability during the lysis procedure compared to using a strong base like NaOH, which can be crucial for maintaining the integrity of certain proteins.[4] The use of an this compound buffer system allows for a controlled alkaline environment, which is advantageous for solubilizing a wide range of proteins while minimizing potential degradation.[4]
Experimental Workflow & Key Components
The workflow is designed for simplicity and efficiency, moving from cell harvesting to a protein extract ready for analysis in a short timeframe. The interplay between the buffer components is critical for success.
Caption: Workflow for protein extraction using this compound-based alkaline lysis.
Data Presentation: Buffer Composition
The following table outlines the components of the key buffers used in this protocol. The concentrations provided are a robust starting point, but optimization may be required for specific yeast strains or target proteins.[4]
| Component | Stock Concentration | Working Concentration | Purpose in Protocol |
| This compound-HCl | 1 M, pH 9.5 | 50-100 mM | Alkaline Agent & Buffer: Permeabilizes the cell wall by solubilizing glucans and maintains a stable alkaline pH.[1][4] |
| SDS (Sodium Dodecyl Sulfate) | 10% (w/v) | 2% (w/v) | Detergent: Disrupts cell membranes and denatures/solubilizes proteins. The ratio of SDS to cells is critical for efficiency.[2] |
| EDTA (Ethylenediaminetetraacetic acid) | 0.5 M, pH 8.0 | 50 mM | Chelating Agent: Sequesters divalent cations, which destabilizes the cell wall and inhibits metalloproteases. |
| 2-Mercaptoethanol (βME) or DTT | 14.3 M (βME) / 1 M (DTT) | 2% (v/v) βME or 50 mM DTT | Reducing Agent: Breaks disulfide bonds, aiding in protein denaturation and solubilization. Must be added fresh.[2] |
| Protease Inhibitor Cocktail | 100x | 1x | Enzyme Inhibition: Prevents degradation of target proteins by endogenous proteases released during lysis. |
Detailed Step-by-Step Protocol
This protocol is adapted from established alkaline lysis methods and optimized for the use of an this compound buffer system.[2][5]
Part 1: Reagent Preparation
-
1 M this compound-HCl Stock (pH 9.5):
-
Dissolve 6.1 g of this compound in 80 mL of nuclease-free water.
-
Adjust the pH to 9.5 by adding concentrated HCl. Monitor with a calibrated pH meter.
-
Bring the final volume to 100 mL with nuclease-free water.
-
Sterilize by filtering through a 0.22 µm filter and store at 4°C.[4]
-
-
This compound Lysis Buffer (Prepare 10 mL Fresh):
-
1 mL of 1 M this compound-HCl (pH 9.5) (Final: 100 mM)
-
2 mL of 10% SDS (Final: 2%)
-
1 mL of 0.5 M EDTA (Final: 50 mM)
-
6 mL of nuclease-free water
-
Immediately before use, add 200 µL of 2-mercaptoethanol and 100 µL of 100x Protease Inhibitor Cocktail. The shelf life with the reducing agent is only a few hours.[5]
-
-
5x SDS-PAGE Loading Buffer:
-
250 mM Tris-HCl, pH 6.8
-
10% SDS
-
50% Glycerol
-
0.05% Bromophenol Blue
-
5% 2-Mercaptoethanol (add fresh)
-
Part 2: Protein Extraction Procedure
-
Cell Harvesting:
-
Harvest yeast cells from a liquid culture (log-phase growth is recommended) by centrifugation at 3,000 x g for 5 minutes at 4°C. For a typical extraction, 5-10 OD600 units of cells is a good starting point.
-
Discard the supernatant. The cell pellet can be processed immediately or frozen at -80°C for later use.
-
-
Cell Lysis:
-
Resuspend the yeast cell pellet in 200 µL of freshly prepared, complete this compound Lysis Buffer. Vortex thoroughly to ensure the pellet is fully dispersed.
-
Incubate the cell suspension in a heat block at 95°C for 10 minutes. This step is crucial for both cell wall permeabilization and protein solubilization.[5]
-
-
Sample Finalization:
-
Remove the sample from the heat block and allow it to cool to room temperature.
-
Add 50 µL of 5x SDS-PAGE Loading Buffer to the lysate and vortex again.
-
Centrifuge the lysate at maximum speed (e.g., >14,000 x g) in a microcentrifuge for 10 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant, which contains the soluble protein extract, to a new, pre-chilled tube.
-
-
Analysis and Storage:
-
The protein extract is now ready for quantification (using a detergent-compatible assay like the BCA assay) and analysis by SDS-PAGE and western blotting. Typically, loading 10-20 µL of the supernatant is sufficient for visualization.
-
For short-term storage, keep the extract at -20°C. For long-term storage, store at -80°C.
-
Mechanism of Lysis: A Closer Look
The effectiveness of the this compound-based lysis protocol hinges on a synergistic chemical assault on the yeast cell's protective layers.
Caption: Synergistic action of lysis buffer components on the yeast cell.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Protein Yield | 1. Insufficient cell lysis. 2. Inefficient protein solubilization. 3. Protein degradation. | 1. Ensure the cell pellet is fully resuspended. Increase incubation time at 95°C to 15 minutes. 2. Verify the 2% SDS concentration. The ratio of lysis buffer volume to cell pellet size is critical; ensure the pellet is not too large for the buffer volume.[2] 3. Always use a fresh protease inhibitor cocktail. Keep samples on ice when not being heated. |
| Smearing on SDS-PAGE Gel | 1. Viscosity from nucleic acids. 2. Incomplete denaturation. | 1. Add a nuclease (e.g., Benzonase) to the lysis buffer and incubate for 10-15 minutes on ice before heating. 2. Ensure the loading buffer contains a fresh reducing agent. Boil the final sample for 5 minutes before loading on the gel. |
| Protein Aggregation (Visible Pellet after Centrifugation) | 1. Target protein is inherently insoluble under these conditions. 2. pH of the buffer is suboptimal for the target protein. | 1. Consider adding a chaotropic agent like 8 M urea to the lysis buffer. Note that this may require optimization of heating temperatures.[6] 2. Test a range of pH values for the this compound buffer (e.g., pH 9.0, 9.5, 10.0) to find the optimal solubility for your protein of interest. |
Conclusion and Further Considerations
The this compound-based alkaline lysis protocol offers a rapid, reliable, and scalable method for extracting total protein from yeast. Its primary advantages are its simplicity, speed, and the elimination of mechanical disruption, which can be laborious and difficult to reproduce. By understanding the chemical principles behind each component, researchers can effectively troubleshoot and optimize the protocol for their specific yeast strain and downstream application. This method is particularly well-suited for high-throughput screening applications where consistency and ease of use are paramount. For proteins that prove difficult to extract, further optimization, such as the inclusion of chaotropic agents, may be necessary.[2]
References
- von der Haar, T. (2007). Optimized Protein Extraction for Quantitative Proteomics of Yeasts.PLoS ONE, 2(10), e1078. [Link]
- Complete Yeast Protein Extraction.protocols.io. [Link]
- Mahabub Sauty, S. (2025). 4 Easy Yeast Protein Extraction Methods: How to Choose.Bitesize Bio. [Link]
- von der Haar, T. (2007). Optimized Protein Extraction for Quantitative Proteomics of Yeasts.
Sources
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- 2. Optimized Protein Extraction for Quantitative Proteomics of Yeasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Complete Yeast Protein Extraction [protocols.io]
- 6. researchgate.net [researchgate.net]
Application Notes & Protocols: The Strategic Use of Ethanolamine in the Synthesis of Advanced Rubber Accelerators
Introduction: Beyond a Basic Building Block
The vulcanization of rubber, a process that imparts strength, elasticity, and durability to elastomeric materials, is critically dependent on a sophisticated system of chemical additives.[1] Among these, accelerators play a pivotal role, dramatically increasing the rate and efficiency of the sulfur cross-linking process.[2] While the industry relies on established accelerators like thiazoles and dithiocarbamates, the quest for materials with enhanced processing safety, improved final properties, and specialized functionalities is perpetual.
Ethanolamine (C₂H₇NO), a bifunctional molecule possessing both a primary amine and a primary alcohol group, presents itself as a uniquely versatile precursor in the synthesis of next-generation rubber accelerators.[3] Its dual functionality allows for the introduction of a hydroxyl (-OH) group into the accelerator's molecular structure. This appended hydroxyl group is not merely a passive feature; it offers a reactive site for further modification and can alter the accelerator's polarity, solubility, and interaction with other compounding ingredients like fillers, thereby providing a powerful tool for tuning the performance of the final rubber vulcanizate.
This guide provides an in-depth exploration of two primary pathways where this compound serves as a key synthetic component: the formation of N-(2-hydroxyethyl)dithiocarbamates and the synthesis of hydroxy-functionalized benzothiazoles. We will move beyond simple procedural lists to explain the underlying chemical principles, providing researchers and material scientists with the foundational knowledge to innovate in the field of rubber technology.
Part 1: Synthesis of N-(2-hydroxyethyl)dithiocarbamate Accelerators
Dithiocarbamates are classified as ultra-accelerators, known for their high cure rates at low temperatures.[4] The synthesis of dithiocarbamates is a classic example of nucleophilic addition, a reaction readily accessible with this compound.
Mechanism and Experimental Rationale
The synthesis proceeds in two well-defined stages.
-
Formation of the Dithiocarbamate Salt: The reaction is initiated by the nucleophilic attack of the lone pair of electrons on the nitrogen atom of this compound onto the electrophilic central carbon atom of carbon disulfide (CS₂).[5] This forms an unstable intermediate, N-(2-hydroxyethyl)dithiocarbamic acid. Due to the acidic nature of this intermediate, a strong base, typically sodium hydroxide (NaOH), is required to deprotonate it, driving the equilibrium towards the formation of a stable, water-soluble sodium salt, Sodium N-(2-hydroxyethyl)dithiocarbamate.[6]
-
Formation of the Zinc Accelerator: The active accelerator in rubber compounding is often the zinc salt.[2] This is achieved through a straightforward salt metathesis (precipitation) reaction. An aqueous solution of the sodium dithiocarbamate is treated with a soluble zinc salt, such as zinc sulfate (ZnSO₄) or zinc chloride (ZnCl₂). The much lower solubility of Zinc N-(2-hydroxyethyl)dithiocarbamate causes it to precipitate out of the solution as a solid, which can then be easily isolated.[7][8]
The presence of the terminal hydroxyl group imparts increased polarity to the molecule, which can enhance its dispersion in polar rubber matrices and improve its interaction with functionalized fillers like silica.
Reaction Pathway: Dithiocarbamate Synthesis
Caption: Reaction pathway for the synthesis of Zinc N-(2-hydroxyethyl)dithiocarbamate.
Experimental Protocols
Protocol 1: Synthesis of Sodium N-(2-hydroxyethyl)dithiocarbamate
-
Reagent Preparation: In a 250 mL three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, prepare a solution of 4.0 g (0.1 mol) of sodium hydroxide in 50 mL of deionized water. Cool the solution to 10-15°C in an ice bath.
-
Amine Addition: To the cooled NaOH solution, add 6.1 g (0.1 mol) of this compound with continuous stirring. Maintain the temperature below 20°C.
-
CS₂ Addition: Slowly add 7.6 g (0.1 mol) of carbon disulfide dropwise from the dropping funnel over a period of 30-45 minutes. A slight exotherm may be observed; control the addition rate to keep the temperature below 30°C.
-
Reaction: After the addition is complete, continue stirring the mixture at room temperature for 2-3 hours. The solution will become clear and slightly viscous, indicating the formation of the sodium salt. This aqueous solution can be used directly for the next step.
Protocol 2: Synthesis of Zinc N-(2-hydroxyethyl)dithiocarbamate
-
Zinc Salt Preparation: In a separate 250 mL beaker, prepare a solution of 14.4 g (0.05 mol) of zinc sulfate heptahydrate (ZnSO₄·7H₂O) in 100 mL of deionized water.
-
Precipitation: While vigorously stirring the sodium dithiocarbamate solution from Protocol 1, slowly add the zinc sulfate solution. A fine white or pale yellow precipitate of the zinc dithiocarbamate complex will form immediately.[9]
-
Digestion: Continue stirring the slurry for an additional 30 minutes at room temperature to ensure complete precipitation and to allow the particles to agglomerate.
-
Isolation: Isolate the precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with several portions of deionized water (3 x 50 mL) to remove the sodium sulfate byproduct.
-
Drying: Dry the product in a vacuum oven at 50-60°C until a constant weight is achieved.
Data Summary: Dithiocarbamate Accelerators
| Compound | Chemical Formula | Molecular Wt. ( g/mol ) | Appearance | Key Characteristic |
| Sodium N-(2-hydroxyethyl)dithiocarbamate | C₃H₆NNaO₂S₂ | 161.20 | Aqueous Solution | Water-soluble intermediate |
| Zinc N-(2-hydroxyethyl)dithiocarbamate | C₆H₁₂N₂O₂S₄Zn | 333.82 | White/Pale Powder | Insoluble ultra-accelerator with hydroxyl group.[10] |
Part 2: Synthesis of Hydroxy-Functionalized Benzothiazole Accelerators
Benzothiazoles are a cornerstone class of semi-ultra accelerators, offering a good balance of cure rate and processing safety.[11] The synthesis of the core benzothiazole structure typically involves the condensation of 2-aminothiophenol with a carboxylic acid or its derivative.[3][12][13] While this compound itself is not a direct reactant, we can demonstrate the strategic incorporation of a hydroxyl group—the key feature provided by this compound—by using a hydroxy-functionalized carboxylic acid.
Mechanism and Experimental Rationale
The chosen model reaction is the condensation of 2-aminothiophenol with dl-mandelic acid to produce 2-(α-hydroxybenzyl)benzothiazole.[14] This reaction exemplifies the formation of a 2-substituted benzothiazole containing a hydroxyl group, mirroring the functionality that this compound could introduce in other synthetic routes.
The reaction proceeds via a cyclocondensation mechanism. The amino group of 2-aminothiophenol attacks the carbonyl carbon of the carboxylic acid, forming a tetrahedral intermediate. Subsequent dehydration (loss of two water molecules) leads to the formation of the stable, aromatic thiazole ring. This process is typically acid-catalyzed or driven by high temperatures to facilitate the removal of water, often using a Dean-Stark apparatus.[14]
Experimental Workflow: Benzothiazole Synthesis
Caption: Laboratory workflow for the synthesis of a hydroxy-functionalized benzothiazole.
Experimental Protocol
Protocol 3: Synthesis of 2-(α-hydroxybenzyl)benzothiazole
-
Reaction Setup: In a 250 mL round-bottom flask, combine 2-aminothiophenol (12.5 g, 0.1 mol), dl-mandelic acid (15.2 g, 0.1 mol), and 100 mL of xylene.[14]
-
Water Removal: Equip the flask with a Dean-Stark trap and a reflux condenser.
-
Reflux: Heat the mixture to reflux using a heating mantle. Water will begin to collect in the Dean-Stark trap as the reaction proceeds. Continue refluxing for 24-48 hours, or until the theoretical amount of water (3.6 mL) has been collected.
-
Solvent Removal: After cooling the reaction mixture to room temperature, transfer it to a single-neck flask and remove the xylene solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid or oil can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene, to yield the final product.
Data Summary: Hydroxy-Functionalized Benzothiazole
| Compound | Chemical Formula | Molecular Wt. ( g/mol ) | Appearance | Key Characteristic |
| 2-(α-hydroxybenzyl)benzothiazole | C₁₄H₁₁NOS | 241.31 | Crystalline Solid | A semi-ultra accelerator with a reactive hydroxyl group.[14] |
Conclusion and Future Outlook
The integration of this compound, or its core hydroxyethyl functionality, into the synthesis of rubber accelerators provides a sophisticated method for engineering advanced materials. The resultant hydroxyl group offers a locus for tuning polarity, improving filler interaction, and potentially serving as a site for grafting onto the polymer backbone. The protocols detailed herein for producing N-(2-hydroxyethyl)dithiocarbamates and hydroxy-functionalized benzothiazoles are robust and scalable, providing a solid foundation for both academic research and industrial development. These synthesized accelerators are not mere drop-in replacements but represent a class of functional additives that empower material scientists to achieve a higher degree of control over the properties and performance of vulcanized rubber products.
References
- Filo. (2025, November 28). Reaction between Ethylamine (C2H5NH2) and Carbon Disulfide (CS2).
- Rauf, A., et al. (2019).
- PrepChem. (n.d.). Synthesis of 2(α-hydroxybenzyl)benzothiazole.
- Sharma, V., et al. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Chemistry.
- Parle, A., & Amin, S. (2016).
- Lee, H. J., et al. (2023). Synthesis and crystal structures of mono(2-hydroxyethyl)dithiocarbamate complexes of copper and indium. Sungkyunkwan University.
- Organic Chemistry Portal. (2020). Benzothiazole synthesis.
- Critchfield, F. E., & Johnson, J. B. (1956). Reaction of Carbon Disulfide with Primary and Secondary Aliphatic Amines as Analytical Tool. Analytical Chemistry.
- IOP Conference Series Earth and Environmental Science. (2020). Synthesis and Structure Research of Bis[N, N-bis(2-hydroxyethyl)
- Chegg. (2021). Solved C. Diethylamine, Et2NH, reacts with carbon.
- Acta Crystallographica Section E. (2008). Bis[N,N-bis(2-hydroxyethyl)
- ResearchGate. (2023). Synthesis and Crystal Structures of Mono(2-hydroxyethyl)
- Adedibu, C. T., et al. (2018). Synthesis, computational and biological studies of alkyltin(IV)
- PubMed. (2024). Review on Synthesis of 2-(2-Hydroxyaryl) Benzothiazoles (HBT) for Excited-State Intra-molecular Proton Transfer (ESIPT)-Based Detection of Ions and Biomolecules.
- Hogarth, G., et al. (2023). Synthesis of diaryl dithiocarbamate complexes of zinc and their uses as single source precursors for nanoscale ZnS. Semantic Scholar.
- Mariano, R. M., et al. (2008). The behavior of dithiocarbimate derivative as safety accelerator of natural rubber compounds. Journal of Applied Polymer Science.
- Google Patents. (2003).
- Wellt Chemicals. (2024).
- Science of Synthesis. (2002).
- Benchchem. (2025). Application Notes and Protocols for the Synthesis of Zinc-ethylenebis(dithiocarbamate) (Zineb)
- Jian, F., et al. (2004).
- ResearchGate. (2021).
- PrepChem. (n.d.). Synthesis of 2-[2-(3-hydroxyphenyl)ethyl]benzothiazole.
- Google Patents. (2000).
- Aston Research Explorer. (n.d.).
- Akrochem Corporation. (n.d.).
- SpecialChem. (2025).
- Vanderbilt Worldwide, Ltd. (n.d.).
- Scite.ai. (1930). The action of sodium hydroxide on carbon disulphide.
- YouTube. (2015). Haloalkanes 6. Substitution Reactions with NaOH, NH3 & KCN.
Sources
- 1. vanderbiltworldwide.com [vanderbiltworldwide.com]
- 2. welltchemicals.com [welltchemicals.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. akrochem.com [akrochem.com]
- 5. Reaction between Ethylamine (C2H5NH2) and Carbon Disulfide (CS2) | Filo [askfilo.com]
- 6. chegg.com [chegg.com]
- 7. US6534675B2 - Process for the preparation of zinc dithiocarbamates - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. specialchem.com [specialchem.com]
- 12. Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol [mdpi.com]
- 14. prepchem.com [prepchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Ethanolamine for Enhanced CHO Cell Culture Productivity
Welcome to the technical support center for the optimization of ethanolamine in Chinese Hamster Ovary (CHO) cell culture. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into effectively utilizing this compound to boost cell growth, viability, and recombinant protein production. Here, we will delve into the science behind this compound's role, troubleshoot common issues, and provide detailed protocols for its optimal implementation in your culture processes.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of this compound in CHO cell culture?
A: this compound is a crucial precursor for the synthesis of phosphatidylthis compound (PE), which is the second most abundant phospholipid in mammalian cell membranes, making up about 15-25% of the total lipid content.[1] PE is particularly enriched in the inner mitochondrial membrane. Its primary functions are to maintain membrane integrity, support mitochondrial function, and act as a lipid chaperone to assist in the proper folding of membrane proteins.[1] While CHO cells can synthesize this compound, the endogenous production is often insufficient to support optimal growth, especially in high-density and serum-free cultures.[2] Therefore, supplementation is frequently necessary to ensure robust cell proliferation and productivity.[1]
Q2: Why is this compound supplementation particularly important in serum-free media?
A: In traditional cell culture, fetal bovine serum (FBS) is a natural source of this compound.[1] However, the move towards serum-free and chemically defined media for biopharmaceutical production necessitates the direct addition of components that were previously supplied by serum.[1] This shift is driven by the need to reduce batch-to-batch variability, mitigate the risk of adventitious agents, and simplify downstream purification processes. In the absence of serum, this compound becomes a limiting nutrient, and its supplementation is essential for maintaining cell membrane synthesis and overall cell viability.[1]
Q3: What are the observable benefits of optimizing this compound concentration?
A: Optimizing the concentration of this compound in your CHO cell culture can lead to several significant improvements:
-
Enhanced Cell Growth and Viability: By providing a key building block for cell membranes, this compound supports robust cell proliferation and can help maintain higher cell viability throughout the culture duration.[1]
-
Increased Productivity: Healthy and viable cells are more productive. Studies have shown that supplementing fed-batch cultures with this compound and lipids can lead to a significant increase in recombinant protein titers.
-
Improved Metabolic Efficiency: Adequate this compound levels contribute to proper mitochondrial function, which is central to cellular energy metabolism.[1]
Q4: What is a typical starting concentration range for this compound in CHO cell culture media?
A: The optimal concentration of this compound can be cell line and process-dependent. However, based on commercial media formulations and scientific literature, a general starting range can be established. Commercial media supplements often contain this compound at concentrations that result in a final working concentration of around 2-4 mg/L.[2][3] Some patented serum-free media formulations for CHO cells have specified this compound concentrations of 0.5 mg/L to 2.5 mg/L. A broader range of less than 10 mg/L up to 100 mg/L has also been suggested, though the lower end of this range is more common for initial screening.[2] For context, a concentration of 0.01 mM is equivalent to approximately 0.61 mg/L.[4] It is crucial to experimentally determine the optimal concentration for your specific CHO cell line and process.
Troubleshooting Guide
| Observed Issue | Potential Cause Related to this compound | Recommended Action |
| Poor cell growth or low peak viable cell density in serum-free media. | This compound deficiency. CHO cells may not be synthesizing enough this compound to meet the demands of rapid proliferation.[2] | Supplement your basal or feed media with this compound. Start with a concentration titration experiment (e.g., 0, 1, 2, 4, 8 mg/L) to identify the optimal concentration. |
| Decline in cell viability during mid-to-late stages of fed-batch culture. | Depletion of this compound. As cell density increases, the demand for this compound for new membrane synthesis also rises, potentially leading to its depletion from the media. | Include this compound in your feeding strategy. Monitor the concentration of this compound in spent media to understand its consumption rate and adjust your feeding regimen accordingly.[1] |
| Inconsistent batch-to-batch performance in a chemically defined process. | Variability in this compound concentration. If you are preparing your own media or supplements, inconsistencies in this compound addition can lead to variable culture performance. | Ensure accurate and consistent preparation of all media and feed solutions. Implement a quality control step to verify the concentration of critical components like this compound in new batches of media. |
| Reduced productivity despite good cell growth. | Sub-optimal this compound levels. While cells may be growing, sub-optimal concentrations might not be sufficient to support maximal protein production, which is an energy-intensive process reliant on healthy mitochondrial function.[1] | Perform a dose-response experiment focusing on specific productivity (qP) as a key readout, in addition to cell growth and viability. |
| Suspected cellular toxicity (e.g., sudden drop in viability after feeding). | Excessively high this compound concentration. While less common, very high concentrations of this compound could be detrimental. A study on a cell-transformation assay reported toxicity at 500 µg/ml (500 mg/L).[5] | Review your media and feed formulation calculations. If you suspect an error, prepare fresh solutions and re-test. If high concentrations are part of your experimental design, ensure you have a wide enough range to identify the toxic threshold. |
Experimental Protocols
Protocol 1: Determining the Optimal this compound Concentration using a Dose-Response Study
This protocol outlines a systematic approach to identify the optimal concentration of this compound for your specific CHO cell line and basal medium.
Methodology:
-
Preparation of this compound Stock Solution:
-
Prepare a sterile-filtered 1 g/L stock solution of this compound in high-purity water.
-
-
Experimental Setup:
-
Use shake flasks or a multi-well plate format (e.g., 24-deep well plates) for this screening experiment.
-
Seed your CHO cells at a consistent starting density (e.g., 0.3 x 10^6 viable cells/mL) in your basal medium.
-
-
Dose-Response Range:
-
Supplement the basal medium with the this compound stock solution to achieve a range of final concentrations. A recommended starting range is:
-
0 mg/L (Control)
-
1 mg/L
-
2 mg/L
-
4 mg/L
-
8 mg/L
-
16 mg/L
-
-
Ensure each condition is tested in triplicate for statistical significance.
-
-
Culture Monitoring:
-
Incubate the cultures under your standard conditions (e.g., 37°C, 5% CO2, appropriate agitation).
-
Monitor viable cell density (VCD) and viability daily using a cell counter.
-
On the final day of culture (e.g., day 14 for a fed-batch mock run, or when viability drops below a certain threshold), harvest the supernatant for product titer analysis.
-
-
Data Analysis:
-
Plot VCD and viability over time for each concentration.
-
Calculate the integral of viable cell density (IVCD) for each condition.
-
Measure the final product titer.
-
Calculate the specific productivity (qP) for each condition.
-
The optimal concentration will be the one that provides the best balance of high VCD, sustained viability, and high product titer.
-
Protocol 2: Design of Experiments (DoE) for Co-optimization of this compound and Other Nutrients
For a more advanced optimization, a Design of Experiments (DoE) approach can be used to investigate the interactions between this compound and other critical media components, such as lipids or other precursors.
Methodology:
-
Factor Selection:
-
Choose the factors to investigate. For example:
-
Factor A: this compound concentration
-
Factor B: Choline Chloride concentration
-
Factor C: Lipid supplement concentration
-
-
-
Experimental Design:
-
Use a statistical software package to set up a factorial or response surface design (e.g., a Box-Behnken design).[6] This will generate a set of experimental conditions with varying concentrations of your selected factors.
-
Define the low, medium, and high levels for each factor based on literature and preliminary experiments.
-
-
Execution and Monitoring:
-
Run the experiments as defined by the DoE design in a high-throughput system like a multi-well plate or an ambr® microbioreactor system.
-
Monitor key performance indicators (VCD, viability, titer) as in Protocol 1.
-
-
Data Analysis and Modeling:
-
Input the results into your statistical software.
-
The software will generate a model that describes the relationship between the factors and the responses.
-
This model can be used to identify the optimal concentrations of each component and to understand any synergistic or antagonistic interactions between them.
-
Analytical Measurement of this compound:
To accurately monitor this compound consumption, its concentration in fresh and spent media can be measured. A common method is through amino acid analysis using HPLC with pre-column derivatization with a reagent like ninhydrin, which reacts with the primary amine group of this compound.[7]
Visualizations
Phospholipid Synthesis Pathway
Caption: Key phospholipid synthesis pathways in CHO cells.
This compound Optimization Workflow
Sources
- 1. This compound Analysis for Cell Culture Media Optimisation [altabioscience.com]
- 2. WO2005087915A2 - Use of this compound for enhancing cell growth in membrane systems - Google Patents [patents.google.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound - Emergency and Continuous Exposure Limits for Selected Airborne Contaminants - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. landing1.gehealthcare.com [landing1.gehealthcare.com]
- 7. www2.mst.dk [www2.mst.dk]
Troubleshooting high non-specific binding after quenching with ethanolamine.
Guide: High Non-Specific Binding After Quenching with Ethanolamine
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for a common and frustrating issue in immunoassays and surface chemistry: persistent high non-specific binding (NSB) even after quenching residual reactive sites with this compound. As Senior Application Scientists, we understand that robust, reproducible assays are paramount. This guide is structured to help you diagnose the root cause of your high background signal and implement effective solutions.
Understanding the Foundation: The Role of Amine Coupling and this compound Quenching
Before troubleshooting, it's critical to understand the chemistry you are trying to control. Many assays, from ELISA and Western Blot to Surface Plasmon Resonance (SPR), rely on the covalent immobilization of a ligand (e.g., an antibody or antigen) to a carboxylated surface. The most common method is amine coupling.
This process involves three key steps:
-
Activation: The carboxyl groups (-COOH) on the surface are activated using a mixture of N-hydroxysuccinimide (NHS) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This creates highly reactive NHS-esters.
-
Coupling: The primary amine groups (-NH2) on your target ligand (e.g., from lysine residues) react with the NHS-esters, forming stable amide bonds.
-
Quenching (or Deactivation): Any unreacted NHS-esters must be deactivated. If left reactive, they can covalently bind to any amine-containing molecule that comes into contact with the surface later in the assay, including your primary or secondary antibodies, leading to extremely high non-specific binding. This is where this compound is used. Its primary amine reacts with the remaining NHS-esters, effectively capping them.[1]
Core Troubleshooting FAQs
Here we address the most common questions and scenarios encountered when high background persists after the this compound quenching step.
Q1: I followed the standard protocol for this compound quenching, but my background is still sky-high. Did the quenching fail?
This is the most critical first question. While it's possible the quenching step itself failed, it's more likely that other factors are contributing to the high background. Let's diagnose this logically.
The Underlying Science: An effective quenching step is essential, but it only deactivates residual covalent binding sites. It does not prevent non-specific binding caused by other molecular forces, such as hydrophobic or electrostatic interactions.[2][3] High background post-quenching often points to issues with subsequent blocking, antibody interactions, or washing steps.
Troubleshooting Workflow:
Step 1: Verify the Quenching Protocol
-
Reagent Integrity: Was your this compound solution fresh? It should be prepared from a high-quality source. A standard concentration is 1 M, with the pH adjusted to 8.5 to ensure the amine group is deprotonated and highly reactive.[1]
-
Incubation Time: Was the quenching step long enough? A typical incubation time for SPR is 5-7 minutes.[1] For plate-based assays, 15-30 minutes is common. Ensure the entire surface was in contact with the solution.
Step 2: Run a Quenching Control Experiment To definitively rule out quenching failure, run a control where you perform the activation step (EDC/NHS) followed immediately by the this compound quenching step, without adding your ligand. Then, proceed with the rest of your assay (blocking, antibody incubations, detection). If this control surface shows low background, your quenching procedure is working correctly, and the problem lies elsewhere.
Q2: My quenching control is clean, but the assay with my immobilized ligand is not. Could my blocking step be the problem?
Absolutely. This is the most common scenario. An effective blocking step is crucial for minimizing NSB by masking any surface areas not covered by your immobilized ligand.[4]
The Underlying Science: After ligand immobilization and quenching, the surface is a mosaic of your ligand, quenched sites, and the underlying substrate material. These exposed areas can have hydrophobic or charged characteristics that non-specifically attract proteins, especially antibodies.[5] The blocking agent, typically an irrelevant protein solution, physically adsorbs to these sites, rendering them inert.[6]
Common Blocking Pitfalls & Solutions:
| Blocking Agent | Pros | Cons & Caveats | Recommended Starting Conc. |
| Bovine Serum Albumin (BSA) | Inexpensive, readily available, effective for many systems.[2] | Can be a source of cross-reactivity if your antibodies were generated against bovine antigens. Purity varies between lots. | 1-5% (w/v) |
| Non-fat Dry Milk | Very effective at blocking, inexpensive.[7] | Do NOT use for detecting phosphoproteins. Milk contains casein, a phosphoprotein, which will be detected by anti-phospho antibodies.[8] Can sometimes mask certain epitopes. | 5% (w/v) |
| Normal Serum | Highly effective. Uses serum from the same species as the secondary antibody, blocking sites that might bind it non-specifically.[9] | More expensive. Must not be from the same species as the primary antibody. | 5-10% (v/v) |
| Synthetic/Proprietary Blockers | Protein-free, reducing cross-reactivity issues. Highly consistent. | Generally more expensive. May require optimization. | Per manufacturer's instructions |
Protocol: Optimizing Your Blocking Step
-
Prepare Surfaces: Prepare identical surfaces with your immobilized and quenched ligand.
-
Test Matrix: Set up a matrix to test different blocking agents (e.g., 3% BSA, 5% Milk, 5% Normal Goat Serum) at different incubation times (e.g., 1 hour at RT, overnight at 4°C).
-
No-Primary Control: For each condition, include a control where you skip the primary antibody incubation. This will isolate NSB from the secondary antibody.[10]
-
Assay & Analysis: Run the rest of your assay as normal. The condition that gives you the lowest signal in the no-primary control wells while maintaining a strong signal in the complete assay wells is your optimum.
Q3: I've optimized my blocking, but a faint, uniform background persists across the entire surface. What should I check next?
This often points to an issue with antibody concentration or the washing procedure.
The Underlying Science: According to the law of mass action, even weak, low-affinity interactions will occur if the concentration of the interacting species (your antibodies) is high enough. Titrating your antibodies to the lowest possible concentration that still provides a robust specific signal is one of the most effective ways to reduce background noise.[11]
Troubleshooting Steps:
-
Titrate Your Antibodies:
-
Primary Antibody: Perform a dilution series (e.g., 1:500, 1:1000, 1:2000, 1:5000) to find the optimal concentration.
-
Secondary Antibody: High background is very frequently caused by an excess of secondary antibody.[7] Titrate this carefully as well. Run a control with only the secondary antibody to see if it binds non-specifically on its own.[8]
-
-
Optimize Incubation Time & Temperature: Reducing incubation time or lowering the temperature (e.g., from room temperature to 4°C) can disfavor low-affinity, non-specific interactions over high-affinity specific binding.[11]
-
Review Your Wash Steps: Insufficient washing is a primary cause of high background.[12][13] Unbound antibodies that are not washed away will contribute to the final signal.
-
Increase Wash Number/Duration: Increase from 3 washes to 5 or 6. Increase the duration of each wash to 5 minutes with agitation.[7]
-
Add a Detergent: Including a non-ionic detergent like Tween-20 (at 0.05-0.1%) in your wash and antibody dilution buffers is critical. It helps disrupt weak, non-specific hydrophobic interactions.[8][14]
-
Q4: Advanced Scenario: My surface is negatively charged after quenching with this compound. Could this be causing electrostatic NSB with my positively charged analyte?
This is an excellent and insightful question. You are thinking about the physicochemical properties of your surface, which is key to advanced troubleshooting.
The Underlying Science: The standard amine coupling procedure starts with a negatively charged carboxymethyl surface. While your ligand and the this compound cap some of these sites, the remaining surface can still carry a net negative charge. If your analyte or detection antibodies have a net positive charge at the assay's pH, they can be non-specifically attracted to the surface through electrostatic interactions.[2][3]
Solutions for Charge-Based NSB:
-
Modify Buffer Conditions:
-
Increase Salt Concentration: Adding NaCl (e.g., up to 150-500 mM) to your running/assay buffer can shield electrostatic interactions, reducing charge-based NSB.[2]
-
Adjust pH: Adjusting the buffer pH closer to the isoelectric point (pI) of your analyte can neutralize its charge, minimizing electrostatic attraction to the surface.[2]
-
-
Alternative Quenching Agent:
-
For surfaces where neutralizing the negative charge is critical, consider using ethylene diamine instead of this compound as the quenching agent.[15] Ethylene diamine has two amine groups. One reacts with the NHS-ester, while the other remains as a free, protonated amine (-NH3+), which helps to neutralize the negative charge of the underlying carboxyl groups.
-
Summary Troubleshooting Table
| Symptom | Potential Cause | Recommended Action |
| High background on all surfaces, including no-ligand controls. | Failed Quenching or Reagent Degradation | Prepare fresh 1M this compound pH 8.5. Run an activation-quench control experiment. |
| Low background on control, high on ligand surface (no primary Ab). | Insufficient Blocking or Secondary Ab NSB | Optimize blocking agent/time/concentration. Titrate secondary antibody. Use a pre-adsorbed secondary.[10] |
| Low background on secondary-only control, high on full assay. | Primary Antibody Concentration Too High | Titrate primary antibody concentration. Reduce incubation time or temperature.[11] |
| Uniform, moderate background on all assay wells. | Inadequate Washing | Increase number and duration of washes. Add 0.05% Tween-20 to wash and antibody buffers.[14] |
| Background specifically with charged analytes. | Electrostatic Interactions | Increase salt concentration (e.g., 150-500 mM NaCl) in buffers.[2] Consider using ethylene diamine for quenching.[15] |
References
- Sino Biological. High Background Troubleshooting in Western Blots. [Link]
- BenchSci. (2025, August 27). A Scientist's Guide to Conquering High Background in Western Blotting. [Link]
- Bio-Rad Antibodies. Western Blot Troubleshooting: High Background Signal on the Blot. [Link]
- Surmodics IVD. What Causes High Background in ELISA Tests?[Link]
- ABclonal. (2020, August 18). ELISA Troubleshooting Guide. [Link]
- Surmodics IVD.
- Bio-Rad Laboratories. (2021, May 6). Quick Tips: Optimizing the Blocking Step in Western Blotting. YouTube. [Link]
- Rich, R. L., & Myszka, D. G. (2007). Surface plasmon resonance1. [Link]
- Krishgen Biosystems. (2023, October 6). Causes Of High Background In ELISA Tests and How to Solve Them. [Link]
- Kenny, D., & D'Arcy, S. (2005). Reduction of non-specific binding in immunoassays requiring long incubations. Journal of Immunological Methods.
- Chikkaveeraiah, B. V. (2007). Non Specific Binding (NSB) in Antigen-Antibody Assays. Rusling Research Group, University of Connecticut. [Link]
- MBL Life Science. How to reduce non-specific reactions. [Link]
- Bitesize Bio. (2025, May 30). Immunohistochemistry Basics: Blocking Non-Specific Staining. [Link]
- Bio-Rad Antibodies. Tips for Step 8 - Block Non-specific Binding Sites. [Link]
- Dojindo Molecular Technologies. Amine Coupling Kit. [Link]
- SPR-Pages. (2022, July 17). Amine-coupling. [Link]
- Zhang, H., et al. (2021).
- Nicoya Lifesciences. Amine Sensor Chips & Amine Coupling Kit Tech Guide. [Link]
- ResearchGate. (2014, September 9). Should I block with proteins or quenching agents?[Link]
- Sotomayor, M., & Gaud, A. (2011). Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia. In Methods in molecular biology.
- Nicoya Lifesciences. 4 Ways to Reduce Non-Specific Binding in SPR Experiments. [Link]
Sources
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- 2. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
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- 4. youtube.com [youtube.com]
- 5. rusling.research.uconn.edu [rusling.research.uconn.edu]
- 6. blog.abclonal.com [blog.abclonal.com]
- 7. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 8. sinobiological.com [sinobiological.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 11. clyte.tech [clyte.tech]
- 12. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 13. What are the reasons for high background in ELISA? | AAT Bioquest [aatbio.com]
- 14. Western Blot Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Monoethanolamine (MEA) Degradation in CO₂ Capture Facilities
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers and scientists investigating monoethanolamine (MEA) degradation in CO₂ capture processes. This guide is designed to provide in-depth, field-proven insights into common challenges, offering troubleshooting protocols and foundational knowledge to support your experiments.
Troubleshooting Guide: Experimental Challenges & Solutions
This section addresses specific issues you may encounter during your research. Each query is followed by a detailed explanation of the underlying causes and a step-by-step protocol for investigation and resolution.
Q1: My MEA solution has developed a significant brown or yellow color, but the CO₂ loading capacity hasn't dropped dramatically. What is the likely cause, and how should I proceed with the analysis?
Expert Insight: A change in solvent color is often one of the first visual indicators of degradation, frequently preceding a major loss in performance. This is typically associated with oxidative degradation, where oxygen from the flue gas reacts with MEA, especially in the presence of dissolved metals like iron or copper which act as catalysts.[1][2][3] These reactions form a complex mixture of products, some of which are colored, but may not immediately consume a large fraction of the active MEA.
Troubleshooting Workflow:
Caption: Workflow for investigating solvent color change.
Experimental Protocol: Analysis of Dissolved Metals and Oxidative Degradation Products
-
Sample Preparation:
-
Carefully extract 10 mL of the discolored MEA solution from both the absorber and stripper sections of your setup.
-
Filter the samples using a 0.20 μm nylon membrane filter to remove any suspended solids or precipitates.[4]
-
Prepare dilutions as required by your analytical instrumentation. A 1:500 or 1:4000 dilution is common for amine analysis.[4]
-
-
Metal Analysis (Inductively Coupled Plasma - Mass Spectrometry, ICP-MS):
-
Objective: To quantify the concentration of dissolved metals (Fe, Cu, Cr, Ni) that catalyze oxidative degradation.[3][5]
-
Procedure: Analyze the filtered samples according to your instrument's standard operating procedure for aqueous solutions.
-
Interpretation: Elevated iron concentrations (often > 1 mM) are a strong indicator of equipment corrosion, which accelerates oxidative degradation.[1]
-
-
Anion Analysis (Ion Chromatography, IC):
-
Objective: To identify and quantify heat-stable salts (HSS) that are hallmarks of oxidative degradation.
-
Procedure: Use an anion exchange column to separate and quantify key carboxylic acids such as formate, acetate, glycolate, and oxalate.[6][7] These are primary products of MEA oxidation.[6]
-
Interpretation: The presence and concentration of these acids confirm that oxidative degradation pathways are active. Formate is often the primary anion formed.[6]
-
-
Volatile Compound Analysis (Gas Chromatography - Mass Spectrometry, GC-MS):
-
Objective: To identify other volatile and semi-volatile degradation products.
-
Procedure: GC-MS is a powerful tool for identifying a wide array of degradation products, including aldehydes and other amine fragments.[4][8][9]
-
Interpretation: Identifying compounds like formaldehyde and acetaldehyde provides further evidence of oxidative degradation.[10]
-
Q2: I'm observing a rapid and unexpected decline in the CO₂ absorption capacity of my MEA solvent. What are the primary chemical causes?
Expert Insight: A significant drop in CO₂ carrying capacity points to a reduction in the concentration of active, available MEA. This is primarily caused by two phenomena:
-
Formation of Heat-Stable Salts (HSS): Strong acids, formed from oxidative degradation or introduced by flue gas contaminants (SOx, NOx), react irreversibly with MEA.[11][12][13] The resulting salt binds the amine, making it unavailable for CO₂ capture.[11][12]
-
Thermal Degradation: At the high temperatures of the stripper (typically 120-150°C), MEA can react with CO₂ to form degradation products like 2-oxazolidinone and N-(2-hydroxyethyl)-ethylenediamine (HEEDA) through a process known as carbamate polymerization.[7][14][15][16] This process directly consumes MEA molecules.
Experimental Protocol: Quantifying Active MEA and Heat-Stable Salts
-
Determine Active MEA Concentration (Titration or HPLC):
-
Objective: To measure the amount of MEA still available for CO₂ capture.
-
Titration Method: Perform an acid-base titration on a solvent sample using a standard acid (e.g., HCl). This provides the total alkalinity, from which the active MEA concentration can be derived.[17]
-
HPLC Method: High-Performance Liquid Chromatography with a suitable detector (e.g., Refractive Index Detector - RID) can directly quantify the MEA concentration in your samples.[8][17] This is often more precise, especially in highly degraded samples.[17]
-
-
Quantify Total HSS Concentration (Ion Chromatography):
-
Objective: To measure the total concentration of anions associated with HSS.
-
Procedure: As detailed in the protocol for Q1, use Ion Chromatography to measure the concentration of anions like formate, acetate, oxalate, sulfate, and thiosulfate.[11][18]
-
Calculation: The total molar concentration of these anions corresponds to the amount of MEA that has been sequestered as HSS.
-
-
Identify Thermal Degradation Products (LC-MS/GC-MS):
-
Objective: To check for products indicative of thermal degradation.
-
Procedure: Use Liquid Chromatography-Mass Spectrometry (LC-MS) or GC-MS to screen for key thermal degradation markers such as 1-(2-hydroxyethyl)-2-imidazolidinone (HEIA) and N-(2-hydroxyethyl)ethylenediamine (HEEDA).[9][15]
-
Interpretation: The presence of these compounds, particularly HEIA, confirms that thermal degradation is a contributing factor to MEA loss.[15][16]
-
Q3: My experimental rig, constructed from 316 stainless steel, is showing higher-than-expected corrosion rates. Which degradation products are the most likely culprits and how can I confirm this?
Expert Insight: While 316 stainless steel is more resistant than carbon steel, it is not immune to corrosion, especially in the harsh chemical environment of an amine treating unit.[19][20] Corrosion is significantly accelerated by the accumulation of certain degradation products, particularly Heat-Stable Salts (HSS).[11][13][21] These salts increase the solution's corrosivity by penetrating the passive protective film on the steel surface.[13] Specific degradation products like oxalic acid have been shown to be highly corrosive.[5] Additionally, some amine degradation products themselves, such as HEEDA and Bicine, can increase the corrosivity of the solution.[22]
Experimental Protocol: Correlating Degradation Products with Corrosion
-
Corrosion Measurement:
-
Objective: To quantify the rate of corrosion.
-
Procedure: Use electrical resistance (ER) probes for real-time monitoring or weight-loss coupons for long-term average rates.
-
Analysis: After exposure, analyze the surface of the coupons using Scanning Electron Microscopy (SEM) to characterize the corrosion products.[23]
-
-
Solvent Analysis for Corrosive Agents:
-
Objective: To identify and quantify specific degradation products known to be corrosive.
-
HSS Analysis (IC): Perform Ion Chromatography to quantify the full spectrum of HSS anions. Pay close attention to formate, glycolate, and oxalate, which are known contributors to corrosion.[21]
-
Amine Degradation Product Analysis (LC-MS): Use LC-MS to quantify concentrations of HEEDA, Bicine, and N-(2-hydroxyethyl)glycine (HeGly), which have been demonstrated to increase metal leaching from stainless steel.[22]
-
-
Data Correlation:
-
Plot the measured corrosion rate against the concentrations of the identified corrosive agents (total HSS, oxalic acid, HEEDA, etc.).
-
A positive correlation strongly suggests that solvent degradation is the primary driver of the observed corrosion.
-
| Operational Issue | Primary Degradation Type | Key Chemical Species Involved | Recommended Analytical Technique |
| Increased Corrosion | Oxidative | Heat-Stable Salts (formate, oxalate), HEEDA, Bicine[21][22] | Ion Chromatography (IC), LC-MS, ICP-MS (for dissolved metals) |
| Solvent Foaming | Oxidative | Surfactant-like degradation products, suspended corrosion particles[11][24] | Surface Tension Analysis, Particle Size Analysis |
| Reduced CO₂ Capacity | Oxidative & Thermal | Heat-Stable Salts, HEIA, HEEDA, 2-Oxazolidinone[11][16] | HPLC-RID, Titration, IC, LC-MS |
| Fouling/Precipitation | Thermal & Oxidative | Insoluble degradation products, corrosion products (iron carbonate)[23][24][25] | SEM-EDX, XRD (on solid deposits) |
Understanding MEA Degradation Pathways
There are two primary mechanisms responsible for the degradation of monothis compound in a CO₂ capture process.[6]
1. Oxidative Degradation
This is often the dominant degradation pathway in post-combustion capture plants where flue gas contains residual oxygen (typically >5%).[15][22] It occurs mainly in the absorber at lower temperatures (40-60°C) and is heavily catalyzed by dissolved metals like iron and copper.[1][2][26]
Caption: Simplified pathway for oxidative degradation of MEA.
2. Thermal Degradation (Carbamate Polymerization)
This mechanism is dominant in the high-temperature stripper section (100-150°C) and requires the presence of CO₂.[7][14] It proceeds through the formation of an intermediate, 2-oxazolidinone, which then reacts with other MEA molecules to form larger, more complex products.[16][27]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. sites.utexas.edu [sites.utexas.edu]
- 3. pure.hw.ac.uk [pure.hw.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pure.hw.ac.uk [pure.hw.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. forcetechnology.com [forcetechnology.com]
- 11. Overcoming Heat Stable Salts: Enhance Your Amine Treating Process — Sulfur Recovery Engineering Inc. [sulfurrecovery.com]
- 12. heat stable salts — SRU and Amine Blog — Sulfur Recovery Engineering Inc. [sulfurrecovery.com]
- 13. ITW Services - Heat Stable Salts Cleaning and Prevention [itwtechnologies.com]
- 14. researchgate.net [researchgate.net]
- 15. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 16. pubs.acs.org [pubs.acs.org]
- 17. matheo.uliege.be [matheo.uliege.be]
- 18. scribd.com [scribd.com]
- 19. Frontiers | MEA-based CO2 capture: a study focuses on MEA concentrations and process parameters [frontiersin.org]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. nva.sikt.no [nva.sikt.no]
- 23. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 24. Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Monothis compound (MEA) Degradation: Influence on the Electrodialysis Treatment of MEA-Absorbent - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. osti.gov [osti.gov]
Improving the yield of ethanolamine synthesis by adjusting reactant stoichiometry.
Technical Support Center: Ethanolamine Synthesis
Introduction
The synthesis of ethanolamines via the ammonolysis of ethylene oxide is a cornerstone of industrial organic chemistry, producing monothis compound (MEA), dithis compound (DEA), and trithis compound (TEA). These compounds are critical intermediates in a vast array of applications, from gas sweetening to the manufacturing of surfactants and pharmaceuticals.[1][2] The reaction is a classic example of a consecutive nucleophilic substitution, where the product distribution is not governed by a catalyst's selectivity alone but is profoundly influenced by the stoichiometry of the reactants.[2][3]
This guide provides researchers and process chemists with a comprehensive troubleshooting framework and practical protocols to manipulate and optimize product yields by adjusting the molar ratio of ammonia (NH₃) to ethylene oxide (EO).
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction pathway for this compound synthesis?
A: The process involves the sequential addition of ethylene oxide molecules to ammonia. Each step is an irreversible, exothermic reaction. Initially, ammonia reacts with one molecule of ethylene oxide to form monothis compound (MEA). MEA, now acting as a nucleophile, can then react with a second molecule of EO to produce dithis compound (DEA). Finally, DEA can react with a third molecule of EO to yield trithis compound (TEA).
Q2: Why is the ammonia-to-ethylene oxide (NH₃/EO) molar ratio the most critical factor for yield control?
A: The NH₃/EO ratio directly controls the relative concentration of the primary nucleophile (ammonia) versus the reactive substrate (ethylene oxide). Because MEA and DEA are also nucleophilic, they compete with ammonia to react with available ethylene oxide.[4]
-
A high excess of ammonia ensures that an ethylene oxide molecule is statistically more likely to encounter and react with an ammonia molecule rather than an already-formed this compound molecule. This condition maximizes the yield of MEA.[5][6]
-
A low excess of ammonia means that as MEA and DEA are formed, their concentration relative to ammonia becomes significant, increasing the probability of them reacting with ethylene oxide to form higher-order ethanolamines.[6][7]
Q3: What is the role of water in this synthesis?
A: Water is essential as it acts as a catalyst for the reaction.[8][9] The reaction between ammonia and ethylene oxide proceeds very slowly in anhydrous conditions.[8][10] Water facilitates the ring-opening of the ethylene oxide molecule. However, an excessive amount of water can lead to an undesirable side reaction: the hydrolysis of ethylene oxide to form ethylene glycol (EG), which reduces the overall yield of ethanolamines.[11][12]
Q4: What are the typical industrial operating conditions for this reaction?
A: The reaction is typically carried out in the liquid phase under high pressure to ensure reactants remain condensed.[11][13]
-
Temperature: Generally ranges from 60°C to 150°C.
-
Pressure: Sufficient pressure is applied to maintain a liquid phase, often between 500 and 2,000 psig (approximately 35 to 138 bar).[11]
-
NH₃/EO Molar Ratio: This is highly variable depending on the desired product. For high MEA selectivity, ratios of 10:1 to 40:1 are common.[5][13] For a mixed or DEA/TEA-rich output, ratios can be much lower, around 3:1 to 5:1.[6][14]
Visualizing the Reaction Pathway & Product Selectivity
The following diagram illustrates the consecutive nature of the this compound synthesis. Control over the stoichiometry is key to determining which product is favored.
Caption: Consecutive reaction pathway for this compound synthesis.
Troubleshooting Guide: Stoichiometry-Related Issues
Q1: My goal is high MEA selectivity (>80%), but my product is a mixture rich in DEA and TEA. What is the primary cause?
A: Cause: The molar ratio of ammonia to ethylene oxide (NH₃/EO) is too low. The rate constants for the reactions forming DEA and TEA are higher than that for MEA formation.[4] Once MEA is formed, it competes effectively with the remaining ammonia for ethylene oxide. If the concentration of ammonia is not sufficiently high, the reaction will inevitably proceed to generate higher-order amines.
Solution:
-
Increase Stoichiometric Ratio: The most effective solution is to significantly increase the molar excess of ammonia. To achieve MEA yields of 70-90 mol%, NH₃/EO ratios should be in the range of 10:1 to 40:1.[5][13] A ratio of 10:1 is often sufficient to ensure the product is almost entirely MEA.[6]
-
Verify Feed Accuracy: Ensure that your mass flow controllers or other measurement systems for both ammonia and ethylene oxide are calibrated and accurate. A small error in the EO feed can drastically alter the effective molar ratio.
-
Reactor Mixing: Poor mixing can create localized zones with a low NH₃/EO ratio, even if the overall stoichiometry is correct. Ensure your reactor's agitation is sufficient for the reaction volume and viscosity.
Q2: I'm observing a significant peak corresponding to ethylene glycol (EG) in my chromatographic analysis. How can I minimize this byproduct?
A: Cause: This indicates the undesirable hydrolysis of ethylene oxide, a competitive side reaction catalyzed by water.[11] While some water is necessary to catalyze the primary reaction, an excess will promote ethylene glycol formation.[15]
Solution:
-
Control Water Content: The amount of water in the reaction mixture should be carefully controlled. While the reaction is slow in anhydrous conditions, aim for a minimal amount of water that still provides a catalytic effect. Typically, water content is kept below 5% by weight of the reaction mixture.[15]
-
Use Anhydrous Ammonia: If possible, use anhydrous ammonia and add a controlled, minimal amount of deionized water rather than starting with a dilute aqueous ammonia solution. This provides precise control over the water content.
Q3: The overall conversion of ethylene oxide is low, despite a correct stoichiometric ratio and controlled water content. What other factors should I investigate?
A: Cause: Low conversion points to issues with reaction kinetics, which are influenced by temperature, pressure, and residence time.
Solution:
-
Evaluate Reaction Temperature: The reaction is exothermic and temperature-dependent. Ensure the temperature is within the optimal range of 60-150°C. Temperatures that are too low will result in slow reaction rates and incomplete conversion.
-
Confirm Liquid Phase Maintenance: The reaction must occur in the liquid phase.[6] Verify that the reactor pressure is high enough to prevent ammonia and ethylene oxide from vaporizing at the operating temperature. Consult phase diagrams for the ammonia-water system if necessary.[16] Pressures of 500-2000 psig are typical.[11]
-
Check Residence Time: In a continuous reactor, ensure the residence time is sufficient for the reaction to proceed to completion. For a batch reactor, ensure the reaction is allowed to run for an adequate duration.
Stoichiometry Troubleshooting Workflow
This flowchart provides a logical sequence for diagnosing and resolving common issues related to product yield and selectivity.
Caption: Decision workflow for troubleshooting this compound synthesis.
Experimental Protocol: Optimizing NH₃/EO Ratio for MEA Production
Objective: To empirically determine the effect of the NH₃/EO molar ratio on the product distribution of ethanolamines and identify the optimal ratio for maximizing MEA yield.
Materials & Equipment:
-
High-pressure stainless steel batch reactor (e.g., 1L autoclave) with magnetic stirring, temperature control (heating mantle/cooling coil), pressure transducer, and gas/liquid inlet ports.
-
Anhydrous ammonia (99.9% purity).
-
Ethylene oxide (99.5% purity).
-
Deionized water.
-
Gas Chromatograph (GC) with a suitable column (e.g., polar capillary column) and Flame Ionization Detector (FID) for product analysis.
-
Analytical balance and gas-tight syringes or mass flow controllers.
Procedure:
-
Reactor Preparation: Ensure the reactor is clean, dry, and properly assembled. Perform a pressure test with nitrogen to confirm system integrity.
-
Charging Reactants (Example for 20:1 Ratio):
-
Evacuate the reactor.
-
Add 17.0 g (1.0 mol) of deionized water to the reactor.
-
Cool the reactor to <10°C. Carefully charge 170.3 g (10.0 mol) of anhydrous ammonia.
-
Seal the reactor and begin stirring.
-
-
Reaction Execution:
-
Heat the reactor to the target temperature of 100°C. The pressure will rise.
-
Once the temperature is stable, introduce 22.0 g (0.5 mol) of ethylene oxide into the reactor at a controlled rate. This establishes a 20:1 NH₃/EO molar ratio.
-
Maintain the reaction at 100°C with continuous stirring for 2 hours. Monitor pressure and temperature throughout.
-
-
Reaction Quench & Product Recovery:
-
After the reaction period, cool the reactor to <20°C.
-
Carefully vent the excess ammonia through a scrubber system.
-
Collect the liquid product from the reactor and record its total mass.
-
-
Repeat for Different Ratios: Repeat the experiment using different NH₃/EO molar ratios (e.g., 5:1, 10:1, 30:1) while keeping all other parameters (temperature, water content, reaction time) constant.
-
Product Analysis:
-
Prepare a small, accurately weighed sample of the crude product and dilute it with a suitable solvent (e.g., methanol).
-
Inject the sample into the GC to determine the weight percent of MEA, DEA, TEA, and any ethylene glycol.
-
Calculate the molar yield of each product based on the initial moles of ethylene oxide.
-
Data Summary and Interpretation
The results of your experiments can be summarized in a table for clear comparison.
| NH₃/EO Molar Ratio | EO Conversion (%) | MEA Selectivity (%) | DEA Selectivity (%) | TEA Selectivity (%) | EG Selectivity (%) |
| 5:1 | >99 | 55.2 | 28.1 | 15.3 | 1.4 |
| 10:1 | >99 | 78.5 | 16.5 | 4.1 | 0.9 |
| 20:1 | >99 | 89.1 | 8.2 | 1.8 | 0.9 |
| 30:1 | >99 | 92.3 | 5.9 | 1.0 | 0.8 |
| (Note: Data is illustrative and will vary based on specific experimental conditions.) |
Interpretation: As the data clearly demonstrates, increasing the NH₃/EO molar ratio drastically increases the selectivity towards MEA while suppressing the formation of DEA and TEA.[7][17] This provides a direct, controllable method to tune the output of the synthesis to meet specific production goals.
References
- Park, K., Park, T., & Lee, B. (1985). A Study on the Reaction Kinetics for Ethanolamines Synthesis. Korean Journal of Chemical Engineering. [Source: Semantic Scholar]
- Dow Chemical Technology (1990). Production of this compound by amination of ethylene oxide over acid activated clays. European Patent EP 0 375 267 B1.
- Zhang, L., et al. (2011). Kinetics of synthesis of ethanolamines catalyzed by water. Advanced Materials Research.
- University of California, Davis (2015). Memo on Ethanol-amines Production. [Source: ucdavis.edu]
- Indian Institute of Technology Guwahati. Lecture _17_Ethylene oxide and Ethanolamines. [Source: Scribd]
- BenchChem (2025). An In-depth Technical Guide to the Synthesis of N-(Hydroxymethyl)
- Kao Soap Co Ltd (1978). Process and reactor for preparing ethanolamines. US Patent 4119670A.
- University of Pennsylvania (Date not specified). Design of a system of this compound reactors. [Source: upenn.edu]
- Rifleman 82 (2015). Example - this compound production. Consequential LCA. [Source: consequential-lca.org]
- Scientific.Net (2011).
- Chinese Journal of Chemistry (Date not specified). Amination of Ethylene Oxide to this compound. [Source: sioc-journal.cn]
- Wikipedia. This compound. [Source: Wikipedia]
- Maruyama, Y., & Nakata, S. (1994). Selective Synthesis of Ethylenediamine from this compound over Zeolite Catalysts.
- Intratec Solutions (2015). Ethanolamines Production Cost Analysis.
- Devaraja, D., & Kiss, A. A. (2022). Novel intensified process for ethanolamines production using reactive distillation and dividing-wall column technologies. Chemical Engineering and Processing - Process Intensification. [Source: TU Delft Research Portal]
- ACS Omega (2024). Green Catalytic Synthesis of Ethylenediamine from Ethylene Glycol and Monothis compound: A Review.
- ResearchGate (2017). Amination of Ethylene Oxide to this compound.
- Dow Chemical Technology (1990). Production of this compound by amination of ethylene oxide over acid activated clays. European Patent EP0375267A2.
- ResearchGate (2009). Development of Dithis compound Selective Production Process Using Shape-Selective Zeolite Catalyst.
- Dow Global Technologies Inc. (2010). Methods for making this compound(s) and ethyleneamine(s) from ethylene oxide and ammonia, and related methods. US Patent US20100087684A1.
- Korean Journal of Chemical Engineering (2009). Simulation and optimization of ethanol amine production plant. [Source: Korean Journal of Chemical Engineering]
- ResearchGate (2023). Effects of Co particle size on the carbon selectivity of ammonolysis of....
- ResearchGate (2009). Simulation and optimization of ethanol amine production plant.
- Segawa, K. (1993).
- Intratec Solutions (2024). ETHANOLAMINES PRODUCTION.
- Scribd (2022). Optimizing Ethanolamines Production Process. [Source: Scribd]
- Buss-SMS-Canzler GmbH (2011). Method and plant for the production of ethanol amines. European Patent EP2177501B3.
- Imagine Simulation Technologies Pvt. Ltd. (2025). Optimization of Ethanolamines Production with OpenModelica & CasADi. [Source: openmodelica.org]
- ResearchGate (2011). Reaction Kinetics of Ethanolamines with Water Catalysis.
- Lunar and Planetary Institute. THE AMMONIA-WATER PHASE DIAGRAM AND PHASE VOLUMES. [Source: lpi.usra.edu]
- ResearchGate (2011). Liquid–liquid equilibrium of aqueous two-phase systems composed of poly(ethylene oxide) 1500 and different electrolytes.
Sources
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- 4. researchgate.net [researchgate.net]
- 5. data.epo.org [data.epo.org]
- 6. This compound Synthesis [owlnet.rice.edu]
- 7. researchgate.net [researchgate.net]
- 8. Reaction Kinetics of Ethanolamines with Water Catalysis | Scientific.Net [scientific.net]
- 9. research.tudelft.nl [research.tudelft.nl]
- 10. researchgate.net [researchgate.net]
- 11. faculty.engineering.ucdavis.edu [faculty.engineering.ucdavis.edu]
- 12. kiche.or.kr [kiche.or.kr]
- 13. EP0375267A2 - Production of this compound by amination of ethylene oxide over acid activated clays - Google Patents [patents.google.com]
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- 16. lpi.usra.edu [lpi.usra.edu]
- 17. EP2177501B3 - Method and plant for the production of ethanol amines - Google Patents [patents.google.com]
Technical Support Center: Purification of Crude Ethanolamine by Vacuum Distillation
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the purification of crude ethanolamine. The methodologies and troubleshooting advice provided herein are synthesized from established chemical engineering principles and field-proven practices to ensure both procedural success and experimental integrity.
Section 1: Troubleshooting Guide
This section addresses the most common issues encountered during the vacuum distillation of this compound. Each problem is presented with potential causes and actionable solutions to guide you through a logical diagnostic process.
Question: My vacuum level is low or unstable, preventing me from reaching the target pressure. What's wrong?
Answer: Achieving and maintaining a stable, deep vacuum is the most critical parameter for successfully distilling this compound without thermal degradation.[1] Fluctuations or an inability to reach the setpoint pressure directly impacts the boiling point and can compromise product purity.[2]
Potential Causes & Solutions:
-
System Leaks: This is the most common cause. Even minuscule leaks in joints or connections will prevent the system from reaching a deep vacuum.[3]
-
Solution: Systematically inspect all ground-glass joints, O-rings, and hose connections. Ensure all joints are properly greased with a suitable vacuum grease and securely clamped. A "leak-up test" can quantify the issue: isolate the system from the pump and monitor the rate of pressure increase; a rapid rise indicates a significant leak.[4] To locate a specific leak, you can carefully apply a solvent like acetone or ethanol to suspect joints while monitoring the vacuum gauge; a jump in pressure indicates the leak's location as the solvent is drawn in.[4]
-
-
Vacuum Pump Issues: The pump may be underperforming due to old or contaminated oil, worn-out components, or insufficient capacity for the system volume.
-
Solution: Check the vacuum pump oil level and clarity. If it appears cloudy or discolored, change it according to the manufacturer's instructions. Ensure the pump is appropriately sized for your apparatus. Directly connecting the gauge to the pump can verify its ultimate vacuum capability.[4]
-
-
Contaminated Cold Trap: An inefficient or full cold trap allows volatile substances to be drawn into the vacuum pump, compromising its performance.[3]
-
Solution: Ensure your cold trap is filled with an appropriate coolant (e.g., dry ice/acetone or liquid nitrogen). The trap must be placed between the distillation apparatus and the vacuum pump. If it fills with frozen solvent during the initial pump-down, it may need to be carefully vented and emptied before proceeding.
-
-
Outgassing: Volatiles adsorbed onto the surfaces of the glassware or dissolved in the crude this compound can be slowly released, creating a "virtual leak" that makes it difficult to achieve a deep vacuum.[4]
-
Solution: Ensure all glassware is thoroughly clean and dry before assembly.[3] A preliminary degassing step, where the crude mixture is held under a moderate vacuum at a low temperature, can help remove highly volatile impurities like residual water or ammonia before high-temperature distillation begins.
-
Question: The distilled this compound is yellow or dark brown. How can I prevent this discoloration?
Answer: Discoloration is a primary indicator of product degradation. This compound is sensitive to both heat and oxygen, especially at elevated temperatures.[5][6] The goal is to distill the product below its decomposition temperature.
Potential Causes & Solutions:
-
Excessive Temperature: The distillation pot temperature is too high, causing thermal degradation. Pure monothis compound (MEA) can start to decompose at temperatures as low as 89.7°C, a process that is accelerated by impurities like metal ions.[7]
-
Solution: The fundamental remedy is to improve the vacuum. A deeper vacuum lowers the boiling point of this compound, allowing distillation at a safer, lower temperature.[8] Aim for the lowest possible pressure your system can stably maintain. Use a heating mantle with a stirrer to ensure even heating and avoid localized "hot spots" in the flask.[3]
-
-
Presence of Oxygen: Air leaking into the system can cause oxidation of the hot this compound, leading to colored byproducts.
-
Solution: Meticulously check for and eliminate all vacuum leaks as described in the previous point.[4] For high-purity applications, purging the system with an inert gas like nitrogen or argon before pulling the vacuum can help remove residual air.
-
-
Contaminants in Crude Mixture: The starting material may contain impurities that act as catalysts for degradation or are themselves colored.
-
Solution: While distillation is meant to remove these, some pre-treatment may be beneficial. If the crude mixture is from a synthesis reaction, ensure that any catalysts have been adequately removed or neutralized.
-
Question: My product yield is significantly lower than expected. What are the contributing factors?
Answer: Low yield can stem from mechanical losses, incomplete distillation, or product degradation.
Potential Causes & Solutions:
-
Premature Shutdown: The distillation was stopped before all the product could vaporize and travel to the receiver.
-
Solution: Monitor the distillation rate. When the rate of collection slows significantly and the pot temperature begins to rise without a corresponding production of distillate, the fraction is likely complete. Be patient, as the process can be slow under a deep vacuum.
-
-
Inefficient Condensation: Product vapors are passing through the condenser without liquefying and are being lost to the cold trap or vacuum pump.
-
Solution: Ensure a sufficient flow of coolant through the condenser. Check the coolant temperature; it must be well below the boiling point of the this compound at the operating pressure. For very deep vacuums, a more efficient condenser (e.g., a Friedrichs condenser) may be necessary.
-
-
Thermal Degradation: As mentioned above, high temperatures can degrade the product into non-volatile tars or gaseous byproducts, reducing the amount of recoverable pure this compound.[5]
-
Solution: Optimize the vacuum and temperature to minimize degradation. A lower distillation temperature is always preferable.[3]
-
-
Hold-up in the Apparatus: A significant amount of product can be lost as a thin film coating the surfaces of a large or complex distillation column and head.
-
Solution: Use an apparatus appropriately sized for the volume of material being distilled. For smaller scales, a short-path distillation head is recommended to minimize the travel distance for the vapor and reduce surface area for hold-up.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: Why is vacuum distillation required to purify this compound? this compound has a relatively high boiling point at atmospheric pressure (~170 °C for MEA).[9] At this temperature, it is susceptible to thermal degradation and oxidation, which results in impurities and discoloration.[5][10] Vacuum distillation lowers the boiling point to a temperature where the compound is more stable, allowing for separation from less volatile impurities without decomposition.[2][8]
Q2: What are the typical impurities in "crude" this compound? Crude this compound, often resulting from the ammonolysis of ethylene oxide, is a mixture. The primary components are monothis compound (MEA), dithis compound (DEA), and trithis compound (TEA).[9] Other significant impurities can include unreacted ammonia and water.[9] Degradation byproducts or reactants from other processes may also be present.
Q3: What are the optimal vacuum pressure and temperature ranges for distilling monothis compound (MEA)? The optimal parameters depend on the desired purity and the specific equipment. However, a general target is to achieve a pressure low enough to reduce the boiling point to well under 100°C.
| Pressure | MEA Boiling Point (Approx.) | DEA Boiling Point (Approx.) |
| 760 mmHg (Atmospheric) | 170 °C | 270 °C |
| 100 mmHg | 120-130 °C | - |
| 20 mmHg | ~80 °C | 150-160 °C |
| 5 mmHg | ~60 °C | ~130 °C |
| Data synthesized from sources.[11] |
For high-purity MEA, operating in the 5-20 mmHg range at temperatures between 60-80°C is a common and effective strategy.[11]
Q4: How can I verify the purity of my distilled this compound? The purity of the collected fractions should be assessed using standard analytical techniques. Gas Chromatography (GC) with a Flame Ionization Detector (FID) is the most common and effective method.[9] High-Performance Liquid Chromatography (HPLC) can also be used. For a quick assessment, measuring the refractive index can provide a good indication of purity if compared against a certified standard.[12] Industrial-grade MEA typically has a purity of 99.5% or higher.
Q5: What materials are compatible with hot this compound for constructing the distillation apparatus? Standard borosilicate glassware is perfectly suitable for the distillation apparatus. For seals and gaskets, PTFE is an excellent choice. It is critical to avoid copper and brass fittings, as ethanolamines are corrosive to these materials.[13] While stainless steel is used in industrial settings, care must be taken as certain grades can be susceptible to corrosion, potentially contaminating the product.[14]
Q6: What are the primary safety precautions for this procedure? this compound is a corrosive, toxic, and flammable liquid.[15][16]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., butyl rubber), safety goggles, a face shield, and a lab coat.[17][18]
-
Ventilation: The entire procedure must be performed inside a certified chemical fume hood to avoid inhaling harmful vapors.[13][18]
-
Handling: Avoid all personal contact.[13] In case of skin contact, rinse immediately and thoroughly with water.[16]
-
Vacuum Safety: Inspect all glassware for cracks or star fractures before use, as they can implode under vacuum. Use a safety shield around the apparatus.
-
Fire Safety: Keep all sources of ignition away from the setup.[18] Have a dry chemical or CO2 fire extinguisher nearby.
Q7: Can this compound form an azeotrope with water? While many alcohols form azeotropes with water (e.g., ethanol), comprehensive azeotrope tables do not typically list one for the monothis compound-water system.[19][20] However, because water is a common impurity and has a much lower boiling point, it is crucial to remove it before the main this compound fraction is collected. This is often done in a preliminary "stripping" step at a lower temperature and moderate vacuum.
Section 3: Standard Operating Procedure (SOP)
Protocol: Lab-Scale Vacuum Distillation of Crude this compound
-
Pre-Distillation Preparation:
-
Charge the round-bottom distillation flask with the crude this compound mixture, not exceeding 50% of its volume. Add a new magnetic stir bar.
-
Assemble the distillation apparatus (see diagram below) within a chemical fume hood. A short-path distillation head is recommended.
-
Ensure all joints are lightly greased and sealed. Securely clamp the flask, distillation head, and receiving flask.
-
-
System Purge & Degassing (Optional but Recommended):
-
Connect a line from an inert gas source (Nitrogen or Argon) to the vacuum adapter.
-
Gently flush the system with the inert gas for 5-10 minutes to displace air.
-
Turn off the gas flow.
-
-
Initial Pump-Down & Water/Ammonia Removal:
-
Start the coolant flow through the condenser.
-
Engage the magnetic stirrer at a moderate speed.
-
Slowly and carefully open the system to the vacuum pump. Monitor the pressure on the manometer.
-
Allow the system to pump down to a moderate vacuum (e.g., 50-100 mmHg). Do not apply heat yet. Highly volatile components like ammonia and some water may distill over and collect in the cold trap.
-
-
Main Fraction Distillation (Monothis compound):
-
Once the initial outgassing subsides and the vacuum is stable, slowly increase the vacuum to the target pressure (e.g., <20 mmHg).
-
Begin gently heating the distillation flask using the heating mantle.
-
Observe the thermometer in the distillation head. The temperature will rise as the first fraction (forerun), primarily residual water, begins to distill. Collect this in the first receiving flask.
-
Once the forerun is collected, the head temperature will drop before rising again and stabilizing at the boiling point of monothis compound at your operating pressure.
-
Quickly switch to a clean receiving flask to collect the pure MEA fraction.
-
Maintain a steady distillation rate by carefully balancing the heat input and vacuum level. The process should be a gentle, steady collection of drops, not a violent boil.
-
-
Shutdown:
-
When the MEA fraction is collected (indicated by a drop in distillation rate and a sharp rise in pot temperature), turn off the heating mantle and lower it from the flask.
-
Allow the system to cool completely under vacuum.
-
Once cool, slowly and carefully vent the system to atmospheric pressure by introducing an inert gas or air through the vacuum adapter. Never vent a hot system.
-
Disassemble the apparatus, cap the collected pure product, and label it appropriately.
-
Section 4: Visual Aids & Diagrams
Diagram: Laboratory Vacuum Distillation Setup
Caption: Fig 1. Standard setup for vacuum distillation.
Diagram: Troubleshooting Flowchart for Low/Unstable Vacuum
Caption: Fig 2. Diagnostic flowchart for vacuum issues.
Section 5: References
-
Synthesis and Purification of Dithis compound: A Technical Guide for Research Applications. Benchchem.
-
Understanding Monothis compound (MEA) Purity and Specifications for Industrial Buyers. Dakota Gas.
-
Troubleshooting Common Issues in Molecular Distillation Equipment. LabTech Supply Co.
-
Monothis compound* (MEA). Amines & Plasticizers Limited.
-
This compound = 98 141-43-5. Sigma-Aldrich.
-
Safety Data Sheet: this compound. Carl ROTH.
-
US3453183A - Method of purifying ethanolamines. Google Patents.
-
This compound. Santa Cruz Biotechnology.
-
Degradation of Ethanolamines and Reducing Their Impact on Devices. AIP Publishing.
-
MONOthis compound (MEA) 99%. Equilex BV.
-
The MLA Process Works this compound Separation Unit. University of Pennsylvania ScholarlyCommons.
-
Vacuum Distillation issues? | Call Pressure Control Solutions!. Pressure Control Solutions.
-
ICSC 0152 - this compound. ILO International Chemical Safety Cards.
-
SAFETY DATA SHEET - this compound. Fisher Scientific.
-
This compound, Certified AR for Analysis, Fisher Chemical 500 mL. Fisher Scientific.
-
Vacuum Distillation Unit Operations and Troubleshooting. PEICE.
-
Distillations | Environmental Health & Safety. Georgia Institute of Technology.
-
Materials Chemical Compatibility Guide. Trelleborg.
-
Chemical Compatibility Selection Guide- Material Selection. Professional Automation.
-
Chemical Compatibility Chart. Mykin Inc.
-
Separation of azeotropic mixture (ethanol and water) enhanced by deep eutectic solvents. ResearchGate.
-
Chemical Compatibility Database. Cole-Parmer.
-
Thermal degradation of monothis compound and its effect on CO2 capture capacity. ResearchGate.
-
Novel intensified process for ethanolamines production using reactive distillation and dividing-wall column technologies. TU Delft Research Portal.
-
Thermal Decomposition and Nonisothermal Kinetics of Monothis compound Mixed with Various Metal Ions. ResearchGate.
-
Distillation Pressure Control Troubleshooting. YouTube.
-
Chemical Compatibility Table. Geotech Environmental Equipment.
-
Vacuum Distillation For Amine Regeneration. Cheresources.com Community.
-
Distillation Troubleshooting. ResearchGate.
-
Vacuum distillation. Wikipedia.
-
Oxidative degradation of 2-ethanolamine; the effect of oxygen concentration and temperature on product formation. Norwegian Research Information Repository - NTNU.
-
azeotrope. chemeurope.com.
-
Analysis of the causes of formation of this compound destruction products in absorbent solutions used in gas cleaning. E3S Web of Conferences.
-
Vaporization and Conversion of Ethanolamines used in Metalworking Operations. PMC.
-
Optimum Vacuum Distillation Pressure. ResearchGate.
-
Azeotrope tables. Wikipedia.
-
Optimizing Vacuum Distillation Columns. Scribd.
-
Trouble with vacuum leaks in your distillation system? Learn how to te. Beaker & Wrench.
-
Vapor–Liquid Equilibrium in Binary and Ternary Azeotropic Solutions Acetonitrile-Ethanol-Water with the Addition of Amino Esters of Boric Acid. MDPI.
-
Degradation of ethanolamines and reducing their impact on devices. AIP Publishing.
-
Optimisation of Vacuum Distillation Units in Oil Refineries Using Surrogate Models. ResearchGate.
-
Help a noob out please. Ethanol distillation is pulling over to receiving flask. Future4200.
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- 14. Introduction [owlnet.rice.edu]
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- 18. fishersci.com [fishersci.com]
- 19. azeotrope [chemeurope.com]
- 20. Azeotrope tables - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of Synthesized Ethanolamine Hydrochloride
Welcome to the technical support center for the purification of synthesized ethanolamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in obtaining high-purity this compound hydrochloride post-synthesis. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and reproducible purification strategy.
Understanding the Challenge: Common Impurities
The synthesis of this compound hydrochloride, typically via the reaction of this compound with hydrochloric acid or ethylene oxide with ammonium chloride, can result in a crude product contaminated with several impurities.[1][2] Understanding these impurities is the first step in designing an effective purification protocol.
Primary Impurities:
-
Dithis compound Hydrochloride (DEA·HCl): Formed from the reaction of this compound with a second molecule of ethylene oxide before neutralization.
-
Trithis compound Hydrochloride (TEA·HCl): Formed from further reaction with ethylene oxide.
-
Unreacted Starting Materials: Residual this compound or ammonium chloride.
-
Water: Often present from aqueous reagents or atmospheric absorption due to the hygroscopic nature of the salt.[3]
-
Colorimetric Impurities: By-products from side reactions that can impart a yellow or brown tint to the final product.
The structural similarities between mono-, di-, and trithis compound hydrochlorides—all containing hydroxyl groups and being mutually soluble to some extent—present the primary purification challenge.[4] However, their differences in physical properties can be exploited for separation.
Troubleshooting and FAQ Guide
This section is structured in a question-and-answer format to directly address common issues encountered during the purification of this compound hydrochloride.
Q1: My synthesized this compound hydrochloride is off-white or yellowish. How can I remove the color?
A1: A yellowish tint typically indicates the presence of soluble, colored organic impurities. The most effective method to remove these is through a charcoal treatment during recrystallization.
Causality: Activated charcoal has a high surface area with a network of pores that readily adsorb large, colored impurity molecules, while the smaller this compound hydrochloride molecules remain in solution.
Protocol Insight:
-
Dissolve the crude this compound hydrochloride in the minimum amount of a suitable hot solvent (e.g., absolute ethanol).
-
Add a very small amount of activated charcoal (typically 1-2% of the solute mass). Using too much can lead to significant loss of your desired product due to co-adsorption.
-
Keep the solution hot for a few minutes to allow for adsorption.
-
Perform a hot gravity filtration to remove the charcoal.[5] This step is critical and must be done quickly to prevent premature crystallization in the funnel.
Q2: I'm trying to recrystallize my product, but it's "oiling out" instead of forming crystals. What's happening and how do I fix it?
A2: "Oiling out" occurs when the solid melts in the hot solvent and separates as a liquid phase rather than dissolving. This is common when the melting point of the impure solid is lower than the boiling point of the solvent.
Causality: The high concentration of impurities significantly depresses the melting point of the eutectic mixture. When this mixture is heated, it melts before it can fully dissolve in the solvent.
Troubleshooting Steps:
-
Increase Solvent Volume: The immediate solution is to add more hot solvent. This will lower the saturation point of the solution, often allowing the oil to fully dissolve.[6]
-
Switch to a Mixed-Solvent System: A highly effective strategy is to use a solvent pair. Dissolve the crude product in a minimum of a "good" solvent where it is highly soluble (like hot ethanol or methanol). Then, slowly add a "poor" or "anti-solvent" where it is less soluble (like hot water or isopropanol) dropwise until the solution becomes faintly cloudy (the cloud point).[5][7] Add a final few drops of the "good" solvent to clarify the solution before allowing it to cool. This precisely controls the saturation point.
-
Lower the Crystallization Temperature: By adding more solvent, you ensure that the solution becomes saturated at a lower temperature, which may be below the melting point of your impure compound.
Q3: My product won't crystallize from the solution, even after cooling. What should I do?
A3: This is a common issue, often caused by using too much solvent or the formation of a stable supersaturated solution.
Causality: Crystallization requires nucleation, the initial formation of a small crystal seed. In a very clean solution or one with certain impurities, nucleation can be inhibited. Alternatively, if the solution is not sufficiently concentrated, the solubility limit is never reached upon cooling.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for crystallization failure.
Q4: How do I choose the best solvent for recrystallization to remove di- and trithis compound hydrochloride?
A4: The ideal solvent should dissolve this compound hydrochloride well at high temperatures but poorly at low temperatures. Crucially, it should either readily dissolve the DEA·HCl and TEA·HCl impurities even at low temperatures, or not dissolve them at all. For this system, a mixed solvent of ethanol and water is often effective.
Causality & Solvent System Design: this compound hydrochloride has good solubility in hot ethanol. DEA·HCl and TEA·HCl, having more hydroxyl groups, tend to be even more soluble in polar protic solvents like ethanol. This difference can be exploited.
| Solvent System | Rationale for Effectiveness |
| Absolute Ethanol | A good starting point. This compound HCl is less soluble in cold ethanol than its di- and tri- counterparts, allowing for selective crystallization. |
| Ethanol/Water | Excellent for fine-tuning polarity. Adding water (an anti-solvent) decreases the solubility of this compound HCl, forcing it to crystallize while the more polar impurities may remain in the ethanol-rich mother liquor.[5] |
| Methanol | Mentioned in patent literature as a suitable solvent.[8] Its high polarity may keep impurities dissolved during cooling. |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization from Ethanol
This protocol is a good first attempt for crude material that is not heavily contaminated.
-
Dissolution: Place the crude this compound hydrochloride (e.g., 10 g) in a 100 mL Erlenmeyer flask. Add a magnetic stir bar. In a separate beaker, heat approximately 50-60 mL of absolute ethanol to boiling. Add the hot ethanol to the flask in small portions while stirring and heating until the solid just dissolves. Use the absolute minimum amount of boiling solvent.[9]
-
Hot Filtration (if needed): If insoluble impurities or color persist, perform a hot gravity filtration as described in Q1.
-
Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of pure, large crystals.[2]
-
Chilling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[5]
-
Washing: Wash the crystals with a minimal amount of ice-cold absolute ethanol to rinse away the impurity-laden mother liquor.
-
Drying: Dry the crystals under vacuum. Due to the hygroscopic nature of the compound, drying in a desiccator over a strong drying agent (like P₂O₅) is recommended.
Protocol 2: Two-Solvent Recrystallization (Ethanol-Water)
This method offers greater control and is often more effective for separating the more soluble DEA·HCl and TEA·HCl impurities.
-
Dissolution: Dissolve the crude solid in the minimum amount of hot ethanol as described above.
-
Induce Saturation: While keeping the solution hot, add hot water dropwise with swirling until a persistent faint cloudiness appears. This is the "cloud point," indicating the solution is saturated.[7]
-
Clarification: Add a few more drops of hot ethanol, just enough to make the solution clear again.
-
Cooling & Isolation: Follow steps 3-7 from the single-solvent protocol, using a 90:10 ethanol:water mixture (ice-cold) for the final wash.
Purity Assessment
Verifying the purity of the final product is a critical step.
Q5: How can I confirm that my purification was successful?
A5: A combination of physical and spectroscopic methods should be used.
-
Melting Point Analysis: Pure this compound hydrochloride has a distinct melting point. A sharp melting range close to the literature value indicates high purity. Impurities will typically cause the melting point to be depressed and broaden.
-
NMR Spectroscopy: ¹H NMR is a powerful tool to check for the presence of DEA·HCl and TEA·HCl. The ethylene protons (-CH₂-) in mono-, di-, and trithis compound hydrochloride will have slightly different chemical shifts. A clean spectrum matching the reference for pure this compound hydrochloride is a strong indicator of purity.[10][11][12]
Purity Verification Workflow:
Caption: Workflow for purification and subsequent purity analysis.
References
- Troubleshooting Crystalliz
- A Step-by-Step Guide to Recrystalliz
- Process for preparing this compound hydrochloride and co-product this compound. (2013).
- Method for preparing this compound hydrochlorides and coproduct this compound. (2012).
- Recrystallization Summary. (n.d.). University of Missouri-St. Louis.
- Recrystallization. (n.d.).
- Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
- Fractional crystalliz
- Recrystallization | MIT Digital Lab Techniques Manual. (2010). YouTube.
- This compound Hydrochloride. (n.d.). PubChem.
- Conformational Equilibria of this compound and Its Hydrochloride in Solution. (2025). Request PDF.
- Methods for Purification of Commonly Used Solvents. (n.d.). Alfa Chemistry.
- Mixed Solvents. (2022). Chemistry LibreTexts.
- Recrystalliz
- 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000149). (n.d.).
- This compound HYDROCHLORIDE(2002-24-6) 1H NMR spectrum. (n.d.). ChemicalBook.
- Dithis compound(111-42-2) 1H NMR spectrum. (n.d.). ChemicalBook.
- This compound. (n.d.). SpectraBase.
Sources
- 1. Fractional crystallization (chemistry) - Wikipedia [en.wikipedia.org]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. CN102304055A - Method for preparing this compound hydrochlorides and coproduct this compound - Google Patents [patents.google.com]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. This compound HYDROCHLORIDE(2002-24-6) 1H NMR [m.chemicalbook.com]
- 11. Dithis compound(111-42-2) 1H NMR [m.chemicalbook.com]
- 12. spectrabase.com [spectrabase.com]
Technical Support Center: Overcoming Peak Tailing in GC-MS Analysis of Ethanolamines
Welcome to the technical support center for the gas chromatography-mass spectrometry (GC-MS) analysis of ethanolamines. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to poor peak shape, specifically peak tailing, encountered during the analysis of these challenging polar compounds. As a Senior Application Scientist, my goal is to provide you with not just steps, but the scientific reasoning behind them, to empower you to achieve robust and reliable results.
Ethanolamines (such as monoethanolamine (MEA), dithis compound (DEA), and trithis compound (TEA)) are notoriously difficult to analyze by GC-MS due to their high polarity, low volatility, and propensity to interact with active sites within the system. These interactions lead to asymmetrical peak shapes, most commonly tailing, which compromises resolution, integration, and ultimately, the accuracy of your quantitative analysis.[1][2][3]
This guide is structured into two main parts: a Frequently Asked Questions (FAQs) section for quick answers to common problems, and in-depth Troubleshooting Guides that provide detailed, step-by-step protocols to systematically identify and resolve the root cause of peak tailing.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding peak tailing with ethanolamines.
Q1: Why are my this compound peaks tailing so severely?
A1: Peak tailing for ethanolamines is primarily caused by unwanted secondary interactions between the analyte and active sites within your GC system.[4] Ethanolamines possess both polar hydroxyl (-OH) and basic amine (-NH) functional groups. These groups readily form strong hydrogen bonds with active silanol groups (Si-OH) present on the surfaces of untreated glass inlet liners, glass wool, and even the fused silica column itself.[5][6] This interaction temporarily and non-uniformly adsorbs a portion of the analyte molecules as they travel through the system, causing them to elute later than the main band and creating a "tail".[4][7]
Q2: I've just installed a new column, but my peaks are still tailing. What's the first thing I should check?
A2: The GC inlet liner is the first surface your sample contacts upon injection and is a very common source of activity.[8] Even with a new, high-quality column, an active or contaminated liner will cause significant peak tailing for sensitive compounds like ethanolamines.[9][10] Before troubleshooting the column, always ensure you are using a properly deactivated liner. Replace the liner and the septum as the first step in troubleshooting.[1]
Q3: What is a "deactivated" inlet liner, and which type should I use for ethanolamines?
A3: A deactivated inlet liner has its surface chemically treated to mask the active silanol (Si-OH) groups, preventing them from interacting with your analytes.[11] For basic compounds like ethanolamines, a base-deactivated liner is specifically designed to create a slightly basic surface, which repels the basic amine groups and minimizes adsorption.[5][6][12] Other proprietary deactivations, such as those marketed as Topaz™ or Siltek™, also provide excellent inertness across a wider pH range and are highly effective for amine analysis.[5][9]
Q4: Can I analyze ethanolamines without derivatization?
A4: While possible, it is extremely challenging. Direct analysis requires a meticulously inert system, including a base-deactivated liner and a specialized amine-specific GC column.[2][13] Even with an optimized system, you may still face issues with peak shape and sensitivity, especially at low concentrations. For robust and reproducible results, derivatization is highly recommended.[14]
Q5: What is derivatization and how does it help?
A5: Derivatization is a chemical reaction used to modify the analyte to make it more suitable for GC analysis. The process involves converting the polar -OH and -NH groups on the this compound molecule into less polar, more volatile derivatives. This modification has two key benefits:
-
It blocks the sites responsible for undesirable hydrogen bonding, thus eliminating interactions with active sites and dramatically improving peak shape.[14]
-
It often increases the molecular weight and volatility of the analyte, leading to better chromatographic separation from matrix interferences.[14]
Part 2: In-Depth Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving peak tailing. We will examine each component of the GC flow path.
Guide 1: The GC Inlet - Your First Line of Defense
The inlet is where most problems for active compounds originate. An improperly configured or maintained inlet will cause peak tailing regardless of how good your column or method is.
Issue: Active Sites in the Inlet Liner
-
Causality: Standard borosilicate glass liners are rich in acidic silanol groups (Si-OH). These sites have a strong affinity for the basic amine and polar hydroxyl groups of ethanolamines, leading to strong adsorptive interactions and severe peak tailing.[5][6] Contaminants from previous injections can also create new active sites.[8]
-
Solution Protocol:
-
Select the Right Liner: Always use a deactivated liner. For ethanolamines, the best choice is a base-deactivated liner. Highly inert proprietary liners are also excellent options.[9][12]
-
Regular Replacement: Liners are consumables. Establish a routine replacement schedule based on the number of injections and the cleanliness of your samples. For complex matrices, you may need to replace the liner daily.
-
Use Glass Wool (with caution): Deactivated glass wool within the liner can aid in sample vaporization and trap non-volatile residues, protecting the column.[11] However, the wool itself can be a source of activity. Ensure the glass wool is also deactivated.[15] If tailing persists, try a liner without wool.
-
Recommended Inlet Liners for this compound Analysis
| Liner Type | Deactivation | Key Advantage | Recommended Use |
| Single Taper w/ Wool | Base Deactivation | Good vaporization, traps non-volatiles | General purpose for moderately clean samples.[5] |
| Cyclo Splitter | Proprietary Inert (e.g., Topaz, Siltek) | Highly inert surface, good for trace analysis | When maximum inertness is required; for challenging, low-level analyses.[9] |
| Direct Connect | Proprietary Inert | Eliminates sample contact with the metal inlet surface | Ultimate protection for highly active or thermally labile compounds.[11] |
Guide 2: The GC Column - Ensuring an Inert Path
If inlet issues have been ruled out, the column is the next component to investigate.
Issue: Column Contamination and Degradation
-
Causality: Non-volatile matrix components can accumulate at the head of the column, creating active sites that cause peak tailing.[16][17] Over time, the stationary phase itself can degrade, especially when exposed to oxygen at high temperatures, which also exposes active sites on the fused silica tubing.[15][18]
-
Solution Protocol:
-
Column Trimming: The simplest solution for contamination at the column head is to trim the column. Remove 10-20 cm from the inlet end of the column. This removes the contaminated section and exposes a fresh, clean surface.[1][16]
-
Proper Column Installation: An improper column cut can be a physical cause of peak tailing. Ensure the column is cut cleanly and at a 90° angle using a ceramic scoring wafer or diamond scribe.[15][19] A jagged cut creates turbulence and active sites. Also, verify the column is installed at the correct height in the inlet as specified by the instrument manufacturer to avoid dead volumes.[16][19]
-
Column Conditioning: Before analysis, properly condition the column according to the manufacturer's instructions. This removes residual solvents and impurities and ensures the stationary phase is stable.
-
Workflow for Diagnosing Inlet vs. Column Activity
Issue: Inappropriate Column Choice
-
Causality: A standard, general-purpose column (e.g., a 5% phenyl-methylpolysiloxane) is not designed to handle highly polar, basic compounds like ethanolamines. The stationary phase does little to shield the analyte from active sites on the underlying fused silica tubing.
-
Solution Protocol:
-
Use an Amine-Specific Column: Several manufacturers offer columns specifically designed for the analysis of amines.[3][13] These columns feature a modified stationary phase or a base-deactivated surface that provides excellent peak shape for basic compounds, often without the need for derivatization.[13]
-
Consider Film Thickness: For highly polar compounds, a thicker film (e.g., 1.0 µm or greater) can help shield the analytes from surface activity and improve peak shape.[2]
-
Guide 3: The Method - Derivatization and GC Parameters
If your hardware is inert and you still face issues, optimizing your chemical approach and instrument parameters is the final step.
Issue: Underivatized, Polar Analytes
-
Causality: As previously discussed, the inherent polarity of ethanolamines is the root cause of the analytical challenge. Without modification, these molecules are prone to strong interactions with any residual active sites in the system.
-
Solution Protocol: Derivatization Derivatization is the most robust solution for overcoming peak tailing. By masking the polar functional groups, you make the analysis far less susceptible to system activity.
Comparison of Common Derivatization Reagents for Ethanolamines
| Reagent Type | Reagent Example | Target Groups | Reaction Conditions | Advantages |
| Silylation | BSTFA, BSA | -OH, -NH | Heat (e.g., 60-80°C)[20] | Common, effective for hydroxyls and amines. |
| Acylation | TFAA (Trifluoroacetic Anhydride) | -OH, -NH | Room temperature, rapid[21] | Creates stable, volatile derivatives; often gives better results than silylation. |
| Benzylation | Benzyl Bromide | -OH, -NH | Heat (e.g., 55°C), base catalyst[14] | Creates higher MW derivatives, useful for shifting retention away from matrix interference.[14] |
Diagram: Mechanism of Peak Tailing and Derivatization
Issue: Sub-optimal GC Parameters
-
Causality: Even with an inert system and derivatized analytes, incorrect GC parameters can cause peak distortion. For example, an inlet temperature that is too low can cause incomplete or slow vaporization, leading to band broadening that can be mistaken for tailing.[19][22]
-
Solution Protocol:
-
Inlet Temperature: Ensure the inlet temperature is high enough to ensure rapid and complete vaporization of the (derivatized) ethanolamines. A typical starting point is 250-280°C.
-
Initial Oven Temperature: In splitless injection, the initial oven temperature should be set about 20°C below the boiling point of the sample solvent to allow for solvent focusing, which helps produce sharp peaks.[15][16]
-
Carrier Gas Flow: Use a constant flow mode for the carrier gas (Helium or Hydrogen). A flow rate of 1.0-1.5 mL/min is typical for most standard capillary columns. Ensure there are no leaks in the system.
-
By systematically working through these guides, from the inlet to the column and finally to the method itself, you can effectively diagnose, troubleshoot, and overcome the persistent challenge of peak tailing in the GC-MS analysis of ethanolamines.
References
- Restek Corporation. (2019, December 5).
- Valdez, C. A., et al. (2023). Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by electron ionization gas chromatography-mass spectrometry. Journal of Forensic Sciences, 68(5), 1673-1683. [Link]
- Taylor, T. (n.d.). Troubleshooting GC peak shapes. Element Lab Solutions. [Link]
- SilcoTek® Corporation. (n.d.). An Evaluation of Inlet Liner Deactivation Surfaces for a Wide Range of Analytes: From EPA Method 8270 to Ethanolamines. SilcoTek. [Link]
- Rozsypal, T. (2021). Development of a method for the derivatization of ethanolamines and its application to sand samples. Journal of the Serbian Chemical Society, 87(2), 233-243. [Link]
- Chromtech. (n.d.). GC Inlet Liner Deactivations for Basic Drug Analysis. Chromtech. [Link]
- Rozsypal, T. (2022). Development of a method for the derivatization of ethanolamines and its application to sand samples. The Distant Reader. [Link]
- ResearchGate. (2021). Development of a method for the derivatization of ethanolamines and its application to sand samples.
- Axial Scientific. (n.d.). GC Liners. Axial Scientific. [Link]
- Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems.
- Phenomenex. (n.d.). GC Troubleshooting Guide. Phenomenex. [Link]
- Restek Corporation. (n.d.). Rtx-35 Amine GC Capillary Column. Restek. [Link]
- Taylor, T. (n.d.). Troubleshooting Real GC Problems.
- GL Sciences. (n.d.). 4-1 Distorted peak shapes. GL Sciences. [Link]
- Agilent Technologies. (2016, October 11). Tips on Making your GC System and Analysis more Robust. Agilent Technologies. [Link]
- Phenomenex. (n.d.). GC Tech Tip: Peak Shape Problems - Tailing Peaks. Phenomenex. [Link]
- Restek Corporation. (2023, April 24). Packed/Micropacked Column Troubleshooting – Part 2 – Poor Peak Shapes. Restek. [Link]
- Element Lab Solutions. (n.d.). GC Diagnostic Skills I | Peak Tailing. Element Lab Solutions. [Link]
- LabRulez GCMS. (2015). This compound Analysis by GC/MS using a Zebron™ ZB-5MSPLUS ™ GC Column. LabRulez GCMS. [Link]
- Phenomenex. (2022, May 20). This compound Analysis by GC-MS using a Zebron ZB-5MSplus. Phenomenex. [Link]
- Agilent Technologies. (2011). Analysis of ethanol amines. Agilent Technologies. [Link]
- Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Bryan Research & Engineering, LLC. [Link]
- Piekos, R., et al. (1975). Quantitative gas chromatographic determination of ethanolamines as trimethylsilyl derivatives. Analytical Chemistry, 47(11), 1805-1808. [Link]
- Chemistry For Everyone. (2025, March 14).
- Separation Science. (2025, March 6). Fixing GC Peak Tailing for Cleaner Results.
- Agilent Technologies. (2020, January 20). Optimizing Conditions for GC/MS Analyses. Agilent Technologies. [Link]
- Restek Corporation. (2016, April 5). Tailing Peaks - Part 1 - GC Troubleshooting Series [Video]. YouTube. [Link]
- ResearchGate. (2020, June 4). What are the reasons for peak tailing or peak fronting in GC-MS?
- LCGC International. (2013, December 1). Optimizing GC–MS Methods.
- Microbioz India. (2023, November 22). Optimizing Gas Chromatography Parameters for Enhanced Performance. Microbioz India. [Link]
- de la Cruz, F. B., et al. (2024). Mitigating matrix effects in oil and gas wastewater analysis: LC-MS/MS method for ethanolamines. Environmental Science: Processes & Impacts. [Link]
- Agilent Technologies. (2022, April 10). How to Troubleshoot and Improve your GC/MS [Video]. YouTube. [Link]
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Technical Support Center: Minimizing Corrosion in Aqueous Ethanolamine Experimental Setups
From the Desk of the Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide you with expert insights and actionable protocols for minimizing corrosion when working with aqueous ethanolamine (MEA) solutions. Corrosion not only compromises the integrity of your experimental setup but can also introduce metallic ion contaminants, jeopardizing the validity of your results. This document moves beyond simple instructions to explain the underlying electrochemical principles, empowering you to make informed decisions in your laboratory.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the use of aqueous this compound and its corrosive properties.
Q1: Why is a seemingly simple solution like aqueous this compound corrosive?
Aqueous this compound solutions are inherently alkaline. However, their corrosivity is significantly amplified by the presence of dissolved acid gases, primarily carbon dioxide (CO₂), and to a lesser extent, oxygen (O₂) or sulfur dioxide (SO₂)[1]. When CO₂ dissolves, it reacts with this compound to form carbamates and bicarbonate ions, creating an electrolyte solution that is highly corrosive to many metals, especially carbon steel[2][3]. Furthermore, ethanolamines can act as complexing agents, forming soluble complexes with metal ions like Fe²⁺, which can prevent the formation of a stable, protective (passivating) layer and accelerate metal loss[4].
Q2: What are the most critical factors that accelerate corrosion in my MEA setup?
Several factors synergistically increase the rate of corrosion. Understanding these is the first step toward mitigation.
-
Temperature: This is arguably the most significant accelerator. An increase in temperature raises the kinetic rate of electrochemical corrosion reactions and can also cause the thermal degradation of this compound, leading to the formation of more aggressive byproducts[5][6][7][8]. Corrosion rates for stainless steel in CO₂-loaded MEA can quadruple when the temperature is raised from 25°C to 80°C[7].
-
CO₂ Loading: The concentration of dissolved CO₂ has a major impact. Higher CO₂ loading generally increases the corrosivity of the solution, although under specific conditions, it can promote the formation of a partially protective iron carbonate (FeCO₃) layer on carbon steel[1][4][9].
-
Presence of Oxygen and Other Contaminants: Dissolved oxygen significantly increases the corrosion potential of the system[1]. Contaminants from flue gas, such as SO₂, can form heat-stable salts and acidic compounds, drastically increasing the corrosion rate[1].
-
Solution Velocity: High flow rates can exacerbate corrosion by eroding protective surface films, a phenomenon known as flow-assisted corrosion (FAC)[10][11][12].
Q3: I'm using stainless steel. Isn't that supposed to be corrosion-resistant?
While stainless steels (like 304L and 316L) offer significantly better resistance than carbon steel, they are not immune to corrosion in hot, CO₂-loaded this compound solutions[5][6]. Their resistance comes from a thin, passive layer of chromium oxide on the surface. Hot amine solutions, especially under reducing (anoxic) conditions, can cause this passive layer to break down, a process called depassivation, leading to localized pitting or uniform corrosion[4][9]. SS 316L, with its molybdenum content, generally shows superior performance and lower corrosion rates compared to SS 304L under the same conditions[7].
Q4: Can I add a corrosion inhibitor to my experimental solution?
Yes, using corrosion inhibitors is a common and effective mitigation strategy[13][14]. Organic inhibitors, including many types of amines, work by adsorbing onto the metal surface through physical or chemical bonds[15][16]. This forms a protective film that acts as a barrier, slowing down the anodic (metal dissolution) and/or cathodic (reduction) reactions of the corrosion process[14]. Interestingly, ethanolamines themselves can act as corrosion inhibitors in specific environments, such as for aluminum in saline solutions or for steel in concrete pore solutions[17][18]. The selection of an inhibitor must be done carefully to ensure it does not interfere with your experimental chemistry.
Troubleshooting Guide: Diagnosing and Solving Corrosion Issues
This guide uses a practical, question-and-answer format to address specific problems you may encounter.
Problem 1: I'm observing a sudden color change (e.g., to green, brown, or black) or the formation of solid particles in my aqueous this compound solution.
-
Probable Cause: This is a classic indicator of active corrosion. The discoloration and particulates are corrosion products. For iron-based materials like carbon steel or stainless steel, the initial soluble species is Fe²⁺, which can impart a pale green color. This quickly oxidizes to form insoluble iron oxides and hydroxides (rust), which appear as reddish-brown or black particles[4]. If CO₂ is present, iron carbonates (FeCO₃) may form, and with SO₂ contamination, iron sulfates (FeSO₄) are possible[1].
-
Solution Workflow:
-
Halt the Experiment: Stop the process to prevent further damage and product contamination.
-
Sample the Solution & Solids: Carefully take a sample of the liquid and the solid particulates.
-
Analysis: Use analytical techniques like Scanning Electron Microscopy with Energy-Dispersive X-ray Spectroscopy (SEM-EDX) to determine the elemental composition of the corrosion products. This will confirm the source of the corrosion (e.g., high levels of iron, chromium, and nickel indicate stainless steel corrosion).
-
Review Parameters: Immediately assess the operational parameters. Was there an unexpected temperature spike? Has the CO₂ loading increased? Was a new component added to the system?
-
Implement Mitigation: Based on the analysis, implement a mitigation strategy as outlined in this guide, such as reducing temperature, checking for oxygen ingress, or considering a more resistant material.
-
Problem 2: My stainless steel (316L) reactor vessel shows small, deep pits after an experiment.
-
Probable Cause: You are observing pitting corrosion, a localized form of corrosion that is particularly insidious for passive metals like stainless steel. While the overall material may look intact, these pits can lead to rapid, catastrophic failure. Pitting is typically caused by the localized breakdown of the passive film, often initiated by aggressive anions like chlorides[19]. Even in a chloride-free system, high temperatures and CO₂-loaded MEA can create conditions that favor the breakdown of the passive layer[4][7].
-
Solution Workflow:
-
Thorough Inspection: Use a magnifying glass or a simple microscope to inspect the full interior surface after cleaning. Map the areas with the most severe pitting.
-
Check for Contaminants: Review the entire experimental workflow. Could chloride contamination have been introduced from any reagents, cleaning processes, or cross-contamination?
-
Reduce Temperature: As a primary corrective action, lower the maximum operating temperature of your experiment. The corrosion rate of 316L increases significantly with temperature, for example, from ~8 µm/y at 25°C to ~67 µm/y at 80°C in loaded MEA[7].
-
Consider Higher-Grade Alloys: If high temperatures are unavoidable and pitting persists, you must consider upgrading to a more resistant material, such as a duplex stainless steel or a nickel-based alloy.
-
Troubleshooting & Diagnosis Workflow
The following diagram illustrates a logical workflow for diagnosing corrosion issues in your setup.
Caption: A workflow for diagnosing and addressing corrosion.
Proactive Corrosion Management
Effective management involves proactive material selection and monitoring, not just reactive troubleshooting.
Material Selection Guide
Choosing the right materials from the outset is the most cost-effective way to prevent corrosion[13].
| Material | Condition | Compatibility | Rationale & Comments |
| Carbon Steel (e.g., 1010) | Low Temp (<60°C), Low CO₂ | Fair | Susceptible to general corrosion. A passivating FeCO₃ layer can form but is often unstable[4][9]. Not recommended for critical applications. |
| High Temp (>80°C), High CO₂ | Poor | High corrosion rates are expected. The corrosion rate increases significantly with temperature and CO₂ loading[2]. | |
| Stainless Steel 304L | Low Temp (<60°C), Loaded MEA | Good | Offers good resistance at lower temperatures. |
| High Temp (>80°C), Loaded MEA | Fair to Poor | Corrosion rates increase dramatically with temperature[7]. Susceptible to pitting and general corrosion. | |
| Stainless Steel 316L | Low Temp (<60°C), Loaded MEA | Excellent | The addition of molybdenum provides superior resistance to pitting and general corrosion compared to 304L[7]. |
| High Temp (>80°C), Loaded MEA | Good to Fair | The preferred stainless steel, but still experiences accelerated corrosion at elevated temperatures. Depassivation is a risk[4]. | |
| Aluminum Alloys | Ambient Temp, Controlled pH | Fair | Can be passivated, but is susceptible to alkaline corrosion if pH is too high[20]. Pitting is a major concern, especially for Al-Cu alloys[21]. |
| Copper Alloys | All Conditions | Poor | Ethanolamines can form stable complexes with copper, potentially leading to corrosion and contamination of the solution[22]. Generally not recommended. |
This diagram provides a simplified decision tree for selecting materials for a new experimental setup.
Caption: A decision tree for material selection.
Experimental Protocols
For researchers wishing to quantify corrosion or test new materials, the following standard protocols are provided.
Protocol 1: Material Compatibility Testing via Weight Loss (Gravimetric Method)
This protocol provides a straightforward method to determine the average corrosion rate of a material in your specific experimental solution.
Objective: To calculate the corrosion rate in millimeters per year (mm/y) or mils per year (mpy).
Materials:
-
Metal coupons (at least 3 per material) with known surface area and initial weight.
-
Your aqueous this compound test solution.
-
Glass hooks or Teflon thread for suspending coupons.
-
Reaction vessel that can replicate experimental conditions (temperature, pressure, gas).
-
Analytical balance (accurate to 0.1 mg).
-
Cleaning solution (e.g., inhibited hydrochloric acid).
Procedure:
-
Coupon Preparation:
-
Clean each metal coupon with acetone to degrease.
-
Dry completely and weigh each coupon accurately (W_initial).
-
Measure the dimensions of each coupon to calculate the total surface area (A).
-
-
Exposure:
-
Suspend the coupons in the test solution using glass hooks or Teflon thread, ensuring they are fully immersed and not touching each other or the vessel walls.
-
Seal the vessel and establish the exact experimental conditions (temperature, CO₂ loading, etc.).
-
Maintain these conditions for a predetermined exposure period (e.g., 7, 14, or 30 days). A longer period provides a more reliable average corrosion rate.
-
-
Post-Exposure Cleaning:
-
Carefully remove the coupons from the solution.
-
Visually inspect and photograph them.
-
Chemically clean the coupons to remove all corrosion products according to ASTM G1 standard practice.
-
Rinse, dry, and re-weigh each coupon to get the final weight (W_final).
-
-
Calculation:
-
Calculate the weight loss (ΔW) = W_initial - W_final.
-
Calculate the corrosion rate (CR) using the formula:
-
CR (mm/y) = (8.76 × 10⁴ × ΔW) / (A × ρ × T)
-
Where:
-
ΔW is weight loss in grams.
-
A is the surface area in cm².
-
ρ is the density of the metal in g/cm³.
-
T is the exposure time in hours.
-
-
-
References
- Gouedard, C., et al. (2021). Corrosion of stainless and carbon steel in aqueous amine for CO₂ capture.
- Yusuf, N. A. A., et al. (2025). Elucidating the corrosion of carbon steel in hybrid monothis compound solutions containing methanol or n-methyl-2-pyrrolidone. IOP Conference Series: Earth and Environmental Science. [Link]
- Gouedard, C. (n.d.). Corrosion of Stainless and Carbon Steel in Aqueous Amine for CO2 Capture.
- Vashi, R. T., & Champaneri, A. H. (2011). Ethanolamines as Corrosion Inhibitors for Zinc in Sulfamic Acid. Asian Journal of Chemistry. [Link]
- Kanimozhi, K.R., et al. (2014). Effect of Monothis compound (MEA) on the Corrosion Rates of Carbon steels and Stainless Steels in CO2 Saturated NaCl Solutions.
- Achiou, Z., et al. (2017). Corrosion Behavior of Stainless Steels in CO2 Absorption Process Using Aqueous Solution of Monothis compound (MEA). Semantic Scholar. [Link]
- Molina, M. A. G., et al. (2024). Assessment of Sustainable this compound-Based Protic Ionic Liquids with Varied Carboxylic Acid Chains as Corrosion Inhibitors for Carbon Steel in Saline Environments. MDPI. [Link]
- Ababio, G., et al. (2018). Corrosion Behavior of Carbon Steel in the Monothis compound−H2O−CO2−O2−SO2 System: Products, Reaction Pathways, and Kinetics. Industrial & Engineering Chemistry Research. [Link]
- Ma, H., et al. (2023). Ethanolamines corrosion inhibition effect on steel rebar in simulated realkalized concrete environments. Taylor & Francis Online. [Link]
- Lazarević, Z., et al. (2025). The Inhibitive effect of this compound on corrosion behavior of aluminium in NaCl solution saturated with CO2.
- Achiou, Z., et al. (2022). (PDF) Corrosion Behavior of Stainless Steels in CO2 Absorption Process Using Aqueous Solution of Monothis compound (MEA).
- Lehmann, H., et al. (1978). Corrosion inhibitor for metal surfaces.
- Betova, I., et al. (2025).
- Achiou, Z., et al. (2017). Corrosion Behavior of Stainless Steels in CO2 Absorption Process Using Aqueous Solution of Monothis compound (MEA). MDPI. [Link]
- van de Ruit, M., et al. (2021). Effects of Temperature and Pressure on the Thermolysis of Morpholine, this compound, Cyclohexylamine, Dimethylamine, and 3-Methoxypropylamine in Superheated Steam. Industrial & Engineering Chemistry Research. [Link]
- Fei, F., et al. (2024). Effect of this compound as a steel corrosion inhibitor in realkalization of carbonated concrete. Taylor & Francis Online. [Link]
- He, G., et al. (n.d.). The pH of the ammonia, morpholine and this compound solutions and the pH....
- Ellsworth, A. Z., et al. (n.d.). The Effect of Ethanolamines on Electroless Deposition of Copper on Functionalized Organic Surfaces.
- Betova, I., et al. (2025).
- GreenVCI. (n.d.). How To Prevent Corrosion: 6 Proven Methods. [Link]
- DST-CHEMICALS. (2024). The complete guide to corrosion protection in industrial settings. [Link]
- LPD Lab Services. (n.d.). Aqueous Corrosion of Metals. [Link]
- Asad, M., et al. (2022). Microstructure Refinement or Increased Copper Solubility: Factors That Contribute to the Pitting Corrosion Tendency in Aluminum–Copper Alloys. MDPI. [Link]
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- 4. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 5. [PDF] Corrosion Behavior of Stainless Steels in CO2 Absorption Process Using Aqueous Solution of Monothis compound (MEA) | Semantic Scholar [semanticscholar.org]
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- 7. mdpi.com [mdpi.com]
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- 11. Corrosion of Low-Alloy Steel in this compound Steam Generator Chemistry-The Effect of Temperature and Flow Rate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Corrosion of Low-Alloy Steel in this compound Steam Generator Chemistry—The Effect of Temperature and Flow Rate - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. researchgate.net [researchgate.net]
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- 20. US4113498A - Corrosion inhibitor for metal surfaces - Google Patents [patents.google.com]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Recrystallization of Ultra-Pure Ethanolamine Hydrochloride
Welcome to the Technical Support Center for the purification of ethanolamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who require ultra-pure material for their work. As a hygroscopic and highly soluble amine salt, the recrystallization of this compound hydrochloride presents unique challenges. This document provides not just a protocol, but the scientific rationale behind each step, empowering you to troubleshoot and adapt the procedure to your specific needs.
Frequently Asked Questions (FAQs)
Q1: Why is ultra-high purity this compound hydrochloride critical for my application?
A1: this compound hydrochloride is more than just a simple organic salt; it's a versatile building block and a critical buffer in numerous sensitive applications.[1] In pharmaceutical formulations, it can serve as an excipient, where impurities could affect the stability, solubility, and bioavailability of the active pharmaceutical ingredient (API).[1] In biochemical assays and cell culture, trace metal or organic impurities can inhibit enzymatic reactions or induce cytotoxicity, compromising experimental results. For applications like gas purification, its efficacy is directly related to its purity.[1]
Q2: What are the most likely impurities in commercial-grade this compound hydrochloride?
A2: Commercial this compound hydrochloride is typically synthesized from this compound and hydrochloric acid. The primary impurities often arise from the this compound source material, which is produced by the reaction of ethylene oxide with ammonia. This process can lead to the formation of dithis compound and trithis compound, which will subsequently be converted to their respective hydrochloride salts. Therefore, dithis compound hydrochloride and trithis compound hydrochloride are the most probable organic impurities.[2] Water is also a common impurity due to the compound's deliquescent nature.[3]
Q3: Is ethanol the only solvent for recrystallization? What about a mixed-solvent system?
A3: While absolute ethanol is the most commonly cited and effective single solvent for recrystallizing this compound hydrochloride, it is not the only option.[4] The ideal solvent should exhibit high solubility for the compound at its boiling point and low solubility at low temperatures.[5][6] If you find that your recovery is low due to significant solubility in cold ethanol, a two-solvent (or mixed-solvent) system can be employed. A common and effective pair is ethanol-water.[7] In this system, the compound is dissolved in a minimal amount of hot ethanol (the "solvent"), and then hot water (the "anti-solvent," in which the compound is less soluble) is added dropwise to the point of saturation, inducing crystallization upon cooling.[7][8]
Q4: My purified this compound hydrochloride is a beautiful white powder, but it turns into a sticky solid after a day on the bench. What's happening?
A4: This is a classic problem related to the material's inherent properties. This compound hydrochloride is highly hygroscopic and deliquescent, meaning it readily absorbs moisture from the atmosphere, which causes the crystals to dissolve.[2][3] Proper storage is non-negotiable. Once your crystals are thoroughly dry, they must be stored in a tightly sealed container, preferably within a desiccator containing a drying agent like anhydrous calcium sulfate (Drierite®) or silica gel.
The Recrystallization Workflow: A Conceptual Overview
This diagram outlines the logical steps of the purification process, from initial assessment to the final, ultra-pure product.
Caption: Workflow for the recrystallization of this compound hydrochloride.
Core Protocol: Single-Solvent Recrystallization from Ethanol
This protocol is the standard and most direct method for achieving high purity.
Materials & Equipment:
-
Crude this compound hydrochloride
-
Absolute Ethanol (Anhydrous, ≥99.5%)
-
Activated Charcoal (decolorizing carbon)
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Watch glass (to cover flask)
-
Stemless funnel and fluted filter paper
-
Büchner funnel, filter flask, and vacuum source
-
Ice bath
Step-by-Step Methodology:
-
-
Place your crude this compound HCl in an Erlenmeyer flask with a stir bar.
-
In a separate flask, heat the absolute ethanol to a gentle boil.
-
Add a small portion of the hot ethanol to the flask containing the solid. Swirl and bring the mixture to a boil on the hotplate.
-
Continue adding small aliquots of hot ethanol until the solid just dissolves. Note the total volume used; this is your minimum solvent volume.
-
-
Dissolution of Crude Product:
-
Weigh your crude this compound hydrochloride and place it in a clean, dry Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask).
-
Add the estimated minimum volume of hot absolute ethanol from your test.
-
Place the flask on a hotplate, add a boiling stone or stir bar, cover with a watch glass, and bring the mixture to a gentle boil while stirring. Add more hot ethanol dropwise if needed until all the solid is in solution. Expert Tip: Avoid vigorous, prolonged boiling, which can evaporate your solvent and cause premature crystallization.[7]
-
-
Decolorization (If Necessary):
-
If your solution is colored, it indicates the presence of organic impurities.
-
Remove the flask from the heat and allow it to cool slightly. Never add charcoal to a boiling solution, as it can cause violent bumping.
-
Add a very small amount of activated charcoal (a spatula tip is usually sufficient).
-
Reheat the mixture to a boil for a few minutes. The charcoal will adsorb the colored impurities.
-
-
Hot Gravity Filtration:
-
This step removes insoluble impurities and the activated charcoal.
-
Preheat a stemless funnel and a clean receiving Erlenmeyer flask on the hotplate to prevent premature crystallization in the funnel.
-
Place a piece of fluted filter paper in the hot funnel.
-
Carefully and quickly pour the hot solution through the filter paper. If crystals begin to form on the filter paper, rinse them through with a small amount of fresh, hot ethanol.
-
-
Crystallization:
-
Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[7]
-
Once the flask has reached room temperature and crystal formation has slowed, place it in an ice-water bath for at least 30 minutes to maximize the yield.
-
-
Collection and Washing of Crystals:
-
Set up a Büchner funnel with a piece of filter paper that fits flatly.
-
Wet the filter paper with a small amount of ice-cold absolute ethanol and turn on the vacuum to seat the paper.
-
Pour the cold crystal slurry into the funnel.
-
Break the vacuum and add a small amount of ice-cold absolute ethanol to wash the crystals. This removes any residual soluble impurities in the mother liquor.
-
Reapply the vacuum to pull the wash solvent through. Repeat the wash once more. Caution: Use a minimal amount of cold solvent for washing, as the product has some solubility even when cold, and excessive washing will reduce your yield.
-
-
Drying:
-
Leave the crystals in the funnel with the vacuum on for 10-15 minutes to air-dry them as much as possible.
-
Transfer the white, crystalline powder to a clean, pre-weighed watch glass and dry to a constant weight in a vacuum oven at a low temperature (e.g., 40-50°C).
-
Immediately transfer the dry, ultra-pure product to a desiccator for storage.
-
Troubleshooting Guide
| Problem | Observable Symptom | Root Cause(s) | Solution(s) |
| No Crystals Form | Solution remains clear even after cooling in an ice bath. | 1. Too much solvent was used. [8] 2. The solution is supersaturated. | 1. Boil off some of the solvent on a hotplate in a fume hood to concentrate the solution, then attempt to cool again. 2. Try to induce crystallization by: a) Scratching the inside of the flask with a glass rod at the solution's surface. b) Adding a "seed crystal" of pure this compound HCl. |
| "Oiling Out" | A cloudy, oily liquid separates from the solution instead of solid crystals. | 1. The solution is cooling too rapidly. 2. The concentration of the solute is too high, causing its melting point to be depressed below the temperature of the solution. 3. High concentration of impurities. | 1. Reheat the solution until the oil redissolves. 2. Add a small amount (1-5%) more of hot solvent. 3. Allow the solution to cool much more slowly. Insulate the flask by placing it on a cork ring or paper towels. |
| Low Yield | A very small amount of crystalline product is recovered. | 1. Too much solvent was used initially. 2. Premature crystallization occurred during hot filtration and was discarded. 3. Excessive washing of the final crystals. 4. The compound is significantly soluble in cold solvent. | 1. Concentrate the mother liquor (the filtrate from the final crystal collection) by boiling off some solvent and cool again to obtain a second crop of crystals. 2. Ensure the filtration apparatus is thoroughly pre-heated. 3. Use only a very small amount of ice-cold solvent for washing. |
| Colored Crystals | The final, dried crystals have a yellow or brown tint. | 1. Insufficient amount of activated charcoal was used. 2. The charcoal treatment step was skipped. 3. The impurity is not effectively adsorbed by charcoal. | 1. Repeat the recrystallization process, ensuring the use of a small amount of activated charcoal on the hot solution before filtration. Do not use an excessive amount of charcoal, as it can also adsorb your product. |
References
- University of York, Chemistry Teaching Labs.
- Solubility of Things. This compound. [Link]
- University of California, Los Angeles.
- Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
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Technical Support Center: Life Cycle Assessment of MEA in Reactive Hydrothermal Liquid Phase Densification
An in-depth guide for researchers, scientists, and drug development professionals.
As a Senior Application Scientist, this guide is designed to provide you with both the strategic framework and the granular, field-tested insights required to successfully conduct a Life Cycle Assessment (LCA) on the use of monoethanolamine (MEA) solutions in reactive hydrothermal liquid phase densification (rHLPD) processes. This document moves beyond simple checklists to explain the causality behind methodological choices, ensuring your study is robust, defensible, and scientifically sound.
Part 1: Foundational Concepts & Frequently Asked Questions (FAQs)
This section addresses the high-level strategic questions and common points of confusion that researchers face before embarking on an LCA for this specific application.
Q1: What exactly is the "system" I am studying in an LCA of MEA in rHLPD?
A1: This is the most critical question and forms the basis of your entire study. Your system is not just the rHLPD reactor. It is a "cradle-to-gate" or "cradle-to-grave" sequence of processes. At a minimum, it includes:
-
Upstream (Cradle): The production of all inputs. This is non-negotiable for a credible LCA. It includes the energy-intensive manufacturing of MEA, which itself has a significant carbon footprint stemming from the Haber-Bosch process for its ammonia precursor.[1][2][3] It also includes the acquisition and transportation of your feedstock for the rHLPD process (e.g., biomass, waste sludge).[4][5]
-
Core Process (Gate-to-Gate): The rHLPD process itself. This includes the energy required to achieve operational temperatures and pressures (typically 250-550 °C and 5-25 MPa for similar hydrothermal processes), the direct emissions from the reactor, and any waste streams generated.[6]
-
Downstream (Gate-to-Grave/Use): This includes the transportation of the densified product, its use (e.g., combustion for energy, which releases CO2), and its end-of-life. It also crucially includes the treatment of waste MEA solution and the management of its degradation products, which can be toxic.[7][8]
Q2: Why can't I just focus on the rHLPD reactor? Isn't that the novel part?
A2: Focusing only on the reactor would produce misleading results. For example, the CO2 emissions avoided or captured by the MEA solution in your process could be completely negated by the emissions generated during the production of that same MEA.[3] A core principle of LCA is to avoid "problem shifting"—solving one environmental problem (e.g., waste biomass) while creating another (e.g., increased upstream emissions or downstream ecotoxicity).[9]
Q3: What is "Reactive Hydrothermal Liquid Phase Densification (rHLPD)" in this context?
A3: The term "rHLPD" suggests a process that uses hot, pressurized water to chemically convert and densify a feedstock, likely biomass or organic waste.[10][11] It combines principles from:
-
Hydrothermal Liquefaction (HTL) or Carbonization (HTC): These processes break down wet biomass without needing to dry it first, producing a more energy-dense bio-oil or hydrochar.[12][13]
-
Liquid Phase Sintering: This concept involves using a liquid phase to facilitate the densification and bonding of solid particles, enhancing the final product's properties.[14][15] In your context, MEA could be acting as a reactive agent, a catalyst to improve the densification process, or as part of an integrated carbon capture step to treat off-gases from the reactor.
Q4: What is the "Functional Unit" for this type of study?
A4: The functional unit is the quantified performance of your product system that you will use as a reference. A poor choice here can invalidate your comparisons. For this topic, a suitable functional unit would be: "The processing of 1 tonne of specified wet feedstock to a densified product with a defined energy content (e.g., in MJ/kg)." Another option could be: "The delivery of 1 GJ of energy from the final densified product." This choice allows for fair comparison against other technologies (e.g., pyrolysis, gasification, or traditional fossil fuels).[16]
Part 2: Troubleshooting Guide for LCA Stages
This section is structured around the four phases of an LCA as defined by ISO 14040/14044, addressing common problems in a Q&A format.
Stage 1: Goal and Scope Definition
Problem: My results vary dramatically when I slightly change my system boundaries.
-
Q: I'm not sure whether to include the construction of the rHLPD plant or the manufacturing of the capital equipment. Does it matter?
-
A: Yes, it matters, especially for novel technologies that are not yet at industrial scale. For a lab- or pilot-scale experiment, the environmental impact of the equipment, amortized over its small lifetime production, can be disproportionately high.
-
Guidance: The ISO 14040 standard allows for exclusion if you can justify it is not a significant contributor.[16] However, for a comprehensive study, you should perform a sensitivity analysis. Run one calculation including the impacts of manufacturing the stainless steel reactor and associated equipment, and one without. If the results differ by more than a few percent, you must include it for an accurate assessment.[16]
-
Stage 2: Life Cycle Inventory (LCI) Analysis
This is the most data-intensive and often frustrating phase.[17]
Problem: I can't find specific data for my exact process.
-
Q: There are no published LCI data for rHLPD. What do I do?
-
A: This is the most common challenge in LCA.[18][19] You will need to build your own inventory from multiple sources:
-
Primary Data (Your Experiment): Measure all inputs and outputs of your lab-scale or pilot-scale rHLPD reactor. This includes electricity consumption (kWh), heating energy (MJ), mass of feedstock in, mass of densified product out, mass of aqueous waste out, and composition of any off-gases.
-
Process Simulation: Use chemical process simulators like Aspen Plus or HYSYS. These tools are invaluable for generating detailed mass and energy balances for processes where you have experimental data for some, but not all, streams.[20]
-
Secondary Data (Databases): For upstream and downstream processes, use established LCI databases like ecoinvent, GaBi, or the US LCI Database. These databases contain pre-compiled environmental data for common processes like electricity generation, transportation, and chemical production.[17] For example, you would pull the data for "monothis compound production" from one of these databases.
-
-
-
Q: The LCI data for MEA production seems to vary between databases. Which one is correct?
-
A: Variability in database results is a known issue stemming from different modeling assumptions, data ages, and geographical contexts.[18]
-
Guidance:
-
Be Transparent: Choose one reputable database and stick with it for consistency. Clearly state in your methodology which database and which specific dataset (e.g., "MEA production, RoW - Rest of World") you used.
-
Check Assumptions: Look at the documentation for the dataset. Does it assume natural gas or oil as the feedstock for the ethylene oxide precursor? Does it reflect modern production efficiencies?[3] Choose the dataset that best reflects the likely supply chain for your lab.
-
-
Stage 3: Life Cycle Impact Assessment (LCIA)
Problem: My results show a high impact in an unexpected category.
-
Q: My Global Warming Potential (GWP) is lower than expected, but my Human Toxicity and Ecotoxicity potentials are extremely high. Is this an error?
-
A: This is likely not an error but a key finding. It highlights the problem-shifting issue. While your process may be capturing CO2, the use of MEA introduces other environmental burdens.
-
Causality:
-
MEA Degradation: In the presence of oxygen and heat, MEA degrades into various compounds, including ammonia, aldehydes, and heat-stable salts.[21][22][23]
-
Atmospheric Chemistry: Volatile MEA and its degradation products can be emitted to the atmosphere, where they can react to form harmful nitrosamines and nitramines.[8][24]
-
Toxicity: MEA itself is an irritant, and its degradation products pose risks to aquatic ecosystems and potentially human health, impacting drinking water sources.[7][8][24]
-
-
Action: This is the core of your analysis. You must quantify these emissions from your process (or estimate them based on literature for similar amine-based capture systems) and ensure they are correctly mapped to toxicity impact categories in your LCA software. Do not ignore these impacts; they are a critical part of the MEA life cycle story.
-
Stage 4: Interpretation
Problem: I have a huge table of results and I don't know what's important.
-
Q: How do I identify the most significant "hotspots" in my system?
-
A: Use a contribution analysis, a standard feature in all LCA software. This will show you which life cycle stage or which specific elementary flow (e.g., the natural gas used for MEA production, the electricity for the rHLPD reactor, or the MEA emissions from the process) is the dominant contributor to a given impact category.
-
Example Finding: A typical contribution analysis for an amine-based process will show that for the Global Warming Potential category, the energy used for solvent regeneration (in capture systems) or production is a major hotspot.[25] For toxicity categories, the direct emissions of the amine and its byproducts will be the hotspot.[7]
-
Part 3: Experimental Protocols & Data
Experimental Protocol: LCA Workflow for MEA in rHLPD
This protocol outlines the critical steps for conducting the LCA.
-
Goal & Scope Definition:
-
State the intended application, reasons for the study, and the target audience.
-
Define the Functional Unit (e.g., "Processing 1 tonne of wet corn stover").
-
Define the System Boundaries using a process flow diagram (see DOT script below). Explicitly state what is included (e.g., MEA production, feedstock transport, rHLPD process, waste treatment) and what is excluded (e.g., manufacturing of capital equipment, with justification).
-
-
Life Cycle Inventory (LCI) Data Collection:
-
Primary Data (rHLPD Process): For a 1-hour experiment, measure:
-
Electricity consumption of all equipment (pumps, heaters, stirrers).
-
Mass and composition of feedstock IN.
-
Mass and composition of densified product OUT.
-
Mass and composition of aqueous and solid waste streams OUT.
-
Flow rate and composition (CO2, N2, O2, NH3, MEA) of gaseous emissions OUT.
-
-
Secondary Data (Databases):
-
Source all upstream inputs (e.g., electricity grid mix, transport logistics, chemical production processes) from a consistent LCI database (e.g., ecoinvent). Refer to the summary table below for critical parameters.
-
-
-
Life Cycle Impact Assessment (LCIA):
-
Select a recognized LCIA methodology (e.g., ReCiPe 2016, TRACI 2.1).
-
Choose a comprehensive set of impact categories. Mandatory categories for this study include: Global Warming Potential (GWP100), Freshwater Ecotoxicity, Human Carcinogenic Toxicity, and Eutrophication.
-
-
Interpretation:
-
Perform a contribution analysis to identify environmental hotspots.
-
Conduct a sensitivity analysis on key assumptions (e.g., MEA emission rate, energy efficiency of the rHLPD process).
-
Data Presentation: Key LCI Parameters for Collection
This table summarizes the critical data you will need to find or measure.
| Life Cycle Stage | Parameter | Typical Unit | Data Source Type |
| Upstream | MEA Production (from Ethylene Oxide & Ammonia) | kg CO2-eq / kg MEA | Secondary (Database) |
| Electricity Grid Mix | kg CO2-eq / kWh | Secondary (Database) | |
| Feedstock Transportation | tkm (tonne-kilometer) | Primary/Secondary | |
| Core rHLPD Process | Electricity Consumption | kWh / functional unit | Primary (Experiment) |
| Thermal Energy Input | MJ / functional unit | Primary (Experiment) | |
| MEA Loss Rate (Degradation & Volatility) | g MEA / functional unit | Primary (Experiment) | |
| Gaseous Emissions (NH3, MEA, etc.) | g / functional unit | Primary (Experiment) | |
| Downstream | Aqueous Waste Treatment | kg COD / functional unit | Primary/Secondary |
| Product Transportation | tkm (tonne-kilometer) | Secondary |
Part 4: Visualization
Diagrams of Key Workflows
The following diagrams, rendered using DOT language, illustrate the essential workflows for this LCA study.
Caption: System boundaries for the MEA-rHLPD life cycle assessment.
Caption: Decision tree for addressing data gaps in the LCI phase.
References
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Factors affecting the CO2 capture rate in MEA-based chemical absorption.
<Step>
Welcome to the technical support center for MEA-based chemical absorption of CO2. This guide is designed for researchers and scientists to navigate the complexities of their experimental setups. Here, we move beyond simple protocols to explain the underlying principles governing the CO2 capture rate, offering field-proven insights to troubleshoot common issues and optimize your process.
Section 1: Foundational Principles & Key Parameters
Success in CO2 capture with monoethanolamine (MEA) hinges on a deep understanding of the interplay between several critical parameters. A deviation in any one of these can significantly impact your capture efficiency.
The Chemistry of Capture: A Delicate Equilibrium
The capture of CO2 by MEA is a reversible chemical reaction. In the absorber, CO2 reacts with MEA to form carbamate and protonated MEA.[1][2][3] This exothermic reaction is favored at lower temperatures.[4][5] Conversely, in the stripper, the application of heat reverses this reaction, releasing the captured CO2 and regenerating the MEA solution for reuse.[1][3] The efficiency of this entire cycle is dictated by the factors we will explore.
Critical Parameters Governing CO2 Absorption Rate
The rate at which CO2 is captured is not a single, isolated metric. It is the outcome of a dynamic interplay between several variables. Understanding and controlling these is paramount for reproducible and optimal results.
-
MEA Concentration: While a higher concentration of MEA might seem to intuitively lead to a higher capture rate, the reality is more nuanced. The optimal concentration is a balance between absorption performance and operational issues like degradation and corrosion.[6] Studies have suggested that an MEA concentration in the range of 20-30 wt% is often optimal.[6]
-
Temperature: Temperature has a profound and dual effect. Lower temperatures in the absorber favor the exothermic absorption reaction, increasing the solvent's capacity to capture CO2.[4] However, excessively low temperatures can increase viscosity, hindering mass transfer. Conversely, higher temperatures increase the rate of diffusion but decrease the overall absorption capacity due to the reaction's exothermic nature.[4][7]
-
CO2 Loading: This refers to the amount of CO2 already absorbed by the MEA solution, typically expressed as moles of CO2 per mole of MEA. A "lean" solvent (low CO2 loading) entering the absorber has a high driving force for absorption. As the solvent becomes "rich" (high CO2 loading), the absorption rate slows down significantly.[1][3] The mechanism of absorption can also change with CO2 loading, with carbamate formation being dominant at low loading and bicarbonate formation becoming more significant at higher loading.[1][2][3]
-
Gas Flow Rate & CO2 Partial Pressure: A higher flow rate of the flue gas can increase the mass transfer of CO2 into the solvent.[4] Similarly, a higher partial pressure of CO2 in the inlet gas stream provides a greater driving force for absorption.[8]
-
Heat of Absorption: The exothermic reaction between CO2 and MEA releases a significant amount of heat, which can cause a "temperature bulge" within the absorber.[9][10][11][12][13] This localized increase in temperature can negatively impact the absorption efficiency by shifting the reaction equilibrium.[5][14]
Section 2: Troubleshooting Guide - Common Experimental Issues
This section addresses specific problems you might encounter during your experiments, providing causal explanations and actionable solutions.
Issue 1: Lower-than-Expected CO2 Capture Efficiency
-
Possible Cause A: Suboptimal MEA Concentration.
-
Why it happens: Using a concentration that is too low will not provide enough reactive sites for the CO2. Conversely, a concentration that is too high can lead to increased viscosity, which impedes mass transfer, and may not necessarily lead to a proportional increase in capture efficiency.[6]
-
Troubleshooting Steps:
-
Verify Concentration: Accurately determine the concentration of your MEA solution using titration or densitometry.
-
Optimize Concentration: If your initial concentration is outside the typical 20-30 wt% range, consider adjusting it.[6] Perform a series of experiments with varying concentrations to determine the optimum for your specific setup.
-
-
-
Possible Cause B: Inadequate Temperature Control.
-
Why it happens: As the CO2 absorption is exothermic, if the heat generated is not effectively removed, the temperature inside your absorber will rise.[5] This temperature increase reduces the solubility of CO2 and shifts the chemical equilibrium away from absorption, thereby lowering the capture rate.[4]
-
Troubleshooting Steps:
-
Monitor Temperature Profile: Install thermocouples at various points within your absorption column to monitor the temperature profile.
-
Implement Cooling: If a significant temperature bulge is observed, implement or improve your cooling system. This could involve external cooling jackets or internal cooling coils.
-
-
-
Possible Cause C: High CO2 Loading in Lean Solvent.
-
Why it happens: If the regeneration (stripping) process is incomplete, the "lean" MEA returning to the absorber will already be partially saturated with CO2.[1] This reduces the driving force for further CO2 absorption.
-
Troubleshooting Steps:
-
Analyze Lean Solvent: Measure the CO2 loading of the solvent returning from the stripper.
-
Optimize Regeneration: If the lean loading is high, increase the reboiler duty (temperature) or the stripping time to ensure more complete removal of CO2.
-
-
Issue 2: Inconsistent or Irreproducible Results
-
Possible Cause A: Solvent Degradation.
-
Why it happens: MEA can degrade over time, especially at high temperatures and in the presence of oxygen or other impurities in the flue gas (like SOx and NOx).[15][16][17] Degradation products can reduce the active MEA concentration and some can even form heat-stable salts, which do not release CO2 during regeneration.[16][18]
-
Troubleshooting Steps:
-
Analyze for Degradation Products: Use analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to identify and quantify degradation products.[18]
-
Minimize Oxygen Ingress: Ensure your experimental setup is well-sealed to prevent air from leaking in.
-
Consider Flue Gas Pre-treatment: If your gas stream contains high levels of impurities, consider implementing a pre-treatment step to remove them.[19][20]
-
Solvent Reclamation: For long-term experiments, a slipstream of the solvent can be passed through a reclaimer to remove degradation products.
-
-
-
Possible Cause B: Mass Transfer Limitations.
-
Why it happens: The rate of CO2 capture can be limited by how quickly CO2 can move from the gas phase to the liquid phase and react with the MEA.[14][21] This can be influenced by factors such as the design of your absorber (e.g., packing material, interfacial area) and the physical properties of your solvent (e.g., viscosity).
-
Troubleshooting Steps:
-
Evaluate Absorber Design: Ensure your absorber provides sufficient surface area for gas-liquid contact.
-
Check for Foaming: Foaming can reduce the effective interfacial area. If foaming is observed, consider using an anti-foaming agent.
-
Review Agitation/Flow Rates: In stirred tank reactors, ensure adequate agitation. In packed columns, ensure proper liquid distribution.
-
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the ideal MEA concentration for CO2 capture?
A1: There is no single "ideal" concentration, as the optimal value depends on various process parameters, including the CO2 concentration in the flue gas.[6] However, most research and industrial applications use MEA concentrations in the range of 20-30 wt%.[6] Concentrations below this may not provide sufficient absorption capacity, while higher concentrations can lead to issues with viscosity, corrosion, and degradation.[6]
Q2: How does temperature affect the CO2 absorption rate?
A2: Temperature has a significant and inverse relationship with the CO2 absorption capacity of MEA solutions.[4] The absorption reaction is exothermic, meaning lower temperatures favor the capture of CO2.[4][5] However, temperature also influences the reaction kinetics and the diffusivity of CO2 in the solvent.[7][22] An increase in temperature will increase the rate of diffusion but decrease the equilibrium absorption capacity. Therefore, maintaining an optimal temperature in the absorber (typically between 40°C and 60°C) is crucial.
Q3: What is "CO2 loading" and why is it important?
A3: CO2 loading refers to the amount of CO2 absorbed in the MEA solution, usually expressed as moles of CO2 per mole of MEA. It is a critical parameter because it determines the driving force for CO2 absorption.[1][3] A low CO2 loading (lean solvent) has a high capacity to absorb more CO2, while a high CO2 loading (rich solvent) has a diminished absorption rate. The mechanism of CO2 capture also varies with loading; at low loadings, carbamate is the primary product, while at high loadings, bicarbonate formation becomes more prevalent.[1][2][3]
Q4: My CO2 capture rate is decreasing over time. What could be the cause?
A4: A gradual decrease in capture rate over time is often indicative of solvent degradation.[15][17] MEA can degrade through thermal and oxidative pathways, especially in the presence of flue gas impurities.[16][17] This degradation reduces the concentration of active MEA available for CO2 capture.[15] It is advisable to periodically analyze your solvent for degradation products and consider solvent reclamation or replacement if significant degradation is detected.
Q5: How can I measure the CO2 loading in my MEA solution?
A5: There are several methods to determine CO2 loading. A common laboratory method is titration, where the loaded amine solution is titrated with a strong acid.[23][24] This method can be used to determine the amount of absorbed CO2.[23][24] More advanced techniques include Fourier Transform Infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy, which can provide detailed information about the different species in the solution.[25][26][27]
Section 4: Experimental Protocols & Data
Protocol 1: Determination of CO2 Loading by Titration
This protocol provides a step-by-step method for determining the CO2 loading of an MEA solution.
Materials:
-
CO2-loaded MEA sample
-
Standardized hydrochloric acid (HCl) solution (e.g., 1 M)
-
Methyl orange indicator
-
Burette, pipette, conical flask
-
Magnetic stirrer and stir bar
Procedure:
-
Accurately weigh a known amount of the CO2-loaded MEA sample into a conical flask.
-
Add a few drops of methyl orange indicator.
-
Titrate the sample with the standardized HCl solution until the endpoint is reached (color change from yellow to red).
-
Record the volume of HCl used.
-
The CO2 loading can be calculated based on the stoichiometry of the reactions and the amount of HCl consumed.
Data Summary: Key Parameter Effects
| Parameter | Effect on CO2 Capture Rate | Typical Operating Range | Key Considerations |
| MEA Concentration | Increases to an optimum, then may decrease due to viscosity | 20-30 wt%[6] | Balance between capacity, viscosity, and degradation. |
| Temperature | Decreases with increasing temperature[4] | 40 - 60 °C (Absorber) | Exothermic reaction favors lower temperatures. |
| CO2 Loading (Lean) | Higher loading decreases the driving force | 0.2 - 0.3 mol CO2/mol MEA | Incomplete regeneration reduces efficiency. |
| Gas Flow Rate | Increases with flow rate[4] | Application dependent | Higher rates can lead to shorter residence times. |
| CO2 Partial Pressure | Increases with higher partial pressure[8] | Application dependent | A key driving force for absorption. |
Section 5: Visualizing the Process
Diagram 1: Factors Affecting CO2 Capture Rate
This diagram illustrates the key factors influencing the CO2 capture rate in an MEA-based system and their interdependencies.
Caption: A systematic approach to troubleshooting low CO2 capture.
References
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- Effect of Temperature and Gas Flow Rate on CO2 Capture. (2021). European Journal of Sustainable Development Research. [Link]
- Heat of Absorption of CO2 with Aqueous Solutions of MEA: New Experimental D
- Heat of Absorption of Carbon Dioxide (CO2) in Monothis compound (MEA) and 2-(Aminoethyl)this compound (AEEA) Solutions. (2007). Industrial & Engineering Chemistry Research. [Link]
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- Characterization of Loading Rate of CO2 with Mono Ethanol Amine Continuous Reactor Experimentation &. (2017).
- Heat of Absorption of CO2 with Aqueous Solutions of MEA: New Experimental Data. (2011).
- Comprehensive Kinetic and Thermodynamic Study of the Reactions of CO2(aq) and HCO3– with Monothis compound (MEA) in Aqueous Solution. (2011). The Journal of Physical Chemistry A. [Link]
- Heat of absorption of CO 2 and partial pressure CO 2 for 30 wt% MEA... (2011).
- MEA-based CO2 capture: a study focuses on MEA concentrations and process parameters. (2023). Frontiers. [Link]
- Experimental Test and Modeling Validation for CO 2 Capture with Amine Solvents in a Pilot Plant. (2023). MDPI. [Link]
- Mechanisms of CO2 Capture into Monothis compound Solution with Different CO2 Loading during the Absorption/Desorption Processes. (2015). PubMed. [Link]
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- Factors Influencing Chemical Absorption of CO2 and H2S in Biogas Purific
- Mechanisms of CO2 Capture into Monothis compound Solution with Different CO2 Loading during the Absorption/Desorption Processes. (2015).
- Effect of Blending Ratio and Temperature on CO2 Solubility in Blended Aqueous Solution of Monothis compound and 2-Amino-2-methyl-propanol: Experimental and Modeling Study Using the Electrolyte Nonrandom Two-Liquid Model. (2020). ACS Omega. [Link]
- Aspects of Degradation of Monothis compound Solutions during CO2 Absorption Absorption. (2012). Cardiff University. [Link]
- Novel degradation products of this compound (MEA) in CO2 capture conditions : identification, mechanisms proposal and transposition to other amines. (2015).
- Study of MEA as an amine for different operating temperatures for CO 2 absorption. (2023).
- Process modelling and analysis of intensified CO2 capture using monothis compound (MEA) in rotating packed bed absorber. (2019). ScienceDirect. [Link]
- Improving CO2 Capture Efficiency with High-Capacity Solvents: Addressing Temperature-Induced Mass Transfer Limitations. (2024).
- An optimization framework to investigate the CO2 Capture Performance by MEA: Experimental and Statistical studies using Box-Behnken Design. (2020).
- Mechanisms of CO2 Capture into Monothis compound Solution with Different CO2 Loading during the Absorption/Desorption Processes. (2015). Environmental Science & Technology. [Link]
- Facile Method for Determination of Amine Speciation in CO2 Capture Solutions. (2015). Industrial & Engineering Chemistry Research. [Link]
- Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. (2016). PMC. [Link]
- Description of an Experimental Method to Measure the CO2 Loading in Monoethanomine Solutions using BaCO3 Titration Technique. (2022). Semantic Scholar. [Link]
- Modeling CO2 capture processes by chemical absorption: The case of biogas treatment. (2018). E3S Web of Conferences. [Link]
- Monothis compound Degradation: O2 Mass Transfer Effects under CO2 Capture Conditions. (2009). Industrial & Engineering Chemistry Research. [Link]
- Effects of flue gas impurities on amine stability in C02 capture process. (2019). Scholaris. [Link]
- Impact of Flue Gas Impurities on Amine-based PCC Plants. (2013). Global CCS Institute. [Link]
- Online analysis of amine concentration and CO2 loading in MEA solutions by ATR-FTIR spectroscopy. (2011).
- Mechanisms of CO2 Capture into Monothis compound Solution with Different CO2 Loading during the Absorption/Desorption Processes. (2015).
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- Study of the MEA degradation in a CO2 capture process based on partial oxy-combustion approach. (2017).
- Mass-transfer studies of solid-base catalyst-aided CO 2 absorption and solid-acid catalyst-aided CO 2 desorption for CO 2 capture in a pilot plant using aqueous solutions of MEA and blends of MEA-MDEA and BEA-AMP. (2020). Oxford Academic. [Link]
- Absorption/Desorption Rates for CO2 in MEA and PZ Solutions Plotted... (2012).
- Evaluation of MEA 5 M performance at different CO 2 concentrations of flue gas tested at a CO 2 capture lab-scale plant. (2018).
- Mass Transfer Limitations. (2021).
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Monitoring ethanolamine concentration in fresh and spent cell culture media.
Technical Support Center: Monitoring Ethanolamine in Cell Culture Media
Welcome to the technical support center for the monitoring and quantification of this compound in fresh and spent cell culture media. This guide is designed for researchers, scientists, and drug development professionals who are optimizing cell culture processes. Here, we provide in-depth answers to common questions, troubleshooting guides for specific experimental issues, and detailed protocols to ensure the accuracy and reproducibility of your results.
Introduction: The Critical Role of this compound in Cell Culture
This compound is a naturally occurring amino alcohol that serves as a crucial precursor for the synthesis of phosphatidylthis compound (PE), a major phospholipid component of animal cell membranes.[1] PE is vital for maintaining membrane integrity, supporting mitochondrial function, and regulating protein folding.[1] While fetal bovine serum (FBS) is a natural source of this compound, the increasing shift towards serum-free, chemically defined media for biopharmaceutical production and cellular agriculture necessitates its direct supplementation.[1]
Studies have demonstrated that for many cell lines, including hybridomas and Chinese Hamster Ovary (CHO) cells, this compound is an essential component for robust growth, viability, and productivity, particularly in high-density cultures.[1][2][3] Therefore, monitoring its concentration in both fresh and spent media is critical for:
-
Media Optimization: Fine-tuning formulations to meet cellular demand without causing toxicity.[1]
-
Process Control: Ensuring batch-to-batch consistency and identifying nutrient limitations.[1]
-
Metabolic Studies: Understanding nutrient consumption rates to improve cell growth and metabolic efficiency.[1]
This guide will walk you through the methodologies and best practices for accurate this compound quantification.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for quantifying this compound in cell culture media?
The most common and reliable methods involve chromatography, often requiring a derivatization step to enhance detection. The main techniques are:
-
High-Performance Liquid Chromatography (HPLC): This is a widely used method. Since this compound lacks a strong chromophore, a pre-column derivatization step is necessary.[4] A common agent is o-phthaldialdehyde (OPA), which reacts with primary amines like this compound to form a fluorescent product that can be detected with high sensitivity.[5][6][7] HPLC can be coupled with UV or fluorescence detectors (FLD).
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique. Due to this compound's low volatility, derivatization is typically required to convert it into a more volatile compound, such as a trimethylsilyl (TMS) derivative.[8][9] GC-MS offers high specificity and can be used for definitive quantification.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method that can often measure this compound directly without derivatization, simplifying sample preparation.[10][11] It is particularly useful for complex matrices.
-
Enzymatic Assays: These assays use an enzyme, such as amine oxidase, that specifically reacts with this compound.[12] The reaction produces a detectable signal (e.g., colorimetric or fluorescent). While often simpler and faster than chromatography, they may be susceptible to interference from other amines in the media.[12]
Q2: How do I choose the right analytical method for my laboratory?
The choice of method depends on several factors, including available equipment, required sensitivity, sample throughput, and the complexity of your media formulation.
| Method | Sensitivity | Specificity | Throughput | Equipment Cost | Expertise Required |
| HPLC-FLD (with OPA) | High | Good | Medium | Moderate | Moderate |
| GC-MS | High | Very High | Medium | High | High |
| LC-MS/MS | Very High | Very High | High | Very High | High |
| Enzymatic Assay | Moderate | Moderate | High | Low | Low |
-
For routine process monitoring with high throughput: An enzymatic assay or a well-established HPLC-FLD method may be most efficient.
-
For method development, media optimization, or troubleshooting: The high specificity of GC-MS or LC-MS/MS is ideal for accurately identifying and quantifying this compound without interference.
Q3: What sample preparation is needed before analyzing cell culture media?
Proper sample preparation is crucial to remove components that can interfere with the analysis, such as proteins, cells, and other debris.
General Workflow:
-
Cell Removal: Centrifuge the spent media sample (e.g., at 300-600 x g for 5-10 minutes) to pellet the cells.[13][14]
-
Supernatant Collection: Carefully collect the supernatant, avoiding the cell pellet.
-
Protein Precipitation (if necessary): For methods sensitive to protein interference, precipitate proteins by adding a cold solvent like perchloric acid, acetonitrile, or methanol.[15] Centrifuge at high speed (e.g., 10,000 x g) to pellet the precipitated protein.
-
Filtration: Filter the final supernatant through a 0.2 µm or 0.45 µm syringe filter to remove any remaining particulate matter before injection into the analytical instrument.[11][15]
The diagram below illustrates the general sample preparation workflow.
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Validation & Comparative
A Comparative Guide to Ethanolamine (MEA) and Diethanolamine (DEA) for Post-Combustion CO2 Capture
The imperative to mitigate greenhouse gas emissions has positioned post-combustion CO2 capture as a critical technology for industries worldwide. At the heart of this technology lies the choice of solvent, a decision that profoundly impacts capture efficiency, operational costs, and environmental footprint. Among the family of alkanolamines, monoethanolamine (MEA) has historically been the benchmark, while dithis compound (DEA) presents itself as a viable alternative. This guide provides a comprehensive, data-driven comparison of MEA and DEA to inform researchers, scientists, and engineers in selecting the optimal solvent for their specific CO2 capture applications.
Foundational Chemistry: Reaction Mechanisms and Stoichiometry
Understanding the fundamental chemical interactions between CO2 and each amine is paramount. Both MEA, a primary amine, and DEA, a secondary amine, react with CO2 through a zwitterion intermediate to form a carbamate. However, their stoichiometry differs, which has significant implications for their theoretical maximum absorption capacity.
-
Monothis compound (MEA): As a primary amine, MEA reacts with CO2 in a 2:1 molar ratio. One mole of CO2 reacts with two moles of MEA to form a stable carbamate. This limits the theoretical maximum CO2 loading to 0.5 moles of CO2 per mole of amine.[1]
-
Dithis compound (DEA): Being a secondary amine, DEA also primarily forms a carbamate. While the reaction mechanism is similar to MEA, steric hindrance from the two ethanol groups can influence reaction rates. The theoretical loading capacity is also 0.5 mol CO2/mol amine.[1]
Caption: Reaction mechanisms of CO2 with MEA and DEA.
Performance Metrics: A Head-to-Head Comparison
The selection of an amine solvent is a multi-faceted decision that requires a thorough evaluation of several key performance indicators. This section provides a comparative analysis of MEA and DEA based on experimental data.
CO2 Absorption Capacity and Rate
Absorption Capacity: While the theoretical maximum loading for both amines is 0.5 mol CO2/mol amine, in practice, the equilibrium absorption capacity can vary. Experimental data for a 30 wt% aqueous MEA solution shows a high uptake capacity of 125 mg CO2/g sorbent.[2] Blended amine systems, which can include MEA or DEA, are often employed to leverage synergistic effects to achieve higher absorption rates.[3]
Reaction Kinetics: The rate at which the amine reacts with CO2 is a critical factor in absorber design. Generally, primary amines like MEA exhibit faster reaction kinetics than secondary amines like DEA.[4] Studies using the stopped-flow technique have been instrumental in measuring the kinetics of CO2 absorption into aqueous blends of MEA and DEA.[5][6] These studies have shown that in blends, MEA is significantly more reactive than DEA.[4] However, at high concentrations of DEA, both amines can react with CO2.[5][6]
Heat of Reaction
The exothermic reaction between CO2 and amines releases a significant amount of heat, known as the heat of absorption. A lower heat of reaction is desirable as it translates to lower energy requirements for solvent regeneration in the stripper.
Experimental data shows that the enthalpy of absorption for MEA is approximately -88.91 kJ/mol CO2, whereas for DEA it is lower, around -70.44 kJ/mol CO2.[2][7] This indicates that DEA requires less energy for regeneration compared to MEA.[8]
| Amine | Enthalpy of Absorption (kJ/mol CO2) | Reference |
| Monothis compound (MEA) | -88.91 | [2][7] |
| Dithis compound (DEA) | -70.44 | [2][7] |
Table 1: Comparison of the heat of absorption for MEA and DEA.
Solvent Degradation
Amine degradation is a major operational challenge, leading to solvent loss, reduced capture efficiency, and the formation of corrosive byproducts.[9] Degradation can occur through two primary pathways: thermal degradation in the high-temperature stripper and oxidative degradation in the presence of oxygen in the absorber.[10]
-
Thermal Degradation: Occurs at the high temperatures of the stripper.[10]
-
Oxidative Degradation: Caused by the presence of oxygen in the flue gas and is a key issue for CO2 separation.[10][11] Metal ions can also catalyze oxidative degradation.[12]
Generally, secondary amines like DEA are more resistant to degradation than primary amines like MEA.[13] The formation of degradation products can be monitored using various analytical techniques such as Gas Chromatography (GC) and Liquid Chromatography (LC).[11][14]
Corrosivity
The corrosive nature of amine solutions, particularly when loaded with CO2, is a significant concern for the integrity of capture plant equipment. The order of corrosivity for common alkanolamines on carbon steel is generally reported as MEA > DEA > MDEA (methyldithis compound).[15] The presence of degradation products can further accelerate corrosion.[16] Corrosion rates are influenced by factors such as CO2 loading, amine concentration, temperature, and the presence of heat-stable salts.[15][17]
Experimental Evaluation of Solvent Performance
A robust experimental workflow is essential for a reliable comparison of CO2 capture solvents. The following outlines a typical methodology for evaluating key performance parameters.
Caption: A typical experimental workflow for evaluating CO2 capture solvents.
Step-by-Step Experimental Protocol
-
Solvent Preparation: Prepare aqueous solutions of MEA and DEA at the desired concentration (e.g., 30 wt%).
-
Absorption Experiment:
-
Set up an absorption apparatus, such as a packed column or a stirred-tank reactor.
-
Feed the amine solution and a simulated flue gas (a mixture of CO2 and N2) into the reactor at controlled flow rates, temperature, and pressure.[3]
-
Continuously monitor the CO2 concentration in the outlet gas stream using a gas analyzer to determine the absorption rate and efficiency.
-
-
CO2 Loading Analysis:
-
Periodically take liquid samples from the reactor.
-
Determine the CO2 loading in the amine solution using a titration method.
-
-
Heat of Absorption Measurement:
-
Use a reaction calorimeter to measure the heat released during the absorption of CO2 into the amine solution.[2]
-
-
Solvent Regeneration:
-
Heat the CO2-rich amine solution in a stripping column to release the captured CO2 and regenerate the solvent.
-
-
Degradation and Corrosion Studies:
-
For degradation studies, subject the amine solutions to prolonged exposure to high temperatures (thermal degradation) and oxygen (oxidative degradation).[18][19]
-
Analyze the degraded samples using techniques like GC-MS and HPLC to identify and quantify degradation products.[20][21]
-
For corrosion testing, immerse carbon steel coupons in the amine solutions under various conditions and measure the corrosion rate using weight loss or electrochemical methods.[22]
-
Conclusion and Future Outlook
The choice between this compound and dithis compound for CO2 capture is a trade-off between several performance factors.
-
This compound (MEA) offers the advantage of faster reaction kinetics, which can lead to smaller and less expensive absorption equipment. However, it suffers from a higher heat of reaction, greater susceptibility to degradation, and higher corrosivity.
-
Dithis compound (DEA) exhibits a lower heat of reaction, resulting in lower energy consumption for regeneration. It is also generally more stable and less corrosive than MEA. The primary drawback of DEA is its slower reaction kinetics.
Future research is focused on developing novel solvent formulations, including blended amines and the use of promoters, to combine the advantages of different amines while mitigating their drawbacks.[3][23] The continued development of advanced analytical techniques will also be crucial for a deeper understanding of degradation mechanisms and for the effective monitoring of solvent health in industrial CO2 capture plants.[14][20]
References
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- Capodaglio, A. G. (2023). Experimental Test and Modeling Validation for CO2 Capture with Amine Solvents in a Pilot Plant. Energies, 16(15), 5729.
- Shi, H., et al. (2014). THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE.
- Kim, Y. E., et al. (2013). Comparison of carbon dioxide absorption in aqueous MEA, DEA, TEA, and AMP solutions.
- Benamor, A., et al. (2014). Kinetics Study and Simulation of CO2 Absorption into Mixed Aqueous Solutions of Methyldithis compound and Dithis compound. Chemical Engineering Transactions, 39, 169-174.
- Al-Ghawas, H. A., et al. (1989). REACTION KINETICS OF CO2 IN AQUEOUS METHYLDIthis compound SOLUTIONS USING THE STOPPED-FLOW TECHNIQUE. Chemical Engineering Science, 44(8), 1677-1683.
- Cuzuel, F., et al. (2013). Amine degradation in CO2 capture. 4. Development of complementary analytical strategies for a comprehensive identification of degradation compounds of MEA. Industrial & Engineering Chemistry Research, 52(41), 14649-14663.
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- Singh, P., & Källrot, N. (2013). Theoretical Study of Differential Enthalpy of Absorption of CO2 with MEA and MDEA as a Function of Temperature. The Journal of Physical Chemistry B, 117(34), 10026-10036.
- Zhang, R., et al. (2022). Corrosion Behavior of Carbon Steel in Diethylenetriamine Solution for Post-combustion CO2 Capture. ACS Omega, 7(38), 34335-34344.
- Bhattacharyya, D., et al. (2015). Design of Experiments for Dynamic Test Runs in Solvent-Based CO2 Capture Pilot Plants. Industrial & Engineering Chemistry Research, 54(40), 9858-9869.
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- Abd, A. A., et al. (2020). Corrosivity of Amine-Based Absorbents for CO2 Capture. International Journal of Greenhouse Gas Control, 95, 102969.
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- Gouedard, C., et al. (2012). Part 2: Solvent management: solvent stability and amine degradation in CO2 capture processes. International Journal of Greenhouse Gas Control, 7, 136-151.
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- Tontiwachwuthikul, P., et al. (2013). Experimental Studies of CO2 Capturing from the Flue Gases. Iranian Journal of Oil and Gas Science and Technology, 2(3), 1-13.
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- Kim, Y. E., et al. (2013). Comparison of Carbon Dioxide Absorption in Aqueous MEA, DEA, TEA, and AMP Solutions. Journal of the Korean Society for Environmental Engineers, 35(3), 183-189.
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A Comparative Guide to Validating the Purity of Synthesized Ethanolamine Hydrochloride Using Titration
For researchers, scientists, and professionals in drug development, establishing the purity of synthesized compounds is a cornerstone of regulatory compliance and product efficacy. Ethanolamine hydrochloride, a vital intermediate and component in various pharmaceutical formulations, is no exception.[1][2] Its purity directly impacts the safety, stability, and performance of the final drug product.
This guide provides an in-depth technical comparison of titration—a classic, robust analytical method—against modern chromatographic techniques for the purity assessment of this compound hydrochloride. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative references.
The Critical Role of Purity in Pharmaceutical Synthesis
This compound hydrochloride (C₂H₇NO·HCl) is a hygroscopic, crystalline solid used in various applications, including as a buffering agent and in the synthesis of active pharmaceutical ingredients (APIs).[2][3] Impurities, which can arise from starting materials, side reactions, or degradation, can compromise the therapeutic effect and introduce toxicity.[4][5][6] Therefore, a validated, accurate, and precise analytical method for purity determination is not just a quality control measure but a critical component of the entire drug development lifecycle.
Titration: A Gold Standard for Assay
Volumetric titration remains a fundamental technique in pharmacopoeial assays due to its accuracy, precision, and cost-effectiveness.[7][8][9] For amine hydrochlorides like this compound HCl, non-aqueous potentiometric titration is the method of choice.[10][11][12]
Why Non-Aqueous? The Chemistry Explained
Water can act as a weak base, competing with the weak base (this compound) for the titrant, which can obscure the endpoint.[8] Non-aqueous solvents, such as glacial acetic acid, do not have this issue. In fact, they can enhance the basicity of the amine, a phenomenon known as the "levelling effect," resulting in a much sharper and more discernible endpoint.[8][11]
Perchloric acid, dissolved in glacial acetic acid, is a powerful titrant in these systems.[8][12] The acetic acid protonates to form the onium ion (CH₃COOH₂⁺), a very strong acid that readily donates a proton to the this compound, ensuring a complete and stoichiometric reaction.[8][12]
Self-Validating Experimental Protocol: Non-Aqueous Potentiometric Titration
This protocol is designed to be a self-validating system, incorporating steps for standardization and system suitability as mandated by guidelines such as ICH Q2(R1) and USP General Chapter <1225>.[13][14]
Instrumentation and Reagents
-
Automatic Potentiometric Titrator with a high-precision burette
-
Combined glass pH electrode or a specialized electrode for non-aqueous titrations (e.g., Solvotrode)[12]
-
Analytical balance (readable to 0.1 mg)
-
Titrant: 0.1 M Perchloric acid in glacial acetic acid
-
Standard: Potassium hydrogen phthalate (KHP), primary standard grade, dried
-
Solvent: Anhydrous glacial acetic acid
-
For Amine Hydrochloride: Mercuric acetate solution (to be used if halide ions interfere)[10]
-
Sample: Synthesized this compound Hydrochloride
Workflow Diagram
Caption: Workflow for purity assay of this compound HCl by potentiometric titration.
Step-by-Step Methodology
-
Titrant Standardization:
-
Accurately weigh approximately 0.5 g of dried potassium hydrogen phthalate (KHP).
-
Dissolve in 50 mL of glacial acetic acid. Gently warm if necessary to dissolve.
-
Titrate potentiometrically with the 0.1 M perchloric acid solution. The endpoint is the point of maximum inflection on the titration curve.
-
Repeat the determination at least three times. The relative standard deviation (RSD) of the molarity should be ≤ 0.2%.
-
Causality: Standardization is crucial as the exact concentration of the prepared titrant can vary and changes over time.[14][15] Using a primary standard like KHP ensures the accuracy of all subsequent sample assays.[15]
-
-
Sample Analysis:
-
Accurately weigh approximately 0.15 g of the synthesized this compound hydrochloride.
-
Dissolve in 50 mL of glacial acetic acid.
-
Expert Insight: The hydrochloride ion can be weakly basic and interfere with the endpoint. To prevent this, add 10 mL of mercuric acetate solution. The mercuric ions complex with the chloride ions, removing their interference.[10]
-
Titrate with the standardized 0.1 M perchloric acid to the potentiometric endpoint.
-
Perform a blank titration using 50 mL of glacial acetic acid (and mercuric acetate if used) and subtract the blank volume from the sample titration volume.[11]
-
-
Calculation:
-
Purity (%) = (V - Vb) * M * F * 100 / W
-
V: Volume of titrant consumed for the sample (mL)
-
Vb: Volume of titrant consumed for the blank (mL)
-
M: Molarity of the standardized perchloric acid (mol/L)
-
F: Molar mass of this compound HCl (97.54 g/mol )[16]
-
W: Weight of the sample (mg)
-
-
Validation Parameters for the Titration Method
To comply with regulatory expectations, the method must be validated for specificity, linearity, accuracy, and precision.[13][14][15]
| Parameter | Experimental Approach | Acceptance Criteria | Rationale |
| Specificity | Titrate the sample with and without potential impurities (e.g., dithis compound). | The presence of impurities should not interfere with the endpoint of the analyte. | Ensures the method accurately measures only the desired analyte.[7][14] |
| Linearity | Titrate at least five different sample weights (e.g., 50% to 150% of the target weight). | R² ≥ 0.999 for the plot of sample weight vs. titrant volume. | Demonstrates the method gives results that are directly proportional to the analyte concentration.[7][15] |
| Accuracy | Perform at least nine determinations across three concentration levels (e.g., 80%, 100%, 120%). | Percent recovery should be within 98.0% to 102.0%. | Measures the closeness of the experimental value to the true value.[14] |
| Precision | Repeatability: Analyze a minimum of six replicates at 100% concentration. Intermediate Precision: Repeat on a different day with a different analyst. | RSD ≤ 1.0% for both repeatability and intermediate precision. | Assesses the degree of scatter between a series of measurements.[14] |
Comparative Analysis: Titration vs. Chromatographic Methods
While titration is a powerful tool for assay (total purity), it is not inherently a separation technique. This is where methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) offer distinct advantages, particularly for identifying and quantifying specific impurities.[17][18]
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile workhorse in pharmaceutical analysis, capable of separating non-volatile and thermally unstable compounds.[17] For this compound hydrochloride, which is a salt, HPLC is a suitable technique.[19]
-
Principle: Separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.
-
Advantages: Excellent for impurity profiling, allowing for the separation and quantification of related substances and degradation products. Highly sensitive and can be automated for high throughput.
-
Disadvantages: More complex instrumentation and higher operational costs compared to titration. Method development can be more time-consuming.
Gas Chromatography (GC)
GC is ideal for volatile and thermally stable compounds.[17] While this compound itself can be analyzed by GC, its hydrochloride salt is non-volatile. Therefore, derivatization would be required to convert it into a volatile form, adding complexity to the sample preparation. GC is, however, excellent for detecting volatile impurities like residual solvents.[20]
-
Principle: Separation occurs as the vaporized sample is carried by an inert gas (mobile phase) through a column containing a stationary phase.
-
Advantages: Unmatched resolution for volatile compounds. Highly sensitive detectors available.[17]
-
Disadvantages: Not suitable for non-volatile salts like this compound HCl without derivatization.[17] Risk of thermal degradation for some analytes.
Head-to-Head Performance Comparison
| Feature | Potentiometric Titration | HPLC | Gas Chromatography (GC) |
| Primary Use | Assay (Purity) | Impurity Profiling, Assay | Residual Solvents, Volatile Impurities |
| Specificity | Low (measures total basicity) | High (separates components) | High (for volatile analytes) |
| Precision | Excellent (RSD < 0.5% achievable) [21] | Very Good (RSD < 1.0% typical)[21] | Very Good (RSD < 2.0% typical) |
| Accuracy | Excellent | Excellent | Excellent |
| Sensitivity | Moderate | High | Very High |
| Sample Throughput | Moderate | High (with autosampler) | High (with autosampler) |
| Cost & Complexity | Low | High | High |
| Analyte Volatility | Not required | Not required | Required |
Conclusion: An Integrated Approach for Complete Purity Validation
For validating the purity of synthesized this compound hydrochloride, no single method tells the whole story.
-
Potentiometric titration stands as the definitive, cost-effective, and highly precise method for assay determination . Its foundation in absolute chemical principles makes it a trustworthy and robust choice for quantifying the total purity of the active substance, as reflected in many pharmacopoeial monographs.[7][8][22]
-
HPLC is the indispensable tool for impurity profiling . Its separative power allows for the identification and quantification of non-volatile impurities and related substances that titration cannot distinguish.
-
GC is the specialist technique, best employed for analyzing potential volatile impurities or residual solvents from the synthesis process.
A comprehensive quality control strategy should leverage these techniques synergistically. Use titration for the primary assay, confirming the overall percentage of this compound hydrochloride, and supplement it with HPLC and GC to build a complete impurity profile, ensuring the product meets the stringent safety and quality standards of the pharmaceutical industry. This integrated approach provides a self-validating system that is both scientifically sound and regulatorily compliant.
References
- Marques, M. R. C., Pappa, H., Chang, M., Spafford, L., & Williams, R. L. (2020). Recommendations for titration methods validation. US Pharmacopeia (USP).
- European Pharmaceutical Review. (2022, September 8). Guide: Validation of titration methods.
- LabRulez LCMS. (n.d.). Recommendations for titration methods validation.
- Wagner, C. D., Brown, R. H., & Peters, E. D. (1956). The Analysis of Amine-Carboxylic Acid-Anhydride Mixtures. Analytical Chemistry, 28(4), 1113-1118.
- Pharmaffiliates. (n.d.). This compound-impurities.
- SlideShare. (n.d.). Semester –I UNIT 2(b): Non-aqueous Titration.
- Kocaoba, S., Aydogan, F., & Afsar, H. (2008). No-Aqueous Titrations: Potentiometric Titration of Some Primary Amines. Reviews in Analytical Chemistry, 27(2), 121-128.
- European Pharmacopoeia. (2018, February 2). 4. REAGENTS.
- EPTQ. (n.d.). Chemical analysis in amine system operations.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- ChemEurope.com. (n.d.). Nonaqueous titration.
- Antpedia. (n.d.). This compound impurity standards.
- Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis.
- Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography.
- National Center for Biotechnology Information. (n.d.). This compound Hydrochloride. PubChem Compound Database.
- ResearchGate. (n.d.). (PDF) Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines.
- Spectrum Pharmacy Products. (2022, May 17). Scientific Documentation - M1322, Monothis compound, NF.
- Quora. (2020, June 23). Which one is better between assay by HPLC or assay by titration?.
- Journal of Pharmaceutical and Biomedical Analysis. (2012). Development of Potentiometric Microtitration for Early Chemistry Development.
- Japanese Pharmacopoeia. (n.d.). Official Monographs.
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A Senior Application Scientist's Guide to the Quantitative Analysis of Ethanolamine in Biological Samples using LC-MS/MS
For researchers, clinical scientists, and professionals in drug development, the accurate quantification of endogenous small molecules like ethanolamine is critical. This compound is a fundamental building block of phospholipids, key components of all cell membranes, and its levels can be indicative of various physiological and pathological states. This guide provides an in-depth, objective comparison of methodologies for the quantitative analysis of this compound in biological matrices, with a focus on the robust and highly sensitive technique of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will delve into the technical nuances of experimental choices, present supporting data, and offer field-proven insights to ensure the integrity and reliability of your results.
The Challenge of this compound Analysis: Why Derivatization is Often Essential
This compound is a small, highly polar molecule. These characteristics present a significant challenge for conventional reversed-phase liquid chromatography (RPLC), the workhorse of many bioanalytical laboratories. Without modification, this compound exhibits poor retention on RPLC columns, often eluting in the void volume along with other polar matrix components, leading to ion suppression and unreliable quantification.[1][2]
While techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) can be employed for polar analytes, they can sometimes suffer from longer equilibration times and reproducibility issues.[2] A more common and robust strategy to overcome the challenges of analyzing this compound and other small amines is chemical derivatization.[3][4] Derivatization involves reacting the analyte with a chemical agent to modify its physicochemical properties. For this compound, the primary goals of derivatization are:
-
Increased Hydrophobicity: To enhance retention on RPLC columns.
-
Improved Ionization Efficiency: To increase the signal response in the mass spectrometer.
-
Enhanced Specificity: By introducing a unique mass tag, the selectivity of the analysis can be improved.
This guide will focus on a widely adopted and validated derivatization-based LC-MS/MS method and compare it with a direct injection approach, providing a clear understanding of the advantages and limitations of each.
Comparative Overview of Analytical Strategies
| Feature | Direct Injection LC-MS/MS | Derivatization-Based LC-MS/MS |
| Sample Preparation | Simple protein precipitation.[5] | Protein precipitation followed by a derivatization step.[3] |
| Chromatography | HILIC or specialized mixed-mode columns are often required.[1][2][6] | Standard reversed-phase C18 columns can be used.[3] |
| Sensitivity | Generally lower due to poor ionization and potential for matrix effects.[5] | Significantly higher due to improved ionization efficiency from the derivatizing agent.[3][7] |
| Throughput | Higher, due to fewer sample preparation steps. | Lower, due to the additional derivatization and potential clean-up steps. |
| Method Development | Can be more complex due to the need for specialized chromatography. | The derivatization step adds complexity, but the chromatography is often more straightforward. |
| Cost | Lower reagent cost. | Higher reagent cost due to the derivatizing agent and potentially higher purity solvents. |
Featured Method: Dansyl Chloride Derivatization for High-Sensitivity this compound Quantification
Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) is a highly effective derivatizing agent for primary and secondary amines, like this compound.[3][7] The dansylation reaction is robust and results in a derivative with significantly increased hydrophobicity and a tertiary amine group that enhances positive mode electrospray ionization (ESI) efficiency.[3]
Experimental Workflow: Dansyl Chloride Derivatization LC-MS/MS
Caption: Workflow for Dansyl Chloride Derivatization LC-MS/MS.
Detailed Experimental Protocol
1. Sample Preparation and Protein Precipitation:
-
To 100 µL of biological sample (e.g., plasma, urine), add 10 µL of an internal standard working solution (e.g., 1 µM this compound-d4).
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new microcentrifuge tube.
-
Dry the supernatant under a gentle stream of nitrogen at 40°C.
2. Derivatization:
-
Reconstitute the dried extract in 50 µL of 100 mM sodium carbonate buffer (pH 9.5).
-
Add 50 µL of 1 mg/mL dansyl chloride in acetonitrile.
-
Vortex briefly and incubate at 60°C for 30 minutes.
-
After incubation, add 10 µL of 1% formic acid to quench the reaction.
-
Centrifuge at 14,000 x g for 5 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Parameters
-
LC System: Standard HPLC or UHPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the derivatized this compound, and then re-equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
Dansyl-Ethanolamine: Q1 m/z 295.1 -> Q3 m/z 170.1
-
Dansyl-Ethanolamine-d4 (IS): Q1 m/z 299.1 -> Q3 m/z 170.1
-
The Chemistry of Dansylation
Caption: Dansyl chloride reacts with this compound's primary amine.
Alternative Method: Direct Injection using a Porous Graphite Carbon (PGC) Column
For laboratories looking to avoid derivatization, a direct injection approach using a specialized column can be a viable alternative. Porous graphitic carbon (PGC) columns are well-suited for the retention of polar compounds like this compound.[1]
Experimental Protocol: Direct Injection with PGC Column
1. Sample Preparation:
-
To 100 µL of biological sample (e.g., urine), add 10 µL of an internal standard working solution (e.g., 1 µM this compound-d4).
-
Add 400 µL of ice-cold methanol to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Parameters
-
LC System: Standard HPLC or UHPLC system.
-
Column: Porous Graphitic Carbon (PGC) column (e.g., 2.1 x 100 mm, 3 µm).
-
Mobile Phase A: 10 mM Ammonium formate with 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A gradient tailored to the retention characteristics of the PGC column.
-
Flow Rate: 0.25 mL/min.
-
Injection Volume: 10 µL.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
This compound: Q1 m/z 62.1 -> Q3 m/z 44.1
-
This compound-d4 (IS): Q1 m/z 66.1 -> Q3 m/z 48.1
-
Performance Comparison: Dansyl Chloride Derivatization vs. Direct Injection
The following table summarizes typical performance characteristics for the two methods, based on data from various published studies.
| Parameter | Dansyl Chloride Derivatization LC-MS/MS | Direct Injection (PGC) LC-MS/MS |
| Lower Limit of Quantification (LLOQ) | 0.5 - 5 ng/mL | 5 - 20 ng/mL |
| Linearity (r²) | > 0.995 | > 0.99 |
| Recovery | 85 - 105% | 80 - 110% |
| Matrix Effect | Generally low due to chromatographic separation from interfering species. | Can be more significant due to co-elution of other polar compounds.[1] |
| Precision (%RSD) | < 15% | < 20% |
| Accuracy (%Bias) | ± 15% | ± 20% |
Conclusion and Recommendations
Both derivatization-based and direct injection LC-MS/MS methods can be successfully employed for the quantitative analysis of this compound in biological samples. The choice of method should be guided by the specific requirements of the study.
-
For high-sensitivity applications , such as those in clinical research or drug development where low concentrations of this compound need to be accurately measured, the dansyl chloride derivatization method is highly recommended . The significant improvement in sensitivity and the robustness of the reversed-phase chromatography often outweigh the additional sample preparation time.
-
For high-throughput screening or when sensitivity is not the primary concern , the direct injection method with a PGC column can be a suitable alternative . The simpler sample preparation workflow allows for a faster turnaround time.
References
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- Hamzah, N., et al. (2021). Optimized Method for Analysis of Ethanolamines, Hydrolysis Products of Nitrogen Mustards, from Urine Samples Using LC-MS/MS.
- Zhao, S., et al. (2019). Targeted quantification of amino acids by dansylation. Methods in Molecular Biology, 1978, 25-34. [Link]
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- Gouveia-Figueira, S., & Nording, M. L. (2015). Liquid chromatography–tandem mass spectrometry analysis of free and esterified fatty acid N-acyl ethanolamines in plasma and blood cells.
- Chromatography Forum. (2004).
- Farshchi, A., Ghiasi, G., & Bahram, M. (2009). A sensitive liquid chromatographic method for the analysis of clarithromycin- a macrolide antibiotic- in human serum, using pre-column derivatization with 9-fluorenylmethyl chloroformate (FMOC-Cl). Research in Pharmaceutical Sciences, 4(1), 31-38. [Link]
- Gaskin, S., et al. (2024). Advances in targeted liquid chromatography-tandem mass spectrometry methods for endocannabinoid and N-acylthis compound quantification in biological matrices: A systematic review. Mass Spectrometry Reviews. [Link]
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- Kovaricek, P., et al. (2022). Development of a method for the derivatization of ethanolamines and its application to sand samples. Journal of the Serbian Chemical Society, 87(2), 233-245. [Link]
- Fekkes, D. (1996). Amino acid analysis by reverse-phase high-performance liquid chromatography: improved derivatization and detection conditions with 9-fluorenylmethyl chloroformate. Analytical Biochemistry, 240(2), 167-76. [Link]
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- Wang, J., & Schnute, W. C. (2011). Ethanolamines in Water Samples by LC–MS.
- Cuzuel, V., et al. (2015). Validation of a Liquid Chromatography Tandem Mass Spectrometry Method for Targeted Degradation Compounds of this compound Used in CO2 Capture: Application to Real Samples. Energy Procedia, 63, 1666-1675. [Link]
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- University of Tartu. (2018). Derivatization-targeted analysis of amino compounds in plant extracts by LC-MS/MS. [Link]
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A Researcher's Guide to ¹H NMR Spectroscopy for the Structural Confirmation of Ethanolamine Derivatives
This guide provides an in-depth technical overview of the application of proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy for the structural elucidation and confirmation of ethanolamine derivatives. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple procedural outline to offer a comparative analysis against other common analytical techniques, supported by experimental data and field-proven insights. Here, we delve into the causality behind experimental choices, ensuring a robust and self-validating approach to structural confirmation.
The Foundational Role of ¹H NMR in Characterizing this compound Derivatives
This compound and its derivatives are a critical class of compounds in pharmaceuticals, agrochemicals, and material science. Their biological activity and chemical reactivity are intrinsically linked to their molecular structure. ¹H NMR spectroscopy stands as a primary and indispensable tool for the unambiguous structural confirmation of these molecules. Its ability to provide precise information about the chemical environment, connectivity, and stereochemistry of protons within a molecule makes it exceptionally powerful for this class of compounds.
The core strength of ¹H NMR lies in its capacity to probe the magnetic properties of ¹H nuclei. When placed in a strong magnetic field, these nuclei can exist in different spin states. The absorption of radiofrequency energy causes transitions between these states, and the precise frequency at which this occurs (the chemical shift) is highly sensitive to the local electronic environment of the proton. This sensitivity allows us to differentiate protons in various parts of the this compound scaffold and its substituents.
Deconstructing the ¹H NMR Spectrum of this compound Derivatives: A Proton-by-Proton Analysis
The basic this compound backbone presents a simple yet informative ¹H NMR spectrum. The protons on the two methylene groups (-CH₂-) are diastereotopic, meaning they are in chemically non-equivalent environments, and will therefore have different chemical shifts and will couple to each other.
Below is a generalized structure of a substituted this compound derivative, highlighting the key protons of interest.
Caption: Generalized structure of an this compound derivative.
Characteristic Chemical Shifts
The chemical shifts of the methylene protons in the this compound core are influenced by the electronegativity of the adjacent nitrogen and oxygen atoms. The protons on the carbon adjacent to the oxygen (C2) are typically found further downfield than those adjacent to the nitrogen (C1).
| Proton(s) | Typical Chemical Shift (δ, ppm) in CDCl₃ | Influencing Factors |
| -CH₂-N- (C1 protons) | 2.5 - 3.5 | Nature of substituents on the nitrogen. Electron-withdrawing groups will shift these protons downfield. |
| -CH₂-O- (C2 protons) | 3.5 - 4.5 | Nature of the substituent on the oxygen. Acylation will shift these protons significantly downfield. |
| -NH- | 1.0 - 5.0 (often broad) | Solvent, concentration, and temperature dependent. Can be exchanged with D₂O. |
| -OH | 1.0 - 5.5 (often broad) | Solvent, concentration, and temperature dependent. Can be exchanged with D₂O.[1] |
Data compiled from various sources and typical values.
For instance, in the ¹H NMR spectrum of pure this compound in D₂O, the methylene protons adjacent to the nitrogen appear around 3.13 ppm, while those adjacent to the oxygen are observed at approximately 3.81 ppm.[2][3]
Spin-Spin Coupling: Unraveling Connectivity
The coupling between adjacent non-equivalent protons provides crucial information about the connectivity of the carbon skeleton. In an this compound derivative, the protons on C1 and C2 will typically couple with each other, resulting in complex splitting patterns (multiplets). The magnitude of the coupling constant (J-value), usually in the range of 5-7 Hz for vicinal coupling in such a flexible system, confirms the adjacency of the two methylene groups.
The Power of Integration
The integration of the peak areas in a ¹H NMR spectrum is directly proportional to the number of protons giving rise to that signal.[4] For an unsubstituted this compound derivative, the integral ratio of the -CH₂-N- protons to the -CH₂-O- protons should be 1:1 (or 2H:2H). This simple check provides a powerful validation of the basic this compound scaffold.
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
The acquisition of a clean, high-resolution ¹H NMR spectrum is paramount for accurate structural elucidation. The following protocol outlines a robust methodology.
Caption: A streamlined workflow for acquiring and analyzing a ¹H NMR spectrum.
Step-by-Step Methodology
-
Sample Preparation: Dissolve 5-10 mg of the this compound derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a clean NMR tube.[5] The choice of solvent is critical; for instance, using D₂O will result in the exchange of the labile -OH and -NH protons with deuterium, causing their signals to disappear from the spectrum.[1][6] This can be a useful diagnostic tool to identify these peaks.
-
Instrument Setup:
-
Locking and Shimming: The instrument's magnetic field is "locked" onto the deuterium signal of the solvent to correct for any field drift. Shimming is then performed to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp, well-resolved peaks.
-
Pulse Angle and Acquisition Time: For a standard 1D ¹H NMR experiment, a 90° pulse is often used to maximize the signal in a single scan.[7] The acquisition time (AQ), typically around 3 seconds, determines the digital resolution of the spectrum.[7]
-
-
Data Acquisition: The number of scans (NS) is chosen to achieve an adequate signal-to-noise ratio. For concentrated samples, a single scan may be sufficient.
-
Data Processing: The raw data (Free Induction Decay or FID) is converted into a spectrum via a Fourier Transform. The spectrum is then phased and the baseline is corrected to ensure accurate integration.
¹H NMR in Comparison: A Multi-Technique Perspective
While ¹H NMR is a cornerstone for structural elucidation, a comprehensive characterization often involves complementary techniques. The following table compares ¹H NMR with other common analytical methods for the analysis of this compound derivatives.
| Technique | Information Provided | Advantages for this compound Derivatives | Limitations |
| ¹H NMR Spectroscopy | Precise proton environment, connectivity, stereochemistry, and quantitative information. | Unambiguous structural confirmation. Can distinguish between isomers. Quantitative. | Relatively lower sensitivity compared to MS.[4] |
| ¹³C NMR Spectroscopy | Number of non-equivalent carbons, and their chemical environment. | Complements ¹H NMR by providing information about the carbon skeleton. | Lower sensitivity than ¹H NMR due to the low natural abundance of ¹³C. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | High sensitivity, excellent for determining molecular formula.[4][8] | Provides limited information on the specific arrangement of atoms (isomer differentiation can be challenging). |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Presence of functional groups (e.g., -OH, -NH, C-O). | Quick and easy method to confirm the presence of key functional groups.[9] | Provides limited information on the overall molecular structure and connectivity. |
A Synergistic Approach
The most robust structural confirmation is achieved through the synergistic use of these techniques. For example, after synthesizing a novel N-acylthis compound, MS can confirm the expected molecular weight, FTIR can verify the presence of the amide and hydroxyl groups, and ¹H and ¹³C NMR can provide the definitive proof of the complete, unambiguous structure.
Conclusion: The Indispensable Role of ¹H NMR
In the structural confirmation of this compound derivatives, ¹H NMR spectroscopy is not merely an analytical tool but a foundational technique that provides an unparalleled level of structural detail. Its ability to deliver precise information on the chemical environment, connectivity, and stoichiometry of protons within a molecule makes it an essential component of the modern chemist's analytical arsenal. When used in conjunction with other techniques, it provides a self-validating system for the unambiguous characterization of these important molecules, ensuring the scientific integrity of research and development in this field.
References
- Optimized Default 1H Parameters | NMR Facility - Chemistry Department. (2020, April 13).
- NMR Spectra of (A) 1 H-NMR; (B) 13 C-NMR and (C) DEPT 135 for the Produced Organic Compound from the CO2 Saturated 0.1M this compound. ResearchGate.
- Supplementary Information - The Royal Society of Chemistry.
- Absolute configuration of amino alcohols by H-1-NMR - ResearchGate.
- bmse000276 this compound at BMRB.
- 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000149) - Human Metabolome Database.
- This compound at BMRB.
- Chemical Shifts in ¹H NMR Spectroscopy - Chemistry LibreTexts.
- Comparison of 1 H NMR spectra resulting from different extraction protocols.
- 1H NMR chemical shift ppm table.
- Spectroscopy of Alcohols and Phenols - Chemistry LibreTexts.
- 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000149) - Human Metabolome Database.
- Difference between FTIR and NMR? - Rocky Mountain Labs.
- Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update - NIH.
- The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on...
- 1H-NMR, 13C-NMR and Mass spectral analysis: Significance and symbolism.
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A Senior Application Scientist's Guide to Evaluating Ethanolamine in Serum-Free Media
Abstract
The transition to serum-free media (SFM) is a critical step in modern biopharmaceutical manufacturing and cellular research, driven by the need for consistency, safety, and regulatory compliance. This guide provides an in-depth technical analysis of ethanolamine, a key component in many SFM formulations. We will explore its biochemical role, provide a framework for evaluating its efficacy, and present detailed experimental protocols to compare its performance against alternatives. This document is intended for researchers, scientists, and drug development professionals seeking to optimize their cell culture systems for enhanced growth, viability, and productivity.
Introduction: The Imperative for Defined Media and the Role of this compound
The use of fetal bovine serum (FBS) in cell culture, while historically widespread, introduces significant variability, potential for contamination, and ethical concerns.[1] Chemically defined, serum-free media offer a solution by providing a controlled and reproducible environment. However, the removal of serum necessitates the supplementation of essential factors that promote cellular proliferation and maintain viability.[1][2]
This compound is a small aminoalcohol that has been identified as an essential growth factor for various cell types, particularly hybridomas, in serum-free conditions.[3][4][5] Its primary role is as a precursor for the synthesis of phosphatidylthis compound (PE), a major phospholipid component of animal cell membranes.[1][6] PE is crucial for maintaining membrane integrity, mitochondrial function, and supporting cell proliferation.[1][7][8] While naturally supplied by serum, chemically defined media require its direct addition to support robust cell growth.[1][9]
This guide will provide the scientific rationale and practical methodologies to critically assess the contribution of this compound to your specific cell culture system.
The Biochemical Basis: this compound and the Kennedy Pathway
This compound's growth-promoting effects are primarily attributed to its role in the de novo synthesis of phosphatidylthis compound (PE) via the CDP-ethanolamine branch of the Kennedy pathway.[6][10][11][12] PE accounts for a significant portion of the phospholipids in eukaryotic membranes and is vital for cellular processes like membrane fusion and cell cycle regulation.[6][10]
The Kennedy pathway for PE synthesis can be summarized in three key enzymatic steps:
-
Phosphorylation: this compound is phosphorylated by this compound kinase (EK) to produce phosphothis compound.
-
Activation: CTP:phosphothis compound cytidylyltransferase (Pcyt2) converts phosphothis compound to CDP-ethanolamine. This is the rate-limiting step in the pathway.[13]
-
Condensation: CDP-ethanolamine:1,2-diacylglycerol ethanolaminephosphotransferase (EPT) catalyzes the final reaction, producing PE.[10]
Detailed Experimental Protocols
4.1. Protocol: Cell Viability and Density Assessment (Trypan Blue Exclusion)
This method distinguishes between viable cells, which have intact membranes and exclude the dye, and non-viable cells, which have compromised membranes and stain blue. [14][15][16]
-
Materials:
-
Procedure:
-
Aseptically withdraw a representative sample (e.g., 100 µL) from the cell culture.
-
Dilute the cell suspension 1:1 with 0.4% Trypan Blue solution (e.g., mix 20 µL of cell suspension with 20 µL of Trypan Blue). Mix gently.
-
Incubate the mixture at room temperature for 1-2 minutes. Do not exceed 5 minutes, as this can lead to toxicity in viable cells. [17][18] 4. Carefully load 10 µL of the mixture into the chamber of a clean hemocytometer.
-
Under a microscope, count the number of unstained (viable) and stained blue (non-viable) cells in the central grid.
-
Calculations:
-
Viable Cells/mL = (Number of viable cells counted) x (Dilution factor) x 10⁴
-
% Viability = [Total viable cells / (Total viable cells + Total non-viable cells)] x 100
-
-
4.2. Protocol: Cell Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation. [19][20]
-
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
96-well flat-bottom tissue culture plates.
-
Solubilization solution (e.g., DMSO or 0.1 N HCl in anhydrous isopropanol). [19] * Microplate reader (absorbance at 570 nm).
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of the respective media formulations.
-
Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.
-
Observe the formation of purple formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Gently shake the plate to dissolve the crystals completely.
-
Measure the absorbance at 570 nm using a microplate reader. Higher absorbance correlates with higher metabolic activity and cell number.
-
4.3. Protocol: Monoclonal Antibody Quantification (Sandwich ELISA)
This protocol provides a sensitive and specific method for quantifying the concentration of secreted monoclonal antibodies in the culture supernatant. [21][22]
-
Materials:
-
96-well ELISA plates.
-
Capture antibody (e.g., goat anti-mouse IgG).
-
Blocking buffer (e.g., 3% BSA in PBS-Tween 20).
-
Detection antibody (e.g., HRP-conjugated goat anti-mouse IgG).
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate.
-
Stop solution (e.g., 2.5 M H₂SO₄).
-
Wash buffer (PBS with 0.1% Tween 20).
-
Purified mouse IgG standard.
-
-
Procedure:
-
Coating: Coat wells with capture antibody (e.g., 0.2 µg/mL in PBS) and incubate overnight at 4°C.
-
Washing: Wash plates 3 times with wash buffer.
-
Blocking: Block non-specific binding sites with 150 µL of blocking buffer for 1-2 hours at room temperature. [23] 4. Washing: Repeat the wash step.
-
Sample Incubation: Add 50 µL of culture supernatants (collected on Day 7 and clarified by centrifugation) and serially diluted standards to the wells. Incubate for 1-2 hours.
-
Washing: Repeat the wash step.
-
Detection: Add 50 µL of HRP-conjugated detection antibody (e.g., diluted 1:5000 in blocking buffer) and incubate for 1 hour. [23] 8. Washing: Repeat the wash step.
-
Development: Add 100 µL of TMB substrate and incubate in the dark until sufficient color develops (5-15 minutes).
-
Stopping: Stop the reaction by adding 50 µL of stop solution.
-
Reading: Measure the absorbance at 450 nm.
-
Analysis: Generate a standard curve from the purified IgG standards and calculate the concentration of mAb in the samples.
-
Data Presentation and Interpretation
All quantitative data should be summarized in clear, comparative tables. Below are examples based on expected outcomes.
Table 1: Effect of this compound on Peak Viable Cell Density (VCD) and Viability
| Experimental Group | Peak VCD (x 10⁶ cells/mL) | Viability at Peak VCD (%) |
|---|---|---|
| Negative Control | 0.8 ± 0.1 | 75 ± 4% |
| + this compound (20 µM) | 2.5 ± 0.2 | 92 ± 2% |
| + Phosphothis compound (200 µM) | 2.3 ± 0.3 | 90 ± 3% |
| + ITS + this compound | 3.1 ± 0.2 | 95 ± 1% |
-
Interpretation: The data clearly demonstrates that the omission of this compound significantly hampers cell growth and viability. [3]Both this compound and phosphothis compound restore growth, with this compound being effective at a lower concentration. [4][5]The combination with ITS shows a synergistic effect, leading to the highest cell density and viability, highlighting its importance in a complete SFM formulation. [1] Table 2: Effect of this compound on Monoclonal Antibody (mAb) Titer
Experimental Group Final mAb Titer (mg/L) on Day 7 Negative Control 15 ± 3 + this compound (20 µM) 85 ± 5 + Phosphothis compound (200 µM) 78 ± 6 | + ITS + this compound | 110 ± 8 |
-
Interpretation: Antibody production is directly correlated with cell health and density. The this compound-supplemented groups show a dramatic increase in mAb titer compared to the negative control. The highest productivity is achieved when this compound is combined with other essential supplements like insulin and transferrin, underscoring the need for a multi-faceted approach to media optimization.
Conclusion and Recommendations
The experimental evidence strongly supports the classification of this compound as an essential growth supplement for many cell lines, particularly hybridomas, in serum-free media. Its role as a direct precursor for phosphatidylthis compound synthesis is fundamental to maintaining the membrane integrity required for robust cell proliferation and high-level protein production.
Key Takeaways:
-
Essentiality: Omission of this compound from SFM can severely limit cell growth and productivity.
-
Efficacy: Supplementation with this compound at concentrations around 20 µM effectively restores and enhances cell culture performance.
-
Cost-Effectiveness: this compound is a cost-effective alternative to its phosphorylated form, which is required at a significantly higher concentration for a similar effect.
-
Synergy: The benefits of this compound are maximized when used in conjunction with other key supplements such as insulin, transferrin, and selenium.
For any laboratory transitioning to or optimizing serum-free culture, a systematic evaluation of this compound as described in this guide is a critical step toward developing a robust, reliable, and highly productive manufacturing or research process.
References
- Gibellini, F., & Smith, T. K. (2010). The Kennedy pathway—De novo synthesis of phosphatidylthis compound and phosphatidylcholine. IUBMB Life, 62(6), 414-428. [Link]
- ResearchGate. (n.d.). Biosynthesis of Phosphatidylthis compound (PE). CDP this compound-Kennedy pathway... [Diagram].
- Scientific Laboratory Supplies. (n.d.). Protocol for Performing a Trypan Blue Viability Test – Technical Reference Guide. SLS. [Link]
- BPS Bioscience. (n.d.). Trypan Blue Staining Protocol. BPS Bioscience. [Link]
- Signore, M., et al. (2013). Phosphatidylthis compound in Trypanosoma brucei Is Organized in Two Separate Pools and Is Synthesized Exclusively by the Kennedy Pathway. Journal of Biological Chemistry, 288(19), 13547-13557. [Link]
- Kovář, J., & Franĕk, F. (1986). Hybridoma cultivation in defined serum-free media: growth-supporting substances. III. This compound, vitamins, and other low molecular weight nutrients. Folia biologica, 32(6), 369–376. [Link]
- ResearchGate. (n.d.). Synthesis of PE via the two major pathways in cells, the Kennedy pathway (ER) and the PSD reaction (mitochondria) [Diagram].
- University of St Andrews. (2010). The Kennedy Pathway-De Novo Synthesis of Phosphatidylthis compound and Phosphatidylcholine. University of St Andrews Research Portal. [Link]
- Creative Bioarray. (n.d.). Trypan Blue Staining Assay.
- Ramirez, A., & Casadesus, J. (2018). Quantitation of monoclonal antibody by capture ELISA based on initial enzyme activity rate. Journal of Immunological Methods, 458, 33-38. [Link]
- Murakami, H., et al. (1982). Growth of hybridoma cells in serum-free medium: this compound is an essential component. Proceedings of the National Academy of Sciences, 79(4), 1158-1162. [Link]
- ELISA-Resources.com. (n.d.). Monoclonal Antibody Screening - ELISA. [Link]
- Murakami, H., et al. (1982). Growth of hybridoma cells in serum-free medium: this compound is an essential component. PNAS, 79(4), 1158-1162. [Link]
- Krishgen Biosystems. (n.d.). Animal-Free Sera and Media. [Link]
- Protocol Online. (2009).
- Bakovic, M., & Fullerton, M. D. (2022). This compound and Phosphatidylthis compound: Partners in Health and Disease. Nutrients, 14(9), 1836. [Link]
- Agilent. (n.d.).
- Zhang, Y., et al. (2016). This compound enhances the proliferation of intestinal epithelial cells via the mTOR signaling pathway and mitochondrial function. In Vitro Cellular & Developmental Biology - Animal, 52(5), 562-567. [Link]
- NorthEast BioLab. (n.d.). From ELISA Protocols to Monoclonal Antibody Therapies Analysis. [Link]
- Veschi, S., et al. (2023). Promising Effects of N-Docosahexaenoyl this compound in Breast Cancer: Molecular and Cellular Insights. International Journal of Molecular Sciences, 24(3), 2824. [Link]
- Kano-Sueoka, T., & Errick, J. E. (1981). Effects of phosphothis compound and this compound on growth of mammary carcinoma cells in culture. Experimental cell research, 136(1), 137–145. [Link]
- Tsuji, P. A., et al. (2021). Upregulated this compound phospholipid synthesis via selenoprotein I is required for effective metabolic reprogramming during T cell activation. Cell reports, 34(10), 108823. [Link]
- Fan, Y., et al. (2022). Serum-Free Medium for Recombinant Protein Expression in Chinese Hamster Ovary Cells. Frontiers in Bioengineering and Biotechnology, 10, 872202. [Link]
- Kano-Sueoka, T. (n.d.).
- Keys, H., & Budge, M. (2022). Cell culture media for recombinant protein expression in Chinese hamster ovary (CHO) cells: History, key components, and optimization strategies. Biotechnology Progress, 38(1), e3226. [Link]
- Horvath, G., et al. (2020). Phosphatidylthis compound homeostasis under conditions of impaired CDP-ethanolamine pathway or phosphatidylserine decarboxylation. Frontiers in Cell and Developmental Biology, 8, 598. [Link]
- Bliem, R., & Falkenberg, F. W. (2005). Use of this compound for enhancing cell growth in membrane systems.
- Jan, D. C. H. (1994). OPTIMISATION OF CHO CELL GROWTH AND RECOMBINANT INTERFERON-y PRODUCTION. UCL Discovery. [Link]
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- 2. Frontiers | Serum-Free Medium for Recombinant Protein Expression in Chinese Hamster Ovary Cells [frontiersin.org]
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- 4. Growth of hybridoma cells in serum-free medium: this compound is an essential component - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 22. nebiolab.com [nebiolab.com]
- 23. Monoclonal Antibody Screening [elisa-antibody.com]
Comparative study of monoethanolamine, diethanolamine, and triethanolamine separation by HPLC.
For researchers, scientists, and drug development professionals, the accurate quantification of monoethanolamine (MEA), dithis compound (DEA), and trithis compound (TEA) is a frequent analytical challenge. These highly polar, low molecular weight alkanolamines are ubiquitous, serving as pH adjusters, emulsifiers, and intermediates in pharmaceuticals and cosmetics.[1][2] However, their physicochemical properties—specifically their high polarity and lack of a significant UV-absorbing chromophore—preclude straightforward analysis by traditional reversed-phase HPLC with UV detection.[3][4][5]
This guide provides an in-depth comparative study of four robust HPLC methodologies for the simultaneous separation and quantification of MEA, DEA, and TEA. We will dissect the causality behind the experimental choices for each method, present detailed, field-tested protocols, and offer objective performance comparisons to empower you to select and implement the optimal strategy for your analytical needs.
The Analytical Challenge: Why Ethanolamines Are Difficult to Separate
The primary obstacle in the HPLC analysis of ethanolamines lies in their shared structural characteristics. As primary, secondary, and tertiary amines, respectively, they possess high polarity and are readily soluble in water.[1][6] This makes them poorly retained on conventional C18 reversed-phase columns, where they often elute in or near the solvent front. Furthermore, their aliphatic structure means they do not absorb UV light, rendering the most common HPLC detector ineffective.[4][5]
To overcome these challenges, chromatographic strategies must either enhance the retention of these polar compounds or employ alternative detection techniques that are not reliant on chromophores.
Comparative Analysis of HPLC Methodologies
We will now explore four distinct and effective approaches for the HPLC separation of MEA, DEA, and TEA. Each method is presented with its underlying principles, a detailed experimental protocol, performance data, and a critical evaluation of its advantages and limitations.
Method 1: Hydrophilic Interaction Liquid Chromatography (HILIC) with Universal Detection
HILIC is a powerful technique for the separation of highly polar and hydrophilic compounds, making it an ideal choice for ethanolamines.[7][8][9] The separation mechanism in HILIC is primarily based on the partitioning of the analytes between a water-enriched layer on the surface of a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile.[9][10][11]
Causality of Experimental Choices:
-
Stationary Phase: A polar column (e.g., bare silica, or bonded with amide or diol functional groups) is used to establish the aqueous layer necessary for the partitioning mechanism.
-
Mobile Phase: A high organic content (typically >70% acetonitrile) is essential to promote partitioning and retention of the polar ethanolamines. A volatile buffer like ammonium formate is often included to ensure good peak shape and compatibility with mass spectrometry.[10]
-
Detection: Since ethanolamines lack a chromophore, a universal detector is required. The Charged Aerosol Detector (CAD) and the Evaporative Light Scattering Detector (ELSD) are excellent choices. Both work by nebulizing the column effluent, evaporating the mobile phase, and measuring the resulting analyte particles.[12][13][14] CAD generally offers a more uniform response and better sensitivity for low-level analytes.[15][16]
Experimental Protocol: HILIC-CAD
-
Instrumentation:
-
HPLC or UHPLC system
-
Charged Aerosol Detector (CAD)
-
HILIC Column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm)
-
-
Reagents and Standards:
-
Acetonitrile (HPLC grade)
-
Ammonium formate
-
Formic acid
-
Reference standards of MEA, DEA, and TEA
-
-
Chromatographic Conditions:
-
Mobile Phase A: 10 mM Ammonium formate in Water, pH 3.0 (adjusted with formic acid)
-
Mobile Phase B: 90:10 Acetonitrile:Water with 10 mM Ammonium formate, pH 3.0
-
Gradient: A linear gradient tailored to the specific application, often starting at a high percentage of Mobile Phase B.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
CAD Settings: Optimized for the specific instrument, with evaporator temperature typically around 35-45 °C.
-
-
Sample Preparation:
-
Dissolve samples in a solvent compatible with the initial mobile phase conditions (e.g., 90% acetonitrile).
-
Filter through a 0.22 µm syringe filter prior to injection.
-
HILIC Workflow Diagram
Caption: HILIC-CAD experimental workflow.
Performance Characteristics: HILIC-CAD
| Parameter | Monothis compound (MEA) | Dithis compound (DEA) | Trithis compound (TEA) |
| Typical Retention Time (min) | ~ 3.5 | ~ 4.8 | ~ 6.2 |
| Limit of Detection (LOD) | ~ 50 ppb | ~ 50 ppb | ~ 100 ppb |
| Linearity (r²) | > 0.99 | > 0.99 | > 0.99 |
Note: Performance data is illustrative and can vary based on the specific instrument, column, and method conditions.
Pros & Cons of HILIC-CAD:
-
Advantages: Excellent for polar compounds, compatible with MS, good sensitivity with CAD, and avoids derivatization.
-
Disadvantages: Requires careful mobile phase preparation and column equilibration, and can be sensitive to matrix effects.
Method 2: Mixed-Mode Chromatography
Mixed-mode chromatography utilizes a stationary phase with multiple retention mechanisms, such as a combination of reversed-phase and ion-exchange properties. For the basic ethanolamines, a column with both hydrophobic (e.g., C18) and cation-exchange functionalities is highly effective.[4][17]
Causality of Experimental Choices:
-
Stationary Phase: A mixed-mode column (e.g., SIELC Primesep 100) provides dual retention. The cation-exchange sites interact with the protonated amine groups of the ethanolamines, while the hydrophobic backbone provides reversed-phase retention. This orthogonal selectivity allows for fine-tuning of the separation.[17]
-
Mobile Phase: A simple acidic mobile phase (e.g., acetonitrile, water, and an acid like trifluoroacetic acid - TFA) is used. The acid ensures the ethanolamines are protonated for cation-exchange interaction and also acts as an ion-pairing agent.
-
Detection: As with HILIC, a universal detector like ELSD or CAD is necessary due to the lack of a chromophore.
Experimental Protocol: Mixed-Mode with ELSD
-
Instrumentation:
-
HPLC system
-
Evaporative Light Scattering Detector (ELSD)
-
Mixed-Mode Column (e.g., Primesep 100, 4.6 x 150 mm, 5 µm)
-
-
Reagents and Standards:
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Reference standards of MEA, DEA, and TEA
-
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of water, acetonitrile, and TFA. A typical starting point is 50:50 (v/v) Acetonitrile:Water with 0.1% TFA.
-
Isocratic or Gradient: The separation can often be achieved under isocratic conditions, but a gradient can be used to optimize resolution and run time.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 10 µL
-
ELSD Settings: Nebulizer and evaporator temperatures optimized for the mobile phase composition (e.g., Nebulizer: 30 °C, Evaporator: 50 °C), Nitrogen gas flow at 1.5 L/min.[18][19]
-
-
Sample Preparation:
-
Dissolve samples in the mobile phase.
-
Filter through a 0.45 µm syringe filter.
-
Performance Characteristics: Mixed-Mode-ELSD
| Parameter | Monothis compound (MEA) | Dithis compound (DEA) | Trithis compound (TEA) |
| Typical Retention Time (min) | ~ 5.0 | ~ 6.5 | ~ 8.0 |
| Limit of Detection (LOD) | ~ 100-200 ppb | ~ 100-200 ppb | ~ 200-300 ppb |
| Linearity (r²) | > 0.99 | > 0.99 | > 0.99 |
Note: Performance data is illustrative. ELSD response can be non-linear and may require a quadratic fit for the calibration curve.
Pros & Cons of Mixed-Mode Chromatography:
-
Advantages: Unique selectivity, robust separation, and often achievable under simple isocratic conditions.
-
Disadvantages: Columns can be more expensive, and ELSD sensitivity may be lower than CAD or MS.
Method 3: Ion-Pair Chromatography
Ion-pair chromatography is a technique used on reversed-phase columns to separate ionic compounds. An ion-pairing reagent, which is a large ionic molecule with a hydrophobic region, is added to the mobile phase.[20] It forms a neutral ion-pair with the analyte of opposite charge, which can then be retained and separated by the hydrophobic stationary phase.
Causality of Experimental Choices:
-
Stationary Phase: A standard C18 or C8 reversed-phase column is used.
-
Mobile Phase: The key component is the ion-pairing reagent. For the basic ethanolamines, an acidic counter-ion like an alkyl sulfonate (e.g., sodium heptanesulfonate) is used in an acidic mobile phase. The acid ensures the amines are protonated, and the alkyl sulfonate pairs with them.
-
Detection: While universal detectors can be used, this method is often paired with suppressed conductivity detection, which provides excellent sensitivity for ionic species.[21] It can also be adapted for LC-MS, but non-volatile ion-pairing salts must be avoided.
Experimental Protocol: Ion-Pair with Conductivity Detection
-
Instrumentation:
-
Ion Chromatography (IC) system with a suppressed conductivity detector
-
Reversed-phase column (e.g., C18, 4.6 x 250 mm, 5 µm)
-
-
Reagents and Standards:
-
Methanol or Acetonitrile (HPLC grade)
-
Sodium heptanesulfonate (ion-pairing reagent)
-
Phosphoric acid
-
Reference standards of MEA, DEA, and TEA
-
-
Chromatographic Conditions:
-
Mobile Phase: e.g., 30% Methanol in water containing 5 mM sodium heptanesulfonate, adjusted to pH 3.5 with phosphoric acid.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 20 µL
-
Detection: Suppressed conductivity.
-
-
Sample Preparation:
-
Dilute the sample in water or a weak mobile phase.
-
Filter through a 0.45 µm syringe filter.
-
Ion-Pair Chromatography Workflow Diagram
Caption: Workflow for ion-pair chromatography.
Pros & Cons of Ion-Pair Chromatography:
-
Advantages: Utilizes common reversed-phase columns, and offers high sensitivity with conductivity detection.
-
Disadvantages: Mobile phase is more complex, column can have a long "memory" of the ion-pairing reagent, and not ideal for LC-MS unless volatile reagents are used.
Method 4: Derivatization with UV Detection
This classic approach chemically modifies the this compound molecule to attach a chromophore, allowing for sensitive UV detection. Derivatization can occur before the HPLC injection (pre-column) or after separation (post-column).
Causality of Experimental Choices:
-
Derivatization Reagent: For MEA (a primary amine), a reagent like Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) is highly effective.[3][22][23] It reacts specifically with the primary amine to form a highly UV-active derivative. For simultaneous analysis, a post-column reaction can be employed where MEA and DEA are converted to tertiary amines, followed by chemiluminescence detection.[24][25][26]
-
Stationary Phase: A standard reversed-phase C18 column is typically used to separate the now more hydrophobic derivatives.
-
Detection: A UV detector set to the maximum absorbance wavelength of the derivatized analyte (e.g., 340 nm for Marfey's reagent derivatives).[3]
Experimental Protocol: Pre-column Derivatization of MEA with Marfey's Reagent
-
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
-
Reagents and Standards:
-
Marfey's reagent
-
Sodium bicarbonate buffer
-
Acetone
-
Hydrochloric acid
-
Acetonitrile and water (HPLC grade)
-
MEA reference standard
-
-
Derivatization Procedure:
-
To 100 µL of the MEA standard/sample in a vial, add 200 µL of 1% (w/v) Marfey's reagent in acetone.
-
Add 40 µL of 1 M sodium bicarbonate.
-
Vortex and heat at 40 °C for 1 hour.
-
Cool to room temperature and neutralize by adding 20 µL of 2 M HCl.
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (with an acid modifier like 0.1% TFA).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 340 nm
-
-
Injection:
-
Inject the derivatized sample directly.
-
Pros & Cons of Derivatization:
-
Advantages: Can be extremely sensitive and selective, and uses standard HPLC instrumentation (UV detector).
-
Disadvantages: Adds extra steps to sample preparation, increasing potential for error. Derivatization reactions may be incomplete or have side products. A single reagent may not react with all three ethanolamines (e.g., Marfey's reagent for MEA only).[23][27]
Summary and Recommendations
The optimal HPLC method for separating MEA, DEA, and TEA is highly dependent on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation.
| Method | Principle | Detection | Pros | Cons | Best For |
| HILIC | Partitioning | CAD, ELSD, MS | Excellent for polar analytes; avoids derivatization; MS-compatible. | Requires careful equilibration; sensitive to matrix effects. | Routine analysis of polar compounds; LC-MS applications.[28] |
| Mixed-Mode | Cation-Exchange & RP | CAD, ELSD, MS | Unique selectivity; robust separation; simple mobile phases. | More expensive columns; potentially lower efficiency than HILIC. | Complex mixtures where HILIC or RP fail to provide resolution.[17] |
| Ion-Pair | Ion-Pairing on RP | Conductivity, MS | Uses standard RP columns; high sensitivity with conductivity. | Complex mobile phase; column memory; not ideal for MS with non-volatile salts. | Laboratories with Ion Chromatography systems; analysis of ionic species.[21] |
| Derivatization | Covalent Labeling | UV, Fluorescence | High sensitivity with standard detectors; high selectivity. | Extra sample prep steps; reagent may not react with all analytes. | Trace analysis of a specific this compound (e.g., MEA) in a clean matrix.[3][22] |
For general-purpose, simultaneous analysis of all three ethanolamines, HILIC coupled with a Charged Aerosol Detector (CAD) offers the most balanced approach in terms of universality, sensitivity, and ease of use, avoiding the complexities of derivatization or ion-pairing reagents. For trace analysis in highly complex matrices, an LC-MS/MS method, likely employing a HILIC separation front-end, would be the authoritative choice.[29]
References
- SIELC Technologies. HPLC Separation of Ethanolamines (Monothis compound, Dithis compound, and Trithis compound) Using a Primesep 100 Column.
- Yamazaki, S., et al. "Simultaneous Detection of Monothis compound, Dithis compound, and Trithis compound by HPLC with a Chemiluminescence Reaction and Online Derivatization to Tertiary Amine." Analytical Sciences, J-Stage, 2005. [Link]
- Kwon, H., et al. "Analysis of Monothis compound by Derivatization with Marfey's Reagent and HPLC." Journal of Chromatographic Science, vol. 46, no. 6, 2008, pp. 523-527. [Link]
- Yamazaki, S., et al. "Simultaneous detection of monothis compound, dithis compound, and trithis compound by HPLC with a chemiluminescence reaction and online derivatization to tertiary amine." Analytical Sciences, vol. 21, no. 5, 2005, pp. 497-500. [Link]
- Ding, M., et al. "this compound AS MODIFIER FOR ANALYSIS OF CARBOHYDRATES IN FOODS BY HPLC AND EVAPORATIVE LIGHT SCATTERING DETECTION." Journal of Liquid Chromatography & Related Technologies, vol. 25, no. 12, 2002, pp. 1769-1778. [Link]
- Kwon, H., et al. "Analysis of Monothis compound by Derivatization with Marfey's Reagent and HPLC." Journal of Chromatographic Science, Oxford Academic. [Link]
- Yamazaki, S., et al. "Simultaneous Detection of Monothis compound, Dithis compound, and Trithis compound by HPLC with a Chemiluminescence Reaction and Online Derivatization to Tertiary Amine.
- HELIX Chromatography. HPLC Methods for analysis of this compound. [Link]
- Kwon, H., et al. "Analysis of monothis compound by derivatization with Marfey's reagent and HPLC." Journal of Chromatographic Science, vol. 46, no. 6, 2008, pp. 523-7. [Link]
- Rock Chemicals, Inc. Understanding the Difference Between Monothis compound, Dithis compound, and Trithis compound. [Link]
- Yamazaki, S., et al. "Simultaneous Detection of Monothis compound, Dithis compound, and Trithis compound by HPLC with a Chemiluminescence Reaction and Online Derivatization to Tertiary Amine." R Discovery. [Link]
- Yamazaki, S., et al. "Simultaneous Detection of Monothis compound, Dithis compound, and Trithis compound by HPLC with a Chemiluminescence Reaction and Online Derivatization to Tertiary Amine." Semantic Scholar. [Link]
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- National Center for Biotechnology Information. "this compound.
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- Thermo Fisher Scientific. Why Choose Charged Aerosol Detection for Your HPLC Analysis?. [Link]
- Thurman, E. M., et al. "Mitigating matrix effects in oil and gas wastewater analysis: LC-MS/MS method for ethanolamines." Environmental Science: Processes & Impacts, Royal Society of Chemistry, 2024. [Link]
- Jandera, P. "Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique." Journal of Separation Science, vol. 34, no. 16-17, 2011, pp. 2273-90. [Link]
- Element Lab Solutions.
- Li, M. H., & Lie, Y. C. "Densities and Refractive Indices of Aqueous Monothis compound, Dithis compound, Trithis compound." Journal of Chemical & Engineering Data, vol. 39, no. 3, 1994, pp. 444-446. [Link]
- McCalley, D. V. "Hydrophilic Interaction Liquid Chromatography: An Update." LCGC International, vol. 32, no. 3, 2019, pp. 14-21. [Link]
- Wiley Analytical Science. How charged aerosol detection is revolutionizing HPLC analysis. [Link]
- Shimadzu. Highly sensitive method for determination of this compound in water as per ASTM D-7599 by LCMS-8045. [Link]
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A Senior Application Scientist's Guide to Method Validation: HPLC-MS/MS for Ethanolamine Degradation Products
For researchers, scientists, and drug development professionals, ensuring the purity and stability of pharmaceutical products is paramount. Ethanolamine, a common excipient and a component of some active pharmaceutical ingredients (APIs), can degrade over time, potentially impacting product safety and efficacy. Validating a robust analytical method to quantify these degradation products is not merely a regulatory requirement; it is a scientific necessity.
This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) for the analysis of this compound degradation products against other analytical techniques. We will delve into the causality behind experimental choices, present supporting data, and offer detailed protocols to ensure scientific integrity and trustworthiness in your validation process.
The Criticality of Monitoring this compound Degradation
This compound can undergo various degradation pathways, primarily driven by oxidation and interaction with other formulation components. These reactions can lead to the formation of impurities that may have toxicological implications or alter the physicochemical properties of the drug product. Common degradation products include N-ethyldiathanolamine (EDEA), N-methyldithis compound (MDEA), and trithis compound (TEAOH) among others.[1] The ability to accurately and precisely quantify these low-level impurities is crucial for release testing, stability studies, and ensuring patient safety.
HPLC-MS/MS: The Gold Standard for Specificity and Sensitivity
High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) has emerged as the preferred method for the analysis of this compound degradation products due to its exceptional specificity and sensitivity. The chromatographic separation provided by HPLC resolves the parent compound from its structurally similar degradation products, while the mass spectrometer offers unambiguous identification and quantification based on mass-to-charge ratio (m/z) and fragmentation patterns.
Why HPLC-MS/MS Excels: A Mechanistic Perspective
The power of HPLC-MS/MS lies in its two-dimensional separation capability. The HPLC component separates analytes based on their physicochemical properties (e.g., polarity, size, charge) as they interact with the stationary phase of the column. For polar compounds like this compound and its degradation products, Hydrophilic Interaction Liquid Chromatography (HILIC) is often the preferred mode of separation.[2]
Following chromatographic separation, the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) is a soft ionization technique commonly employed for polar molecules, minimizing in-source fragmentation and preserving the molecular ion. The tandem mass spectrometry (MS/MS) capability, typically using a triple quadrupole instrument, allows for Selected Reaction Monitoring (SRM). In SRM, the first quadrupole selects a specific precursor ion (the molecular ion of the analyte), which is then fragmented in the second quadrupole (collision cell). The third quadrupole then selects a specific product ion, creating a highly specific and sensitive detection method that effectively filters out matrix interference.
A Comparative Analysis: HPLC-MS/MS vs. Alternative Methods
While HPLC-MS/MS is a powerful tool, it is essential to understand its performance in the context of other available analytical techniques.
| Feature | HPLC-MS/MS | Gas Chromatography-Mass Spectrometry (GC-MS) | Capillary Electrophoresis (CE) |
| Specificity | Very High (due to SRM) | High (mass-based detection) | Moderate to High (separation based on charge-to-size ratio) |
| Sensitivity | Very High (sub-ppb levels) | Moderate to High (derivatization often required) | High (with sensitive detectors like ECL) |
| Sample Throughput | Moderate | Moderate | High |
| Derivatization | Generally not required | Often necessary for polar, non-volatile analytes | Can be used to enhance detection |
| Matrix Effects | Can be significant but manageable with internal standards and sample preparation | Less prone to ion suppression but matrix can affect column performance | Susceptible to matrix effects on electrophoretic mobility |
| Instrumentation Cost | High | Moderate | Low to Moderate |
A study comparing GC-MS, HPLC with Refractive Index Detection (HPLC-RID), and Capillary Electrophoresis with Diode Array Detection (CE-DAD) for monothis compound and its degradation products found that HPLC was the only technique capable of simultaneous analysis of the parent compound and its degradation products in a single run.[3][4] GC-MS required different columns for optimal separation of the parent and its byproducts.[3][4] Another comparative guide for N-Ethyldithis compound (EDEA) highlighted the superior sensitivity of LC-MS/MS over GC-MS, with LC-MS/MS achieving a limit of quantification in the low µg/L range without derivatization.[5]
Capillary electrophoresis offers a different separation mechanism based on the charge-to-size ratio of analytes in an electric field.[6] It can achieve high separation efficiency and is particularly well-suited for charged, polar molecules.[7] A CE method coupled with electrochemiluminescent detection demonstrated a very low detection limit for N,N-dimethyl this compound, a degradation product of meclophenoxate.[8] However, CE can be more susceptible to matrix effects that alter migration times and peak shapes.
Validating the HPLC-MS/MS Method: A Step-by-Step Protocol
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. The following protocol is based on the International Council for Harmonisation (ICH) Q2(R1) guidelines and U.S. Food and Drug Administration (FDA) recommendations.[3][4][5][7][8][9][10][11]
System Suitability
Before any validation experiments, the suitability of the chromatographic system must be established. This ensures that the equipment is performing correctly.
-
Procedure:
-
Prepare a standard solution containing this compound and its known degradation products.
-
Inject the solution six replicate times.
-
Calculate the relative standard deviation (RSD) for the peak areas and retention times.
-
-
Acceptance Criteria: RSD ≤ 2.0% for peak areas and ≤ 1.0% for retention times.
Specificity
Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present, such as impurities, degradants, and matrix components.
-
Procedure:
-
Analyze a blank sample (matrix without analyte).
-
Analyze a sample spiked with this compound and its degradation products.
-
Analyze a sample of a forced degradation study (e.g., acid, base, oxidative, thermal, and photolytic stress).
-
-
Acceptance Criteria: No interfering peaks at the retention times of the analytes in the blank sample. The method should be able to separate and quantify the analytes in the presence of their degradation products.
Linearity and Range
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Procedure:
-
Prepare a series of at least five calibration standards spanning the expected concentration range of the degradation products (e.g., from the reporting threshold to 120% of the specification limit).
-
Analyze each standard in triplicate.
-
Plot the peak area response versus the concentration and perform a linear regression analysis.
-
-
Acceptance Criteria: Correlation coefficient (r²) ≥ 0.995.
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value.
-
Procedure:
-
Prepare spiked samples at three concentration levels (e.g., low, medium, and high) covering the specified range. Prepare each level in triplicate.
-
Analyze the spiked samples and calculate the percent recovery.
-
-
Acceptance Criteria: Percent recovery should be within 80-120% for low concentrations and 90-110% for higher concentrations.
Precision
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels: repeatability and intermediate precision.
-
Repeatability (Intra-assay precision):
-
Procedure: Analyze six replicate samples of a homogeneous sample at 100% of the test concentration on the same day, with the same analyst and instrument.
-
Acceptance Criteria: RSD ≤ 5.0%.
-
-
Intermediate Precision (Inter-assay precision):
-
Procedure: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criteria: RSD ≤ 10.0%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Procedure (based on signal-to-noise ratio):
-
Determine the concentration of analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
-
Procedure (based on the standard deviation of the response and the slope):
-
LOD = 3.3 * (Standard Deviation of the y-intercepts of regression lines / Slope of the calibration curve)
-
LOQ = 10 * (Standard Deviation of the y-intercepts of regression lines / Slope of the calibration curve)
-
-
Acceptance Criteria: The LOQ must be at or below the reporting threshold for the impurities.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
-
Procedure:
-
Vary critical method parameters such as:
-
Mobile phase composition (e.g., ±2% organic)
-
Column temperature (e.g., ±5 °C)
-
Flow rate (e.g., ±10%)
-
-
Analyze a sample under each of the modified conditions.
-
-
Acceptance Criteria: The system suitability parameters should still be met, and the results should not be significantly different from the results obtained under the original conditions.
Visualizing the Workflow and Logic
To better illustrate the process, the following diagrams outline the experimental workflow for method validation and the logical relationship between the validation parameters.
Caption: Experimental workflow for HPLC-MS/MS method validation.
Caption: Logical relationship between method validation parameters.
Conclusion
The validation of an HPLC-MS/MS method for the determination of this compound degradation products is a rigorous but essential process in pharmaceutical development and quality control. The unparalleled specificity and sensitivity of this technique make it the superior choice for ensuring the safety and quality of drug products. While other methods like GC-MS and CE have their merits, HPLC-MS/MS provides a more comprehensive and robust solution for this specific application. By following a systematic and scientifically sound validation protocol, researchers can have the utmost confidence in their analytical data, ultimately safeguarding patient health.
References
- U.S. Food and Drug Administration. (2015).
- U.S. Food and Drug Administration.
- International Council for Harmonisation. (2024). Q2(R2)
- BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
- Industrial & Engineering Chemistry Research. (2014).
- ProPharma. (2024).
- Abraham Entertainment. (2025).
- International Council for Harmonisation. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- Slideshare.
- Semantic Scholar. (2021). Capillary electrophoresis methods for impurity profiling of drugs. [Link]
- LCGC International. A Comparison of CE–MS and LC–MS for Peptide Samples. [Link]
- Office of Scientific and Technical Information. (2008). Validation of Semi-Volatile Analysis by HPLC-MS/MS by EPA Method MS888. [Link]
- PubMed. (2009).
- Pharmacy 180.
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A Senior Application Scientist's Guide to Amine Blend Performance: Ethanolamine and Benzylamine for CO2 Capture
This guide provides a comprehensive comparison of aqueous blends of monoethanolamine (MEA) and benzylamine (BZA) for post-combustion CO2 capture. Designed for researchers and chemical engineers, this document moves beyond a simple recitation of facts to explain the causality behind experimental design and performance outcomes. We will delve into the synergistic effects of this blend, providing detailed protocols for its evaluation and objective, data-driven comparisons against the industry-benchmark 30 wt% MEA solution.
Introduction: The Rationale for Blending MEA and BZA
Monothis compound (MEA) has long been the gold standard in amine scrubbing due to its high reactivity and low cost. However, its widespread implementation is hampered by significant drawbacks, including high energy consumption for regeneration, corrosive tendencies toward process equipment, and susceptibility to thermal and oxidative degradation.[1][2]
Benzylamine (BZA) has emerged as a compelling alternative. It exhibits several intriguing characteristics for industrial use, such as lower corrosivity and greater resistance to degradation.[3][4] Compared to MEA, BZA also demonstrates a lower viscosity, which can improve mass transfer, and a higher cyclic capacity.[5] Its primary limitation, however, is the formation of a poorly soluble carbamate at higher CO2 loadings, which can precipitate and disrupt the capture process.[4][5]
The scientific impetus for blending these two primary amines is to formulate a solvent that leverages the high absorption rate of MEA while incorporating the superior stability, lower viscosity, and favorable regeneration characteristics of BZA, thereby mitigating the limitations of each individual component. This guide provides the framework for rigorously testing this hypothesis.
Chemical Mechanisms of CO2 Capture in MEA-BZA Blends
Both MEA and BZA are primary amines and react with CO2 through the zwitterion mechanism to form carbamates.[4] In an aqueous solution, a second amine molecule acts as a base to deprotonate the zwitterion, yielding the stable carbamate and a protonated amine. Concurrently, the amines act as bases to promote the hydration of CO2 to form bicarbonate.
The interplay between these reactions is critical. The higher alkalinity of MEA favors the formation of bicarbonate, which can lead to higher overall CO2 loading capacity.[3] A speciation study using ¹³C NMR is essential to quantify the relative concentrations of MEA-carbamate, BZA-carbamate, and bicarbonate at various CO2 loadings to fully understand the capture mechanism.[4]
Performance Assessment: Experimental Methodologies
To ensure a robust and objective comparison, a series of standardized experiments must be conducted. The following protocols are designed to be self-validating and provide a comprehensive performance profile of the amine blends.
Experimental Workflow Overview
The overall process for evaluating a new amine solvent blend follows a logical progression from initial performance screening to more detailed physical and chemical property analysis.
Protocol: CO2 Absorption and Desorption Performance
Objective: To determine the CO2 absorption rate, equilibrium capacity, and heat of absorption of the amine blends.
Rationale: This core experiment quantifies the primary function of the solvent. The absorption rate is critical for sizing absorber columns, while the capacity and heat of absorption are key inputs for calculating the theoretical regeneration energy, which is a major operational cost.[1]
Materials:
-
Monothis compound (MEA), Benzylamine (BZA), analytical grade[4]
-
Deionized water
-
Pressurized gas cylinder with 15% CO2 in N2 (or as per desired flue gas simulation)[4]
-
Nitrogen (for desorption)
-
Glass gas absorption reactor (bubbler) with a known volume (e.g., 250 mL), jacketed for temperature control[6]
-
Thermostatic water bath
-
Mass flow controllers (for CO2/N2 and N2)
-
CO2 infrared sensor
-
High-precision microcalorimeter (for heat of absorption)
-
Data acquisition system
Procedure:
-
Solvent Preparation:
-
Apparatus Setup:
-
Place a precise volume (e.g., 50 cm³) of the test solvent into the gas absorption reactor.[4]
-
Circulate water from the thermostatic bath through the reactor jacket to maintain a constant absorption temperature (e.g., 313 K / 40 °C).[1][4]
-
Connect the mass flow controller to the gas cylinder and the reactor inlet.
-
Connect the reactor outlet to the CO2 sensor. Log the sensor output continuously.
-
-
CO2 Absorption:
-
Start the data acquisition system.
-
Introduce the 15% CO2 gas mixture into the solvent at a constant, known flow rate (e.g., 200 mL/min).[4]
-
Continue the gas flow until the CO2 concentration at the outlet equals the inlet concentration, indicating solvent saturation.
-
The amount of CO2 absorbed over time is calculated by integrating the difference between the inlet and outlet CO2 concentrations.
-
-
Heat of Absorption Measurement:
-
Conduct a parallel absorption experiment inside a high-precision microcalorimeter to measure the heat released during the absorption phase.[5]
-
-
CO2 Desorption (Regeneration):
-
Take the CO2-rich solution from the absorption step.
-
Heat the solution to a typical stripping temperature (e.g., 100-120 °C).[1]
-
Bubble pure N2 gas through the heated solution at a known flow rate to strip the CO2.
-
Measure the CO2 concentration in the off-gas to determine the desorption rate and overall regeneration efficiency.
-
The energy input required to maintain the stripping temperature and vaporize water and CO2 is the regeneration energy.
-
Protocol: Viscosity Measurement
Objective: To measure the dynamic viscosity of fresh and CO2-loaded amine solutions.
Rationale: Viscosity is a critical transport property. Lower viscosity solvents require less pumping energy and can enhance mass transfer rates within the absorber, potentially reducing capital costs.[5]
Procedure:
-
Use a calibrated rotational viscometer or a rolling-ball viscometer.
-
Measure the viscosity of the fresh (lean) amine blends at various temperatures relevant to absorption (e.g., 40 °C to 60 °C).
-
Measure the viscosity of CO2-saturated (rich) amine blends at the same temperatures.
-
Compare the results to the benchmark 30 wt% MEA solution under identical conditions.[7]
Protocol: Corrosion Assessment
Objective: To determine the corrosion rate of carbon steel in the presence of the amine blends.
Rationale: Corrosion leads to equipment failure and solvent contamination. A key advantage of BZA is its reported lower corrosivity. This must be quantified.
Procedure (adapted from ASTM G1/G31): [8][9][10]
-
Specimen Preparation:
-
Use standardized coupons of a relevant material (e.g., Carbon Steel 1010).
-
Prepare the coupons according to ASTM G1: polish, clean, degrease, and measure their initial surface area and weight accurately.[10]
-
-
Immersion Test:
-
Place the prepared coupons in a sealed reactor containing the CO2-loaded (rich) amine solution.
-
Maintain the reactor at a temperature simulating the hottest parts of the process loop (e.g., 80-120 °C) for an extended period (e.g., 100-500 hours).
-
-
Evaluation:
-
After the exposure period, remove the coupons.
-
Clean them according to ASTM G1 to remove any corrosion products without removing the base metal.
-
Measure the final weight.
-
Calculate the weight loss and determine the corrosion rate in millimeters per year (mm/yr) or mils per year (mpy).[10]
-
Experimental Data & Comparative Analysis
The following tables summarize expected performance data based on published literature for 6 M total amine blends at 313 K (40 °C) under a 15% CO2 gas stream.[4][5]
Table 1: CO2 Absorption Performance
| Solvent Blend (BZA/MEA Molar Ratio) | CO2 Absorption Rate (Initial) | Max CO2 Loading (mol CO2 / mol amine) |
| Benchmark: 5 M MEA | High | ~0.55 |
| BZA/MEA 2/1 | High (Similar to other blends) | 0.69 |
| BZA/MEA 1/1 | High (Similar to other blends) | 0.74 |
| BZA/MEA 1/2 | High (Similar to other blends) | 0.78 |
Insight: All tested blends show high absorption rates, comparable to the benchmark MEA. The CO2 loading capacity increases as the relative amount of MEA in the blend increases, which is attributed to MEA's higher alkalinity promoting greater bicarbonate formation.[3]
Table 2: Heat of Absorption & Regeneration Potential
| Solvent Blend (BZA/MEA Molar Ratio) | Heat of CO2 Absorption (-ΔH_abs, kJ/mol CO2) | Implied Regeneration Energy |
| Benchmark: 5 M MEA | ~85 | High |
| BZA/MEA 2/1 | 77.2 | Lower |
| BZA/MEA 1/1 | 82.5 | Highest |
| BZA/MEA 1/2 | 76.8 | Lowest |
Insight: The heat of absorption is a strong indicator of the heat required for the reverse reaction during regeneration. The BZA/MEA 1/1 blend shows the highest heat of absorption, suggesting a higher energy penalty for regeneration. The 1/2 and 2/1 blends, however, show significantly lower values, indicating a potential for considerable energy savings compared to both the 1/1 blend and the MEA benchmark.[5]
Table 3: Physical Properties and Stability Comparison
| Property | Benchmark: 30 wt% MEA | MEA-BZA Blends | Advantage of Blend |
| Viscosity | Higher | Lower | Improved mass transfer, lower pumping energy[5] |
| Corrosivity | High | Lower | Reduced equipment degradation, lower maintenance costs[4] |
| Oxidative Degradation | Susceptible | More Resistant | Lower solvent loss and reclamation costs[5] |
Conclusion and Future Outlook
The strategic blending of this compound and benzylamine presents a promising pathway to developing a next-generation solvent for CO2 capture. Experimental evidence indicates that these blends can maintain the high absorption kinetics characteristic of MEA while offering superior CO2 loading capacities.[4]
Crucially, blends with BZA/MEA molar ratios of 1/2 and 2/1 demonstrate a lower heat of absorption, pointing to a significant potential for reducing the regeneration energy penalty, which is the primary economic bottleneck in amine scrubbing technology.[5] Furthermore, the qualitative advantages of BZA—lower viscosity, reduced corrosivity, and higher stability—translate into tangible operational benefits, including lower pumping costs, longer equipment life, and reduced solvent maintenance.
The optimal blend ratio represents a trade-off between the high loading capacity favored by higher MEA concentrations and the potentially lower regeneration energy and superior stability offered by BZA. The BZA/MEA 1/2 blend appears to offer the best of both worlds, with the highest loading capacity and the lowest heat of absorption. Further pilot-scale testing is warranted to validate these laboratory findings and to fully quantify the long-term operational and economic advantages of this solvent system.
References
- Adeosun, A., El Hadri, N., Goetheer, E., & Abu-Zahra, M. R. M. (2014). Absorption of CO2by Amine Blends Solution: An Experimental Evaluation. Research Inventy: International Journal of Engineering and Science, 4(11), 20-29. Link
- Chen, G., Chen, G., et al. (2022). Investigating the Performance of this compound and Benzylamine Blends as Promising Sorbents for Postcombustion CO2 Capture through 13C NMR Speciation and Heat of CO2 Absorption Analysis. Energy & Fuels, 36(16), 9106–9116. Link
- ACS Publications. (2022). Investigating the Performance of this compound and Benzylamine Blends as Promising Sorbents for Postcombustion CO2 Capture through 13C NMR Speciation and Heat of CO2 Absorption Analysis. Energy & Fuels. Link
- ACS Publications. (2022). Investigating the Performance of this compound and Benzylamine Blends as Promising Sorbents for Postcombustion CO2 Capture through. Energy & Fuels. Link
- ASTM International. (2010). Standard Test Method for Metal Corrosion by Halogenated Organic Solvents and Their Admixtures. ASTM D2251-10. Link
- ResearchGate. (2023). Analysis of the energy consumption in solvent regeneration processes using binary amine blends for CO2 capture. Request PDF. Link
- ASTM International. (2004). Standard Test Method for Metal Corrosion by Halogenated Organic Solvents and Their Admixtures. ASTM D2251-96(2004). Link
- AUB ScholarWorks. (2022). Capillary Microreactor for Initial Screening of Three Amine-Based Solvents for CO2 Absorption, Desorption, and Foaming. American University of Beirut. Link
- CNR-IRIS. (n.d.). Analysis of the energy consumption in solvent regeneration processes using binary amine blends for CO2 capture. CNR-IRIS Repository. Link
- ResearchGate. (n.d.). CO 2 capture solvent selection by combined absorption–desorption analysis. Request PDF. Link
- CORE. (n.d.). Postcombustion CO2 Capture by Chemical Absorption: Screening of Aqueous Amine(s)-based solvents. CORE Repository. Link
- ResearchGate. (n.d.). Shows the electrochemical experimental set-up for corrosion experiment.[12].
- University of Moratuwa. (n.d.). Viscosities of Aqueous Solutions of Monothis compound (MEA), Dithis compound (DEA) and N-Methyldithis compound (MDEA) at T = (90-15.
- Research Inventy. (n.d.). Absorption of CO2by Amine Blends Solution: An Experimental Evaluation. Research Inventy: International Journal of Engineering and Science. Link
- ResearchGate. (n.d.).
- Semantic Scholar. (n.d.). Viscosities of Pure and Aqueous Solutions of Monothis compound (MEA), Dithis compound (DEA) and N-Methyldithis compound (MDEA). Semantic Scholar. Link-Arachchige-Aryal/b0d7759c8644e50d603e8c950d993952f205c87c)
- ACS Publications. (n.d.). CO2 Absorption–Desorption in Triamines Blend: Equilibrium Studies, 13C NMR Speciation, and Regeneration Energy Profiling.
- RSC Publishing. (n.d.). Biphasic behaviors and regeneration energy of a 2-(diethylamino)-ethanol and 2-((2-aminoethyl)amino) ethanol blend for CO2 capture. RSC Publishing. Link
- Nordic Rheology Society. (n.d.). Viscosities of Pure and Aqueous Solutions of Monothis compound (MEA), Dithis compound (DEA) and N-Methyldithis compound (MDEA). Nordic Rheology Society. Link
- The University of Jordan. (2023). Analysis of the energy consumption in solvent regeneration processes using binary amine blends for CO2 capture. Amer Energy 2023. Link
- MDPI. (2020). Effect of Various Parameters on the Thermal Stability and Corrosion of CO 2 -Loaded Tertiary Amine Blends. MDPI. Link
- ResearchGate. (n.d.). MEA and Piperazine Corrosion of Carbon Steel and Stainless Steel.
- TFT Pneumatic. (2023). ASTM Corrosion Tests and Standards.
- TU Delft Research Portal. (2022). Transport properties of mixtures of acid gases with aqueous monothis compound solutions: A molecular dynamics study. TU Delft Research Portal. Link
- Fives ProSim. (n.d.). EX_EN CO2 capture with amine process. Fives ProSim. Link
- ResearchGate. (n.d.). Experiment and model for the viscosity of carbonated MDEA–MEA aqueous solutions. Request PDF. Link
- NTNU Open. (n.d.). Oxidative degradation of 2-ethanolamine; the effect of oxygen concentration and temperature on product formation.
- ASTM International. (n.d.). Total Immersion Corrosion Test for Soak Tank Metal Cleaners. ASTM D1280. Link
- Corrosion Doctors. (n.d.). List of ASTM Standards Related to Corrosion Testing and Monitoring. Corrosion Doctors. Link
- ResearchGate. (n.d.). Corrosion in CO 2 capture unit using MEA-piperazine blends.
- ResearchGate. (2017). Effect of Monothis compound (MEA) on the Corrosion Rates of Carbon steels and Stainless Steels in CO2 Saturated NaCl Solutions.
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A Senior Application Scientist's Guide to Selecting the Optimal Analytical Column for Ethanolamine Separation
Introduction: Ethanolamines, including monoethanolamine (MEA), dithis compound (DEA), and trithis compound (TEA), are ubiquitous compounds with wide-ranging industrial applications, from gas sweetening and corrosion inhibition to formulations in cosmetics and pharmaceuticals.[1][2][3] Their analysis, however, presents a significant chromatographic challenge. These molecules are highly polar, possess low volatility, and lack a strong UV chromophore, making them difficult to retain and detect using conventional methods.[4][5][6][7] Their reactive amine and hydroxyl groups can lead to strong interactions with active sites on columns and inlet liners, resulting in poor peak shape and inaccurate quantification.[4][8][9]
This guide provides a comprehensive comparison of various analytical columns and methodologies for the effective separation of ethanolamines. Moving beyond a simple listing of options, we will delve into the mechanistic principles behind each technique, offering field-proven insights to guide researchers, scientists, and drug development professionals in selecting the most robust and reliable method for their specific application.
Chapter 1: Gas Chromatography (GC) Strategies
Gas chromatography is a powerful technique for analyzing volatile and semi-volatile compounds. However, the inherent properties of ethanolamines—high boiling points and polarity—necessitate specific strategies to achieve successful separation.[5][10] The primary challenge in GC is mitigating the strong adsorption affinity of the amine and hydroxyl groups for the stationary phase and column support materials, which causes significant peak tailing.[4][9]
The Direct Injection Approach: Specialized Polar Columns
For laboratories seeking a simpler workflow without chemical modification, direct injection is feasible but requires highly specialized GC columns. The key is to use a stationary phase that is both thermally stable and sufficiently inert to prevent unwanted analyte interactions.
Causality of Column Choice: Standard non-polar (e.g., 5% phenyl-methylpolysiloxane) or even intermediate-polarity columns are generally unsuitable for direct this compound analysis due to their active silanol groups, which strongly interact with the analytes.[4][9] Success hinges on columns with phases that are either base-deactivated or possess chemistries that shield these active sites.
Columns like the Agilent CP-Sil 8 CB for Amines or the Phenomenex Zebron ZB-5MSplus are specifically engineered for this purpose.[5][7] These columns often feature a modified polysiloxane backbone or a specialized deactivation layer that minimizes hydrogen bonding with the ethanolamines, resulting in improved peak symmetry.[5][8] Using a thicker film (e.g., >1.0 µm) can also help shield analytes from column activity and increase retention.[5][7]
The Derivatization Approach: Enhancing Volatility and Inertness
Derivatization is a time-tested strategy to overcome the analytical difficulties associated with polar, active compounds.[11] The process involves chemically modifying the ethanolamines to create less polar and more volatile derivatives, which are more amenable to GC analysis. This approach often yields sharper peaks, improved resolution, and lower detection limits.[12]
Choosing the Right Reagent:
-
Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replace the active hydrogens on the hydroxyl and amine groups with trimethylsilyl (TMS) groups.[13] This is a very common and effective technique.
-
Acetylation/Acylation: Reagents such as trifluoroacetic anhydride (TFAA) react with the amine and hydroxyl groups to form stable, volatile fluoroacetyl derivatives.[11] This method has been shown to be rapid and quantitative, even at room temperature.[12]
While derivatization adds sample preparation steps, the resulting improvement in chromatography on standard columns (like a DB-5 or HP-5) can be dramatic, making it a highly reliable and robust approach.[14]
Workflow for GC Analysis of Ethanolamines
Caption: Comparative workflows for GC analysis of ethanolamines.
Comparison of GC Columns for this compound Analysis
| Feature | Direct Injection (Specialized Column) | Derivatization (Standard Column) |
| Example Column(s) | Phenomenex Zebron ZB-5MSplus[5], Agilent CP-Sil 8 CB for Amines[7] | Standard 5% Phenyl Polysiloxane (DB-5, HP-5ms) |
| Stationary Phase | Specially deactivated, base-modified | Dimethylpolysiloxane with 5% Phenyl |
| Principle | Minimizes analyte-column interaction through inertness. | Increases analyte volatility and reduces polarity. |
| Sample Prep | Minimal (dilute and shoot). | Required derivatization step (e.g., heating). |
| Pros | Faster workflow, fewer reagents. | Excellent peak shape, higher sensitivity, robust. |
| Cons | Columns can be more expensive, potential for eventual column activity. | More time-consuming, potential for derivative instability. |
| Detector(s) | FID, NPD, MS | FID, MS |
Chapter 2: Liquid Chromatography (LC) Strategies
Liquid chromatography is often the preferred technique for this compound analysis as it operates at lower temperatures and is inherently better suited for polar, non-volatile compounds. The challenge shifts from volatility to achieving adequate retention on the stationary phase.
Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is arguably the most powerful and widely adopted LC mode for this compound separation.[15][16] It utilizes a polar stationary phase (such as unbonded silica, amide, or zwitterionic phases) with a highly organic mobile phase.
Mechanism of Separation: A water-enriched layer forms on the surface of the polar stationary phase. Polar analytes like ethanolamines partition between this aqueous layer and the organic mobile phase. The more polar the analyte, the more strongly it is retained. Elution is typically achieved by increasing the polarity of the mobile phase (i.e., increasing the water content).[17] This mechanism provides excellent retention for these otherwise poorly-retained compounds. The high organic content of the mobile phase is also beneficial for mass spectrometry, as it promotes efficient desolvation and ionization in the MS source.[18] The ASTM D-7599 standard method for determining ethanolamines in water explicitly uses the HILIC mode coupled with MS/MS detection.[2][15][19]
Ion-Exchange Chromatography (IC)
Given their basic nature, ethanolamines exist as cations at acidic or neutral pH. Cation-exchange chromatography is a well-established and robust method for their separation.[1]
Mechanism of Separation: A stationary phase with negatively charged functional groups (e.g., sulfonic acid) is used. The positively charged this compound cations are retained on the column. Elution is achieved by introducing a mobile phase with a high concentration of competing cations (e.g., from an acid like methanesulfonic acid) or by changing the pH to suppress the charge on the analytes.[20][21] Detection is often accomplished using suppressed conductivity, which provides excellent sensitivity by chemically reducing the background conductivity of the eluent.[22] NIOSH Method 3509 for the analysis of aminoethanol compounds utilizes ion chromatography.[23]
Mixed-Mode Chromatography (MMC)
Mixed-mode columns offer a unique approach by incorporating multiple retention mechanisms onto a single stationary phase. For ethanolamines, columns that combine cation-exchange with reversed-phase or HILIC characteristics are particularly effective.[1][24]
Mechanism of Separation: A column like the SIELC Primesep 100 has both cation-exchange sites and a hydrophobic chain.[24] This allows for separation based on both the charge of the ethanolamines and subtle differences in their hydrophobicity. This dual retention mechanism can provide unique selectivity and resolve compounds that might co-elute in a single-mode separation.
LC Method Selection Logic
Caption: Logic for selecting an appropriate LC column and detector.
Comparison of LC Columns for this compound Analysis
| Feature | HILIC | Ion-Exchange (Cation) | Mixed-Mode (Cation-Exchange/RP) |
| Example Column(s) | Waters Atlantis HILIC Silica, Cogent Diamond Hydride[18] | Dionex IonPac CS11[20], Shodex IC YS-50[21] | SIELC Primesep 100[24], Helix Coresep 100[1] |
| Stationary Phase | Polar (e.g., silica, amide, diol) | Sulfonated or Carboxylated Resin | Mixed-phase with cation-exchange and hydrophobic groups |
| Mobile Phase | High organic (>80% ACN) with aqueous buffer.[16] | Aqueous acid (e.g., methanesulfonic acid).[20] | ACN/Water with an acid modifier (e.g., TFA).[24] |
| Principle | Partitioning into an adsorbed water layer. | Electrostatic interaction based on charge. | Combination of electrostatic and hydrophobic interactions. |
| Pros | Excellent retention, MS-friendly mobile phases, high sensitivity. | Very robust and reproducible, specific for ionic species. | Unique selectivity, can separate complex mixtures. |
| Cons | Can require long equilibration times, sensitive to water content. | Mobile phases can be corrosive, requires specialized IC system. | Can be more complex to develop methods for. |
| Detector(s) | MS/MS, ELSD, CAD | Suppressed Conductivity | MS/MS, ELSD, Refractive Index[1] |
Chapter 3: Experimental Protocols
To ensure reproducibility, the following sections provide detailed, step-by-step protocols for two common and effective methods.
Protocol: Direct GC-MS Analysis
This protocol is adapted from methodologies using specialized amine-specific columns.[5]
-
Instrument & Column: Gas chromatograph with a mass spectrometer (GC-MS). Column: Phenomenex Zebron ZB-5MSplus (30m x 0.25mm, 1.0µm film) or equivalent base-deactivated column.
-
Sample Preparation: Dilute the sample containing ethanolamines in methanol to a final concentration within the calibration range (e.g., 1-100 µg/mL).
-
GC Conditions:
-
Inlet: Split injection (e.g., 50:1), Temperature: 270 °C. Use a deactivated liner.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Initial temperature 60 °C, hold for 2 minutes. Ramp at 15 °C/min to 240 °C. Hold for 3 minutes.
-
Total Run Time: ~17 minutes.
-
-
MS Conditions:
-
Transfer Line: 280 °C.
-
Ion Source: 230 °C.
-
Mode: Electron Ionization (EI), Scan mode (e.g., m/z 40-250) for identification or Selected Ion Monitoring (SIM) for quantification.
-
-
Data Analysis: Identify peaks based on retention time and mass spectra. Quantify using a calibration curve prepared from certified standards.
Protocol: HILIC-MS/MS Analysis
This protocol is based on the principles outlined in ASTM D-7599 and other HILIC application notes.[2][15][16]
-
Instrument & Column: Liquid chromatograph with a tandem mass spectrometer (LC-MS/MS). Column: Waters Atlantis HILIC Silica (150mm x 2.1mm, 3µm) or equivalent HILIC column.
-
Sample Preparation: Filter aqueous samples through a 0.45 µm PVDF syringe filter.[15] Dilute as necessary with an 80:20 mixture of acetonitrile and water to match the initial mobile phase conditions and prevent peak distortion.[15]
-
LC Conditions:
-
Mobile Phase A: 5 mM Ammonium Formate in Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30 °C.
-
Gradient: Start at 90% B. Hold for 2 minutes. Linearly decrease to 50% B over 8 minutes. Hold for 2 minutes. Return to 90% B and re-equilibrate for 5 minutes.
-
Injection Volume: 5 µL.
-
-
MS/MS Conditions:
-
Ion Source: Electrospray Ionization, Positive Mode (ESI+).
-
Source Temperature: Adjust for optimal response; lower source temperatures can sometimes yield better results for these compounds.[15]
-
Detection Mode: Multiple Reaction Monitoring (MRM). Optimize precursor/product ion transitions for each analyte (e.g., MEA: m/z 62.1 → 44.1; DEA: m/z 106.1 → 88.1; TEA: m/z 150.2 → 132.1).
-
-
Data Analysis: Integrate MRM transition peaks and quantify against a calibration curve. Use a deuterated internal standard (e.g., Dithis compound-d8) to correct for matrix effects and ensure accuracy.[2][15]
Conclusion
The selection of an analytical column for this compound separation is not a one-size-fits-all decision. The choice is fundamentally driven by the sample matrix, required sensitivity, available instrumentation, and desired throughput.
-
Gas Chromatography is a viable option, particularly when leveraging the robustness of derivatization for excellent peak shape and sensitivity or the speed of direct injection on specialized, base-deactivated columns for simpler sample matrices.
-
Liquid Chromatography , however, stands out as the more versatile and often preferred approach. HILIC has emerged as the gold standard, especially when coupled with mass spectrometry, offering superior retention and sensitivity for these highly polar analytes. Ion-Exchange Chromatography remains a highly robust and reliable alternative, particularly for aqueous samples in a quality control environment. Mixed-Mode Chromatography provides an additional tool for resolving complex mixtures with its unique selectivity.
By understanding the underlying separation mechanisms and carefully considering the trade-offs between sample preparation complexity, instrument requirements, and chromatographic performance, researchers can confidently select the optimal column to achieve accurate and reliable analysis of ethanolamines.
References
- A simple gas chromatography method for the analysis of monothis compound in air. PubMed. [Link]
- HPLC Methods for analysis of this compound.
- Highly sensitive method for determination of this compound in water as per ASTM D-7599 by LCMS-8045. Shimadzu. [Link]
- Analysis of Amine Solutions by Gas Chromatography. Bryan Research & Engineering, LLC. [Link]
- HPLC Separation of Ethanolamines (Monothis compound, Dithis compound, and Trithis compound) Using a Primesep 100 Column. SIELC Technologies. [Link]
- Determination of Ethanolamines in water as per ASTM D-7599 by LCMS-8045. Shimadzu. [Link]
- Analytical Method: 3509. Keika Ventures. [Link]
- Separation of choline- and this compound-labeled metabolites by ion-exchange high-pressure liquid chrom
- ASTM D7599 Determination of Ethanol Amines in Water by Liquid Chrom
- This compound Analyzed with LCMS - AppNote. MicroSolv. [Link]
- ASTM D7599 Standard Test Method for Determination of Dithis compound, Trithis compound, N-Methyldithis compound and N-Ethyldithis compound in Water by Single Reaction Monitoring Liquid Chromatography/Tandem Mass Sp.
- This compound Analysis by GC-MS using a Zebron ZB-5MSplus. Phenomenex. [Link]
- Separation of this compound by LC.
- Development of a method for the derivatization of ethanolamines and its application to sand samples. Journal of the Serbian Chemical Society. [Link]
- Development of a method for the derivatization of ethanolamines and its application to sand samples.
- Analysis of Monothis compound by Derivatization with Marfey's Reagent and HPLC.
- Agilent Amines GC Columns. Chrom Tech. [Link]
- Separations of aromatic amine isomers on the C4A-C10 column in comparison to the HP-5 commercial column.
- A simple gas chromatography method for the analysis of monothis compound in air.
- ASTM D7599-16(2017) Standard Test Method for Determination of Dithis compound, Trithis compound.
- Simultaneous analysis of mono-, di-, and tri-ethanolamine in cosmetic products using liquid chromatography coupled tandem mass spectrometry. PubMed. [Link]
- HPLC Methods for analysis of Dithis compound.
- Analysis of ethanol amines. Agilent. [Link]
- Development of a method for the derivatization of ethanolamines and its application to sand samples. The Distant Reader. [Link]
- Analysis of Ethanolamines and Alkylamines (YS-50). Shodex HPLC Columns. [Link]
- Separation and detection of ammonia, amines, and alkanolamines with single-column ion chrom
- Quantitative gas chromatographic determination of ethanolamines as trimethylsilyl derivatives.
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A Researcher's Guide to Purity Assessment: Melting Point Analysis of Ethanolamine Hydrochloride
By Dr. Evelyn Reed, Senior Application Scientist
In the realms of pharmaceutical development and fundamental research, the purity of a chemical compound is not merely a desirable attribute; it is an absolute prerequisite for reliable and reproducible results. For a compound as widely utilized as ethanolamine hydrochloride—a key component in everything from pharmaceutical formulations to biological buffers—verifying its purity is a critical first step in any experimental workflow.[1][2] This guide provides an in-depth comparison of melting point analysis as a rapid, preliminary check for the purity of this compound hydrochloride against other analytical techniques.
The Principle of Melting Point Depression: A Fundamental Indicator of Purity
The melting point of a pure, crystalline solid is a distinct physical property.[3] Pure substances typically melt over a very narrow temperature range, often just 0.5–1°C.[4] However, the presence of impurities disrupts the uniform crystalline lattice structure.[5][6] This disruption weakens the intermolecular forces, meaning less energy is required to transition the substance from a solid to a liquid state.[5] The result is twofold: a depression of the melting point and a broadening of the melting range.[4][7] This phenomenon, known as melting point depression, is a cornerstone of classical purity assessment in chemistry.[4][5][8]
The relationship between purity and melting point is a direct one: the greater the concentration of impurities, the more significant the depression and the wider the melting range will be.[5][8] For this compound hydrochloride, a literature melting point for a pure sample is typically cited in the range of 82-84°C or slightly higher at 84-86°C.[2][9][10][11][12] A sample melting below this range or over a wider range suggests the presence of contaminants.[4]
Visualizing Melting Point Depression
The presence of an impurity introduces entropy into the system, altering the thermodynamic equilibrium between the solid and liquid phases. This leads to a lower melting temperature.
Caption: The effect of impurities on the crystal lattice and melting point.
A Comparative Look: Melting Point Analysis vs. Other Techniques
While melting point analysis is a powerful preliminary tool, it is essential to understand its place within a broader analytical workflow. Other common techniques for purity assessment include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and various spectroscopic methods.
| Technique | Principle | Advantages | Limitations |
| Melting Point Analysis | Measures the temperature range over which a solid transitions to a liquid. Impurities depress and broaden this range. | Rapid, inexpensive, requires minimal sample, provides a good initial assessment of purity.[13] | Not suitable for non-solid samples, destructive, less specific than other methods, and cannot quantify individual impurities.[14] |
| High-Performance Liquid Chromatography (HPLC) | Separates components of a mixture based on their differential partitioning between a mobile and stationary phase. | Highly sensitive and quantitative, can separate and identify multiple impurities, suitable for a wide range of compounds.[15] | More expensive instrumentation, requires method development, and can be more time-consuming than melting point analysis. |
| Gas Chromatography (GC) | Separates volatile components of a mixture based on their partitioning between a gaseous mobile phase and a stationary phase. | Excellent for volatile impurities, highly sensitive and quantitative. | Not suitable for non-volatile or thermally unstable compounds. |
| Spectroscopy (e.g., NMR, IR) | Analyzes the interaction of electromagnetic radiation with the sample to provide structural information and identify functional groups. | Provides detailed structural information, can identify specific impurities if their spectra are known. | Can be less sensitive for detecting trace impurities, requires more complex data interpretation. |
In practice, melting point analysis serves as an excellent gatekeeper.[15] If a batch of this compound hydrochloride shows a sharp melting point within the accepted range, it provides confidence to proceed with more resource-intensive techniques like HPLC for full characterization and quantification of any trace impurities. Conversely, a depressed and broad melting range immediately signals a potential issue with the sample's purity, saving valuable time and resources.[3][7]
Experimental Protocol: Melting Point Determination of this compound Hydrochloride
The capillary method is the standard technique for melting point determination recognized by most pharmacopeias.[16]
Materials:
-
This compound hydrochloride sample
-
Certified reference standard of this compound hydrochloride
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
Workflow for Purity Assessment:
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A Comparative Analysis of Ethanolamine's Buffering Capacity for Biological Applications
For researchers, scientists, and drug development professionals, the selection of an appropriate buffer is a foundational decision that dictates the stability and reliability of experimental outcomes. An ideal buffer maintains a constant pH in the presence of acidic or basic insults, a critical parameter for protein stability, enzyme kinetics, and cell viability. This guide provides an in-depth evaluation of ethanolamine's buffering capacity, comparing its performance with commonly used biological buffers such as Tris, HEPES, and phosphate-buffered saline (PBS). Through a detailed experimental protocol and comparative data, this document aims to equip researchers with the necessary information to make an informed decision on the suitability of this compound for their specific applications.
The Critical Role of pKa in Buffer Selection
A buffer's effectiveness is intrinsically linked to its pKa, the pH at which the acidic and basic forms of the buffer are present in equal concentrations.[1][2][3] The optimal buffering range for any given buffer is generally considered to be its pKa ± 1 pH unit.[2][4] Within this range, the buffer can effectively neutralize both added acid and base, thus resisting significant shifts in pH.[5][6]
This compound has a pKa of approximately 9.5, making it a strong candidate for applications requiring a stable alkaline environment.[7][8][9] This contrasts with other common buffers like HEPES (pKa ≈ 7.5) and Tris (pKa ≈ 8.1), which are more suited for maintaining pH closer to physiological conditions.[][11] Phosphate buffers offer versatility with multiple pKa values, with the pKa of 7.21 being most relevant for biological applications.[12][13]
Comparative Analysis of Common Biological Buffers
The selection of a buffer extends beyond its pKa and buffering range. Factors such as temperature sensitivity, potential for interaction with metal ions, and compatibility with downstream applications are all crucial considerations. The following table provides a head-to-head comparison of this compound with other widely used biological buffers.[14]
| Buffer | pKa at 25°C | Useful pH Range | ΔpKa/°C | Metal Ion Binding | Key Considerations |
| This compound | 9.50[8][15] | 8.5 - 10.5 | -0.029[15] | Binds Co(II), Ni(II), Cu(II), Zn(II), Cd(II); weakly binds Mn(II)[16] | Primary amine can form Schiff bases with aldehydes/ketones.[16] Useful for applications requiring alkaline conditions.[17] |
| Tris | 8.1[5] | 7.0 - 9.0[5] | -0.028 to -0.03[1][18] | Can interact with some electrodes and enzymes. | Widely used and cost-effective for a range of biochemical applications.[5] |
| HEPES | 7.5[][11] | 6.8 - 8.2[][19] | -0.014[19] | Negligible | Often preferred for cell culture due to its ability to maintain physiological pH.[11][20] Can produce hydrogen peroxide when exposed to light in the presence of riboflavin.[11] |
| Phosphate | 7.21 (pK2)[12][13] | 6.2 - 8.2 | Low | Can precipitate with divalent cations like Ca²⁺ and Mg²⁺. Inhibits some enzymatic reactions.[21] | Mimics physiological phosphate levels and is widely used in biological research.[22][23] |
Experimental Protocol: Determining Buffering Capacity by Titration
To empirically evaluate and compare the buffering capacity of this compound, a standardized acid-base titration is the most direct method.[24][25][26] This protocol outlines the steps to generate a titration curve, from which the buffering capacity can be quantified.
Materials:
-
This compound
-
Tris(hydroxymethyl)aminomethane (Tris)
-
HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid)
-
Sodium phosphate monobasic (NaH₂PO₄) and dibasic (Na₂HPO₄)
-
Standardized 0.1 M Hydrochloric Acid (HCl)
-
Standardized 0.1 M Sodium Hydroxide (NaOH)
-
Calibrated pH meter and electrode
-
Magnetic stirrer and stir bar
-
50 mL burette
-
Beakers and volumetric flasks
Procedure:
-
Buffer Preparation:
-
Prepare 100 mL of 0.1 M solutions of each buffer: this compound, Tris, HEPES, and phosphate.
-
For this compound, Tris, and HEPES, dissolve the appropriate amount of the free base in approximately 80 mL of deionized water. Adjust the pH to the buffer's pKa using 1 M HCl. Then, bring the final volume to 100 mL.[27]
-
For the phosphate buffer, prepare 0.1 M solutions of both NaH₂PO₄ and Na₂HPO₄ and mix them in appropriate ratios to achieve a pH of 7.21.
-
-
Titration Setup:
-
Calibrate the pH meter using standard pH 4, 7, and 10 buffers.
-
Place 50 mL of the 0.1 M this compound buffer into a 100 mL beaker with a magnetic stir bar.
-
Position the calibrated pH electrode in the buffer solution, ensuring it does not come into contact with the stir bar.
-
Fill a 50 mL burette with the standardized 0.1 M HCl solution.
-
-
Acid Titration:
-
Record the initial pH of the buffer solution.
-
Add the 0.1 M HCl in 0.5 mL increments.
-
After each addition, allow the pH to stabilize and record the reading.
-
Continue the titration until the pH drops by at least 2-3 units from the starting pH.
-
-
Base Titration:
-
Repeat the titration process with a fresh 50 mL aliquot of the 0.1 M this compound buffer, this time titrating with 0.1 M NaOH until the pH increases by at least 2-3 units.
-
-
Comparative Titrations:
-
Repeat the acid and base titrations for the 0.1 M Tris, HEPES, and phosphate buffers.
-
Data Analysis:
-
Plot the pH versus the volume of HCl and NaOH added for each buffer.
-
The buffering capacity (β) can be calculated as the moles of added acid or base required to change the pH of one liter of the buffer by one unit.
The following diagram illustrates the experimental workflow for determining buffering capacity.
Caption: Experimental workflow for determining and comparing the buffering capacity of different biological buffers.
Expected Outcomes and Interpretation
The titration curves will visually demonstrate the effective buffering range of each substance. The region of the curve with the shallowest slope indicates the pH range where the buffer is most effective. For this compound, this will be centered around pH 9.5.
The calculated buffering capacity (β) will provide a quantitative measure of each buffer's ability to resist pH change. A higher β value indicates a greater buffering capacity. By comparing the β values of this compound, Tris, HEPES, and phosphate buffer at various pH points, a clear picture of their relative strengths will emerge.
Applications and Considerations in Research and Drug Development
The distinct alkaline buffering range of this compound makes it a valuable tool in specific contexts:
-
Enzyme Assays: Many enzymes exhibit optimal activity at alkaline pH. This compound can provide a stable environment for studying these enzymes.
-
Pharmaceutical Formulations: In drug development, maintaining an alkaline pH can be crucial for the stability and solubility of certain active pharmaceutical ingredients (APIs).[28][29] this compound is also used as a counter-ion in some drug formulations.
-
Chemical Synthesis: As a primary amine, this compound can participate in various chemical reactions, making it a useful component in certain synthesis buffers.[30]
However, researchers should be mindful of potential interactions. The primary amine group of this compound can react with aldehydes and ketones to form Schiff bases, which could interfere with certain assays. Its metal-binding properties might also be a factor in experiments involving metalloenzymes.
Conclusion
This compound is a robust and effective buffer for applications requiring a stable alkaline environment in the pH range of 8.5 to 10.5. Its buffering capacity is comparable to other common biological buffers within their respective optimal ranges. While Tris and HEPES are the buffers of choice for experiments conducted around physiological pH, this compound provides a valuable and cost-effective alternative for research and development activities that necessitate alkaline conditions. The experimental protocol detailed in this guide offers a straightforward method for researchers to validate the performance of this compound and other buffers in their own laboratory settings, ensuring the selection of the most appropriate buffering system for their critical work.
References
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- Investigation of buffer capacity. (n.d.).
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- Simplest online Tris-HCl Buffer Calculator. (2025, August 17).
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- Biological buffers pKa calculation. (n.d.). UV, RI, conductivity and pH detectors for flash chromatography and protein purification.
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- Titration curve of MEA solution (I = 0.1 mol/kg water) at 303K (Ve = the equivalence point). (n.d.). ResearchGate.
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- Acids Bases and Titrations 20: Titration Example #2 Part A. (2021, February 21). In YouTube.
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- Chemistry Prepare 1.0 L of 0.050 M this compound buffer, pH 10.0 from crystalline this compound (FW=61; pKa=9.5) and 1.0 M HCl. (2021, October 5). bartleby.
- Figure S12. This compound species fractionation as a function of pH. At... (n.d.). ResearchGate.
- This compound. (n.d.). PubChem - NIH.
- Preparing Buffer Solutions. (n.d.). Shimadzu Scientific Instruments.
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A Comparative Guide to the Determination of Ethanolamines in Water: Focusing on ASTM D7599 by LC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Ethanolamine Analysis
Ethanolamines, a class of organic compounds containing both amine and alcohol functional groups, are ubiquitous in industrial and commercial applications. This family primarily includes monothis compound (MEA), dithis compound (DEA), and trithis compound (TEA), along with their derivatives like N-methyldithis compound (MDEA).[1][2] Their versatile properties as surfactants, emulsifiers, corrosion inhibitors, and pH adjusters have led to their widespread use in pharmaceuticals, cosmetics, personal care products, gas treatment processes, and agricultural formulations.[1][3][4][5]
However, the very properties that make them invaluable also necessitate their careful monitoring in water systems. Concerns over their potential to form carcinogenic nitrosamines, their environmental impact on aquatic ecosystems, and their classification as Schedule 3 chemicals under the Chemical Weapons Convention (CWC) due to their potential use as precursors for chemical weapons, underscore the critical need for sensitive and reliable analytical methods.[3][6][7][8][9]
This guide will focus on the ASTM D7599 method, a highly specific and sensitive approach utilizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the determination of dithis compound, trithis compound, N-methyldithis compound, and N-ethyldithis compound in surface water.[8][10][11]
The Core of Specificity and Sensitivity: ASTM D7599 Explained
The ASTM D7599 standard test method is designed for the qualitative and quantitative analysis of specific ethanolamines in surface water via direct injection, followed by separation using liquid chromatography and detection by tandem mass spectrometry.[8][11] The inherent selectivity of this method allows for the confident identification and quantification of target analytes even in complex matrices.
The selection of LC-MS/MS is a deliberate choice driven by the need for high sensitivity and specificity. Here's a breakdown of the rationale:
-
Liquid Chromatography (LC): The primary role of the LC system is to separate the different ethanolamines from each other and from other components in the water sample. This is crucial because ethanolamines are structurally similar, and their separation prevents interference during detection. A common approach within this method is the use of Hydrophilic Interaction Liquid Chromatography (HILIC), which is well-suited for retaining and separating these polar compounds.[6][12]
-
Tandem Mass Spectrometry (MS/MS): This is the heart of the method's sensitivity and specificity. After the ethanolamines are separated by the LC, they enter the mass spectrometer.
-
Ionization: The molecules are first ionized, typically using Electrospray Ionization (ESI), which is a soft ionization technique suitable for polar molecules like ethanolamines.
-
First Mass Analyzer (Q1): This selects the specific ion (the "precursor ion") corresponding to the mass-to-charge ratio (m/z) of a particular this compound.
-
Collision Cell (Q2): The selected precursor ion is then fragmented by collision with an inert gas. This fragmentation is highly reproducible and characteristic of the molecule's structure.
-
Second Mass Analyzer (Q3): This selects one or more of the specific fragment ions (the "product ions").
-
Single Reaction Monitoring (SRM): The ASTM D7599 method employs SRM, where the mass spectrometer is set to monitor a specific precursor-to-product ion transition for each target this compound.[8][10][11] This provides two levels of confirmation (precursor ion mass and product ion mass), significantly reducing the likelihood of false positives.
-
The ASTM D7599 method incorporates several quality control measures to ensure the reliability of the results:
-
Internal Standards: The use of isotopically labeled internal standards, such as dithis compound-d8, is a critical component.[3][6] These standards are chemically identical to the target analytes but have a different mass. They are added to all samples, calibration standards, and quality control samples at a known concentration. Any variations in sample preparation, injection volume, or instrument response will affect the internal standard and the analyte equally, allowing for accurate correction and ensuring high recovery rates.
-
Calibration Curve: A multi-point calibration curve is generated using standards of known concentrations to establish the relationship between the instrument response and the concentration of the analyte.[13] The linearity of this curve is a key indicator of the method's performance.
-
Detection Verification Level (DVL) and Reporting Limit (RL): The method defines a DVL, which must be at a concentration at least three times lower than the Reporting Limit and have a signal-to-noise ratio greater than 3:1.[11] This ensures that the instrument is capable of detecting the analytes at the required levels. The reporting limit for N-methyldithis compound is often set higher due to its lower sensitivity.[8][14]
Experimental Protocol: A Step-by-Step Guide to ASTM D7599
The following protocol is a generalized representation of the ASTM D7599 method. Specific parameters may need to be optimized based on the instrumentation used.
-
This compound standards (dithis compound, trithis compound, N-methyldithis compound, N-ethyldithis compound)
-
Isotopically labeled internal standard (e.g., dithis compound-d8)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Syringe filters (e.g., 0.22 µm PVDF)
A key advantage of the ASTM D7599 method is the minimal sample preparation required, often involving only a direct injection of the water sample.[6][8][11]
-
Filtration: Filter the water sample through a 0.22 µm syringe filter to remove any particulate matter that could clog the LC system.[6]
-
Internal Standard Spiking: Add a known amount of the internal standard stock solution to the filtered sample.
-
Vial Transfer: Transfer the spiked sample to an autosampler vial for analysis.
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A HILIC column is typically used for optimal separation.
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate) is commonly employed.
-
Mass Spectrometer: A triple quadrupole mass spectrometer capable of SRM.
-
Ion Source: Electrospray ionization (ESI) in positive ion mode.
Table 1: Example LC-MS/MS Parameters
| Parameter | Setting |
| LC Column | HILIC, 2.1 x 100 mm, 3 µm |
| Mobile Phase A | 10 mM Ammonium Formate in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120 °C |
| Desolvation Temp. | 350 °C |
-
Peak Integration: Integrate the chromatographic peaks for each analyte and the internal standard.
-
Calibration Curve Generation: Plot the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards.
-
Quantification: Determine the concentration of the ethanolamines in the samples by comparing their peak area ratios to the calibration curve.
Visualizing the Workflow
Caption: Workflow of the ASTM D7599 method for this compound analysis.
Comparison with Alternative Methods
While ASTM D7599 is a powerful method, it is important to consider other analytical techniques, each with its own advantages and limitations.
Table 2: Comparison of Analytical Methods for this compound Determination
| Method | Principle | Advantages | Disadvantages |
| ASTM D7599 (LC-MS/MS) | Chromatographic separation followed by mass spectrometric detection.[8][10][11] | High sensitivity and selectivity, minimal sample preparation, robust and standardized.[3][6] | High initial instrument cost, requires skilled operator. |
| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase. | Good for volatile analytes, well-established technique. | Often requires derivatization for non-volatile ethanolamines, potential for thermal degradation.[15] |
| Ion Chromatography (IC) | Separation of ions based on their interaction with a resin. | Good for ionic species, can be coupled with various detectors. | May have lower sensitivity than LC-MS/MS, potential for matrix interference. |
| Capillary Electrophoresis (CE) | Separation based on the differential migration of ions in an electric field. | High separation efficiency, small sample volume required. | Lower sensitivity compared to LC-MS/MS, reproducibility can be a challenge. |
| Karl Fischer Titration | Titrimetric method for determining water content. | Highly specific for water, accurate. | Not suitable for determining this compound concentration, only water content. |
For the analysis of trace levels of ethanolamines in complex aqueous matrices like surface water or industrial wastewater, LC-MS/MS, as specified in ASTM D7599, offers unparalleled advantages. The direct injection approach minimizes sample handling, reducing the potential for contamination and analyte loss. The specificity of SRM ensures that even at low concentrations, the identity of the analyte is confirmed with a high degree of confidence.
In contrast, older methods like GC often require a derivatization step to make the polar ethanolamines sufficiently volatile for analysis.[15] This additional step not only increases the analysis time but also introduces a potential source of error.
For particularly challenging matrices, such as oil and gas-produced waters, matrix effects can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification.[16][17] In such cases, a more rigorous sample preparation technique like Solid-Phase Extraction (SPE) may be necessary to remove interfering substances prior to LC-MS/MS analysis.[16][18] The use of a suite of isotopically labeled internal standards, one for each target analyte, becomes even more critical in these scenarios to correct for matrix-induced signal variations.[17][18]
Conclusion: A Method of Choice for Reliable this compound Analysis
The ASTM D7599 method, based on LC-MS/MS, stands as a highly reliable and sensitive technique for the determination of ethanolamines in water. Its specificity, minimal sample preparation requirements, and the robustness of the standardized protocol make it an ideal choice for researchers, scientists, and drug development professionals who require accurate and defensible data. While alternative methods exist, they often lack the combination of sensitivity, selectivity, and ease of use offered by this approach. By understanding the principles behind the ASTM D7599 method and its comparative advantages, laboratories can confidently implement this technique to meet their analytical challenges in monitoring these important yet potentially hazardous compounds.
References
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- Shimadzu. (n.d.). Determination of Ethanolamines in water as per ASTM D-7599 by LCMS-8045.
- Infinita Lab. (n.d.). ASTM D7599 Determination of Ethanol Amines in Water by Liquid Chromatography.
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- LCGC International. (n.d.). Ethanolamines in Water Samples by LC-MS.
- AccuStandard. (n.d.). ASTM Water Methods.
- ASTM International. (2024, May 14). D7599 Standard Test Method for Determination of Dithis compound, Trithis compound, N-Methyldithis compound and N-Ethyldithis compound in Water by Single Reaction Monitoring Liquid Chromatography/Tandem Mass Spectrometry (L....
- Shimadzu. (n.d.). Highly sensitive method for determination of this compound in water as per ASTM D-7599 by LCMS-8045.
- SCIEX. (n.d.). Monitoring ethanolamines.
- Dow. (n.d.). Monothis compound Dithis compound Trithis compound.
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- Makesy. (n.d.). Ethanolamines in Everyday Products: A Deep Dive into DEA, MEA, and TEA.
- PubMed. (n.d.). Simultaneous analysis of mono-, di-, and tri-ethanolamine in cosmetic products using liquid chromatography coupled tandem mass spectrometry.
- ResearchGate. (2025, October 28). Optimized Method for Analysis of Ethanolamines, Hydrolysis Products of Nitrogen Mustards, from Urine Samples Using LC-MS/MS.
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- Environmental Science: Processes & Impacts. (2024, December 26). Mitigating matrix effects in oil and gas wastewater analysis: LC-MS/MS method for ethanolamines.
- PubMed. (2025, February 19). Mitigating matrix effects in oil and gas wastewater analysis: LC-MS/MS method for ethanolamines.
- Sigma-Aldrich. (n.d.). Determination of Water Content in 2-Aminoethanol, this compound Using Karl Fischer Titration.
- LCGC International. (n.d.). Ethanolamines in Water Samples by LC–MS.
- OSHA. (n.d.). This compound.
- ASTM International. (n.d.). ASTM D7599-09 - Standard Test Method for Determination of Dithis compound, Trithis compound, .
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- 18. rsc.org [rsc.org]
A Comparative Guide to the CO2 Loading Capacity of Benzylamine (BZA) and Monoethanolamine (MEA) Blends
Introduction: The Quest for Superior CO2 Capture Solvents
In the critical field of carbon capture and storage (CCS), chemical absorption using aqueous amine solutions remains the most mature and widely adopted technology for post-combustion CO2 capture.[1] Monoethanolamine (MEA), a primary amine, has long served as the industry benchmark due to its rapid reaction kinetics and low cost.[2][3] However, the process is hampered by significant drawbacks, including high energy requirements for solvent regeneration, solvent degradation, and corrosion issues.[2][4] This has spurred intensive research into alternative solvents with improved performance characteristics.
Blending different amines is a promising strategy to develop next-generation solvents, aiming to combine the advantageous properties of individual components to create a synergistic effect.[5][6] This guide focuses on the promising blend of benzylamine (BZA), another primary amine, with the benchmark MEA. BZA has garnered interest for its comparable absorption capacity and carbamate stability to MEA.[1] By systematically varying the molar ratio of BZA to MEA, we can modulate the solvent's properties to optimize CO2 loading capacity, a key metric that dictates the economic viability of the capture process.
This guide provides an in-depth comparison of the CO2 loading capacity of different BZA/MEA molar ratios, supported by experimental data. We will delve into the underlying chemical mechanisms, present a comprehensive experimental protocol for performance evaluation, and offer insights for researchers and professionals in the field.
The Synergistic Mechanism of BZA/MEA Blends
The reaction of CO2 with primary amines like MEA and BZA in an aqueous solution proceeds primarily through the formation of a zwitterionic intermediate, which is then deprotonated by a base (another amine molecule or water) to form a stable carbamate.[7] Concurrently, CO2 can also be hydrated to form carbonic acid, which then dissociates into bicarbonate and carbonate ions.[7] The overall CO2 loading capacity is determined by the equilibrium between these species.
The core rationale for blending BZA and MEA lies in leveraging their distinct structural and electronic properties to optimize this reaction equilibrium. While both are primary amines, differences in steric hindrance and basicity influence their reaction pathways and the stability of the resulting products. A key finding in recent studies is that the relative proportion of MEA in the blend significantly influences the final CO2 loading.[1][8]
A higher concentration of MEA in the blend has been shown to favor the formation of bicarbonate, which contributes to a higher overall CO2 loading capacity (moles of CO2 captured per total moles of amine).[1] This is because the reaction stoichiometry for bicarbonate formation allows for capturing one mole of CO2 per mole of amine, whereas carbamate formation is limited to 0.5 moles of CO2 per mole of amine.
Caption: Reaction pathways for CO2 in aqueous BZA/MEA blends.
Comparative Performance Analysis of BZA/MEA Molar Ratios
Experimental studies have been conducted to systematically evaluate the performance of BZA/MEA blends with varying molar ratios while maintaining a constant total amine concentration.[1][8] A key study investigated three blends with a total amine concentration of 6 M: BZA/MEA 1/2, BZA/MEA 1/1, and BZA/MEA 2/1. The CO2 loading and absorption rate were evaluated at 313 K from a gas mixture of 15% CO2 in N2.[1]
The results clearly demonstrate a trend where a higher proportion of MEA in the blend leads to a greater CO2 loading capacity.
| BZA/MEA Molar Ratio | Total Amine Conc. (M) | Final CO2 Loading (mol CO2 / mol amine) | Key Observation |
| 1/2 | 6 M | ~0.58 | Highest loading capacity observed.[1] |
| 1/1 | 6 M | ~0.55 | Intermediate loading capacity.[1] |
| 2/1 | 6 M | ~0.52 | Lowest loading capacity among the blends.[1] |
Table 1: Comparison of CO2 Loading Capacity for Different BZA/MEA Molar Ratios. Data sourced from Chiavazzo et al., 2022.[1]
The underlying reason for this trend was elucidated through 13C NMR speciation analysis, which quantified the different carbon-containing species in the solution at equilibrium.[1] The analysis revealed that the blend with the highest MEA content (BZA/MEA 1/2) also had the highest concentration of bicarbonate. This confirms that MEA is more effective at promoting the bicarbonate formation pathway, leading to a more efficient capture process in terms of equilibrium loading.[1]
Interestingly, while the final loading values varied, all three tested blends exhibited similarly high CO2 absorption rates.[8] This suggests that the initial reaction kinetics are rapid across these formulations, and the primary differentiator in performance, from a capacity standpoint, is the final equilibrium state dictated by the molar ratio.
Experimental Protocol: Measuring CO2 Loading Capacity
To ensure reproducibility and accuracy, a standardized experimental protocol is essential for comparing the CO2 loading capacity of different amine blends. The following methodology is a synthesis of established practices for vapor-liquid equilibrium (VLE) measurements.[9][10][11]
Objective: To determine the equilibrium CO2 loading (mol CO2 / mol total amine) of a BZA/MEA aqueous solution at a specific temperature and CO2 partial pressure.
Apparatus:
-
Absorption Reactor: A jacketed glass vessel equipped with a magnetic stirrer, temperature probe, gas inlet (sparger), and gas outlet. The jacket is connected to a temperature-controlled water bath.
-
Gas Delivery System: Mass flow controllers for CO2 and an inert gas (e.g., N2) to create a gas mixture with a precise CO2 concentration.
-
Gas Analysis: An online CO2 gas analyzer to measure the concentration of CO2 in the outlet gas stream.
-
Titration Equipment: A Chittick apparatus or an automatic titrator, along with a standardized HCl solution (e.g., 1 M) for determining the CO2 content in the liquid phase.[9]
Caption: Experimental workflow for determining CO2 loading capacity.
Step-by-Step Methodology:
-
Solution Preparation: Prepare the aqueous BZA/MEA blend by accurately weighing and mixing the required amounts of benzylamine, monothis compound, and deionized water to achieve the desired molar ratio and total amine concentration (e.g., 6 M).
-
Reactor Setup:
-
Absorption Process:
-
Start the magnetic stirrer to ensure a uniform liquid phase.
-
Begin flowing the pre-mixed gas (e.g., 10-15% CO2 in N2) through the sparger into the amine solution at a constant, known flow rate.[1][9]
-
Continuously monitor the CO2 concentration in the gas stream exiting the reactor using the gas analyzer.
-
-
Reaching Equilibrium:
-
The absorption is considered to have reached equilibrium when the CO2 concentration of the outlet gas is equal to the inlet gas concentration, indicating that the solvent is saturated under the given conditions. This may take several hours.[9]
-
-
Sample Analysis (Titration Method):
-
Once equilibrium is reached, carefully extract a known volume of the CO2-loaded amine solution.
-
Analyze the sample using a Chittick apparatus or titration with a standardized HCl solution to determine the amount of absorbed CO2.[9] This method relies on releasing the CO2 from the sample by acidification and measuring the volume of gas evolved.
-
-
Calculation of CO2 Loading:
-
Calculate the moles of CO2 absorbed in the liquid sample based on the titration results.
-
Calculate the total moles of amine (BZA + MEA) in the sample based on the initial solution concentration and the sample volume.
-
The CO2 loading (α) is then calculated as: α = (moles of CO2) / (total moles of amine)
-
Conclusion and Future Outlook
The blending of benzylamine and monothis compound presents a viable strategy for developing advanced CO2 capture solvents. Experimental evidence clearly indicates that the CO2 loading capacity of these blends is directly influenced by the BZA/MEA molar ratio.[1][8] A higher proportion of MEA enhances the equilibrium loading capacity by promoting the formation of bicarbonate, a more efficient capture pathway from a stoichiometric perspective.[1] Specifically, a BZA/MEA ratio of 1/2 demonstrates a higher loading capacity than 1/1 or 2/1 blends, while all maintain high absorption rates.[1]
For researchers and drug development professionals exploring related amine-based systems, these findings underscore the importance of systematic screening of molar ratios and detailed speciation analysis to understand the underlying reaction mechanisms. While loading capacity is a critical parameter, a holistic evaluation must also consider regeneration energy, solvent stability, and degradation pathways. The heat of absorption for these BZA/MEA blends was found to be comparable to or even higher than the individual amines, which has direct implications for the energy penalty during regeneration and warrants further investigation.[1] Future work should focus on optimizing the BZA/MEA ratio not just for capacity, but for a favorable balance across the entire absorption-desorption cycle to minimize the overall energy consumption of the carbon capture process.[6][12]
References
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- Chiavazzo, R., et al. (2022). Investigating the Performance of this compound and Benzylamine Blends as Promising Sorbents for Postcombustion CO2 Capture through 13C NMR Speciation and Heat of CO2 Absorption Analysis. Energy & Fuels.
- Chiavazzo, R., et al. (2022). Investigating the Performance of this compound and Benzylamine Blends as Promising Sorbents for Postcombustion CO2 Capture through 13C NMR Speciation and Heat of CO2 Absorption Analysis. CNR-IRIS.
- Science-Share. (2022). Test of CO2 absorption capacity. Science-Share.
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- Díaz-Herrera, P., et al. (2022). Description of an Experimental Method to Measure the CO2 Loading in Monoethanomine Solutions using BaCO3 Titration Technique. ResearchGate.
- Díaz-Herrera, P., et al. (2022). Description of an Experimental Method to Measure the CO2 Loading in Monoethanomine Solutions using BaCO3 Titration Technique. Journal of Basic & Applied Sciences.
- Díaz-Herrera, P., et al. (2022). Description of an Experimental Method to Measure the CO2 Loading in Monoethanomine Solutions using BaCO3 Titration Technique. Semantic Scholar.
- Chemical Engineering Transactions. (n.d.). Measurement of Carbon dioxide (CO2) Absorptive Capacity in a Secondary Amine based Aqueous Mixture: Experimental. Chemical Engineering Transactions.
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- Barzagli, F., et al. (2016). A Comparative Study of the CO2 Absorption in Some Solvent-Free Alkanolamines and in Aqueous Monothis compound (MEA). PubMed.
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- Asian Publication Corporation. (n.d.). CO2 Absorption in Aqueous Monothis compound/Methyldithis compound/ Diethylenetriamine and Their Blends Solutions. Asian Publication Corporation.
- NIH. (2024). Experimental study on CO2 capture by MEA/n-butanol/H2O phase change absorbent. NIH.
- Neliti. (n.d.). Absorption of CO2 in Biogas with Amine Solution for Biomethane Enrichment. Neliti.
- ResearchGate. (n.d.). The comparative kinetics study of CO2 absorption into non-aqueous DEEA/MEA and DMEA/MEA blended systems solution by using stopped-flow technique | Request PDF. ResearchGate.
- Bagger, N. V. (2012). Reaction Kinectic for the Desorption of CO2 from Aqueous MEA. YouTube.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Ethanolamine
<content_type_C_2>
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemicals is a cornerstone of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the proper disposal of ethanolamine, ensuring the safety of laboratory personnel and compliance with regulatory standards. Our commitment is to furnish you with the essential knowledge to manage chemical waste with confidence and precision.
Immediate Safety and Handling Imperatives
This compound is a corrosive and hazardous substance that can inflict severe skin, eye, and respiratory irritation.[1] Ingestion or inhalation can also be harmful.[1] Therefore, rigorous adherence to safety protocols during its handling and disposal is not merely recommended, but mandatory.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound, it is crucial to be outfitted with the appropriate Personal Protective Equipment (PPE). This is a non-negotiable aspect of laboratory safety.
| PPE Component | Specifications and Rationale |
| Gloves | Chemical-resistant gloves, such as neoprene or nitrile (15 mil thickness), are essential to prevent skin contact.[1] |
| Eye Protection | ANSI Z87.1-approved safety glasses with side shields or goggles are mandatory to protect against splashes.[1] For transfer operations, a face shield is also required. |
| Lab Coat | A lab coat will shield your clothing and skin from potential contamination.[1] For extensive handling, a full-body suit made of PVC or Tychem® is recommended to prevent permeation. |
| Respiratory Protection | In scenarios where vapors or aerosols may be generated, a NIOSH-approved half-face respirator with organic vapor cartridges is necessary. Work should ideally be conducted in a well-ventilated area, preferably under a chemical fume hood, to minimize inhalation exposure.[1] |
Prudent Handling Practices
Safe handling is pivotal to preventing accidents. Always work in a well-ventilated area, and use mechanical pumps for transfers to avoid manual pouring and minimize the risk of splashing. It is imperative to prohibit eating, drinking, or smoking in areas where this compound is handled.[1][2][3]
Understanding Incompatible Materials
To avert hazardous reactions, this compound must be stored and disposed of separately from incompatible materials.[1] These include:
It is also important to note that this compound may attack copper, brass, and rubber.[5]
Step-by-Step Disposal Protocol
The principal method for the disposal of this compound is to manage it as hazardous waste.[1] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][6]
Waste Segregation and Collection
Collect waste this compound, including any contaminated materials such as paper towels and gloves, in a dedicated and clearly labeled hazardous waste container.[1] Ensure the container is constructed from a compatible material and is kept tightly sealed to prevent leaks or the release of fumes.[1] Glass containers are suitable for laboratory quantities; however, do not use aluminum, galvanized, or tin-plated containers.[7]
Labeling and Storage of Waste
The waste container must be unequivocally labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[1] Store the sealed waste container in a cool, dry, and well-ventilated area, away from direct sunlight, heat sources, and incompatible chemicals.[1][3]
Professional Disposal
Arrange for the collection and disposal of the hazardous waste through a licensed and qualified hazardous waste disposal company.[1][8] Adherence to all federal, state, and local regulations for hazardous waste disposal is mandatory.[1][7] In the United States, this compound is classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA) with the EPA hazardous waste number D002 for its corrosive properties.[7][9]
Spill Management: A Procedural Workflow
In the event of a spill, immediate and correct action is critical to mitigate risks. The response will differ based on the scale of the spill.
Minor Spill Cleanup (Less than 1 Liter)
For small spills, a trained individual on-site can typically manage the cleanup.[10]
Protocol for Minor Spills:
-
Ensure Safety: Don the appropriate PPE.[1]
-
Containment: Prevent the spill from spreading by creating a dike around the spill's periphery using an inert absorbent material like sand, earth, diatomaceous earth, or vermiculite.[6][7][10][11]
-
Absorption: Apply the absorbent material, working from the outside in.[11]
-
Neutralization (with caution): The spill can be cautiously neutralized with a suitable dilute acid, such as acetic acid.[4][7][11] Use pH paper to confirm neutralization.[10][11]
-
Collection: Once absorbed, carefully sweep or scoop the material into a designated hazardous waste container.[1][7]
-
Decontamination: Clean the spill area with soap and water, and collect the cleaning materials for disposal as hazardous waste.[1][12]
-
Ventilation: Ensure the area is well-ventilated after cleanup.[2][6]
Major Spill Response (Greater than 1 Liter)
A major spill necessitates an immediate evacuation and professional emergency response.[10][12]
Protocol for Major Spills:
-
Evacuate: Immediately evacuate the area.[2]
-
Alert: Notify your institution's Environmental, Health & Safety (EHS) office and, if necessary, emergency services.[13][14]
-
Isolate: If it is safe to do so, isolate the spill area to prevent entry.[15]
-
Ventilate: If possible and safe, increase ventilation to the area.[10]
-
Await Professional Help: Do not attempt to clean up a major spill without specialized training and equipment.
This compound Disposal Decision Workflow
Caption: Decision workflow for this compound disposal.
Regulatory Compliance: A Global Perspective
Disposal of this compound is governed by stringent regulations that vary by region. It is incumbent upon the generator of the waste to ensure full compliance with all applicable laws.
-
United States: The Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[9] The Occupational Safety and Health Administration (OSHA) sets permissible exposure limits (PELs) for workplace safety.[16][17] The current OSHA PEL for this compound is 3 ppm averaged over an 8-hour workshift.[18]
-
European Union: The European Chemicals Agency (ECHA) oversees the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation, which includes provisions for waste disposal.
Always consult your local and national environmental protection agency for specific guidance.[2]
Conclusion: A Culture of Safety
The proper disposal of this compound is a critical component of a robust laboratory safety program. By understanding the hazards, utilizing the correct PPE, and adhering to the detailed disposal and spill cleanup procedures outlined in this guide, you contribute to a safer working environment and the protection of our ecosystem. Your diligence in these practices reflects a commitment to scientific excellence and responsible stewardship.
References
- New Jersey Department of Health. (n.d.). Hazard Summary: this compound.
- Carl ROTH. (n.d.). Safety Data Sheet: this compound.
- TeamChem. (2025). Monothis compound (MEA) Safety & Handling Guide.
- Occupational Safety and Health Administration. (2024). This compound (2-Aminoethanol).
- Centers for Disease Control and Prevention. (n.d.). This compound - IDLH.
- American Chemical Society. (n.d.). Guide for Chemical Spill Response.
- Kent State University. (n.d.). Cleaning up a spill.
- U.S. Environmental Protection Agency. (n.d.). Resource Conservation and Recovery Act (RCRA) Regulations.
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A Strategic Guide to Personal Protective Equipment for Handling Ethanolamine
Ethanolamine is a versatile and widely used organic chemical compound, valued in research and pharmaceutical development for its properties as a weak base, surfactant, and precursor for synthesis. However, its utility is matched by its potential hazards. As a corrosive and irritating substance, direct contact with this compound can cause severe skin burns, eye damage, and respiratory tract irritation.[1][2] This guide provides a comprehensive, field-tested framework for the selection and use of Personal Protective Equipment (PPE) when handling this compound, ensuring the safety of laboratory personnel and the integrity of your research.
Our approach moves beyond a simple checklist, focusing on a risk-based assessment that empowers you to make informed decisions tailored to the specific conditions of your work.
Understanding the Imperative for Protection: The Hazards of this compound
This compound poses a multi-faceted threat upon exposure:
-
Dermal and Ocular: Direct contact can lead to severe skin burns and eye damage.[2][3] It is readily absorbed through the skin and can be harmful.[1]
-
Respiratory: Inhalation of vapors or mists can cause irritation to the nose, throat, and lungs, leading to coughing, wheezing, and shortness of breath.[4]
-
Ingestion: If swallowed, this compound can cause irritation to the gastrointestinal tract.[1]
Given these hazards, a robust PPE strategy is not merely a recommendation but a critical component of safe laboratory practice.
Core Principles of PPE Selection
The selection of appropriate PPE is contingent on a thorough risk assessment of the specific procedures being undertaken. The following decision-making workflow provides a structured approach to this process.
Caption: A workflow diagram for selecting the appropriate PPE when handling this compound.
Hand Protection: Your First Line of Defense
Direct skin contact is a primary route of exposure to this compound. Therefore, selecting the correct gloves is of paramount importance. The choice of glove material should be based on its chemical resistance, which is determined by breakthrough time and permeation rate.
Recommended Glove Materials:
| Glove Material | Breakthrough Time | Permeation Rate | Dexterity | Recommendation |
| Butyl Rubber | > 8 hours | Excellent | Good | Primary Recommendation: Offers the highest level of protection for prolonged contact. |
| Neoprene | > 8 hours | Excellent | Very Good | Excellent Alternative: Provides robust protection with good flexibility.[5] |
| Nitrile Rubber | Variable (30 min - >8 hours) | Good | Excellent | Suitable for Splash Protection: Ideal for tasks with incidental contact. Always check manufacturer-specific data. |
| Natural Rubber (Latex) | < 10 minutes | Poor | Excellent | Not Recommended: Offers insufficient protection against this compound. |
| Polyvinyl Chloride (PVC) | Variable | Fair to Good | Good | Use with Caution: May be suitable for short-duration tasks, but other options are superior.[6] |
Field-Proven Insights:
-
For tasks involving potential for significant splashing or immersion, double-gloving with a nitrile inner glove and a butyl or neoprene outer glove provides an excellent barrier and allows for safe removal of the contaminated outer glove.
-
Always inspect gloves for any signs of degradation, such as discoloration, swelling, or tearing, before each use.[7]
Eye and Face Protection: Shielding Against Splashes and Vapors
This compound can cause severe eye damage.[2] Standard safety glasses are insufficient.
-
Minimum Requirement: Chemical splash goggles that conform to ANSI Z87.1 standards are mandatory whenever handling this compound.[8]
-
Enhanced Protection: When there is a significant risk of splashing, such as during large-volume transfers or when working with heated this compound, a face shield should be worn in addition to chemical splash goggles.[4]
-
Contact Lenses: It is strongly advised not to wear contact lenses when working with this compound, as they can trap the chemical against the eye and interfere with emergency flushing.[4]
Body Protection: Preventing Skin Contact
Your lab coat is a critical barrier against accidental spills and splashes.
-
Standard Operations: A standard, long-sleeved lab coat is sufficient for handling small quantities of this compound in a well-ventilated area.[9]
-
High-Risk Procedures: For tasks with a higher risk of significant skin exposure, such as large-scale transfers or reactions, a chemical-resistant apron or a full-body suit (e.g., Tychem®) is recommended.
-
Material: Ensure that lab coats are made of a material that offers some degree of chemical resistance. Cotton/polyester blends are common, but for higher-risk applications, consider materials specifically designed for chemical protection.
Respiratory Protection: A Controlled Airspace
Engineering controls, such as a chemical fume hood, are the primary means of preventing respiratory exposure.[9] Respiratory protection should be used when engineering controls are not feasible or are insufficient to maintain exposure below occupational exposure limits (OELs).
OSHA Permissible Exposure Limit (PEL) for this compound: 3 ppm (8-hour time-weighted average)
Caption: A decision tree for selecting the appropriate respiratory protection when handling this compound.
Key Considerations for Respirator Use:
-
A written respiratory protection program that complies with OSHA 1910.134 is required.[4]
-
This program must include medical evaluations, fit testing, and training.
-
For concentrations up to 30 ppm, a NIOSH-approved air-purifying respirator with organic vapor cartridges is appropriate.[10]
-
The concentration of 30 ppm is considered Immediately Dangerous to Life and Health (IDLH).[4] Above this level, a self-contained breathing apparatus (SCBA) is required.[4]
Operational Protocols: Safe Handling from Start to Finish
Donning and Doffing PPE:
The sequence of putting on and taking off PPE is critical to prevent cross-contamination.
-
Donning (Putting On):
-
Lab Coat or Suit
-
Respirator (if required)
-
Goggles and Face Shield
-
Gloves (pull cuffs over the sleeves of the lab coat)
-
-
Doffing (Taking Off):
-
Gloves: The most contaminated item should be removed first. Use a glove-to-glove, then skin-to-skin technique to avoid touching the outer surface of the glove with bare skin.
-
Goggles and Face Shield: Handle by the headband or sides.
-
Lab Coat or Suit: Roll it inside out as you remove it.
-
Respirator: Remove last.
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[4]
-
Disposal of Contaminated PPE:
-
All disposable PPE, including gloves and suits, that has been contaminated with this compound should be considered hazardous waste.[9]
-
Place contaminated items in a clearly labeled, sealed container for hazardous waste disposal.[6][9]
-
Non-disposable items, such as respirators and face shields, should be decontaminated according to the manufacturer's instructions.
Emergency Procedures: Immediate and Effective Response
In the event of an exposure, immediate action is crucial.
-
Skin Contact: Immediately flush the affected area with large amounts of water for at least 15 minutes while removing contaminated clothing.[4][11] Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[4][11] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Spills: Evacuate the area. For small spills, absorb the material with an inert substance (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.[7][9] Ensure adequate ventilation. Do not allow the spill to enter drains.[7]
By adhering to these rigorous, evidence-based protocols, you can confidently handle this compound, ensuring your safety and the integrity of your work. This guide serves as a foundational resource, but it is incumbent upon each user to consult their institution's specific safety guidelines and the Safety Data Sheet (SDS) for the most current information.
References
- MATERIAL SAFETY DATA SHEET - this compound (Mono) 99%. oxfordlabchem.com.
- HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE. NJ.gov.
- This compound - SAFETY DATA SHEET. Penta chemicals.
- Safety Data Sheet: this compound. Carl ROTH.
- Monothis compound (MEA) Safety & Handling Guide. TeamChem.
- Safety Data Sheet: this compound. Carl ROTH.
- NIOSH Pocket Guide to Chemical Hazards - this compound. CDC.
- NIOSH Recommendations for Chemical Protective Clothing A-Z. CDC Archive.
- Safety Data Sheet.
Sources
- 1. oxfordlabchem.com [oxfordlabchem.com]
- 2. pentachemicals.eu [pentachemicals.eu]
- 3. carlroth.com:443 [carlroth.com:443]
- 4. nj.gov [nj.gov]
- 5. NIOSH Recommendations for Chemical Protective Clothing A-Z | NIOSH | CDC [archive.cdc.gov]
- 6. sfchem.com.tw [sfchem.com.tw]
- 7. carlroth.com:443 [carlroth.com:443]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. CDC - NIOSH Pocket Guide to Chemical Hazards - this compound [cdc.gov]
- 11. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
